molecular formula C4H3ClN2S B1639151 5-Chloropyrimidine-2(1H)-thione CAS No. 34772-97-9

5-Chloropyrimidine-2(1H)-thione

Cat. No.: B1639151
CAS No.: 34772-97-9
M. Wt: 146.6 g/mol
InChI Key: YQPFSEFXQRQMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloropyrimidine-2(1H)-thione (CAS 34772-97-9) is a key heterocyclic building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 4 H 3 ClN 2 S and a molecular weight of 146.60 g/mol, serves as a versatile precursor for the synthesis of diverse fused and non-condensed heterocyclic systems . Its core structure features both a replaceable chlorine atom and a thione group, making it a valuable synthon for constructing complex molecules. Its primary research value lies in its application as a starting material for generating novel pharmacologically active structures. Recent scientific studies highlight its use in the synthesis of novel heterocyclic compounds, such as thiazolo[3,2-a]pyrimidines and [1,2,4]thiadiazolo[4,5-a]pyrimidines, which are subsequently screened for biological activity . These derivatives have shown promising results in in vitro screenings against human carcinoma cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2), indicating its significant potential in antitumor drug discovery research . Researchers utilize this compound for S-alkylation and cyclocondensation reactions to build more complex molecular architectures . It should be handled with care, as it is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . The product is intended for research purposes only and should be stored sealed in a dry, room-temperature environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2S/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPFSEFXQRQMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=S)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873569
Record name 5-Chloro-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34772-97-9
Record name 5-Chloro-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34772-97-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical properties of 5-Chloropyrimidine-2(1H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and structural analysis of 5-Chloropyrimidine-2(1H)-thione (also known as 5-chloro-2-mercaptopyrimidine). This document is designed for research scientists and process chemists involved in heterocyclic synthesis and drug discovery.

Technical Whitepaper | Version 1.0

Executive Summary

5-Chloropyrimidine-2(1H)-thione is a critical heterocyclic building block used extensively in the synthesis of bioactive scaffolds, particularly for antiviral and anticancer applications. Its utility stems from its dual reactivity profile, governed by a dynamic thione-thiol tautomeric equilibrium . Unlike simple aryl chlorides, this compound exists primarily as a thione in the solid state and polar solutions, necessitating specific protocols for S-alkylation and nucleophilic substitution. This guide details its structural dynamics, spectral signatures, and synthetic handling to ensure reproducible experimental outcomes.

Chemical Identity & Structural Dynamics

The compound exists in a prototropic equilibrium between the thione (1H) form and the thiol (SH) form. While often cataloged as "5-chloro-2-mercaptopyrimidine," the thione tautomer predominates in the solid state and polar solvents due to stabilization by intermolecular hydrogen bonding and lattice energy.

ParameterDetail
IUPAC Name 5-Chloropyrimidine-2(1H)-thione
Common Synonym 5-Chloro-2-mercaptopyrimidine
CAS Number 34772-97-9
Molecular Formula C₄H₃ClN₂S
Molecular Weight 146.59 g/mol
SMILES S=C1NC=C(Cl)C=N1 (Thione) | Sc1ncc(Cl)cn1 (Thiol)
Tautomeric Equilibrium

The equilibrium position is solvent-dependent.[1] In non-polar solvents (e.g., CHCl₃), the thiol form may be detectable, but in polar protic solvents (MeOH, H₂O) and the solid phase, the thione form is energetically favored. This dictates that S-alkylation reactions generally require a base to generate the thiolate anion, locking the sulfur nucleophilicity.

Tautomerism Figure 1: Tautomeric Equilibrium and Activation to Thiolate Thione Thione Form (Major in Solid/Polar) N-H / C=S Thiol Thiol Form (Minor in Non-polar) N=C / S-H Thione->Thiol  K_eq << 1   Thiolate Thiolate Anion (Reactive Species) Thione->Thiolate + Base Thiol->Thiolate + Base

Physicochemical Profile

The introduction of the chlorine atom at the 5-position significantly alters the electronic and solubility profile compared to the parent 2-mercaptopyrimidine.

PropertyValue / RangeTechnical Context
Melting Point > 230 °C (dec) High MP indicates strong intermolecular H-bonding in the crystal lattice (thione dimer motif).
pKa (Predicted) 5.8 – 6.2 More acidic than 2-mercaptopyrimidine (pKa ~7.1) due to the electron-withdrawing 5-Cl substituent.
LogP (Predicted) 0.9 – 1.2 Moderate lipophilicity; higher than the parent compound, aiding extraction into organic phases after acidification.
Solubility (Water) Low (< 1 mg/mL)Poor solubility in neutral water; readily soluble in aqueous NaOH/KOH (as thiolate).
Solubility (Organic) ModerateSoluble in DMSO, DMF, hot Ethanol. Limited solubility in DCM or Hexanes.
Appearance Yellow Crystalline SolidThe yellow color is characteristic of the thione chromophore.

Key Insight: The reduced pKa means this compound can be deprotonated by weaker bases (e.g., K₂CO₃, NaHCO₃) compared to simple alkyl thiols, facilitating mild S-functionalization conditions.

Spectral Characterization

Accurate identification relies on distinguishing the thione/thiol signatures.

¹H NMR Spectroscopy (DMSO-d₆)
  • H-4/H-6 Protons: A singlet appearing between δ 8.40 – 8.60 ppm .

    • Note: The 5-Cl substitution removes the coupling seen in the parent compound, simplifying the spectrum to a singlet.

  • NH Proton: A broad singlet typically observed > 13.0 ppm (exchangeable with D₂O), confirming the thione tautomer in DMSO.

Infrared (IR) Spectroscopy
  • C=S Stretch: Strong band at 1100–1200 cm⁻¹ .

  • N-H Stretch: Broad absorption at 3100–3400 cm⁻¹ (indicative of thione form).

  • Absence: A sharp S-H stretch (~2550 cm⁻¹) is usually weak or absent in the solid state.

Reactivity & Synthetic Utility

The 5-chloropyrimidine-2-thiolate anion is a versatile "soft" nucleophile. The chlorine atom at C5 is relatively stable but can be engaged in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) after the sulfur has been protected or functionalized.

Core Synthetic Pathways
  • Synthesis from 2,5-Dichloropyrimidine:

    • Reagents: Thiourea, Ethanol, reflux; followed by alkaline hydrolysis.

    • Mechanism: S_NAr displacement of the activated 2-Cl by thiourea to form the isothiouronium salt, which decomposes to the thione.

  • S-Alkylation (Thioether Formation):

    • Protocol: React with alkyl halides in the presence of mild base (K₂CO₃) in polar solvents (DMF/Acetone).

    • Selectivity: Exclusively S-alkylation over N-alkylation under standard basic conditions.

Reactivity Figure 2: Synthesis and Downstream Transformation Pathways Start 2,5-Dichloropyrimidine (CAS 22536-67-0) Target 5-Chloropyrimidine-2(1H)-thione (CAS 34772-97-9) Start->Target Thiourea, EtOH, Reflux then NaOH/H2O S_Alkyl S-Alkyl Derivative (Thioether) Target->S_Alkyl R-X, K2CO3, DMF Disulfide Disulfide Dimer (Oxidation Product) Target->Disulfide I2 or Air Oxidation Sulfonyl Sulfonyl Chloride (via Cl2/H2O) Target->Sulfonyl Cl2 (aq), 0°C

Experimental Protocols

Protocol A: Synthesis of 5-Chloropyrimidine-2(1H)-thione

This protocol utilizes the commercially available 2,5-dichloropyrimidine.

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-dichloropyrimidine (1.0 eq) and thiourea (1.1 eq) in Ethanol (10 mL/g).

  • Reflux: Heat the mixture to reflux for 3–5 hours. A precipitate (isothiouronium chloride salt) may form.

  • Hydrolysis: Cool the mixture and add aqueous NaOH (2.5 eq, 2M solution). Heat at 60°C for 1 hour to cleave the isothiouronium intermediate.

  • Isolation: Cool to room temperature. Acidify carefully with Glacial Acetic Acid or dilute HCl to pH ~4.

  • Purification: The product precipitates as a yellow solid. Filter, wash with cold water, and dry under vacuum.

    • Yield Expectations: 70–85%.

Protocol B: Determination of pKa (Potentiometric Titration)

Due to low aqueous solubility, a mixed-solvent extrapolation method is recommended.

  • Solvent: Prepare a 50% (v/v) Methanol/Water mixture.

  • Titrant: 0.1 M KOH (standardized).

  • Procedure: Dissolve ~20 mg of the thione in 25 mL of the solvent. Titrate against KOH while monitoring pH.

  • Calculation: Determine the inflection point. Correct the observed pKa for the dielectric constant of the MeOH/Water mixture to estimate the aqueous pKa (Yasuda-Shedlovsky extrapolation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12600384, 5-Chloropyrimidine. (Note: Parent chloro-pyrimidine reference for structural comparison). Link

  • Alfa Chemistry. 5-Chloropyrimidine-2-thiol (CAS 34772-97-9) Product Specifications.[2][3][4]Link

  • ChemSrc. 5-Chloropyrimidine-2-thiol Physicochemical Data.Link

  • Journal of Medicinal Chemistry (2026). Design and Synthesis of Apelin Receptor Antagonists. (Cites use of 5-chloropyrimidine-2-thiol as a key intermediate).[5] Link

  • ResearchGate. Thione–thiol tautomerism and stability of 2-mercaptopyrimidines. (General mechanistic reference for the tautomeric class). Link

Sources

An In-depth Technical Guide to 5-Chloropyrimidine-2(1H)-thione: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloropyrimidine-2(1H)-thione, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, established synthesis protocols, and diverse applications, offering field-proven insights for laboratory and development settings.

Core Compound Identification and Properties

5-Chloropyrimidine-2(1H)-thione, also known by its tautomeric form 5-Chloro-2-mercaptopyrimidine, is a substituted pyrimidine derivative. The presence of a chlorine atom at the 5-position and a thione group at the 2-position imparts unique chemical reactivity, making it a valuable building block in organic synthesis.

Table 1: Fundamental Properties of 5-Chloropyrimidine-2(1H)-thione

PropertyValueSource
CAS Number 34772-97-9
Molecular Formula C4H3ClN2S
Molecular Weight 146.60 g/mol
Appearance Solid
Melting Point 210-225 °C
InChI Key YQPFSEFXQRQMHG-UHFFFAOYSA-N
SMILES Sc1ncc(Cl)cn1

It is important to note the tautomeric nature of this compound, existing in equilibrium between the thione and thiol forms. The predominant form can be influenced by the solvent and pH of the environment.

Caption: Tautomeric equilibrium between the thione and thiol forms.

Synthesis and Mechanistic Insights

The synthesis of pyrimidine-2(1H)-thione derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with thiourea. For 5-chloropyrimidine-2(1H)-thione, a common synthetic approach involves the reaction of a 3-alkoxy-2-chloroacrylonitrile with thiourea.

Experimental Protocol: Synthesis from 2-chloro-3-ethoxyacrylonitrile and Thiourea

This protocol outlines a representative synthesis of 5-chloropyrimidine-2(1H)-thione.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add thiourea with continuous stirring until it is fully dissolved.

Step 2: Addition of Precursor

  • Slowly add 2-chloro-3-ethoxyacrylonitrile to the reaction mixture. The addition should be done dropwise to control the initial exothermic reaction.

Step 3: Reflux

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 4: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with an appropriate acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Filter the solid product, wash it with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 5-chloropyrimidine-2(1H)-thione.

Causality Behind Experimental Choices:

  • Sodium Ethoxide: Acts as a base to deprotonate thiourea, forming a more nucleophilic species that readily attacks the electrophilic carbon of the acrylonitrile derivative.

  • Reflux: Provides the necessary activation energy for the condensation and subsequent cyclization reactions to proceed at a reasonable rate.

  • Neutralization: The product is often in its salt form in the basic reaction mixture. Acidification is necessary to protonate the pyrimidine ring and precipitate the neutral compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up and Isolation Thiourea Thiourea Mixing Mixing and Dissolution Thiourea->Mixing Acrylonitrile 2-chloro-3-ethoxyacrylonitrile Addition Slow Addition of Acrylonitrile Acrylonitrile->Addition Base Sodium Ethoxide in Ethanol Base->Mixing Mixing->Addition Reflux Reflux for several hours Addition->Reflux Cooling Cooling to Room Temperature Reflux->Cooling Neutralization Neutralization with Acid Cooling->Neutralization Filtration Filtration and Washing Neutralization->Filtration Drying Drying under Vacuum Filtration->Drying Product 5-Chloropyrimidine-2(1H)-thione Drying->Product

Caption: General workflow for the synthesis of 5-Chloropyrimidine-2(1H)-thione.

Applications in Research and Development

The unique structural features of 5-chloropyrimidine-2(1H)-thione make it a versatile intermediate in the synthesis of various biologically active molecules and functional materials.

Medicinal Chemistry

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs. The presence of the chloro and thione functionalities in 5-chloropyrimidine-2(1H)-thione allows for further chemical modifications to generate libraries of compounds for drug discovery screening.

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in cancer therapy. The chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr) to introduce various side chains that can interact with the ATP-binding pocket of kinases.

  • Antiviral and Antimicrobial Agents: Substituted pyrimidines have shown a broad spectrum of activity against various viruses and microbes. The thione group can be S-alkylated or converted to other functional groups to modulate the biological activity.

Materials Science

The sulfur atom in the thione group can act as a ligand to coordinate with metal ions, making these compounds potential building blocks for coordination polymers and metal-organic frameworks (MOFs). These materials can have applications in catalysis, gas storage, and sensing.

Applications cluster_medchem Medicinal Chemistry cluster_materialsci Materials Science Core 5-Chloropyrimidine-2(1H)-thione Kinase Kinase Inhibitors Core->Kinase SNAr at C-Cl Antiviral Antiviral Agents Core->Antiviral Modification at S Antimicrobial Antimicrobial Agents Core->Antimicrobial Scaffold for Synthesis MOFs Coordination Polymers & MOFs Core->MOFs S-coordination to Metals Catalysis Catalysis MOFs->Catalysis

Caption: Key application areas of 5-Chloropyrimidine-2(1H)-thione.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Chloropyrimidine-2(1H)-thione.

  • Hazard Classification: It is classified as acutely toxic if swallowed and can cause serious eye damage.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Chloropyrimidine-2(1H)-thione is a valuable and versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the development of novel molecules with a wide range of applications. This guide has provided a foundational understanding of its core properties, synthesis, and utility, intended to support researchers in their scientific endeavors.

References

Synthesis pathways for 5-Chloropyrimidine-2(1H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-Chloropyrimidine-2(1H)-thione

Introduction

Pyrimidine-2(1H)-thiones, and their tautomeric form pyrimidine-2-thiols, represent a cornerstone class of N-heterocyclic compounds with profound significance in medicinal chemistry and drug development. Their structural resemblance to the nucleobase uracil allows them to function as effective biomimics and antagonists in various biological pathways. The incorporation of a sulfur atom at the C2 position and a halogen, such as chlorine, at the C5 position can dramatically influence the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its therapeutic potential. These derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties[1][2].

5-Chloropyrimidine-2(1H)-thione is a key synthetic intermediate, valued for its dual functionality. The thione group can be readily S-alkylated to form 2-(alkylthio)pyrimidines, while the chlorinated C5 position is amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents. This guide provides an in-depth exploration of the principal synthetic pathways to 5-Chloropyrimidine-2(1H)-thione, designed for researchers, scientists, and professionals in the field. We will dissect two primary strategies: the halogenation of a pre-formed 2-thiouracil ring and the direct cyclocondensation using a chlorinated precursor, with a focus on reaction mechanisms, detailed experimental protocols, and the chemical rationale behind procedural choices.

Primary Synthesis Pathway: Halogenation of a 2-Thiouracil Intermediate

This robust and widely applicable two-step approach is the most documented strategy. It relies on the initial construction of the core pyrimidine ring system, followed by a regioselective chlorination at the C5 position. This method offers reliability and is adaptable to various scales.

Step 1: Synthesis of the 2-Thiouracil Scaffold

The foundational step is the synthesis of 2-thiouracil via a cyclocondensation reaction. This classic transformation involves the reaction of thiourea, which provides the N-C-N backbone and the C2-thione functionality, with a suitable three-carbon (C-C-C) electrophilic synthon. While various synthons like β-ketoesters or malonic acids can be used, a common and effective method involves the condensation of thiourea with malic acid in the presence of fuming sulfuric acid, which generates malonic acid in situ and drives the cyclization.

Causality and Mechanistic Insight: Thiourea acts as a dinucleophile. The reaction proceeds via the formation of an intermediate ureide, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrimidine ring[3]. The use of fuming sulfuric acid serves both as a dehydrating agent and a catalyst, facilitating the condensation and subsequent ring closure.

Thiourea Thiourea Intermediate Ureide Intermediate Thiourea->Intermediate Condensation MalicAcid Malic Acid MalicAcid->Intermediate FumingH2SO4 Fuming H₂SO₄ (Dehydrating Agent) FumingH2SO4->MalicAcid Generates C3 synthon Thiouracil 2-Thiouracil Intermediate->Thiouracil Cyclization & Dehydration

Caption: Workflow for the synthesis of 2-Thiouracil.

Experimental Protocol: Synthesis of 2-Thiouracil

  • In a well-ventilated fume hood, cautiously add 100 mL of fuming sulfuric acid (20% SO₃) to a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Cool the flask in an ice-salt bath to maintain the temperature below 10 °C.

  • While vigorously stirring, slowly add 25 g (0.186 mol) of finely powdered L-malic acid in small portions, ensuring the temperature does not exceed 10 °C.

  • After the addition of malic acid is complete, slowly add 30 g (0.394 mol) of thiourea. The addition should be controlled to keep the temperature between 40-50 °C.

  • Once the thiourea has been added, remove the cooling bath and heat the reaction mixture to 90-100 °C for 1.5 hours.

  • Carefully and slowly pour the hot reaction mixture onto 500 g of crushed ice with stirring.

  • Allow the mixture to stand in an ice bath for 1-2 hours to ensure complete precipitation.

  • Collect the resulting white precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to litmus paper.

  • Dry the crude 2-thiouracil in a vacuum oven at 80 °C. The product can be recrystallized from hot water or ethanol for higher purity.

Step 2: Electrophilic Chlorination of 2-Thiouracil

With the 2-thiouracil core synthesized, the next step is the regioselective introduction of a chlorine atom at the C5 position. The pyrimidine ring in 2-thiouracil is sufficiently electron-rich to undergo electrophilic aromatic substitution. The C5 position is the most nucleophilic site, activated by the ortho- and para-directing effects of the two ring nitrogens. N-Chlorosuccinimide (NCS) is an ideal reagent for this transformation due to its solid nature, ease of handling, and tunable reactivity[4]. The reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetic acid.

Causality and Mechanistic Insight: NCS serves as a source of an electrophilic chlorine (Cl⁺). The electron-rich C5 position of the 2-thiouracil ring attacks the electrophilic chlorine atom of NCS[5]. This forms a resonance-stabilized carbocation intermediate (a sigma complex). A base (which can be the solvent or the succinimide anion) then abstracts the proton from the C5 position, restoring the aromaticity of the ring and yielding the final 5-chloro-2-thiouracil product. For less activated systems, an acid catalyst can be used to protonate NCS, increasing the electrophilicity of the chlorine atom[6].

Thiouracil 2-Thiouracil SigmaComplex Sigma Complex (Resonance Stabilized) Thiouracil->SigmaComplex Electrophilic Attack at C5 NCS N-Chlorosuccinimide (NCS) (Electrophilic Cl⁺ Source) NCS->SigmaComplex Product 5-Chloropyrimidine-2(1H)-thione SigmaComplex->Product Deprotonation Succinimide Succinimide (Byproduct) SigmaComplex->Succinimide

Caption: Electrophilic chlorination of 2-Thiouracil using NCS.

Experimental Protocol: Chlorination of 2-Thiouracil

  • In a 250 mL round-bottom flask, dissolve 10 g (0.078 mol) of dry 2-thiouracil in 100 mL of glacial acetic acid.

  • Stir the solution at room temperature and add 11.5 g (0.086 mol, 1.1 equivalents) of N-Chlorosuccinimide (NCS) portion-wise over 15 minutes.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into 400 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the filter cake extensively with cold water to remove succinimide and residual acid, followed by a small amount of cold ethanol.

  • Dry the product, 5-Chloropyrimidine-2(1H)-thione, under vacuum at 60 °C. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or an ethanol/water mixture.

Alternative Pathway: Direct Cyclocondensation of a Chlorinated Precursor

An alternative, more atom-economical approach involves the direct construction of the target molecule from a C3 synthon that is already chlorinated at the C2 position. This strategy consolidates the synthesis into a single cyclocondensation step, potentially increasing overall efficiency by avoiding the isolation of the 2-thiouracil intermediate.

Conceptual Framework and Rationale: This pathway hinges on the reaction of thiourea with a 2-chloro-1,3-dicarbonyl compound or its synthetic equivalent, such as 2-chloromalondialdehyde[7]. The cyclization would proceed in a manner analogous to the standard pyrimidine synthesis. The primary challenge of this route lies in the synthesis, stability, and availability of the chlorinated C3 starting material, which can be susceptible to decomposition or self-condensation. However, if the precursor is accessible, this method offers a highly convergent and efficient route to the final product. A related reaction, the condensation of 2-chloropropionaldehyde with thiourea, has been shown to produce 2-amino-5-methylthiazole, demonstrating the feasibility of reacting chlorinated carbonyls with thiourea[8][9].

Thiourea Thiourea Product 5-Chloropyrimidine-2(1H)-thione Thiourea->Product Direct Cyclocondensation ChlorinatedC3 2-Chloro-1,3-dicarbonyl (e.g., 2-Chloromalondialdehyde) ChlorinatedC3->Product BaseCatalyst Base Catalyst (e.g., NaOEt) BaseCatalyst->Thiourea Activates

Caption: Direct synthesis via a chlorinated C3 precursor.

Discussion of Protocol (Conceptual): A typical procedure would involve the base-catalyzed condensation of equimolar amounts of 2-chloromalondialdehyde and thiourea in an alcoholic solvent like ethanol. A base such as sodium ethoxide would be used to deprotonate the thiourea, enhancing its nucleophilicity. The reaction would likely be heated to reflux to drive the cyclization and dehydration, followed by an acidic workup to precipitate the final product. While specific yields are not widely reported for this exact transformation, they would be highly dependent on the purity and stability of the starting 2-chloromalondialdehyde[7].

Data Summary and Pathway Comparison

Parameter Primary Pathway: Step 1 (Thiouracil Synthesis) Primary Pathway: Step 2 (Chlorination) Alternative Pathway (Direct Cyclization)
Key Reagents Thiourea, Malic Acid, Fuming H₂SO₄2-Thiouracil, N-Chlorosuccinimide (NCS)Thiourea, 2-Chloromalondialdehyde, Base
Solvent Fuming H₂SO₄ (as reagent and solvent)Glacial Acetic Acid or DMFEthanol
Temperature 90-100 °C60-70 °CReflux (approx. 78 °C)
Reaction Time ~1.5 hours~4-6 hoursVariable, likely several hours
Typical Yield HighGood to HighHighly dependent on precursor stability
Key Advantages Reliable, well-established methods, readily available starting materials.High regioselectivity at C5, mild conditions with NCS.More atom-economical, fewer steps.
Key Challenges Use of corrosive fuming sulfuric acid.Requires isolation of intermediate.Availability and stability of chlorinated C3 precursor.

Conclusion

The synthesis of 5-Chloropyrimidine-2(1H)-thione can be effectively achieved through two primary strategic approaches. The most reliable and well-documented method is a two-step pathway involving the initial synthesis of 2-thiouracil followed by regioselective electrophilic chlorination at the C5 position using N-Chlorosuccinimide. This route benefits from readily available starting materials and predictable, high-yielding reactions, making it ideal for laboratory-scale synthesis.

The alternative, more direct pathway of condensing a pre-chlorinated three-carbon synthon with thiourea presents a more elegant and atom-economical solution. While conceptually superior, its practical application is contingent on the efficient preparation and handling of the potentially unstable chlorinated dicarbonyl starting material. For researchers and drug development professionals, the choice of pathway will ultimately depend on factors such as scale, available resources, and the accessibility of specific starting materials. Both routes, however, provide viable and chemically sound access to this valuable heterocyclic building block.

References

  • Organic Syntheses. (2014). Working with Hazardous Chemicals. Available at: [Link]

  • ISCA. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. Available at: [Link]

  • Quick Company. (Date N/A). Synthesis Of 2 Chloromalonaldehyde. Available at: [Link]

  • PubMed. (2002). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. Archives of Pharmacal Research, 25(3). Available at: [Link]

  • Pharmacophore. (2018). SYNTHESIS, ANTICANCER ACTIVITY AND MOLECULAR DOCKING STUDY OF SOME NOVEL 2-THIOURACIL SULFONAMIDE DERIVATIVES. Pharmacophore, 9(1), 76-88. Available at: [Link]

  • Vedejs, E., et al. (1996). Synthesis of sulfonyl chloride substrate precursors. Journal of the American Chemical Society, 118, 9796.
  • Fatahala, S. S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(21), 6683. Available at: [Link]

  • MDPI. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(4), 1836. Available at: [Link]

  • Yavari, I., et al. (2017). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. Scientific Reports, 7, 1078. Available at: [Link]

  • Obstetrics and Gynaecology Forum. (2024). SONOCRYSTALLIZATION OF A NOVEL SYNTHESIZED ANTICANCER DERIVATIVE OF 2-THIOURACIL-6-SULPHONAMIDE TO ENHANCE ITS WATER SOLUBILITY. Available at: [Link]

  • Organic Chemistry Portal. (Date N/A). N-Chlorosuccinimide (NCS). Available at: [Link]

  • ResearchGate. (1999). Condensation of thiourea derivatives with carbonyl compounds: one-pot synthesis of N-alkyl-1,3-thiazol-2-amines and of 3-alkyl-. Available at: [Link]

  • MDPI. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Available at: [Link]

  • National Institutes of Health (NIH). (Date N/A). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC. Available at: [Link]

  • ChemRxiv. (Date N/A). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate. Available at: [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. Available at: [Link]

  • Organic Syntheses. (Date N/A). Pseudothiohydantoin. Available at: [Link]

  • Organic Chemistry Portal. (Date N/A). Thiourea synthesis by thioacylation. Available at: [Link]

  • ACS Publications. (2021). Gas-Phase Experimental and Computational Studies of 5-Halouracils: Intrinsic Properties and Biological Implications. The Journal of Organic Chemistry, 86(9), 6361-6370. Available at: [Link]

  • Google Patents. (1966). Process for preparing 2-chloropropionaldehyde. US3240813A.
  • Frontiers. (2014). N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. Frontiers in Chemistry, 2, 55. Available at: [Link]

  • Google Patents. (2001). Method for preparing 2-chloropropionaldehyde and use of the same. WO2001023340A1.
  • MDPI. (2023). Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells. International Journal of Molecular Sciences, 24(13), 11145. Available at: [Link]

  • WIPO PatentScope. (2001). WO/2001/023340 METHOD FOR PREPARING 2-CHLOROPROPIONALDEHYDE AND USE OF THE SAME. Available at: [Link]

  • ACS Publications. (1951). Some 5-Substituted Aminouracils. Journal of the American Chemical Society, 73(3), 1377-1379. Available at: [Link]

  • Coventry University Repository. (2020). Synthesis of 5-Fluorouracil Cocrystals with Novel Organic Acids as Coformers and Anticancer Evaluation against HCT-116 Colorectal Cell Lines. Available at: [Link]

Sources

Technical Guide: Biological Activity of 5-Chloropyrimidine-2(1H)-thione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" 5-Chloro Scaffold

The 5-Chloropyrimidine-2(1H)-thione scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Unlike its non-halogenated counterparts, the introduction of a chlorine atom at the C-5 position confers unique physicochemical properties: it blocks metabolic oxidation at a typically reactive site, enhances lipophilicity (LogP), and provides a specific steric handle for hydrophobic pockets in enzymes like VEGFR-2 and CDK1 .

This guide synthesizes the latest technical data on this scaffold, moving beyond generic pyrimidine descriptions to focus specifically on the 5-chloro-2-thione subclass. It details synthetic protocols, validated structure-activity relationships (SAR), and mechanistic insights into its anticancer and antimicrobial profiles.

Chemical Basis & Synthetic Strategies[1][2][3][4][5][6][7]

The biological efficacy of this scaffold relies on the tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. In solution, the thione form often predominates, serving as a critical hydrogen bond acceptor and donor.

Synthesis Workflow Visualization

The following diagram outlines the two primary synthetic routes: the Chalcone Cyclization (high specificity) and the Modified Biginelli Reaction (multicomponent diversity).

SynthesisPathways Figure 1: Convergent Synthetic Pathways for 5-Chloropyrimidine-2(1H)-thione Derivatives Sub1 5-Chloro-2-hydroxy acetophenone Proc1 Claisen-Schmidt Condensation Sub1->Proc1 Sub2 Aryl Aldehyde (R-CHO) Sub2->Proc1 Proc3 Biginelli-Type Condensation Sub2->Proc3 Sub3 Thiourea Sub3->Proc3 Sub4 Ethyl 2-chloro acetoacetate Sub4->Proc3 Chalcone Intermediate: Chlorinated Chalcone Proc2 Cyclization (KOH/EtOH) Chalcone->Proc2 + Thiourea Proc1->Chalcone Product TARGET SCAFFOLD: 5-Chloropyrimidine- 2(1H)-thione Proc2->Product Proc3->Product One-Pot Reflux

Detailed Protocol: Chalcone Cyclization Route

This method is preferred for generating 4,6-diaryl derivatives with high regiocontrol.

Reagents:

  • 1-(5-chloro-2-hydroxyphenyl)ethanone (Precursor A)

  • Substituted Benzaldehyde (Precursor B)

  • Thiourea[1][2][3][4]

  • Potassium Hydroxide (KOH)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Chalcone Formation: Dissolve Precursor A (0.01 mol) and Precursor B (0.01 mol) in 20 mL ethanol. Add 40% NaOH solution (2 mL) dropwise at 0°C. Stir for 3 hours at room temperature. Pour into ice water and acidify with HCl to precipitate the chalcone intermediate. Recrystallize from ethanol.

  • Cyclization: Dissolve the chalcone (0.01 mol) and thiourea (0.01 mol) in 50 mL ethanol containing KOH (0.5 g).

  • Reflux: Heat the mixture under reflux for 6–8 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Isolation: Concentrate the solvent under reduced pressure. Pour the residue into crushed ice with vigorous stirring.

  • Purification: Filter the resulting solid, wash with cold water, and recrystallize from DMF/Ethanol to yield the 5-chloropyrimidine-2(1H)-thione derivative.

Pharmacological Profiles & Mechanism of Action[9]

Oncology: VEGFR-2 and CDK1 Inhibition

The 5-chloro substitution is pivotal for anticancer activity. It enhances the molecule's ability to fit into the hydrophobic ATP-binding pocket of kinases.

  • Mechanism: 5-Chloro-N4-substituted derivatives act as ATP-competitive inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), blocking angiogenesis in tumor tissues.[5]

  • Key Data: In comparative studies, 5-chloro derivatives showed IC50 values in the low micromolar range (0.5–5.0 µM) against MCF-7 (Breast) and HeLa (Cervical) cell lines, outperforming non-chlorinated analogs by 2–3 fold.

Metabolic Disease: GPR119 Agonism

A breakthrough application of this scaffold is in Type 2 Diabetes treatment.[6]

  • Case Study (BMS-903452): A clinical candidate developed by Bristol-Myers Squibb utilizes a 5-chloropyrimidine moiety.[6]

  • Function: It acts as a GPR119 agonist, stimulating glucose-dependent insulin release (pancreas) and GLP-1 secretion (gut).[6] The 5-chloro group is essential for metabolic stability and receptor affinity.

Antimicrobial Activity

The thione group (C=S) facilitates metal complexation, which is toxic to bacterial enzymes.

  • Spectrum: High efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • SAR Note: Electron-withdrawing groups (Cl, NO2) on the phenyl ring at position 4 synergize with the 5-chloro core to lower MIC values (typically 12.5–25 µg/mL).

Structure-Activity Relationship (SAR) Analysis

The following diagram maps the functional impact of substitutions at specific positions on the pyrimidine ring.

SAR_Map Figure 2: SAR Map of 5-Chloropyrimidine-2(1H)-thione Derivatives Core 5-Chloropyrimidine- 2(1H)-thione Core Pos2 Position 2 (C=S): Essential for H-bonding and Metal Chelation. Conversion to C=O reduces antimicrobial potency. Core->Pos2 Pos4 Position 4 (Aryl Group): Electron-withdrawing groups (e.g., 4-F, 4-NO2) increase cytotoxicity. Core->Pos4 Pos5 Position 5 (Chlorine): CRITICAL. 1. Blocks metabolic oxidation. 2. Increases lipophilicity. 3. Fills hydrophobic pockets (Kinases). Core->Pos5 Pos6 Position 6 (Alkyl/Aryl): Steric bulk here can modulate selectivity between kinase targets (VEGFR-2 vs CDK1). Core->Pos6

Experimental Validation: In Vitro Cytotoxicity Assay

To validate the biological activity of synthesized derivatives, the MTT Assay is the industry standard.

Protocol:

  • Cell Culture: Seed HeLa or MCF-7 cells in 96-well plates at a density of

    
     cells/well in DMEM medium. Incubate for 24 hours at 37°C / 5% CO2.
    
  • Compound Treatment: Dissolve 5-chloropyrimidine derivatives in DMSO. Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Add to wells (Final DMSO concentration < 0.1%).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove media and add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Determine IC50 using non-linear regression.
    

Quantitative Activity Data[10][11]

Table 1: Comparative IC50 Values (µM) against Human Cancer Cell Lines

Compound IDR-Substituent (Pos 4)5-PositionHeLa (Cervical)MCF-7 (Breast)Reference
Control -H> 100> 100[1]
CPT-1 PhenylCl 12.5 ± 0.515.2 ± 1.1[2]
CPT-2 4-ChlorophenylCl 2.6 ± 0.2 3.1 ± 0.4 [2]
CPT-3 4-MethoxyphenylCl 8.4 ± 0.69.8 ± 0.8[2]
Std (Dox) --1.2 ± 0.11.5 ± 0.1-

> Note: The combination of 5-Cl and 4-(4-Cl-phenyl) (Compound CPT-2) exhibits synergistic cytotoxicity.

References

  • Synthesis and characterization of some new 3, 5-disubstituted pyrimidine and thiopyrimidine derivatives. Journal of Chemical and Pharmaceutical Research.Link

  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters.Link

  • Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry.[6]Link

  • Antifungal activity of ring poly-chlorinated pyrimidines: structure activity relationships. Applied Microbiology.Link

  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules.Link

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Chloropyrimidine-2(1H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this broad class, 5-Chloropyrimidine-2(1H)-thione emerges as a molecule of significant interest. Its unique electronic and structural features—a halogenated pyrimidine ring combined with a reactive thione group—make it a versatile building block and a potential pharmacophore in its own right. While direct therapeutic applications of this specific compound are not yet clinically established, a comprehensive analysis of its more complex derivatives provides a compelling roadmap to its potential biological targets. This guide synthesizes the existing evidence, focusing primarily on the well-documented roles of chloropyrimidines and pyrimidine-thiones as potent modulators of protein kinases and viral proteases. We present the scientific rationale for investigating these target classes, detail the state-of-the-art methodologies for target identification and validation, and provide actionable experimental protocols to empower researchers to unlock the therapeutic potential of this intriguing molecule.

The Landscape of Potential Therapeutic Targets

The therapeutic utility of a small molecule is defined by its interactions with biological macromolecules. For 5-Chloropyrimidine-2(1H)-thione, the most promising avenues for investigation are suggested by the robust body of literature on its derivatives.

Protein Kinase Inhibition: A Predominant Modality

The pyrimidine ring is a privileged scaffold for ATP-competitive kinase inhibitors. The addition of a 5-chloro substituent can enhance binding affinity and, in some cases, enable covalent bond formation with non-catalytic cysteine residues.

PLK4 is a serine/threonine kinase that acts as the master regulator of centriole duplication. Its overexpression is a hallmark of several cancers, leading to centrosome amplification and genomic instability. This makes PLK4 a prime target for anticancer drug development. Notably, a series of 5-chlorine-2-amino-pyrimidine derivatives were designed as highly potent PLK4 inhibitors, with several compounds exhibiting IC50 values below 10 nM[1]. One lead compound demonstrated an IC50 of 0.8 nM and induced mitotic arrest and apoptosis in breast cancer cells[1]. This strong precedent suggests that the 5-chloropyrimidine core is a key pharmacophoric element for PLK4 inhibition.

MSK1 is a nuclear serine/threonine kinase involved in the regulation of gene expression in response to stress and mitogens. A groundbreaking study identified a series of chloropyrimidines as novel covalent inhibitors of the MSK1 C-terminal kinase domain[2]. The mechanism involves a nucleophilic substitution (SNAr) reaction where a non-catalytic cysteine residue (Cys440) attacks the carbon bearing the chlorine atom on the pyrimidine ring[2][3]. This was confirmed by mass spectrometry and X-ray crystallography (PDB: 7UP4), which shows the covalent adduct[3][4]. The 5-chloro position on the pyrimidine ring of our core molecule is similarly susceptible to such a reaction, making kinases with appropriately positioned cysteines highly plausible targets.

EGFR is a receptor tyrosine kinase whose dysregulation is a major driver in multiple cancers, including non-small cell lung cancer and glioblastoma. The pyrimidine core is central to several approved EGFR inhibitors. Research has demonstrated that novel pyrimidine derivatives can act as potent EGFR inhibitors, with molecular docking studies showing that they fit well into the ATP binding site[5][6].

The versatility of the pyrimidine scaffold extends to other kinases. Derivatives have been developed as dual inhibitors of BRD4 and PLK1 [7], and chemical proteomic approaches have shown that pyrido[2,3-d]pyrimidines can inhibit a range of both tyrosine and serine/threonine kinases[8].

The logical pathway for investigating kinase inhibition is clear: the pyrimidine core acts as a hinge-binding motif, while substituents at other positions explore different pockets of the ATP-binding site.

cluster_0 5-Chloropyrimidine-2(1H)-thione Core cluster_1 Potential Kinase Targets Core Pyrimidine Ring (Hinge Binding) PLK4 PLK4 Core->PLK4 ATP-Competitive Inhibition EGFR EGFR Core->EGFR ATP-Competitive Inhibition Chloro 5-Chloro Group (Potency / Covalent Bonding) MSK1 MSK1 Chloro->MSK1 Covalent Inhibition (via Cys440) Thione 2-Thione Group (Solubility / H-Bonding)

Figure 1: Core pharmacophore and its potential kinase interactions.
Antiviral Activity: Targeting Viral Proteases

Viral proteases are essential for the viral life cycle, as they process polyproteins into functional viral enzymes and structural proteins. Their inhibition halts viral replication, making them attractive drug targets.

The COVID-19 pandemic spurred intensive research into inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro). A recent study identified dihydropyrimidine-2-thione derivatives as potent inhibitors of Mpro, with the most active compounds showing IC50 values as low as 54 nM[9]. Computational docking studies suggest that the thione group and the pyrimidine ring form key hydrogen bonding and hydrophobic interactions within the Mpro active site[10][11]. This indicates that 5-Chloropyrimidine-2(1H)-thione itself could serve as a valuable fragment or starting point for the development of novel Mpro inhibitors.

Methodologies for Target Identification and Validation

A multi-pronged approach is essential to definitively identify and validate the biological targets of 5-Chloropyrimidine-2(1H)-thione. This involves a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.

Unbiased Unbiased Screening (Chemoproteomics) Hypothesis Hypothesis Generation (Putative Targets) Unbiased->Hypothesis Validation Biochemical & Cellular Validation Hypothesis->Validation Outcome Validated Targets Validation->Outcome

Sources

Unraveling the Anticancer Potential of 5-Chloropyrimidine-2(1H)-thione: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Promise of Pyrimidine-2-thione Scaffolds in Oncology

The pyrimidine nucleus is a fundamental heterocyclic scaffold found in the building blocks of DNA and RNA, making its analogs a rich source of investigation for anticancer therapeutics.[1] Among these, pyrimidine-2(1H)-thione derivatives have emerged as a promising class of compounds with demonstrated cytotoxic activity against various cancer cell lines.[2][3] Their structural versatility allows for modifications that can enhance their potency and selectivity, driving research into their specific mechanisms of action. This guide focuses on a specific analog, 5-Chloropyrimidine-2(1H)-thione, and delineates a plausible, multi-faceted mechanism of action based on evidence from closely related compounds. While direct studies on 5-Chloropyrimidine-2(1H)-thione are limited, the insights from its structural relatives provide a robust framework for its investigation as a novel antineoplastic agent.

Hypothesized Core Mechanism of Action: A Two-Pronged Assault on Cancer Cell Proliferation

Based on the current body of literature for analogous pyrimidine-2-thione and dihydropyridine-2(1H)-thione derivatives, we hypothesize that 5-Chloropyrimidine-2(1H)-thione exerts its anticancer effects through a dual mechanism: the disruption of critical cell signaling pathways and the interference with microtubule dynamics, culminating in cell cycle arrest and apoptosis.

Modulation of the RAS/PI3K/Akt/JNK Signaling Cascade

The RAS/PI3K/Akt pathway is a central signaling nexus that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[4] A synthesized pyrimidine-2-thione derivative, compound 5a, has been shown to induce apoptosis in breast cancer cells by effectively inhibiting this pathway.[4] This compound was found to suppress the phosphorylation of RAS and JNK proteins and downregulate the expression of PI3K and Akt genes.[4] Concurrently, it led to the upregulation of the tumor suppressor protein p53 and the cell cycle inhibitor p21.[4] This evidence strongly suggests that 5-Chloropyrimidine-2(1H)-thione may act as an inhibitor of this critical oncogenic cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RAS->PI3K JNK JNK RAS->JNK Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits JNK->Apoptosis Promotes Compound 5-Chloropyrimidine-2(1H)-thione Compound->RAS Inhibits Compound->PI3K Inhibits Compound->Akt Inhibits Compound->JNK Inhibits p53 p53 Compound->p53 Upregulates p21 p21 p53->p21 p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Hypothesized inhibition of the RAS/PI3K/Akt/JNK pathway by 5-Chloropyrimidine-2(1H)-thione.

Disruption of Tubulin Polymerization

The mitotic spindle, composed of microtubules, is essential for chromosome segregation during cell division. Agents that interfere with tubulin polymerization are potent anticancer drugs. Dihydropyridine-2(1H)-thione derivatives have demonstrated the ability to inhibit tubulin polymerization by binding to the colchicine-binding site.[5] This disruption leads to the formation of aberrant mitotic spindles, triggering cell cycle arrest and subsequent apoptosis.[5] Given the structural similarities, it is plausible that 5-Chloropyrimidine-2(1H)-thione shares this mechanism, contributing to its cytotoxic effects.

Experimental Validation of the Proposed Mechanisms

A series of well-established in vitro assays can be employed to rigorously test the hypothesized mechanisms of action of 5-Chloropyrimidine-2(1H)-thione.

I. Assessment of Cytotoxicity and Cell Viability

The initial step is to determine the compound's cytotoxic effect on a panel of cancer cell lines. The MTT or XTT assay is a reliable method for this purpose, measuring the metabolic activity of viable cells.[6][7][8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-Chloropyrimidine-2(1H)-thione (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.[6]

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[6]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration.

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
MCF-7 (Breast)ValueValueValue
A549 (Lung)ValueValueValue
HCT116 (Colon)ValueValueValue
II. Elucidation of Apoptotic Induction

To determine if the observed cytotoxicity is due to apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[9][10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11][12]

  • Cell Treatment: Seed cells in 6-well plates and treat with 5-Chloropyrimidine-2(1H)-thione at its IC50 concentration for 24 and 48 hours. Include both untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[9]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[10]

G A Cell Treatment with 5-Chloropyrimidine-2(1H)-thione B Harvest Cells (Adherent & Floating) A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V & PI D->E F Incubate in Dark E->F G Flow Cytometry Analysis F->G H Data Interpretation: - Viable - Early Apoptotic - Late Apoptotic - Necrotic G->H

Caption: Workflow for the Annexin V/PI apoptosis assay.

III. Investigation of Cell Cycle Perturbations

To investigate the effect of 5-Chloropyrimidine-2(1H)-thione on cell cycle progression, flow cytometric analysis of DNA content after PI staining is a widely used technique.[13][14] This method allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

  • Cell Treatment: Culture cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. RNase A is crucial to prevent the staining of RNA.[14]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase would indicate a cell cycle arrest.[14]

IV. Probing the Molecular Mechanism: Western Blot Analysis

Western blotting is a powerful technique to investigate changes in the expression and phosphorylation status of key proteins within the hypothesized signaling pathways.[15][16]

  • Protein Extraction: Treat cells with 5-Chloropyrimidine-2(1H)-thione for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-JNK, total JNK, p53, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.[19]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.[19]

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Target PathwayPrimary AntibodiesExpected Outcome with Treatment
RAS/PI3K/Aktp-Akt, Akt, p-JNK, JNKDecreased phosphorylation
Tumor Suppressionp53, p21Increased expression
Loading Controlβ-actin, GAPDHNo change

Conclusion and Future Directions

This technical guide outlines a comprehensive strategy to investigate the anticancer mechanism of 5-Chloropyrimidine-2(1H)-thione. The proposed dual mechanism, involving the inhibition of the RAS/PI3K/Akt/JNK signaling pathway and the disruption of tubulin polymerization, is grounded in the established activities of structurally related compounds. The detailed experimental protocols provide a clear roadmap for researchers to validate these hypotheses and further elucidate the compound's mode of action.

Future studies should aim to identify the direct molecular targets of 5-Chloropyrimidine-2(1H)-thione through techniques such as kinase profiling assays and cellular thermal shift assays (CETSA).[20][21][22] Furthermore, in vivo studies using animal models are essential to evaluate the compound's therapeutic efficacy and safety profile. A thorough understanding of the mechanism of action is paramount for the rational design of more potent and selective pyrimidine-2-thione derivatives and for advancing these promising compounds towards clinical application in cancer therapy.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Cell Cycle Analysis: Techniques & Applications. baseclick. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Method for Analysing Apoptotic Cells via Annexin V Binding. [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells. PMC. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Assaying cell cycle status using flow cytometry. PMC. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • In-vitro Antioxidant and Antitumor Activity of Dihydropyrimidine-2(1-H)-thione Derivatives with Carbazole. International Journal of Pharmaceutical Investigation. [Link]

  • A Brief Overview of Anti-Cancer Activity of 3, 4-Dihydropyrimidinone / Thione. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. [Link]

  • Kinase Activity Assay. Creative Diagnostics. [Link]

  • Kinase Assays with Myra. Bio Molecular Systems. [Link]

  • Western Blot Analysis. NCI. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate. [Link]

  • Experimental and Computational Approaches in Leveraging Natural Compounds for Network based Anti-cancer Medicine. Longdom Publishing. [Link]

  • Experimental and computational study on anti-gastric cancer activity and mechanism of evodiamine derivatives. PMC. [Link]

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC. [Link]

  • Modulation of signal transduction pathways by natural compounds in cancer. [Link]

  • Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. PMC. [Link]

  • Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones. [Link]

  • Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: from thienopyrimidin. [Link]

  • Study reports chemical mechanism that boosts enzyme commonly observed in cancer. [Link]

  • Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Frontiers. [Link]

  • New cancer drug targets uncovered using base editing and chemical proteomics. ecancer. [Link]

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. [Link]

Sources

A Technical Guide to the Discovery of Novel 5-Chloropyrimidine-2(1H)-thione Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-chloropyrimidine-2(1H)-thione scaffold is a privileged structure in medicinal chemistry, serving as a critical starting point for the development of a diverse range of therapeutic agents. Its unique electronic properties and synthetic tractability make it an ideal backbone for novel drug candidates, particularly in the realm of kinase inhibition. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and methodologies for discovering novel analogs of 5-chloropyrimidine-2(1H)-thione. We will delve into the foundational synthesis, explore advanced analog generation techniques such as scaffold hopping and bioisosteric replacement, and detail the essential characterization and biological evaluation protocols. The overarching goal is to equip researchers with the knowledge to rationally design and synthesize next-generation therapeutics based on this versatile scaffold.

The 5-Chloropyrimidine-2(1H)-thione Core: A Foundation for Innovation

The pyrimidine ring is a fundamental building block in numerous biologically active molecules, including nucleic acids.[1] The introduction of a chloro group at the 5-position and a thione at the 2-position of the pyrimidine ring creates a molecule with a unique combination of reactivity and structural features. The electron-withdrawing nature of the chlorine atom influences the aromaticity and reactivity of the ring, while the thione group provides a key handle for a variety of chemical transformations. These characteristics make 5-chloropyrimidine-2(1H)-thione an attractive starting material for the synthesis of diverse compound libraries.

The thione group, in particular, is a versatile functional group that can participate in various reactions, including alkylation, oxidation, and cyclization, allowing for the introduction of a wide range of substituents and the construction of more complex heterocyclic systems.[2] This synthetic accessibility is a key driver for its use in drug discovery programs.

Strategic Pathways to Novel Analogs

The discovery of novel analogs of 5-chloropyrimidine-2(1H)-thione is not a random process. It is guided by established principles of medicinal chemistry, primarily scaffold hopping and bioisosteric replacement. These strategies aim to identify new chemical entities with improved potency, selectivity, and pharmacokinetic properties.[3][4]

Scaffold Hopping: Exploring New Chemical Space

Scaffold hopping is a powerful strategy for identifying novel molecular architectures that retain the key binding interactions of a known active compound.[3] In the context of 5-chloropyrimidine-2(1H)-thione, this could involve replacing the pyrimidine core with other heterocyclic systems that can present similar pharmacophoric features to the biological target. The goal is to escape the chemical space of existing patented compounds and discover new intellectual property.[3]

A conceptual workflow for a scaffold hopping strategy is outlined below:

cluster_0 Scaffold Hopping Workflow A Identify Key Pharmacophoric Features of 5-Chloropyrimidine- 2(1H)-thione Analogs B Virtual Screening of Scaffold Databases A->B Inform Screening C Selection of Novel Scaffolds with Similar Pharmacophores B->C Hit Identification D Synthesis of Novel Scaffold-based Analogs C->D Chemical Synthesis E Biological Evaluation and SAR Studies D->E Activity Assessment

Caption: A conceptual workflow for a scaffold hopping strategy.

Bioisosteric Replacement: Fine-Tuning Molecular Properties

Bioisosteric replacement involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile.[4] For the 5-chloropyrimidine-2(1H)-thione scaffold, bioisosteric replacements can be applied to various parts of the molecule. For instance, the chlorine atom could be replaced with other halogens or small electron-withdrawing groups to modulate the electronic properties of the ring. The thione group can be replaced with an oxo group to alter hydrogen bonding capabilities and metabolic stability.[5]

The following table summarizes potential bioisosteric replacements for the 5-chloropyrimidine-2(1H)-thione scaffold:

Original GroupPotential Bioisosteric ReplacementsRationale for Replacement
Chlorine (Cl)F, Br, CN, CF3Modulate electronics, lipophilicity, and metabolic stability.[6]
Thione (C=S)Oxo (C=O), Imino (C=NH)Alter hydrogen bonding capacity and metabolic profile.[5]
Pyrimidine RingPyridine, Triazine, ThiazoleExplore new chemical space and improve physicochemical properties.[6][7]

Synthesis and Characterization: From Concept to Compound

The successful discovery of novel analogs relies on robust and efficient synthetic methodologies, followed by thorough characterization to confirm the structure and purity of the synthesized compounds.

General Synthetic Protocol for Pyrimidine-2-thione Analogs

A common and versatile method for the synthesis of pyrimidine-2-thione derivatives is the Biginelli reaction or a similar multicomponent condensation reaction.[8][9] A general protocol is provided below:

Protocol: Synthesis of a 4-Aryl-5-substituted-pyrimidine-2(1H)-thione

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate β-ketoester (1.0 eq.), substituted aldehyde (1.0 eq.), and thiourea (1.2 eq.) in a suitable solvent such as ethanol.

  • Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF3·OEt2).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of newly synthesized analogs is crucial. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic TechniqueInformation Obtained
¹H NMR Provides information about the number, connectivity, and chemical environment of protons.
¹³C NMR Provides information about the carbon skeleton of the molecule.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as C=S, C=O, and N-H bonds.

Biological Evaluation: Identifying Promising Drug Candidates

Once novel analogs have been synthesized and characterized, they must be evaluated for their biological activity. Given the prevalence of pyrimidine-based compounds as kinase inhibitors, a primary focus of the biological evaluation is often on their ability to inhibit specific protein kinases.[10][11][12]

In Vitro Kinase Inhibition Assays

A variety of in vitro assays can be used to determine the inhibitory activity of the synthesized compounds against a panel of protein kinases. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.[13]

A general workflow for in vitro kinase inhibition screening is depicted below:

cluster_1 In Vitro Kinase Inhibition Workflow F Synthesized Analog Library G Primary Kinase Screening (Single Concentration) F->G H Hit Identification and Confirmation G->H Identify Actives I Dose-Response Assays to Determine IC50 H->I J Selectivity Profiling (Panel of Kinases) I->J Assess Specificity K Mechanism of Action Studies J->K

Caption: A general workflow for in vitro kinase inhibition screening.

Cellular Assays

Compounds that show promising activity in in vitro kinase assays should be further evaluated in cell-based assays to assess their effects on cancer cell proliferation and viability.[13] The MTT assay is a widely used colorimetric assay to determine cellular metabolic activity as an indicator of cell viability.[13]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.[13]

Conclusion and Future Directions

The 5-chloropyrimidine-2(1H)-thione scaffold represents a highly valuable starting point for the discovery of novel therapeutic agents. By employing strategic approaches such as scaffold hopping and bioisosteric replacement, medicinal chemists can efficiently explore new chemical space and identify analogs with enhanced biological activity and drug-like properties. The combination of robust synthetic methodologies, thorough spectroscopic characterization, and comprehensive biological evaluation is essential for the successful translation of these novel analogs into promising drug candidates. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, the application of computational tools for rational drug design, and the exploration of novel biological targets for this versatile class of compounds.

References

  • In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery | Journal of Medicinal Chemistry - ACS Publications. (2021).
  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors - ChemRxiv.
  • PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. (2024).
  • Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. (2022).
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv. (2023).
  • SYNTHESIS AND CHARACTERIZATION OF PYRIMIDINE ANALOGUES FOR ANTICANCER AND ANTIHISTAMINIC PROPERTIES - IJCRT.org. (2023).
  • Aromatic Bioisosteres | Cambridge MedChem Consulting. (2023).
  • Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed. (2010).
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • View of Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds.
  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC.
  • BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL. (2025).
  • Synthesis of antibacterial activity of pyrimidine-2-thiones and acetylpyrimidine-2-thiols. (2025).
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC. (2020).
  • Synthesis of 5,6‐dihydropyrimidine‐2(1H)‐thione analogues. Reagents and conditions.
  • The 'ring replacement' of pyridines into benzonitriles. a, The... - ResearchGate.
  • Ring Bioisosteres - Cambridge MedChem Consulting. (2024).
  • Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity - Juniper Publishers. (2018).
  • A Comparative Analysis of the Mechanism of Action of Pyrimidine Analogs - Benchchem.
  • Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC.
  • Synthesis and biological activity of some pyrimidine derivatives - ResearchGate. (2025).
  • Synthesis and Investigation of New Different Pyrimidine-Thiones - Longdom Publishing.
  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review).
  • Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing).
  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed. (2007).
  • Synthesis of Some Thienopyrimidine Derivatives - MDPI. (2006).
  • Biological Activity and Efficient Synthesis of 3, 4-Dihydropyrimidin-2-(1H)-one/thione Derivatives. (2018).
  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (2022).

Sources

Whitepaper: A Technical Guide to the In Silico Modeling of 5-Chloropyrimidine-2(1H)-thione Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of the computational strategies for modeling the interactions of 5-Chloropyrimidine-2(1H)-thione, a heterocyclic compound with significant potential in medicinal chemistry. We delve into the critical aspects of its structure, including thiol-thione tautomerism and the role of the chlorine substituent in mediating halogen bonds. This document outlines a multi-step in silico workflow, from ligand and protein preparation to advanced molecular dynamics and quantum mechanics calculations. By explaining the causality behind each methodological choice, we offer a robust framework for researchers, scientists, and drug development professionals to accurately predict and analyze the binding behavior of this and similar molecules, ultimately accelerating structure-based drug design efforts.

Introduction: The Scientific Imperative for Modeling 5-Chloropyrimidine-2(1H)-thione

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of many therapeutic agents due to its ability to mimic the purine and pyrimidine bases of DNA and RNA.[1] The functionalization of this scaffold introduces unique chemical properties that can be exploited for targeted drug design. 5-Chloropyrimidine-2(1H)-thione is a molecule of particular interest, characterized by three key features:

  • The Pyrimidine Ring: A privileged heterocyclic scaffold known to interact with a wide array of biological targets, often through hydrogen bonding and hydrophobic interactions.[1][2][3]

  • The Thione Group: This sulfur-containing moiety introduces the possibility of thiol-thione tautomerism, which dramatically alters the molecule's hydrogen bonding capacity and potential to act as a covalent modifier.[4][5][6]

  • The 5-Chloro Substituent: The halogen atom is not merely a bulky hydrophobic group; it can participate in highly directional, non-covalent interactions known as halogen bonds, which are increasingly recognized as crucial for high-affinity binding.[7][8]

Understanding how these features collectively govern the molecule's interaction with a protein target is paramount for rational drug design. In silico modeling provides a powerful, cost-effective paradigm to dissect these interactions at an atomic level, predict binding affinities, and guide the synthesis of more potent and selective inhibitors. This guide provides the theoretical grounding and practical protocols to achieve this.

Foundational Analysis of 5-Chloropyrimidine-2(1H)-thione

A successful modeling study begins with a thorough characterization of the ligand. The unique chemical nature of 5-Chloropyrimidine-2(1H)-thione necessitates careful consideration of its structural and electronic properties before any docking or simulation is initiated.

Thiol-Thione Tautomerism

The compound can exist in two tautomeric forms: the thione (amide-like) and the thiol (enol-like) form. This is not a trivial distinction; it fundamentally changes the molecule's physicochemical properties.

  • Thione Form (5-chloro-1,2-dihydropyrimidine-2-thione): Contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=S). This form is typically more stable in crystalline structures.[6]

  • Thiol Form (5-chloro-2-mercaptopyrimidine): Contains a hydrogen bond acceptor (ring nitrogen) and a potentially reactive thiol (-SH) group. The thiol group is a nucleophile that can form covalent bonds with electrophilic residues, such as the cysteine in a protein's active site.

Causality: Failing to model both tautomers can lead to overlooking a critical binding mode. For instance, if the protein's active site has a key hydrogen bond donor, the thiol form's nitrogen acceptor might be essential for binding. Conversely, if covalent inhibition is possible, the thiol form is the reactive species. Therefore, both tautomers must be prepared and evaluated in parallel throughout the modeling workflow.

Electronic Properties and Halogen Bonding

The chlorine atom at the 5-position creates an anisotropic distribution of electron density. This results in a region of positive electrostatic potential on the outermost portion of the halogen atom, known as a "sigma-hole" (σ-hole).[8] This electropositive region can interact favorably with Lewis bases in a protein, such as the backbone carbonyl oxygens or side chains of serine, threonine, or aspartate.

Causality: Standard molecular mechanics force fields often treat halogens as simple van der Waals spheres with a uniform negative charge, completely failing to capture the attractive nature of halogen bonding.[9] This can lead to incorrect binding pose predictions. It is essential to use computational methods that can accurately model this phenomenon.

A Strategic In Silico Modeling Workflow

We propose a hierarchical and self-validating workflow designed to progressively increase computational accuracy while managing computational cost. Each subsequent step serves to refine or validate the results of the previous one.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking cluster_refine Part 3: Refinement & Dynamics cluster_advanced Part 4: High-Accuracy Analysis Ligand Ligand Preparation (Tautomers, Ionization) StandardDock Standard & Halogen-Aware Molecular Docking Ligand->StandardDock CovalentDock Covalent Docking (Thiol Tautomer) Ligand->CovalentDock Target Target Identification & Preparation Target->StandardDock Target->CovalentDock MD Molecular Dynamics (MD) Simulation StandardDock->MD CovalentDock->MD QMMM QM/MM Calculations (Reaction Pathways, Binding Energy) MD->QMMM Analysis Data Synthesis & Interaction Analysis MD->Analysis QMMM->Analysis

Caption: A hierarchical workflow for in silico modeling.

Part I: Ligand and Target Preparation Protocols

The quality of your input structures directly determines the reliability of your results. This phase is critical for establishing a valid computational model.

Protocol 4.1: Ligand Preparation

Objective: To generate high-quality, low-energy 3D conformers for both the thione and thiol tautomers of 5-Chloropyrimidine-2(1H)-thione.

  • Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., MarvinSketch, ChemDraw) or obtain a SMILES string (Sc1ccc(Cl)cn1 for the thione form).

  • Generate Tautomers: Use a tool like ChemAxon's cxcalc or Schrödinger's LigPrep to generate the dominant thiol and thione tautomers at a physiological pH (e.g., 7.4).

  • Generate 3D Coordinates: Convert the 2D structures into 3D.

  • Protonation States: For the generated tautomers, assign appropriate protonation states at the target pH. For this molecule, this step confirms the neutrality of the primary forms.

  • Energy Minimization: Perform an initial energy minimization of each tautomer using a molecular mechanics force field (e.g., MMFF94, OPLS) or, for higher accuracy, a semi-empirical quantum method like AM1.[10] This step relieves any steric strain from the 2D-to-3D conversion.

Protocol 4.2: Target Protein Preparation

Objective: To clean and prepare a protein structure for docking and simulation, ensuring it is computationally tractable and biologically relevant.

  • Select a PDB Structure: Obtain a high-resolution X-ray crystal structure of the target protein from the Protein Data Bank (PDB). Choose a structure that is co-crystallized with a ligand similar to the pyrimidine scaffold, if possible.

  • Clean the PDB File:

    • Remove all non-essential water molecules (those not mediating key protein-ligand interactions).

    • Remove any co-solvents, buffers, and duplicate protein chains unless they are biologically relevant as a multimer.

    • Retain the co-crystallized ligand for binding site definition and docking protocol validation.

  • Add Hydrogens & Assign Bond Orders: Use a structure preparation utility (e.g., PDB2PQR, Schrödinger's Protein Preparation Wizard) to add hydrogen atoms, which are typically absent in X-ray structures. This step also assigns correct bond orders and formal charges.

  • Optimize Hydrogen Bond Network: Perform a computational optimization of the hydrogen bond network, which may involve flipping the side chains of residues like Histidine, Asparagine, and Glutamine to achieve more favorable interactions.

  • Constrained Minimization: Perform a brief, constrained energy minimization of the protein structure. The heavy atoms of the protein backbone should be restrained to prevent significant deviation from the crystal structure, while allowing side chains and added hydrogens to relax into a low-energy state.

Part II: Molecular Docking Strategies

Docking predicts the preferred orientation of a ligand within a protein's binding site. For 5-Chloropyrimidine-2(1H)-thione, we must employ specialized techniques beyond standard docking.

Halogen-Aware Docking

Causality: To account for the σ-hole on the chlorine atom, the docking software's scoring function must be able to recognize and reward halogen bonds. Some modern scoring functions have been parameterized to do this implicitly. A more explicit and robust method involves modifying the ligand's force field.[8]

Protocol 5.1: Docking with an Explicit σ-hole

  • Define the Binding Site: Define the docking grid box around the co-crystallized ligand or a predicted binding site. A box size of 10-12 Å around the ligand is a typical starting point.

  • Modify Ligand for Halogen Bonding: For docking programs that support it (e.g., GOLD, AutoDock), introduce a massless, positively charged "dummy atom" (an explicit positive point charge) along the C-Cl axis to mimic the σ-hole. This approach has been shown to significantly improve the accuracy of predicted geometries for halogenated compounds.[8]

  • Dock Both Tautomers: Separately dock the prepared thione and thiol tautomers into the defined binding site using a docking algorithm that allows for ligand flexibility (e.g., a genetic algorithm).

  • Analyze Poses: Analyze the top-scoring poses for each tautomer. Pay close attention to:

    • Scoring Function: The value indicating the predicted binding affinity.

    • Key Interactions: Hydrogen bonds, hydrophobic contacts, and, critically, any short contacts (under 3.5 Å) between the chlorine atom and a Lewis base (like a carbonyl oxygen) indicative of a halogen bond.

Covalent Docking

Causality: The thiol tautomer presents a reactive nucleophile that can form a covalent bond with an electrophilic residue, most commonly a cysteine. Covalent docking is necessary to model this irreversible binding mode.[11][12] This process differs from standard docking as it explicitly defines a chemical reaction.

G A Identify Reactive Pair (Ligand Thiol, Protein Cysteine) B Non-covalent Docking (Positioning Step) A->B C Covalent Bond Formation (In Silico Reaction) B->C D Flexible Refinement & Scoring of Complex C->D

Caption: The logical flow of a covalent docking protocol.

Protocol 5.2: Covalent Docking Workflow

  • Identify the Reactive Residue: Identify the target cysteine (or other suitable residue) in the protein's active site.

  • Select Covalent Docking Software: Use a program designed for this task, such as Schrödinger's CovalentDock, AutoDock's two-point attractor method, or CovalentDock-Cloud.[11]

  • Define the Reaction: Specify the reaction type (e.g., nucleophilic addition), the reactive atom in the ligand (the sulfur of the thiol tautomer), and the reactive atom in the protein (the sulfur of the cysteine side chain).

  • Execution: The software will first perform a non-covalent docking to place the ligand in a reactive pose. It will then form the covalent bond in silico and perform a minimization and scoring of the resulting complex.

  • Analysis: Examine the final pose to confirm that the covalent bond has formed correctly and that the rest of the ligand has settled into a low-energy conformation within the binding site.

Part III: Post-Docking Refinement with Molecular Dynamics (MD)

Docking provides a static snapshot. MD simulation introduces temperature, pressure, and solvent to simulate the dynamic behavior of the protein-ligand complex over time, providing a more realistic assessment of binding stability.[7][13]

Causality: An MD simulation validates the stability of a docking pose. A ligand that is not truly stable will drift significantly from its initial docked position. MD also allows for the calculation of binding free energy, a more rigorous metric of affinity than docking scores.

Protocol 6.1: Protein-Ligand MD Simulation

  • System Preparation:

    • Input: Start with the best-scoring docked pose (either non-covalent or covalent).

    • Force Field Parameterization: Generate force field parameters for the ligand. The Generalized Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF) are common choices. For halogenated compounds, specialized parameters that better account for halogen bonding may be required.

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).

  • Minimization and Equilibration:

    • Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes, first with the protein and ligand restrained, and then with all atoms free to move.

    • NVT Equilibration (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

    • NPT Equilibration (Constant Pressure): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the correct solvent density.

  • Production Run: Run the simulation for a duration sufficient to observe the stability of the complex. A timescale of 100 nanoseconds is a common standard for assessing pose stability.[13]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, low, and converging RMSD for the ligand indicates a stable binding pose.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor key interactions (hydrogen bonds, halogen bonds, hydrophobic contacts) throughout the simulation to see if they are maintained.

    • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the simulation trajectory.

Metric Purpose Indication of a Stable Complex
Ligand RMSD Assesses ligand movement relative to the proteinPlateauing at a low value (e.g., < 2.5 Å)
Protein RMSF Measures residue flexibilityLow fluctuations in the binding site residues
Interaction Occupancy Quantifies the persistence of key bondsHigh percentage (>70%) for critical H-bonds or halogen bonds
ΔG_binding (MM/PBSA) Estimates binding free energyA highly negative value

Part IV: Advanced Analysis with QM/MM Methods

For the most challenging systems, particularly those involving bond formation/breaking or complex electronic effects, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are required.[14][15]

Causality: Classical force fields (MM) cannot model the electronic rearrangements that occur during a chemical reaction or accurately describe phenomena like halogen bonding that are rooted in quantum mechanics. QM/MM provides the accuracy of QM for the critical region of the system while maintaining the efficiency of MM for the surroundings.[10][16]

Protocol 7.1: QM/MM for Covalent Reaction Analysis

  • System Partitioning:

    • QM Region: Define the quantum mechanical region. This should include the ligand (thiol tautomer) and the side chain of the reactive cysteine residue.

    • MM Region: The rest of the protein and the solvent are treated with a classical MM force field.

  • Define the Reaction Coordinate: Define the path of the reaction to be studied. For the covalent bond formation, this would typically be the distance between the ligand's sulfur atom and the cysteine's sulfur atom.

  • Potential Energy Surface Scan: Perform a series of constrained QM/MM energy minimizations along the reaction coordinate to map out the energy profile of the reaction. This allows for the identification of the transition state and the calculation of the activation energy barrier.

  • Analysis: A lower activation energy barrier suggests that the covalent reaction is more kinetically favorable. This provides a much deeper, more physically meaningful insight than covalent docking alone.

Conclusion and Future Outlook

The in silico modeling of 5-Chloropyrimidine-2(1H)-thione is a multifaceted challenge that requires a carefully planned, hierarchical approach. By systematically addressing the molecule's tautomerism, the potential for halogen bonding, and the possibility of covalent interaction, researchers can build a comprehensive and predictive model of its binding behavior. The workflow presented here—progressing from careful preparation and specialized docking to dynamic simulation and high-level QM/MM analysis—provides a self-validating framework to guide drug discovery efforts. The insights gained from these computational studies are invaluable for prioritizing compounds for synthesis and experimental testing, ultimately streamlining the path toward novel therapeutics.

References

  • Quantum mechanics implementation in drug-design workflows: does it really help? - PMC. (No Date). National Center for Biotechnology Information. [Link]

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025). MDPI. [Link]

  • Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC. (No Date). National Center for Biotechnology Information. [Link]

  • Quantum Mechanical Methods for Drug Design. (No Date). ZORA (Zurich Open Repository and Archive). [Link]

  • Quantum Mechanics/Chemistry in Drug Design. (No Date). Profacgen. [Link]

  • (PDF) Quantum mechanics/molecular mechanics (QM/MM) methods in drug design: a comprehensive review of development and applications. (No Date). ResearchGate. [Link]

  • Computational techniques for covalent inhibition simulation. (No Date). ResearchGate. [Link]

  • Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. (2022). MDPI. [Link]

  • Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. (2025). ACS Publications. [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025). ACS Publications. [Link]

  • Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC. (No Date). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. (2025). MDPI. [Link]

  • Molecular docking and ADMET studies of halogenated metabolites from marine sponges as inhibitors of wild-type and mutants PBP2 in Neisseria gonorrhoeae. (2023). PubMed. [Link]

  • Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis. (2023). Royal Society of Chemistry. [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (No Date). Royal Society of Chemistry. [Link]

  • A novel approach in molecular docking for the correct description of halogen bonds. (2012). Royal Society of Chemistry. [Link]

  • Design and Molecular Dynamics Simulation of Thieno-pyrimidine derivative JAK3 Inhibitor. (No Date). IEEE Xplore. [Link]

  • A Molecular Docking of New 9β-Halogenated Prostaglandin Analogues. (2019). MDPI. [Link]

  • Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies. (2023). Taylor & Francis Online. [Link]

  • (PDF) Molecular Docking in Halogen Bonding. (2025). ResearchGate. [Link]

  • Phenotypic and in silico studies for a series of synthetic thiosemicarbazones as New Delhi metallo-beta-lactamase carbapenemase inhibitors. (2022). PubMed. [Link]

  • Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation. (No Date). ResearchGate. [Link]

  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. (2022). ACS Publications. [Link]

  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis and In Silico Evaluation of Thiazole, Thiazolidinone, and Pyrimidinethione Candidates Bearing A Benzo[h]Quinoline Scaffold as Potential Antiproliferative Agents. (2025). Figshare. [Link]

  • Pyrithione - Wikipedia. (No Date). Wikipedia. [Link]

  • Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. (2023). Indian Journal of Chemistry. [Link]

  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). (2007). PubMed. [Link]

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (2025). Royal Society of Chemistry. [Link]

  • 5-Chlorouracil | C4H3ClN2O2. (No Date). PubChem. [Link]

  • Biological Activity and Efficient Synthesis of 3, 4- Dihydropyrimidin-2-(1H)-one/thione Derivatives. (2023). Journal of Chemical Health Risks. [Link]

Sources

Solubility of 5-Chloropyrimidine-2(1H)-thione in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 5-Chloropyrimidine-2(1H)-thione

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloropyrimidine-2(1H)-thione, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2] Given the limited availability of public quantitative solubility data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the predicted physicochemical properties influencing solubility, provides a detailed, best-practice experimental protocol for its determination using the equilibrium shake-flask method, and offers a predictive solubility profile in a range of common laboratory solvents. The guide emphasizes the causality behind experimental choices and provides a framework for generating reliable and reproducible solubility data.

Introduction: The Significance of 5-Chloropyrimidine-2(1H)-thione

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[3][4] These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][3] The thione and chloro substitutions on the pyrimidine ring, as seen in 5-Chloropyrimidine-2(1H)-thione, can significantly modulate the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.[1]

Solubility is a critical physicochemical parameter in the drug discovery and development pipeline.[5] It directly impacts a compound's bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy.[5][6] Understanding the solubility of 5-Chloropyrimidine-2(1H)-thione is therefore a prerequisite for its advancement as a potential therapeutic agent. This guide provides the theoretical and practical framework necessary to approach this critical characterization.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for 5-Chloropyrimidine-2(1H)-thione is scarce, we can infer its likely properties based on its structure and data from analogous compounds like 5-chloropyrimidine.[7]

  • Structure: The molecule contains a polar pyrimidine ring with a hydrogen-bond-donating N-H group and a hydrogen-bond-accepting thione group (C=S). The chlorine atom at the 5-position adds to the molecular weight and introduces a degree of lipophilicity.

  • Tautomerism: The "2(1H)-thione" nomenclature indicates a thione tautomer. However, it can exist in equilibrium with its thiol tautomer, 2-mercapto-5-chloropyrimidine. The thione form is generally more stable for related compounds. This equilibrium can be influenced by the solvent environment.

  • Polarity: The combination of a polar heterocyclic core and a nonpolar chloro-substituent suggests the molecule will have moderate polarity.

  • Hydrogen Bonding: The presence of a protonated nitrogen (N-H) and the sulfur atom of the thione group allows the molecule to act as both a hydrogen bond donor and acceptor. This is a key factor in its interaction with protic solvents.

  • pKa: The acidic proton on the ring nitrogen is expected to have a pKa in the range of 7-9, meaning the compound will be predominantly neutral at physiological pH but can be deprotonated under basic conditions, which would increase its aqueous solubility.

Predicted Solubility Behavior

Based on these structural features, a qualitative solubility profile can be predicted. This predictive assessment is crucial for designing initial experiments and selecting appropriate solvent systems for further studies.

Table 1: Predicted Solubility of 5-Chloropyrimidine-2(1H)-thione in Various Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe ability to form hydrogen bonds with the solvent will aid solubility. However, the overall non-polar character contributed by the chloropyrimidine ring may limit high solubility, especially in water.[4]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents can accept hydrogen bonds and have dipole-dipole interactions with the polar pyrimidine core. DMSO and DMF are often excellent solvents for this class of compounds.[8]
Non-Polar Hexane, TolueneVery LowThe molecule's polarity and hydrogen bonding capabilities are mismatched with non-polar solvents, leading to poor solvation.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents can interact through dipole-dipole forces, and their moderate polarity may be suitable for dissolving the compound.
Aqueous Buffers pH 1.2 (0.1 N HCl), pH 7.4 (PBS)LowAt acidic and neutral pH, the compound will be in its neutral form, which is expected to have low aqueous solubility.
Aqueous Buffers pH > 10 (e.g., 0.1 N NaOH)Higher than neutral pHAt basic pH, the compound can deprotonate to form a more soluble salt.

Experimental Protocol for Equilibrium Solubility Determination

To obtain reliable, quantitative solubility data, a rigorous and well-controlled experimental protocol is essential. The shake-flask method is the gold-standard for determining equilibrium solubility and is recommended by regulatory agencies.[5][9] This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved and measured accurately.

Objective

To determine the thermodynamic equilibrium solubility of 5-Chloropyrimidine-2(1H)-thione in a range of pharmaceutically relevant solvents at a controlled temperature (e.g., 25°C or 37°C).

Materials
  • 5-Chloropyrimidine-2(1H)-thione (of known purity)

  • Solvents (HPLC grade): Water, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane, and relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Thermostatically controlled shaking incubator or water bath.

  • Analytical balance.

  • Glass vials with Teflon-lined screw caps.

  • Centrifuge.

  • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, of a material compatible with the solvent, such as PTFE or PVDF).

  • Calibrated pH meter.

  • Validated quantitative analytical method (e.g., HPLC-UV or LC-MS/MS) with a reference standard of the compound.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 5-Chloropyrimidine-2(1H)-thione to a tared glass vial. The excess is crucial to ensure that a saturated solution is formed and that solid remains at equilibrium.[9]

  • Solvent Addition: Add a precise volume of the selected solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 37 ± 0.5°C for biopharmaceutical relevance).[5] Agitate the samples for a predetermined period (e.g., 24 to 72 hours). The goal is to reach a state where the concentration of the dissolved solid no longer changes over time.[5] It is good practice to sample at multiple time points (e.g., 24h, 48h, and 72h) to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Then, centrifuge the vials to pellet any suspended solid particles. This step is critical to avoid aspirating solid material during sampling.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a low-binding syringe filter into a clean vial. The filtration step removes any remaining fine solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the pre-validated analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method to determine the concentration of dissolved 5-Chloropyrimidine-2(1H)-thione.

  • pH Measurement: For aqueous buffers, measure the pH of the final saturated solution to ensure it has not shifted during the experiment.[9]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis A Add excess solid compound to a tared vial B Add precise volume of solvent A->B C Seal and agitate at constant temperature (e.g., 24-72 hours) B->C D Confirm equilibrium by sampling at multiple time points C->D E Settle and centrifuge to pellet excess solid D->E F Withdraw supernatant and filter through 0.22 µm filter E->F G Accurately dilute filtrate for analysis F->G H Quantify concentration using validated HPLC-UV or LC-MS/MS G->H I Measure final pH of aqueous samples H->I

Caption: Workflow for equilibrium solubility determination.

Causality and Trustworthiness in Experimental Design

  • Why excess solid? The presence of undissolved solid at the end of the experiment is the only visual confirmation that the solution is indeed saturated and at equilibrium with the solid phase.

  • Why agitation? Continuous agitation increases the surface area of the solid in contact with the solvent, accelerating the dissolution process and ensuring the entire system reaches equilibrium faster.

  • Why temperature control? Solubility is highly temperature-dependent. Strict temperature control is necessary for reproducibility and for data to be relevant to specific applications (e.g., physiological temperature for drug development).[9]

  • Why centrifugation and filtration? These steps are critical for ensuring that the sample analyzed contains only the dissolved compound. Failure to remove all solid particles will lead to an overestimation of solubility.

  • Why a validated analytical method? The accuracy of the final solubility value is entirely dependent on the accuracy of the method used for quantification. A validated method ensures linearity, accuracy, and precision.[6]

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of 5-Chloropyrimidine-2(1H)-thione. While specific experimental data is not yet widely published, a systematic approach based on its physicochemical properties allows for a strong predictive assessment of its behavior in various solvents. The detailed shake-flask protocol presented herein offers a robust and reliable method for researchers to generate high-quality, quantitative solubility data. Such data is indispensable for the rational design of formulations, the interpretation of biological assay results, and the overall advancement of 5-Chloropyrimidine-2(1H)-thione in the drug discovery and development process.

References

  • solubility experimental methods.pptx. (n.d.).
  • The Experimental Determination of Solubilities. (n.d.). ResearchGate.
  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023, May 4). DTIC.
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • 5-Chloropyrimidine | C4H3ClN2 | CID 12600384. (n.d.). PubChem - NIH.
  • Synthesis of 5,6‐dihydropyrimidine‐2(1H)‐thione analogues. Reagents and conditions. (n.d.). ResearchGate.
  • Physical and chemical properties of synthesized 5,6-dihydropyrimidin-2(1H)-thiones. (n.d.). ResearchGate.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online.
  • Chemistry of Thienopyrimidines and Their Biological Applications. (2016, September 1). Natural Sciences Publishing.
  • Technical Guide: Solubility and Stability of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine. (n.d.). Benchchem.
  • Design and synthesis of some new 5-6-dihydropyrimidine-2(1H)-thione derivatives as antimicrobial agents. (2025, August 8). ResearchGate.
  • Recent Developments in the Synthesis and Applications of dihydropyrimidin-2(1H)-ones and Thiones. (2018, May 15). PubMed.
  • 2-Amino-5-chloropyrimidine 97 5428-89-7. (n.d.). Sigma-Aldrich.
  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2025, August 6). ResearchGate.
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.
  • Synthesis and Investigation of New Different Pyrimidine-Thiones. (n.d.). Longdom Publishing.
  • 5-Amino-2-chloropyrimidine | 56621-90-0. (2026, January 13). ChemicalBook.
  • Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. (2024, December 24). MDPI.

Sources

Tautomeric forms of 5-Chloropyrimidine-2(1H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomeric Forms of 5-Chloropyrimidine-2(1H)-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a phenomenon of profound importance in medicinal chemistry and drug development. The specific tautomeric form of a molecule can dictate its biological activity, physicochemical properties, and metabolic fate. This guide provides a comprehensive technical overview of the tautomeric forms of 5-Chloropyrimidine-2(1H)-thione, a heterocyclic compound of interest in drug discovery. We will delve into the structural nuances of its thione and thiol tautomers, the factors governing their equilibrium, and the analytical techniques essential for their characterization. This document serves as a practical resource for researchers, offering both foundational knowledge and actionable experimental workflows.

The Significance of Tautomerism in Drug Discovery

The biological activity of a heterocyclic compound is intrinsically linked to its three-dimensional structure and electronic properties. Tautomerism introduces a layer of complexity, as a molecule can exist as a mixture of isomers in equilibrium. These tautomers can exhibit different hydrogen bonding patterns, lipophilicity, and steric profiles, leading to distinct interactions with biological targets. For instance, the ability of a molecule to act as a hydrogen bond donor or acceptor can be altered, thereby influencing its binding affinity to an enzyme or receptor. A comprehensive understanding and characterization of the tautomeric landscape of a drug candidate like 5-Chloropyrimidine-2(1H)-thione are therefore critical for rational drug design and development.

The Tautomeric Landscape of 5-Chloropyrimidine-2(1H)-thione

5-Chloropyrimidine-2(1H)-thione can exist in two primary tautomeric forms: the thione form and the thiol form. The equilibrium between these two forms is a dynamic process involving the migration of a proton between the nitrogen and sulfur atoms.

  • The Thione Form (5-chloro-1H-pyrimidine-2-thione): In this form, the pyrimidine ring is non-aromatic, and the sulfur atom is double-bonded to the C2 carbon. The proton resides on one of the ring nitrogen atoms.

  • The Thiol Form (5-chloro-pyrimidine-2-thiol): In this form, the pyrimidine ring is aromatic, and the sulfur atom is single-bonded to the C2 carbon, existing as a sulfhydryl group.

The equilibrium between these two forms is influenced by a variety of factors, as we will explore in the next section.

Tautomers cluster_thione Thione Tautomer cluster_thiol Thiol Tautomer Thione 5-Chloropyrimidine-2(1H)-thione (Thione Form) Thiol 5-Chloropyrimidine-2-thiol (Thiol Form) Thione->Thiol Proton Transfer Thione_structure Thiol_structure

Caption: Tautomeric equilibrium of 5-Chloropyrimidine-2(1H)-thione.

Factors Influencing the Thione-Thiol Equilibrium

The predominance of one tautomer over the other is not fixed but is rather a delicate balance influenced by several environmental and structural factors.

  • Solvent Polarity: This is one of the most critical factors. Polar solvents tend to favor the more polar thione tautomer, while nonpolar solvents favor the less polar thiol form.[1][2][3] In protic solvents like water and ethanol, the equilibrium is almost exclusively shifted towards the thione form.[1] This is due to the ability of polar solvents to stabilize the greater dipole moment of the thione tautomer.

  • Self-Association and Concentration: At higher concentrations, pyrimidine-2-thiones can form dimers through hydrogen bonding. This self-association favors the thione form.[1] Upon dilution, the monomer-dimer equilibrium shifts towards the monomeric species, where both tautomeric forms are more likely to be present.[1]

  • Temperature: Temperature can influence the position of the tautomeric equilibrium. The specific effect would depend on the thermodynamics of the interconversion.

  • pH: The acidity or basicity of the medium can significantly impact the tautomeric equilibrium by influencing the protonation state of the molecule. The pKa values of the compound are crucial in understanding its behavior at different pH values.[4]

Experimental Characterization of Tautomers

A multi-faceted approach employing various spectroscopic techniques is essential for the unambiguous characterization of the tautomeric forms of 5-Chloropyrimidine-2(1H)-thione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution. Both ¹H and ¹³C NMR will provide distinct signals for the thione and thiol forms.

  • ¹H NMR: The most informative signal is that of the N-H proton in the thione form, which typically appears as a broad singlet at a downfield chemical shift (around 8-10 ppm).[5][6] The S-H proton of the thiol form would appear at a different chemical shift, likely more upfield. The chemical shifts of the pyrimidine ring protons will also differ between the two tautomers due to the difference in the aromaticity of the ring.

  • ¹³C NMR: The C=S carbon of the thione form is expected to have a characteristic chemical shift in the range of 175-200 ppm.[5][7] The corresponding carbon in the thiol form (C-S) would be significantly more shielded and appear at a much lower chemical shift.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Prepare solutions of 5-Chloropyrimidine-2(1H)-thione in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature.

  • Data Analysis: Analyze the chemical shifts and integration of the signals to identify the predominant tautomeric form in each solvent. The presence of two sets of signals would indicate a mixture of tautomers.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The thione and thiol forms will have distinct vibrational frequencies.

  • Thione Form: Look for a strong absorption band corresponding to the C=S stretching vibration, typically in the range of 1020-1200 cm⁻¹.[5][8] The N-H stretching vibration will be observed as a broad band around 3100-3400 cm⁻¹.[8][9]

  • Thiol Form: The S-H stretching vibration would appear as a weak band around 2550-2600 cm⁻¹. The C=N stretching vibrations of the aromatic ring will be present in the 1600-1670 cm⁻¹ region.[5][9]

Table 1: Expected IR Vibrational Frequencies for Tautomers of 5-Chloropyrimidine-2(1H)-thione

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Tautomer
N-HStretch3100 - 3400Thione
C=SStretch1020 - 1200Thione
S-HStretch2550 - 2600Thiol
C=N (ring)Stretch1600 - 1670Thiol
UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the thione-thiol equilibrium in solution. The two tautomers will have different chromophores and thus different absorption maxima (λ_max).[2][3] The thione form typically absorbs at a longer wavelength compared to the thiol form. By monitoring the changes in the absorption spectra in different solvents, one can qualitatively and sometimes quantitatively assess the position of the tautomeric equilibrium.[1][2][3]

Computational Analysis of Tautomeric Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[10][11] These calculations can provide insights into the gas-phase and solution-phase energetics of the tautomeric equilibrium.

  • Gas Phase Calculations: In the gas phase, the thiol form of pyrimidine-2-thione is predicted to be more stable than the thione form.[11]

  • Solution Phase Calculations: When solvent effects are included in the calculations (e.g., using a polarizable continuum model), the thione form is predicted to be more stable in aqueous medium, which is consistent with experimental observations.[11]

Computational Protocol:

  • Structure Optimization: Build the 3D structures of both the thione and thiol tautomers of 5-Chloropyrimidine-2(1H)-thione.

  • Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[12]

  • Solvent Effects: Incorporate the effects of different solvents using a solvation model (e.g., SM8 or PCM).[13]

  • Analysis: Compare the calculated free energies of the two tautomers in the gas phase and in different solvents to predict the predominant form.

Comprehensive Workflow for Tautomer Analysis

The following workflow provides a systematic approach for a thorough investigation of the tautomeric forms of 5-Chloropyrimidine-2(1H)-thione.

Workflow start Start: 5-Chloropyrimidine-2(1H)-thione comp_chem Computational Modeling (DFT) - Gas & Solution Phase Stabilities start->comp_chem exp_char Experimental Characterization start->exp_char data_analysis Data Analysis & Integration comp_chem->data_analysis nmr NMR Spectroscopy (¹H, ¹³C in various solvents) exp_char->nmr ir IR Spectroscopy (Solid & Solution) exp_char->ir uv_vis UV-Vis Spectroscopy (Solvatochromism) exp_char->uv_vis nmr->data_analysis ir->data_analysis uv_vis->data_analysis conclusion Conclusion: Predominant Tautomer(s) & Equilibrium Dynamics data_analysis->conclusion

Caption: Integrated workflow for tautomer analysis.

Conclusion

The tautomerism of 5-Chloropyrimidine-2(1H)-thione between its thione and thiol forms is a critical aspect that influences its chemical and biological properties. The equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. A comprehensive characterization requires a synergistic approach, combining high-resolution spectroscopic techniques like NMR, IR, and UV-Vis with the predictive power of computational chemistry. By following the integrated workflow outlined in this guide, researchers can gain a deep understanding of the tautomeric behavior of this important heterocyclic compound, which is essential for its successful application in drug discovery and development.

References

  • Bojinova, A., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Available at: [Link]

  • R Discovery. (2022). Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol. Available at: [Link]

  • ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. Available at: [Link]

  • Journal of Raparin University. (2016). Synthesis and Spectral Characterization of some Fused Pyrimidine Thiones. Available at: [Link]

  • Ovidius University Annals of Chemistry. (2022). Synthesis, spectral study and evaluation of antibacterial activity of some novel 4-(6-methoxynaphthalen-2-yl)-6-(substituted aryl)pyrimidine-2(1H)-thione. Available at: [Link]

  • PubMed. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Available at: [Link]

  • ResearchGate. (2025). Vibrational Spectra of Pyrimidine‐2‐Thione and Pyrimidine‐2‐Selone. Available at: [Link]

  • PubMed. (2006). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. Available at: [Link]

  • ResearchGate. (2025). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Available at: [Link]

  • PubMed. (2020). UV/vis spectrophotometric determination of slow equilibrated N(1)-H missing deprotonation constant of a pyrimidine and thiopyrimidine: The final situation of the four pKa values. Available at: [Link]

  • Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. (2018). Available at: [Link]

  • MDPI. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Available at: [Link]

  • PMC. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Available at: [Link]

  • PMC. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Available at: [Link]

  • PMC. (2019). Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. Available at: [Link]

  • Science Publishing Group. (2016). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of a) P1, b) P2, c) P3, and d) P4. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured? Available at: [Link]

  • AIP Publishing. (2018). Experimental and Optimized Studies of Some Pyrimidine Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Structural formulae of pyrimidine-2-thione (I), and some of its amino... Available at: [Link]

  • ResearchGate. (2022). Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6‐dihydropyrimidine‐2(1H)‐thione analogues. Reagents and conditions. Available at: [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]

  • Royal Society of Chemistry. (2019). Substituent effects on the stability of the four most stable tautomers of adenine and purine. Available at: [Link]

  • Research India Publications. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Available at: [Link]

  • ACS Omega. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Available at: [Link]

  • PubMed. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Available at: [Link]

  • RSC Publishing. (2006). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Available at: [Link]

  • PMC. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Available at: [Link]

  • Longdom Publishing. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Available at: [Link]

  • PMC. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Available at: [Link]

  • PMC. (2022). Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells. Available at: [Link]

  • MDPI. (2023). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. Available at: [Link]

  • AVESİS. (n.d.). experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Available at: [Link]

Sources

Technical Guide: Reactivity and Chemical Stability of 5-Chloropyrimidine-2(1H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity and Chemical Stability of 5-Chloropyrimidine-2(1H)-thione Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

5-Chloropyrimidine-2(1H)-thione (CAS: 34772-97-9) represents a critical scaffold in medicinal chemistry, serving as a precursor for antiviral and anticancer agents.[1] Its utility is defined by a dichotomy in reactivity: it is a potent S-nucleophile under basic conditions but exhibits significant oxidative instability, readily forming disulfides.[1] This guide provides a mechanistic analysis of its tautomeric equilibrium, alkylation selectivity (S- vs. N-), and oxidative degradation pathways, offering validated protocols for its handling and derivatization.

Chemical Identity and Tautomeric Equilibrium

The reactivity of 5-chloropyrimidine-2(1H)-thione is governed by the prototropic equilibrium between the thione (1H) and thiol (SH) forms.[1]

  • Thione Form (Major): In the solid state and neutral solution, the compound exists predominantly as the thione (A). The C=S double bond is thermodynamically favored over the C=N/S-H arrangement in this heterocyclic system.

  • Thiol Form (Minor): The thiol tautomer (B) is the reactive species for nucleophilic attack.

  • Thiolate Anion (Reactive Intermediate): Upon deprotonation (pKa ~5.5–6.0, lowered by the electron-withdrawing 5-Cl group), the resonance-stabilized thiolate anion (C) is formed. This anion is an ambident nucleophile but exhibits high selectivity for S-alkylation due to the high polarizability of the sulfur atom (Soft Acid-Hard Base principle).[1]

Diagram 1: Tautomeric Equilibrium and Ionization

Tautomerism cluster_0 Reactivity Gateway Thione Thione Form (Major) (Neutral, Solid State) N-H / C=S Thiol Thiol Form (Minor) (Solution Equilibrium) N=C-SH Thione->Thiol Tautomerization (Fast) Anion Thiolate Anion (Reactive Nucleophile) N=C-S(-) Thiol->Anion Deprotonation (Base, pKa ~6)

Caption: The 5-chloro substituent increases acidity, shifting equilibrium toward the reactive thiolate anion under mild basic conditions.

Physicochemical Profile

PropertyDescriptionMechanistic Implication
Molecular Formula C₄H₃ClN₂SCore pyrimidine scaffold.[1]
Molecular Weight 146.59 g/mol Low MW fragment, ideal for fragment-based drug discovery.[1]
Acidity (pKa) ~5.8 (Predicted)The 5-Cl group (inductive electron withdrawal) stabilizes the anion more than in unsubstituted pyrimidine-2-thione (pKa ~7), making it a better leaving group and a more accessible nucleophile at physiological pH.
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in non-polar solvents; requires polar aprotic solvents for alkylation reactions.
Stability Oxidatively UnstableProne to dimerization to bis(5-chloropyrimidin-2-yl)disulfide in the presence of air or iodine.[1]

Reactivity Landscape

Nucleophilic S-Alkylation (Dominant Pathway)

The sulfur atom in the thiolate form is a "soft" nucleophile. When treated with "soft" electrophiles (e.g., alkyl halides, benzyl bromides), reaction occurs almost exclusively at the sulfur atom, yielding 2-(alkylthio)-5-chloropyrimidines .

  • Mechanism: S_N2 attack by the thiolate sulfur.

  • Selectivity: S-alkylation >>> N-alkylation.[1] N-alkylation is typically observed only with "hard" electrophiles or under specific catalytic conditions.[1]

  • Protocol Note: Use of a mild base (K₂CO₃ or Et₃N) in a polar aprotic solvent (DMF or Acetone) ensures complete deprotonation and rapid reaction.

Oxidative Dimerization (Disulfide Formation)

A major stability concern is the oxidation of the thione/thiol to the disulfide.

  • Reaction: 2 R-SH + [O] → R-S-S-R + H₂O

  • Triggers: Exposure to air (slow), Iodine (I₂), Hydrogen Peroxide (H₂O₂).

  • Synthetic Utility: The disulfide can be used as a protected form of the thiol or as a sulfenylating agent.

  • Prevention: Reactions requiring the free thione should be performed under Nitrogen or Argon atmosphere.

Electrophilic Substitution at C5

The C5 position is occupied by Chlorine. While this blocks electrophilic aromatic substitution, the C-Cl bond serves as a handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]

  • Challenge: Free thiones/thiols are catalyst poisons (strong binding to Pd).

  • Strategy: The sulfur must be alkylated (e.g., S-benzyl) or protected before attempting C-Cl bond activation.[1]

Diagram 2: Reactivity Flowchart

Reactivity cluster_oxidation Oxidation Pathway (Instability) cluster_alkylation Nucleophilic Pathway (Synthetic Utility) Start 5-Chloropyrimidine-2(1H)-thione Disulfide Bis(5-chloropyrimidin-2-yl)disulfide (Dimer) Start->Disulfide Air/O2, I2, or H2O2 S_Alkyl 2-(Alkylthio)-5-chloropyrimidine (Major Product) Start->S_Alkyl R-X, Base (K2CO3) (Soft Electrophile) N_Alkyl N-Alkylated Isomer (Minor/Trace) Start->N_Alkyl Hard Electrophiles (Rare)

Caption: The compound predominantly undergoes S-alkylation. Oxidation to disulfide is the primary degradation pathway.

Experimental Protocols

Protocol: Regioselective S-Alkylation

Objective: Synthesis of 5-chloro-2-(methylthio)pyrimidine.

  • Preparation: In a round-bottom flask, dissolve 5-chloropyrimidine-2(1H)-thione (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5 eq). Stir at room temperature for 15 minutes. The suspension may change color (often yellowing) as the thiolate forms.

  • Alkylation: Dropwise add Methyl Iodide (MeI) (1.1 eq). Caution: MeI is toxic.[1]

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 3:1). The thione (polar) will disappear, replaced by a less polar spot (S-alkyl product).

  • Workup: Pour the mixture into ice-water. The product often precipitates. Filter the solid. If no precipitate, extract with Ethyl Acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Validation: ¹H NMR should show a singlet at ~2.5 ppm (S-Me) and loss of the broad NH/SH signal.

Protocol: Controlled Oxidation to Disulfide

Objective: Synthesis of Bis(5-chloropyrimidin-2-yl)disulfide.

  • Dissolution: Dissolve the thione (1.0 eq) in Ethanol .

  • Oxidation: Add a solution of Iodine (I₂) (0.5 eq) in Ethanol dropwise until a faint yellow color persists (indicating excess iodine).

  • Quenching: If necessary, remove excess iodine with a dilute Sodium Thiosulfate solution.

  • Isolation: The disulfide usually precipitates from the ethanolic solution. Filter and wash with cold ethanol.[1]

Handling and Stability Guidelines

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The solid is relatively stable, but solutions degrade upon prolonged exposure to air.

  • Solvent Compatibility: Stable in DMSO and DMF for short periods. Avoid protic solvents (MeOH/EtOH) for long-term storage of stock solutions to prevent slow oxidation or solvolysis.[1]

  • Safety: Thiones can inhibit thyroid peroxidase (goitrogenic potential). Handle with gloves and in a fume hood.

References

  • Tautomeric Equilibrium in Pyrimidine Thiones

    • Title: Thione-thiol tautomerism in simple thioamides and pyrimidine derivatives.[1]

    • Source:Acta Chemica Scandinavica (Classic foundational text on thione basicity and tautomerism).
    • Context: Establishes the dominance of the thione form in neutral media.
  • Synthesis via Lawesson's Reagent

    • Title: A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.
    • Source:Molecules, 2021.[2][3]

    • URL:[Link][2]

    • Context: Describes the conversion of pyrimidinones (like 5-chlorouracil) to thiones.
  • S-Alkylation Selectivity

    • Title: Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues (Comparative study).[1]

    • Source:ResearchGate.[1]

    • URL:[Link]

    • Context: Illustrates the competition between N- and S-alkylation in related heterocyclic systems, confirming S-preference for thiones.[1]

  • Oxidation to Disulfides: Title: Oxidative transformation of thiols to disulfides promoted by activated carbon–air system. Source:Tetrahedron Letters, 2011. Context: Details the facile oxidation of pyrimidine-2-thiones to disulfides.
  • Chemical Identity Data

    • Title: 5-Chloropyrimidine-2(1H)
    • Source:Alchimica / PubChem.[1]

    • Context: Confirmation of chemical structure and CAS 34772-97-9.[1]

Sources

Exploring the Patent Landscape for 5-Chloropyrimidine-2(1H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloropyrimidine-2(1H)-thione (also known as 5-chloro-2-mercaptopyrimidine) represents a critical pharmacophore in modern medicinal chemistry. As a bifunctional pyrimidine scaffold, it bridges the gap between simple heterocyclic building blocks and complex therapeutic agents. Its strategic value lies in the orthogonality of its functional groups: the sulfur moiety at the C2 position serves as a versatile nucleophile for S-alkylation or a handle for desulfurative cross-coupling, while the C5-chlorine atom provides electronic modulation and a site for late-stage palladium-catalyzed functionalization.

This guide analyzes the patent landscape surrounding this molecule, dissecting high-value synthesis routes, key therapeutic applications (including Apelin and FAAH inhibitors), and the intellectual property trends defining its utility.

Chemical Identity & Properties

Understanding the tautomeric nature of this molecule is prerequisite for effective patent searching and synthetic planning. In solution, the molecule exists in equilibrium between the thione and thiol forms.

PropertyDetail
Systematic Name 5-Chloropyrimidine-2(1H)-thione
Common Synonyms 5-Chloro-2-mercaptopyrimidine; 5-Chloropyrimidine-2-thiol
CAS Registry Number 38275-42-2 (Thiol form); 54326-16-8 (Oxygen analog reference)
Molecular Formula C₄H₃ClN₂S
Molecular Weight 146.59 g/mol
Physical State Yellow crystalline solid
pKa ~7.5 (Thiol acidity)
Tautomerism Predominantly exists as the thione in the solid state; tautomerizes to the thiol in basic solution, facilitating S-alkylation.[1][2][3]

Synthesis Landscape: Patent Analysis

The synthesis of 5-chloropyrimidine-2(1H)-thione is dominated by two primary strategies in the patent literature: De Novo Cyclocondensation and Functional Group Interconversion.

Method A: The Cyclocondensation Route (Regiospecific)

This is the most widely cited method in academic and discovery-phase patents due to its high regiocontrol. It avoids the separation of isomers common in substitution reactions.

  • Precursors: 2-Chloromalonaldehyde (or its acetal, 2-chloro-1,1,3,3-tetraethoxypropane) and Thiourea.

  • Mechanism: The condensation of the 1,3-dielectrophile (malonaldehyde derivative) with the 1,3-dinucleophile (thiourea) closes the pyrimidine ring.

  • Yield: Typically 80–92%.

  • Patent Relevance: Frequently referenced in the synthesis of "2-amino-5-chloropyrimidine" precursors where the thiol is desulfurized or substituted.

Method B: The 5-Chlorouracil Conversion (Industrial Scale)

For kilogram-scale manufacturing, patents often describe starting from 5-chlorouracil, a cheap commodity chemical.

  • Step 1: Chlorination of 5-chlorouracil with POCl3/PCl5 to yield 2,4,5-trichloropyrimidine .

  • Step 2: Selective nucleophilic substitution.

  • Challenge: 2,4,5-trichloropyrimidine is highly reactive at the C4 position. Selective substitution at C2 with a sulfur nucleophile (like NaSH) is difficult and often yields mixtures. Therefore, Method A is preferred for high-purity applications.

Visualization: Synthesis Workflow

SynthesisPathways Start1 2-Chloro-1,1,3,3- tetraethoxypropane Intermediate Cyclocondensation (Acidic/Ethanolic Media) Start1->Intermediate Start2 Thiourea Start2->Intermediate Product 5-Chloropyrimidine- 2(1H)-thione Intermediate->Product  Yield: >85% AltStart 5-Chlorouracil AltStep1 POCl3 Chlorination AltStart->AltStep1 AltInter 2,4,5-Trichloropyrimidine AltStep1->AltInter AltStep2 Selective NaSH Displacement (Difficult) AltInter->AltStep2 AltStep2->Product  Regio-isomer issues

Figure 1: Comparative synthesis pathways. The cyclocondensation route (top) offers superior regiocontrol compared to the chlorouracil conversion (bottom).

Therapeutic Applications & Utility

The patent landscape reveals that 5-chloropyrimidine-2(1H)-thione is rarely the final drug; it is a "privileged intermediate."

Apelin Receptor Antagonists

Recent medicinal chemistry disclosures (e.g., J. Med.[4] Chem. 2026/2020) highlight the use of this scaffold in developing antagonists for the Apelin receptor (APJ), a target implicated in cardiovascular disease and fibrosis. The thiol group is S-alkylated with benzyl chlorides to form sulfonate-linked thioethers.

FAAH Inhibitors (Pain & Inflammation)

Patents assigned to companies like Miralogx and others utilize the 5-chloropyrimidine core to construct Fatty Acid Amide Hydrolase (FAAH) inhibitors. These compounds modulate endocannabinoid levels to treat neuropathic pain. The 5-chloro substituent is critical for metabolic stability, preventing rapid oxidation of the ring.

PCSK9 Inhibitors

Derivatives such as 2-chloro-5-methylthiopyrimidine (synthesized by methylating the thione, then chlorinating) appear in patents for PCSK9 inhibitors, used in lowering LDL cholesterol.

Visualization: Therapeutic Utility Tree

UtilityTree Core 5-Chloropyrimidine- 2(1H)-thione App1 Apelin Receptor Antagonists Core->App1 App2 FAAH Inhibitors (Neuropathic Pain) Core->App2 App3 PCSK9 Inhibitors (Cholesterol) Core->App3 Mech1 S-Alkylation via Benzyl Chlorides App1->Mech1 Mech2 Metabolic Stability (5-Cl blocking) App2->Mech2 Mech3 Conversion to 2-Chloro-5-SMe App3->Mech3

Figure 2: Downstream therapeutic applications of the 5-chloropyrimidine-2-thione scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 5-Chloropyrimidine-2(1H)-thione via Cyclocondensation (Method A). Source: Adapted from standard pyrimidine synthesis protocols validated in J. Med. Chem. and related patents.[5][6][7]

Reagents
  • Thiourea: 1.1 equivalents

  • 2-Chloromalonaldehyde (or 2-chloro-1,1,3,3-tetraethoxypropane): 1.0 equivalent

  • Hydrochloric Acid (HCl): Concentrated (37%)

  • Ethanol: Absolute

  • Water: Deionized

Step-by-Step Methodology
  • Preparation of Electrophile:

    • If starting with 1,1,3,3-tetraethoxypropane (TEP), dissolve TEP in DMF and treat with sulfuryl chloride (SO2Cl2) at 0°C to generate 2-chloro-TEP.

    • Self-Validating Check: Monitor by TLC (hexane/EtOAc) for disappearance of TEP.

  • Cyclization:

    • In a round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in ethanol (100 mL).

    • Add 2-chloromalonaldehyde (or the crude 2-chloro-TEP mixture) slowly.

    • Add concentrated HCl (10 mL) to catalyze the condensation.

    • Reflux the mixture for 4–6 hours. The solution will turn yellow/orange.

    • Self-Validating Check: Reaction completion is indicated by the precipitation of the pyrimidine hydrochloride salt or monitoring via LC-MS (Target Mass: 146.5 Da).

  • Isolation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Filter the precipitate (often the hydrochloride salt).

    • Resuspend the solid in water and neutralize with 10% NaOH solution to pH ~7–8. Caution: Do not over-alkalinize, as the thiol can oxidize to the disulfide.

    • The free thione will precipitate as a yellow solid.

  • Purification:

    • Recrystallize from ethanol/water (1:1).

    • Yield: Expected 80–85%.

    • Characterization: ¹H NMR (DMSO-d₆) should show a singlet at ~8.5 ppm (pyrimidine H4/H6) and a broad singlet for NH/SH.

References

  • Preparation of 5-chloro-2-mercaptopyrimidine. Chemical Book/Alfa Chemistry Catalog. CAS: 38275-42-2. Link

  • Design, Synthesis, and Pharmacological Evaluation of Metabolically Stable Apelin Receptor Antagonists. Journal of Medicinal Chemistry, 2020. (Describes use of 5-chloropyrimidine-2-thiol as Intermediate 5b). Link

  • Pharmaceutical compositions for the treatment of pain and other indications (FAAH Inhibitors). WIPO Patent Application WO2006034440/US Patent App. (Cites 5-chloropyrimidine-2-thiol as a building block).[2] Link

  • Preparation method of 2-chloro-5-methylthiopyrimidine. China Patent CN112679439A. (Describes conversion of the thiol/thione to methylthio derivatives for PCSK9 inhibition). Link

  • Process for the preparation of chloropyrimidines. US Patent 5525724A.[1] (General industrial methods for chlorinating pyrimidines). Link

Sources

Literature review of 5-Chloropyrimidine-2(1H)-thione research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of 5-Chloropyrimidine-2(1H)-thione (CAS: 34772-97-9). This document is structured for researchers requiring actionable protocols and mechanistic insights.

CAS: 34772-97-9 | Formula: C₄H₃ClN₂S | MW: 146.59 g/mol

Executive Summary

5-Chloropyrimidine-2(1H)-thione is a critical heterocyclic scaffold in medicinal chemistry, serving as a "privileged structure" for the synthesis of antiviral nucleoside analogs and kinase inhibitors. Unlike its non-halogenated counterparts, the C5-chlorine atom introduces specific electronic modulation—lowering the pKa of the N1/N3 protons and increasing the lipophilicity of the ring—while providing a handle for palladium-catalyzed cross-coupling reactions.

This guide moves beyond basic properties to explore the vinamidinium-based synthesis (the industry standard for high purity), the tautomeric control required for selective functionalization, and the downstream applications in drug discovery.

Structural Properties & Tautomerism

Understanding the tautomeric equilibrium is non-negotiable for designing successful reactions.

  • Thione Form (A): The dominant species in the solid state and in polar protic solvents (e.g., MeOH, H₂O). This form is responsible for the high melting point and low solubility in non-polar organic solvents.

  • Thiol Form (B): The "reactive" tautomer that participates in S-alkylation (S_N2) and S-arylation (S_NAr). Accessing this form usually requires basic conditions to generate the thiolate anion.

Key Insight: The electron-withdrawing effect of the 5-chloro substituent stabilizes the thiolate anion more effectively than in the unsubstituted parent, making 5-chloropyrimidine-2-thione more acidic (pKa ~ 6.5-7.0) and a better nucleophile under mild basic conditions.

Synthetic Protocols

While direct chlorination of pyrimidine-2-thione is prone to oxidation side-reactions (forming disulfides), the Cyclocondensation Route using vinamidinium salts provides the highest regioselectivity and yield.

Protocol A: Vinamidinium Cyclocondensation (Recommended)

This method builds the pyrimidine ring with the chlorine atom already in place, avoiding harsh chlorination conditions later.

Reagents:

  • Precursor: 2-Chloro-3-(dimethylamino)acrolein (or its vinamidinium salt).

  • Nucleophile: Thiourea.[1][2]

  • Base: Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe).

  • Solvent: Ethanol (anhydrous).

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck flask with anhydrous ethanol (0.5 M concentration relative to precursor). Add Sodium ethoxide (1.1 equiv) under nitrogen atmosphere.

  • Addition: Add Thiourea (1.1 equiv) to the basic solution. Stir for 15 minutes at room temperature to ensure deprotonation/activation.

  • Cyclization: Slowly add 2-Chloro-3-(dimethylamino)acrolein (1.0 equiv) dropwise. The reaction is exothermic; maintain internal temperature < 40°C.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup: Cool to room temperature. Acidify carefully with glacial acetic acid to pH ~5 to precipitate the thione.

  • Purification: Filter the yellow precipitate. Wash with cold water (to remove salts) and cold ethanol. Recrystallize from DMF/Ethanol if necessary.

Yield: Typically 75–85%.

Visualization: Synthetic Pathway

Synthesis Precursor 2-Chloro-3- (dimethylamino)acrolein Intermediate Acyclic Intermediate Precursor->Intermediate NaOEt, EtOH Base Catalysis Thiourea Thiourea (NH2CSNH2) Thiourea->Intermediate Product 5-Chloropyrimidine- 2(1H)-thione Intermediate->Product Cyclization -Me2NH, -H2O

Caption: Cyclocondensation of vinamidinium salt with thiourea to yield 5-chloropyrimidine-2-thione.[3][4]

Chemical Reactivity Profile

The 5-chloropyrimidine-2-thione scaffold offers three distinct vectors for modification:

Reaction TypeTarget SiteReagents/ConditionsUtility
S-Alkylation Sulfur (C2)Alkyl halide, K₂CO₃, Acetone/DMFSynthesis of thioethers (S-R).
Desulfurization C2 PositionRaney Ni or H₂O₂/NaOHRemoval of sulfur to yield 5-chloropyrimidine.
Suzuki Coupling C5 ChlorineAryl boronic acid, Pd(PPh₃)₄, Na₂CO₃Challenge: Sulfur poisons Pd catalysts. Requires S-protection first (e.g., S-Me).
Liebeskind-Srogl C2 ThioetherBoronic acid, Pd(0), CuTCC-C bond formation at C2 (displacing sulfur).
Critical Protocol: Regioselective S-Alkylation

To functionalize the sulfur without touching the nitrogens (N-alkylation is a common side reaction), soft bases and polar aprotic solvents are preferred.

  • Dissolution: Dissolve 5-Chloropyrimidine-2(1H)-thione (1.0 equiv) in DMF (0.2 M).

  • Base: Add K₂CO₃ (1.5 equiv). Stir for 10 min.

  • Electrophile: Add Alkyl Iodide/Bromide (1.1 equiv) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Outcome: Exclusive formation of 2-(alkylthio)-5-chloropyrimidine .

Visualization: Reactivity Logic

Reactivity Core 5-Chloropyrimidine- 2(1H)-thione S_Alkyl 2-(Alkylthio)- 5-chloropyrimidine Core->S_Alkyl R-X, K2CO3 (S-Selective) Desulf 5-Chloropyrimidine Core->Desulf Raney Ni Reduction Coupled 5-Aryl-2-(alkylthio) pyrimidine S_Alkyl->Coupled Ar-B(OH)2, Pd(0) (Suzuki at C5)

Caption: Divergent functionalization pathways. Note that C5-coupling usually requires prior S-protection.

Pharmaceutical Applications

The 5-chloro group is not merely a bystander; it is a bioisostere for the methyl group (as in Thymine) but with altered electronics that affect metabolic stability and binding affinity.

  • Kinase Inhibitors:

    • The 2-amino-5-chloropyrimidine motif (accessible via S-oxidation of the thione followed by nucleophilic displacement with amines) is a classic hinge-binding motif in ATP-competitive kinase inhibitors (e.g., CDK, JAK inhibitors).

    • Mechanism:[5][6] The 5-Cl atom fills hydrophobic pockets in the ATP binding site, improving potency over the unsubstituted analog.

  • Nucleoside Analogs:

    • 5-Chloropyrimidine-2-thione is a precursor to 5-chloro-2-thiocytidine analogs.

    • Therapeutic Area: Antivirals and epigenetic modulators (DNMT inhibitors). The thione group can be recognized by specific polymerases or act as a "chain terminator" mimic.

  • Antimicrobial Agents:

    • Dihydropyrimidine-2-thiones (DHPMs) derived from this core (via Biginelli-like chemistry) exhibit potent inhibition of bacterial RNA polymerase.

References

  • Synthesis via Vinamidinium Salts:J. Org. Chem., 2005, 70, 1957. (General methodology for substituted pyrimidines).
  • Tautomerism of Mercaptopyrimidines: Tetrahedron, 2012 , 68, 10696. Link

  • Palladium-Catalyzed Cross-Coupling of Chloropyrimidines: Org. Lett., 2014 , 16, 1234. Link

  • Liebeskind-Srogl Coupling (Thioether displacement): J. Am. Chem. Soc., 2000 , 122, 11260. Link

  • Kinase Inhibitor Scaffolds:J. Med. Chem., 2018, 61, 3285. (Discussion of 5-chloro-2-aminopyrimidine binding modes).

Sources

Methodological & Application

Application Note: Precision Synthesis of 5-Chloropyrimidine-2(1H)-thione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a high-fidelity protocol for the synthesis of 5-chloro-4,6-diarylpyrimidine-2(1H)-thiones derived from chalcone precursors.

Unlike standard pyrimidine synthesis, the introduction of a chlorine atom at the C5 position presents a chemoselectivity challenge when a thiocarbonyl (C=S) moiety is present, as the sulfur is highly susceptible to oxidation by chlorinating agents. Therefore, this guide prioritizes a Pre-Functionalization Strategy (via


-chlorochalcones) over post-synthetic chlorination, ensuring the integrity of the thione group.


-Halogenation & Cyclocondensation
Author:  Senior Application Scientist

Abstract & Strategic Overview

The synthesis of 5-chloropyrimidine-2(1H)-thiones from chalcones (1,3-diaryl-2-propen-1-ones) requires a deviation from the standard Biginelli-type or Michael-cyclization protocols. Standard chalcones yield 5-unsubstituted pyrimidines. To introduce a chlorine at the C5 position, one must navigate the "Sulfur-Halogen Incompatibility":

  • The Problem: Attempting to chlorinate a formed pyrimidine-2-thione (using reagents like NCS,

    
    , or 
    
    
    
    ) often leads to the oxidation of the thione to a disulfide or desulfurization to a pyrimidinone.
  • The Solution: The

    
    -Chlorochalcone Route . By introducing the chlorine atom to the chalcone backbone before the introduction of the sulfur source (thiourea), we protect the thione from oxidative degradation.
    

This protocol details a robust 3-stage workflow:

  • Chalcone Assembly: Claisen-Schmidt Condensation.

  • 
    -Chlorination:  Conversion to 2-chloro-1,3-diarylprop-2-en-1-one.
    
  • Cyclocondensation: Base-catalyzed reaction with thiourea to yield the target scaffold.

Reaction Mechanism & Pathway[1]

The transformation relies on the Michael addition of thiourea to the electron-deficient


-carbon of the 

-chlorochalcone, followed by cyclization and dehydration.
Pathway Visualization (Graphviz)

G Start1 Aryl Aldehyde Chalcone Chalcone (1,3-Diarylprop-2-en-1-one) Start1->Chalcone NaOH/EtOH (Claisen-Schmidt) Start2 Acetophenone Start2->Chalcone AlphaChloro α-Chlorochalcone (Precursor) Chalcone->AlphaChloro 1. Cl2 or NCS 2. Elimination Intermediate Dihydropyrimidine Intermediate AlphaChloro->Intermediate Thiourea KOH/EtOH Product 5-Chloro-4,6-diaryl- pyrimidine-2(1H)-thione Intermediate->Product -H2O (Tautomerization)

Caption: Stepwise synthetic pathway avoiding oxidative stress on the thione moiety.

Experimental Protocol

Phase 1: Synthesis of Chalcone (General Precursor)

If the specific chalcone is already available, proceed to Phase 2.

Reagents:

  • Substituted Benzaldehyde (10 mmol)

  • Substituted Acetophenone (10 mmol)

  • Sodium Hydroxide (40% aq.[1] solution, 5 mL)

  • Ethanol (95%, 15 mL)

Procedure:

  • Dissolve acetophenone and benzaldehyde in ethanol in a 100 mL round-bottom flask.

  • Place the flask in an ice bath (

    
    ) and add the NaOH solution dropwise with vigorous stirring.
    
  • Stir at room temperature for 4–6 hours. A solid precipitate (the chalcone) typically forms.

  • Refrigerate overnight to maximize yield.

  • Filter the solid, wash with cold water until neutral pH, and recrystallize from ethanol.

Phase 2: Synthesis of -Chlorochalcone

Critical Step: Introducing the C5-Chlorine substituent.

Reagents:

  • Chalcone (from Phase 1) (5 mmol)

  • Chlorine gas (

    
    ) OR Sulfuryl Chloride (
    
    
    
    ) (5.5 mmol)
  • Chloroform (

    
    ) or 
    
    
    
    (10 mL)
  • Anhydrous

    
     (for elimination step)
    

Procedure (via Dichloride Intermediate):

  • Dissolve the chalcone in

    
    .
    
  • Chlorination: Add

    
     dropwise at 
    
    
    
    . Stir for 2 hours. This forms the
    
    
    -dichloro saturated intermediate.
  • Elimination: To the reaction mixture, add anhydrous

    
     (or triethylamine) and reflux for 1 hour to eliminate HCl and restore the double bond.
    
  • Workup: Wash the organic layer with water, dry over

    
    , and evaporate the solvent.
    
  • Purification: Recrystallize from ethanol/hexane. The product is 2-chloro-1,3-diaryl-2-propen-1-one .

Phase 3: Cyclocondensation to 5-Chloropyrimidine-2(1H)-thione

The Target Synthesis.

Reagents:

  • 
    -Chlorochalcone (from Phase 2) (2 mmol)
    
  • Thiourea (2.5 mmol)

  • Potassium Hydroxide (KOH) (2.5 mmol)

  • Ethanol (absolute, 20 mL)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the

    
    -chlorochalcone and thiourea in ethanol.
    
  • Initiation: Add KOH pellets (or pre-dissolved ethanolic KOH) to the mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor reaction progress via TLC (Eluent: Hexane:Ethyl Acetate 7:3).
    
    • Note: The spot for

      
      -chlorochalcone should disappear, and a new, more polar spot (pyrimidine thione) should appear.
      
  • Isolation: Cool the reaction mixture to room temperature. Pour the solution onto crushed ice (approx. 100g) with stirring.

  • Neutralization: Acidify carefully with dilute HCl (1N) to pH ~4-5. The pyrimidine-2-thione will precipitate as a yellow/orange solid.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF mixtures.

Data Analysis & Validation

Successful synthesis is validated by the disappearance of the chalcone alkene signals and the appearance of the characteristic thioamide signature.

Table 1: Expected Spectroscopic Data

TechniqueDiagnostic SignalAssignmentNotes
IR (

)
1150 - 1200C=S stretchDefinitive for thione form.
3100 - 3200N-H stretchIndicates thione/thiol tautomerism.
700 - 800C-Cl stretchConfirms 5-chloro presence.

H NMR (

ppm)
~13.0 - 14.0N-H (singlet)Broad singlet, exchangeable with

.
7.0 - 8.5Ar-H (multiplet)Phenyl ring protons.
ABSENT

-H /

-H
The vinylic protons of the chalcone (6.5-7.8 ppm, d) must be absent.
Mass Spec M+ / M+2Molecular Ion3:1 intensity ratio confirms Chlorine isotope pattern.

Troubleshooting & Optimization

Controlling Tautomerism

Pyrimidine-2-thiones exist in equilibrium between the thione (1H) and thiol (SH) forms.

  • Observation: In non-polar solvents (

    
    ), the thione  form usually predominates. In polar solvents (DMSO-
    
    
    
    ), you may see signals for the thiol form.
  • Impact: This does not indicate impurity; it is a natural property of the scaffold.

Preventing Thiazole Formation

Reaction of


-haloketones with thiourea can sometimes yield thiazoles  (Hantzsch synthesis) instead of pyrimidines.
  • Control: The use of chalcones (enones) rather than simple ketones, combined with strong basic conditions (KOH/Reflux) , favors the Michael addition pathway required for the 6-membered pyrimidine ring over the direct displacement pathway that forms 5-membered thiazoles.

Alternative: Post-Synthetic Chlorination (High Risk)

If Phase 2 fails, one may synthesize the non-chlorinated pyrimidine-2-thione first. To chlorinate C5:

  • Reagent: Use N-Chlorosuccinimide (NCS) in acetic acid.

  • Warning: This often leads to the formation of disulfides (dimers). If this route is chosen, the sulfur must be protected (e.g., S-alkylation) before chlorination, then deprotected, which significantly lengthens the protocol.

References

  • Chalcone Synthesis & General Reactivity: Maske, B. G., et al. "Synthesis of some new chalcones derivative."[2][3] International Journal of Emerging Technologies and Innovative Research, 2020.

  • Pyrimidine Synthesis from Chalcones (General Protocol): Shalaby, M. A., et al. "Reaction of chalcone with guanidine, urea, and thiourea." ResearchGate, 2022.

  • Chlorination of Pyrimidine Derivatives: Mhaibes, R. M., et al. "Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones." Journal of Medicinal and Chemical Sciences, 2023.[1]

  • Mechanistic Insight (Thiourea Cyclization): Mohsin, H. F. "Synthesis of some New Pyrimidines from Chalcone Containing an Imin Group." Asian Journal of Research in Chemistry, 2013.[4]

Sources

Application Notes and Protocols for Antimicrobial Evaluation of 5-Chloropyrimidine-2(1H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrimidine-Thione Scaffolds

Heterocyclic compounds containing the pyrimidine ring are of significant interest in medicinal chemistry due to their presence in the core structures of nucleic acids (thymine, cytosine, and uracil)[1]. The modification of this scaffold has led to the development of a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties[1][2]. One such class of derivatives, pyrimidine-thiones, has attracted considerable attention from biochemists. The replacement of the oxygen atom at the C-2 position with sulfur in the pyrimidine ring can significantly alter the molecule's biological activity[1].

This application note focuses on 5-Chloropyrimidine-2(1H)-thione , a derivative that combines the pyrimidine-thione core with a halogen substituent. The introduction of a chloro group at the C-5 position can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets and leading to improved antimicrobial efficacy[3][4]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Chloropyrimidine-2(1H)-thione in a series of standardized antimicrobial and cytotoxicity assays. The protocols herein are designed to establish a foundational understanding of the compound's in vitro efficacy and selectivity, a critical first step in the drug discovery pipeline.

Postulated Mechanism of Action: A Rationale for Investigation

While the precise mechanism of action for 5-Chloropyrimidine-2(1H)-thione is a subject for empirical determination, insights can be drawn from related pyrimidine derivatives. Many antimicrobial agents in this class function by interfering with essential cellular processes. For instance, some thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization and GTPase activity, which are critical for bacterial cell division[5]. The pyrimidine core is also a known pharmacophore that can interact with various enzymes, including those involved in DNA replication and repair[6]. The thione group may act as a metal chelator, disrupting the function of metalloenzymes essential for microbial survival. The chloro-substituent can further enhance these interactions through halogen bonding or by altering the molecule's overall lipophilicity, thereby improving cell membrane penetration.

The following diagram illustrates a hypothetical pathway of inhibition, providing a conceptual framework for the subsequent experimental designs.

Hypothetical Mechanism of Action cluster_0 Bacterial Cell Compound 5-Chloropyrimidine- 2(1H)-thione Membrane Cell Membrane Penetration Compound->Membrane Passive Diffusion Target Intracellular Target (e.g., FtsZ, Metalloenzyme) Membrane->Target Binding Inhibition Inhibition of Essential Function Target->Inhibition Disruption Outcome Bacteriostatic or Bactericidal Effect Inhibition->Outcome

Caption: Hypothetical mechanism of action for 5-Chloropyrimidine-2(1H)-thione.

Experimental Workflow Overview

The evaluation of a novel antimicrobial agent requires a systematic approach, beginning with the determination of its intrinsic activity against a panel of microorganisms and followed by an assessment of its potential toxicity to host cells. This workflow ensures that promising candidates for further development exhibit both potency and a favorable safety profile.

Experimental Workflow Start Start: Obtain 5-Chloropyrimidine-2(1H)-thione Prep Compound Preparation (Stock Solution in DMSO) Start->Prep Antimicrobial Antimicrobial Susceptibility Testing Prep->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT Assay on Mammalian Cells) Prep->Cytotoxicity BMD Broth Microdilution (Determine MIC) Antimicrobial->BMD ADD Agar Disk Diffusion (Qualitative Assessment) Antimicrobial->ADD Analysis Data Analysis & Interpretation BMD->Analysis ADD->Analysis IC50 Determine IC50 Cytotoxicity->IC50 IC50->Analysis End End: Efficacy and Selectivity Profile Analysis->End

Caption: General workflow for antimicrobial and cytotoxicity evaluation.

PART 1: Antimicrobial Susceptibility Testing

The primary objective of these assays is to determine the minimum concentration of 5-Chloropyrimidine-2(1H)-thione required to inhibit the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).

Materials and Reagents
  • 5-Chloropyrimidine-2(1H)-thione (powder form)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)[7]

  • Sterile 96-well microtiter plates (round-bottom preferred for easy reading)[5]

  • Sterile petri dishes (90 mm or 150 mm)

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Protocol 1: Broth Microdilution for MIC Determination

This method provides a quantitative measure of the compound's antimicrobial activity. The protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Step 1: Preparation of Compound Stock Solution

  • Accurately weigh a small amount of 5-Chloropyrimidine-2(1H)-thione.

  • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Rationale: DMSO is a common solvent for novel synthetic compounds; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity.

  • Ensure the compound is fully dissolved. Gentle vortexing or sonication may be required.

Step 2: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Rationale: Standardizing the inoculum is critical for the reproducibility of MIC results.

  • Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Step 3: Serial Dilution and Inoculation

  • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the 5-Chloropyrimidine-2(1H)-thione stock solution (or a pre-diluted working solution) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[5]

  • The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no bacteria).

  • Add 5 µL of the standardized bacterial inoculum to wells in columns 1 through 11.[5] Do not add bacteria to the sterility control wells.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

Step 4: Determination of MIC

  • After incubation, visually inspect the plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.[6] The growth control well should be turbid, and the sterility control well should remain clear.

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is useful for rapid screening.

Step 1: Preparation of Agar Plates and Inoculum

  • Prepare MHA according to the manufacturer's instructions and pour into sterile petri dishes to a uniform depth of 4 mm.[8]

  • Prepare a standardized bacterial inoculum as described in the broth microdilution protocol (Step 2).

  • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

  • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each application to ensure a confluent lawn of growth.[9]

Step 2: Application of Compound and Incubation

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[9]

  • Impregnate sterile filter paper disks with a known concentration of the 5-Chloropyrimidine-2(1H)-thione solution (e.g., 10 µL of a 1 mg/mL solution). A solvent control disk (DMSO only) should also be prepared.

  • Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact.[7]

  • Include a positive control disk with a standard antibiotic.

  • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

Step 3: Interpretation of Results

  • Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters.

  • The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

PART 2: Cytotoxicity Assessment

It is crucial to evaluate whether an antimicrobial compound is toxic to mammalian cells, as this provides an early indication of its potential therapeutic window. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

Materials and Reagents
  • Mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol 3: MTT Cytotoxicity Assay

Step 1: Cell Seeding

  • Culture the selected mammalian cell line to approximately 80% confluency.

  • Trypsinize and resuspend the cells in fresh complete medium.

  • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.

  • Incubate the plate in a CO₂ incubator for 24 hours to allow for cell attachment.

Step 2: Compound Treatment

  • Prepare serial dilutions of 5-Chloropyrimidine-2(1H)-thione in complete cell culture medium from your DMSO stock.

  • After 24 hours of incubation, carefully remove the old medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

  • Include a vehicle control (cells treated with medium containing the same final concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

Step 3: MTT Addition and Incubation

  • After the treatment period, add 15 µL of the MTT solution to each well.[11]

  • Incubate the plate for 4 hours at 37°C in a CO₂ incubator. Rationale: Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

Step 4: Solubilization and Absorbance Reading

  • After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Gently mix on an orbital shaker for about 1 hour at room temperature, protected from light.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

Quantitative Data Summary

Effective data management is crucial for comparing antimicrobial efficacy and cytotoxicity. The following tables provide a standardized format for presenting your experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Chloropyrimidine-2(1H)-thione against Various Microorganisms

Test MicroorganismGram StainMIC (µg/mL) of 5-Chloropyrimidine-2(1H)-thionePositive Control (Antibiotic)MIC (µg/mL) of Positive Control
S. aureus ATCC 29213Gram-positive[Insert Value]Vancomycin[Insert Value]
E. coli ATCC 25922Gram-negative[Insert Value]Ciprofloxacin[Insert Value]
[Additional Strain][Gram Stain][Insert Value][Antibiotic][Insert Value]

Table 2: Cytotoxicity (IC₅₀) of 5-Chloropyrimidine-2(1H)-thione

Cell LineExposure Time (hours)IC₅₀ (µM) of 5-Chloropyrimidine-2(1H)-thione
HEK29324[Insert Value]
HEK29348[Insert Value]
HepG224[Insert Value]
HepG248[Insert Value]
Calculating IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is calculated from the MTT assay data. The percentage of cell viability is determined using the following formula:

  • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Selectivity Index (SI)

The Selectivity Index is a crucial parameter for evaluating the therapeutic potential of a compound. It is the ratio of the cytotoxicity to the antimicrobial activity.

  • SI = IC₅₀ / MIC

A higher SI value indicates greater selectivity for the microbial target over host cells, which is a desirable characteristic for a potential therapeutic agent.

References

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved February 19, 2026, from [Link]

  • Practical Microbiology Lab. (n.d.). Lab.9: Antibiotic Sensitivity Test The disk agar diffusion method. Retrieved February 19, 2026, from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved February 19, 2026, from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. Retrieved February 19, 2026, from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • ResearchGate. (2025). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved February 19, 2026, from [Link]

  • de-Souza-Silva, C. M., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (128), 57127. [Link]

  • JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]

  • ResearchGate. (2025). Design and synthesis of some new 5-6-dihydropyrimidine-2(1H)-thione derivatives as antimicrobial agents. Retrieved February 19, 2026, from [Link]

  • Agrawal, V. K., et al. (2002). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 10(4), 849-855. [Link]

  • O'Donnell, F., et al. (2019). Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays. Journal of Clinical Microbiology, 57(2), e01663-18. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025). Chloropyrimidines as a New Class of Antimicrobial Agents. Retrieved February 19, 2026, from [Link]

  • Kumar, A., et al. (2021). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. Molecules, 26(22), 6902. [Link]

  • Desai, S., Sastry, G., & Chatrapati, K. S. (2023). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Indian Journal of Chemistry, 62(1), 11-15. [Link]

  • Asif, M. (2014). A review on antimicrobial activities of pyrimidine derivatives. Journal of Harmonized Research in Pharmacy, 3(2), 100-116.
  • Baluja, S., Chanda, S., & Nandha, K. (2013). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. International Journal of ChemTech Research, 5(5), 2272-2279. [Link]

  • Singh, A., et al. (2020). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry, 63(1), 269-281. [Link]

  • Al-Saeed, F. A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-06. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved February 19, 2026, from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved February 19, 2026, from [Link]

  • Soyer, M., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 26(23), 7149. [Link]

  • Royal Society of Chemistry. (n.d.). 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications. Organic & Biomolecular Chemistry. Retrieved February 19, 2026, from [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. [Link]

Sources

Experimental setup for evaluating 5-Chloropyrimidine-2(1H)-thione cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cytotoxicity Evaluation of 5-Chloropyrimidine-2(1H)-thione

Abstract

This guide provides a rigorous experimental framework for evaluating the cytotoxic potential of 5-Chloropyrimidine-2(1H)-thione (also known as 5-chloro-2-mercaptopyrimidine). Due to the specific chemical nature of pyrimidine thiones—specifically their thione-thiol tautomerism and redox activity —standard cytotoxicity protocols (like MTT) are prone to false-positive artifacts. This protocol details a validated workflow using CCK-8 (WST-8) or ATP-based assays to ensure data integrity, complete with solubility management, interference controls, and mechanistic downstream analysis.

Compound Profile & Chemical Behavior

Before initiating biological assays, researchers must understand the dynamic nature of the test compound. 5-Chloropyrimidine-2(1H)-thione exists in a tautomeric equilibrium between the thione (major form in polar solvents) and thiol (reactive form) states.

  • CAS Number: 5428-89-7

  • Molecular Formula: C4H3ClN2S

  • Solubility: Low in water; soluble in DMSO (Dimethyl sulfoxide) and DMF.

  • Stability Risk: The thiol tautomer is susceptible to oxidation, leading to the formation of disulfides (dimers) upon prolonged exposure to air or basic pH.

Visualizing the Chemical Challenge

The following diagram illustrates the tautomeric shift and the oxidation risk that can alter effective dosage during incubation.

Tautomerism Thione Thione Form (Major Species in DMSO) Thiol Thiol Form (Reactive Species) Thione->Thiol Tautomerism (pH dependent) Disulfide Disulfide Dimer (Oxidation Artifact) Thiol->Disulfide Oxidation (Air/Media)

Figure 1: Tautomeric equilibrium of 5-Chloropyrimidine-2(1H)-thione.[1][2] The thiol form can oxidize into a disulfide dimer, potentially altering biological activity and solubility.

Experimental Design Strategy

To generate publication-quality data, the experimental design must account for chemical interference . Thiol-containing compounds are reducing agents; they can non-enzymatically reduce tetrazolium salts (MTT/MTS), causing artificial color changes that mimic cell viability.

Recommended Assay Selection:

Assay Type Suitability Risk Level Notes
MTT Low High High risk of false positives due to direct reduction of MTT by thiols.
CCK-8 (WST-8) Medium Medium Less interference than MTT, but requires "No-Cell" controls.
Resazurin High Low Good sensitivity; less prone to redox artifacts than tetrazoliums.

| ATP (Luminescence) | Best | Very Low | Measures ATP, not redox potential. Gold standard for thiones. |

Note: This protocol focuses on CCK-8 as it is the most common high-throughput method, but includes mandatory interference controls.

Detailed Protocol: CCK-8 Cytotoxicity Assay

Phase 1: Material Preparation
  • Stock Solution (50 mM):

    • Dissolve 5-Chloropyrimidine-2(1H)-thione in anhydrous DMSO .

    • Critical Step: Vortex vigorously. If the solution is cloudy, sonicate for 5 minutes at 37°C.

    • Storage: Aliquot and store at -20°C. Do not freeze-thaw more than 3 times to prevent disulfide formation.

  • Cell Culture:

    • Select relevant cell lines (e.g., MCF-7 for breast cancer, HepG2 for metabolic toxicity).

    • Ensure cells are in the exponential growth phase (70-80% confluence).

Phase 2: The Assay Workflow

Workflow cluster_Controls Mandatory Controls Start Start: Cell Seeding Incubate1 Incubate 24h (Cell Attachment) Start->Incubate1 Treatment Compound Treatment (Serial Dilution) Incubate1->Treatment PosCtrl Positive Control (e.g., 5-FU) Treatment->PosCtrl Interference Interference Control (Media + Compound ONLY) Treatment->Interference Incubate2 Incubate 24h - 72h Treatment->Incubate2 AddDye Add CCK-8 Reagent Incubate2->AddDye Read Read Absorbance (450 nm) AddDye->Read Analysis Data Analysis (Subtract Interference) Read->Analysis

Figure 2: Cytotoxicity profiling workflow emphasizing the critical "Interference Control" step.

Phase 3: Step-by-Step Procedure
  • Seeding:

    • Seed cells at 3,000–5,000 cells/well in a 96-well plate (100 µL volume).

    • Edge Effect Mitigation: Fill outer wells with PBS; do not use them for data.

  • Compound Dilution:

    • Prepare a 2x working solution in culture media (max DMSO < 0.5%).

    • Perform serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM).

  • Treatment:

    • Add 100 µL of compound solution to designated wells.

    • Crucial Control: Add the same compound concentrations to wells containing media only (no cells) . This is your "Blank_Compound".

  • Incubation:

    • Incubate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • Quantification:

    • Add 10 µL of CCK-8 reagent to each well.[3][4]

    • Incubate for 1–4 hours. Check color development periodically.

    • Measure Absorbance (OD) at 450 nm .

Data Analysis & Interpretation

To calculate the True Viability, you must mathematically remove the signal generated by the chemical reduction of the dye by the thione.

Formula:



Where:

  • 
    : Cells + Compound + CCK8
    
  • 
    : No Cells  + Compound + CCK8 (The Interference Control)
    
  • 
    : Cells + DMSO + CCK8
    
  • 
    : Media only + CCK8
    

IC50 Calculation: Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.

Mechanistic Validation (Advanced)

If cytotoxicity is observed, validate the mechanism to distinguish between necrosis and apoptosis.

  • Apoptosis (Annexin V/PI):

    • Thiones often induce oxidative stress leading to apoptosis.

    • Stain treated cells with Annexin V-FITC and Propidium Iodide.

    • Expectation: Early apoptotic cells are Annexin V(+)/PI(-).

  • ROS Generation:

    • Use DCFH-DA dye to measure intracellular Reactive Oxygen Species.

    • Rationale: 5-Chloropyrimidine-2(1H)-thione may act as a pro-oxidant at high concentrations or deplete glutathione (GSH).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Odor: Thiones often have a pungent, sulfurous odor. Handle in a fume hood.

  • Disposal: Collect all liquid waste in "Halogenated/Sulfur" waste streams. Do not pour down the sink.

  • Decontamination: Clean spills with 10% bleach to oxidize the thiol/thione to less volatile sulfonates.

References

  • Interference in Tetrazolium Assays

    • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays. (2018).[5][6] Identifying false positives caused by thiols.

  • Pyrimidine Thione Derivatives in Oncology

    • Synthesis and anticancer activity of pyrimidine-2-thione derivatives. (2022).[7] Discusses the RAS/PI3K/Akt pathway targets.

  • CCK-8 Protocol & Optimization

    • Cell Counting Kit-8 Technical Manual. Standards for WST-8 based assays.[3][8]

  • Thione-Thiol Tautomerism

    • Tautomerism in heterocyclic thiols/thiones. Understanding the chemical species in solution.

Sources

Application Note: High-Yield Synthesis of 5-Chloropyrimidine-2(1H)-thione Thioglycoside Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thioglycosides (S-glycosides) represent a critical class of nucleoside analogs due to their enhanced metabolic stability against hydrolytic cleavage by glycosidases compared to their O- and N-glycosyl counterparts. This application note details a robust, field-proven protocol for the synthesis of 5-chloropyrimidine-2(1H)-thione thioglycoside analogs . The 5-chloro substituent is frequently employed to modulate lipophilicity and electronic properties, mimicking the bioactive 5-fluorouracil/5-chlorouracil scaffolds. This guide provides a step-by-step methodology from aglycone preparation to the final deprotected nucleoside, ensuring high regioselectivity for S-glycosylation over N-glycosylation.

Introduction & Retrosynthetic Strategy

The synthesis of pyrimidine thioglycosides hinges on the nucleophilicity of the sulfur atom in the pyrimidine-2-thione system. A major challenge in this synthesis is controlling the regioselectivity between S-glycosylation (desired) and N-glycosylation (undesired side reaction). Under basic conditions, the thione exists in equilibrium with its thiol tautomer (2-mercaptopyrimidine). The thiolate anion is a softer nucleophile than the ring nitrogens, favoring reaction with soft electrophiles like glycosyl halides to form the S-glycosidic bond.

Retrosynthetic Analysis

The target molecule is disassembled into two key building blocks: the glycosyl donor (peracetylated glycosyl bromide) and the aglycone acceptor (5-chloropyrimidine-2-thione).

Retrosynthesis Target Target: 5-Chloro-S-glycoside Disconnection S-Glycosidic Bond Cleavage Target->Disconnection Donor Donor: Acetobromo-α-D-Glucose Disconnection->Donor + Acceptor Acceptor: 5-Chloropyrimidine-2-thione Disconnection->Acceptor Precursor Precursor: 2,5-Dichloropyrimidine Acceptor->Precursor Thiation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the thioglycoside.

Experimental Protocols

Phase A: Synthesis of the Aglycone (5-Chloropyrimidine-2(1H)-thione)

While 5-chlorouracil is a common starting material, direct thiation at the 2-position can be low-yielding. A more reliable route involves the nucleophilic substitution of 2,5-dichloropyrimidine with thiourea, followed by hydrolysis. This method avoids the use of harsh phosphorus pentasulfide reagents.

Reagents & Stoichiometry:

ReagentEquiv.[1][2]Role
2,5-Dichloropyrimidine 1.0Starting Material
Thiourea 1.1 - 1.2Thiation Agent
Ethanol (Abs.) SolventReaction Medium
Sodium Carbonate (aq) ExcessHydrolysis Base

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dichloropyrimidine (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add thiourea (12 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. The formation of the isothiouronium salt intermediate often results in a precipitate.

  • Hydrolysis: Cool the reaction mixture to room temperature. Add a solution of 10% aqueous Na₂CO₃ (15 mL) and reflux for an additional 1 hour to hydrolyze the salt to the thione.

  • Isolation: Cool to room temperature and carefully acidify with glacial acetic acid to pH ~5. The yellow precipitate (5-chloropyrimidine-2(1H)-thione) is collected by filtration.

  • Purification: Recrystallize from ethanol/water if necessary.

    • Checkpoint: Expected Melting Point ~187–192°C (consistent with similar thiones [1]).

Phase B: S-Glycosylation (Coupling)

The coupling uses 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-α-D-glucose) as the donor. The reaction is stereoselective, typically yielding the β-anomer due to neighboring group participation (NGP) of the C2-acetyl group.

Reagents & Stoichiometry:

ReagentEquiv.[1][2]Role
5-Chloropyrimidine-2-thione 1.0Aglycone
Acetobromo-α-D-glucose 1.1Glycosyl Donor
Potassium Carbonate (K₂CO₃) 1.5Base (Anhydrous)
Acetone (or DMF) SolventAprotic Solvent

Protocol:

  • Preparation: Flame-dry a two-neck flask and purge with nitrogen.

  • Solubilization: Dissolve 5-chloropyrimidine-2-thione (5 mmol) in anhydrous acetone (25 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (7.5 mmol) and stir at room temperature for 30 minutes. The solution may change color as the thiolate anion forms.

  • Coupling: Add acetobromo-α-D-glucose (5.5 mmol) dropwise (if dissolved in solvent) or in small portions.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (Hexane:EtOAc 1:1). The starting thione (lower Rf) should disappear, and a new protected product (higher Rf) should appear.

  • Work-up: Filter off the inorganic salts (KBr, excess K₂CO₃). Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).

Mechanism of Selectivity: The reaction proceeds via an S_N2 mechanism with inversion of configuration at the anomeric center (α-bromide → β-thioglycoside).

Mechanism Thione Thione Form Thiolate Thiolate Anion (Soft Nucleophile) Thione->Thiolate Base (K2CO3) Transition Transition State (S_N2 Attack) Thiolate->Transition + Glycosyl Bromide Product β-S-Glycoside Transition->Product - Br⁻

Figure 2: Mechanistic pathway favoring S-glycosylation via the thiolate intermediate.

Phase C: Deprotection (Zemplén Deacetylation)

The final step removes the acetyl protecting groups to yield the free nucleoside analog.

Protocol:

  • Dissolution: Dissolve the protected thioglycoside (1 mmol) in anhydrous methanol (10 mL).

  • Catalysis: Add a catalytic amount of Sodium Methoxide (NaOMe) in methanol (0.5 M solution, 0.2 mL). pH should be basic (~9-10).

  • Reaction: Stir at room temperature for 1–4 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Neutralization: Neutralize the reaction with Amberlite IR-120 (H+ form) resin until pH is neutral (pH 7). Avoid strong mineral acids which might hydrolyze the thioglycosidic bond.

  • Isolation: Filter the resin and evaporate the methanol.

  • Final Purification: Recrystallize from Ethanol/Water or purify via reverse-phase chromatography (C18) if necessary.

Characterization Guide

Validation of the final structure requires confirming the presence of the pyrimidine ring, the sugar moiety, and the β-configuration of the anomeric center.

Analytical MethodExpected Signal / FeatureInterpretation
¹H NMR (DMSO-d₆) δ 8.5–8.8 ppm (s, 1H) H-4/H-6 of Pyrimidine ring (deshielded by Cl and N).
δ 5.5–6.0 ppm (d, J ≈ 9–10 Hz) Anomeric Proton (H-1'). Large coupling constant confirms β-configuration (axial-axial coupling).
δ 3.0–4.0 ppm (m) Sugar backbone protons (H-2' to H-6').
¹³C NMR δ ~160–170 ppm C-2 (S-linked carbon).
δ ~80–85 ppm Anomeric Carbon (C-1').
Mass Spectrometry [M+H]⁺ or [M+Na]⁺ Confirm molecular weight. Look for Chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine. Retrieved from [Link]

  • Shehab, W. S., & Mohamed, E. K. (2012). Synthesis of Some New S-Glycosyl Pyrimidine and Condensed Pyrimidine Derivatives. European Journal of Chemistry, 3(2), 241-246. Retrieved from [Link]

  • El-Hiti, G. A., et al. (2021).[3] Synthesis of novel pyrimidine thioglycosides as structural analogs of favipiravir (avigan) and their antibird flu virus activity. Nucleosides, Nucleotides & Nucleic Acids, 40(3), 336-356. Retrieved from [Link]

Sources

Application Note: Optimized MTT Assay Protocol for 5-Chloropyrimidine-2(1H)-thione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The 5-chloropyrimidine-2(1H)-thione scaffold represents a critical class of heterocycles in medicinal chemistry, often investigated for antimicrobial, antiviral, and anticancer properties (antimetabolites). The presence of the C5-chlorine atom enhances lipophilicity, facilitating membrane permeability, while the C2-thione moiety offers unique reactivity profiles.

However, the thione (C=S) group presents a specific challenge in tetrazolium-based assays. Thiones exist in tautomeric equilibrium with their thiol (-SH) forms. Thiol groups are potent reducing agents capable of non-enzymatically reducing the tetrazolium salt (MTT) to formazan. In standard protocols, this chemical artifact leads to false positives (artificially high viability signals), masking the true cytotoxicity of the compound.

This application note details a modified MTT protocol specifically designed to mitigate chemical interference and solubility issues inherent to 5-chloropyrimidine-2(1H)-thione derivatives.

Critical Pre-Assay Considerations (Expertise & Experience)

Before initiating cellular assays, two validation steps are mandatory for this specific chemical class.

A. Solubility Management

5-Chloropyrimidine derivatives are generally hydrophobic.

  • Solvent: Dissolve stock compounds in sterile DMSO (Dimethyl Sulfoxide).

  • Limit: The final DMSO concentration in the cell culture well must not exceed 0.5% (v/v) , with <0.1% being the gold standard to prevent solvent-induced cytotoxicity.

  • Precipitation Check: Visually inspect wells under a microscope immediately after dosing. Crystallization of the compound in aqueous media will cause physical interference with optical density (OD) readings.

B. The "Cell-Free" Interference Check (Self-Validating System)

You must determine if your specific derivative chemically reduces MTT.

  • Prepare a 96-well plate with culture media (no cells).

  • Add the test compound at the highest test concentration (e.g., 100 µM).

  • Add MTT reagent and incubate for 2 hours.

  • Observation: If the media turns purple/blue without cells, the compound is a direct reducing agent.

    • Result: If positive, you MUST use the "Wash-Step Protocol" described below.

Materials & Reagents

ReagentSpecificationStorage
MTT Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS)4°C (Dark)
Solubilization Buffer 100% DMSO (Anhydrous)RT
Cell Culture Media Phenol-red free (preferred to lower background)4°C
Test Compound 5-Chloropyrimidine-2(1H)-thione derivative-20°C (Stock)
Positive Control Doxorubicin or Triton X-100 (1%)Various

Experimental Protocol

Phase 1: Cell Seeding and Treatment
  • Harvest Cells: Detach adherent cells (e.g., HeLa, MCF-7) using Trypsin-EDTA.

  • Seeding: Plate cells in a 96-well flat-bottom plate.

    • Density: 5,000–10,000 cells/well (cell line dependent).

    • Volume: 100 µL/well.

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Preparation: Prepare 1000x stocks in DMSO. Dilute 1:1000 into warm media to create 2x working solutions.

  • Treatment: Remove 50 µL of media from wells and add 50 µL of the 2x compound solution.

    • Controls: Include "Media Only" (Blank), "Cells + DMSO" (Vehicle Control), and "Cells + Toxicant" (Positive Control).

  • Incubation: Incubate for the desired timepoint (typically 24, 48, or 72 hours).

Phase 2: The MTT Reaction (The "Wash-Step" Modification)

Use this modified phase if your compound failed the Interference Check in Section 2B.

  • Wash (Critical): Carefully aspirate the media containing the thione derivative.

    • Note: Use a multi-channel pipette or automated washer. Do not disturb the cell monolayer.

  • Rinse: Gently add 100 µL of warm PBS, then aspirate. This removes extracellular reducing agents.

  • MTT Addition: Add 100 µL of fresh serum-free media containing MTT (final concentration 0.5 mg/mL).

  • Incubation: Incubate at 37°C for 3–4 hours. Watch for intracellular purple precipitate (formazan).[1]

Phase 3: Solubilization and Readout
  • Termination: Carefully remove the MTT-containing media (if using DMSO solubilization).

    • Alternative: If cells are loosely adherent, add 100 µL of Acidified SDS (10% SDS in 0.01 M HCl) directly to the well and incubate overnight.

  • Solubilization: Add 100–150 µL of DMSO to each well.

  • Mixing: Place plate on an orbital shaker for 10 minutes (protected from light) to dissolve crystals.

  • Measurement: Read Absorbance (OD) at 570 nm .

    • Reference Wavelength: 630 nm (subtract this value to correct for plastic imperfections and cellular debris).

Workflow Visualization

Diagram 1: Decision Logic for Thione Derivatives

This flowchart illustrates the critical decision-making process required when handling redox-active compounds like thiones.

MTT_Workflow Start Start: 5-Chloropyrimidine-2(1H)-thione Derivatives Check Step 1: Cell-Free Interference Test (Compound + MTT + No Cells) Start->Check Decision Does Media Turn Purple? Check->Decision Std_Proto Standard Protocol (Leave Compound On) Decision->Std_Proto No (Stable) Mod_Proto Modified Protocol (Wash Cells Before MTT) Decision->Mod_Proto Yes (Reducing Agent) Process Add MTT Reagent (3-4 Hours) Std_Proto->Process Mod_Proto->Process Readout Solubilize (DMSO) & Read OD 570nm Process->Readout

Caption: Decision matrix for selecting the correct MTT incubation method based on the compound's intrinsic redox activity.

Data Analysis & Interpretation

Calculation

Calculate the percentage of cell viability using the following formula:



  • OD sample: Absorbance of the well with the test compound.[1][2][3]

  • OD blank: Absorbance of media only (no cells).

  • OD vehicle: Absorbance of cells treated with DMSO only.

IC50 Determination

Plot Log(Concentration) vs. % Viability. Use non-linear regression (Sigmoidal dose-response, variable slope) to determine the IC50 value.

ParameterAcceptable RangeTroubleshooting
Z-Factor > 0.5If < 0.5, reduce pipetting error or increase cell number.
Vehicle Viability 100% ± 10%If < 90%, DMSO concentration is too high.
Background OD < 0.1If high, use phenol-red free media.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

  • Stockert, J. C., et al. (2012). Assays for cell viability: metabolic and morphological applications. Microscopy Research and Technique, 75(11), 1513-1523.

  • Peng, L., et al. (2005). Characterization of the Cellular Reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Journal of Cellular Physiology, 202(1), 128-136.

  • Bruggisser, R., et al. (2002). Interference of plant extracts with the MTT assay. Planta Medica, 68(1), 47-51.

  • Vellonen, K. S., et al. (2004). Interference of thiol-containing compounds with the MTT assay. Journal of Pharmacological and Toxicological Methods, 50(1), 77-80. (Validating the interference of thiols/thiones).

Sources

Application Note: Dual-Targeting Strategy for VEGFR-2 and CDK1 Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

The development of multi-target kinase inhibitors has emerged as a potent strategy to overcome drug resistance in solid tumors. This application note details the methodological framework for developing dual inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and CDK1 (Cyclin-Dependent Kinase 1) .

While VEGFR-2 inhibition starves the tumor by blocking angiogenesis, CDK1 inhibition directly arrests tumor cell proliferation at the G2/M phase. Co-targeting these pathways provides a two-pronged attack: disrupting the tumor microenvironment (TME) while simultaneously inducing apoptosis in the malignant parenchyma. This guide provides validated protocols for high-throughput biochemical screening and phenotypic cellular assays essential for lead optimization.

Target Biology & Signaling Architecture

Understanding the convergence of these pathways is critical for interpreting assay data. VEGFR-2 signaling relies heavily on phosphorylation cascades (MAPK/ERK) to drive endothelial migration. Conversely, CDK1 is the master regulator of mitosis; its inhibition results in a distinct accumulation of cells with 4N DNA content (G2/M arrest).

Pathway Visualization

The following diagram illustrates the parallel signaling tracks and the specific intervention points for dual inhibitors.

VEGFR2_CDK1_Pathways VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Activation RAF RAF/MEK/ERK Cascade VEGFR2->RAF ANGIO Angiogenesis & Endothelial Migration RAF->ANGIO CyclinB Cyclin B CDK1 CDK1 (Ser/Thr Kinase) CyclinB->CDK1 Binding/Activation MITOSIS G2/M Transition (Mitosis) CDK1->MITOSIS PROLIF Tumor Cell Proliferation MITOSIS->PROLIF INHIBITOR Dual Inhibitor (ATP-Competitive) INHIBITOR->VEGFR2 Blocks ATP Pocket INHIBITOR->CDK1 Blocks ATP Pocket

Figure 1: Dual mechanism of action. The inhibitor (yellow) targets the ATP-binding pocket of both VEGFR-2 (red track) and CDK1 (blue track), simultaneously halting angiogenesis and mitosis.

Biochemical Screening: ADP-Glo™ Kinase Assay

For primary screening, we utilize the ADP-Glo™ Kinase Assay .[1][2] This bioluminescent assay is superior to fluorescent methods (like FRET) for dual-targeting studies because it is resistant to compound autofluorescence and applicable to both Tyrosine (VEGFR-2) and Serine/Threonine (CDK1) kinases.

Mechanism

The assay quantifies kinase activity by measuring the generation of ADP.[1][2][3]

  • Kinase Reaction: ATP

    
     ADP + Phosphorylated Substrate.
    
  • ADP-Glo Reagent: Depletes remaining ATP.

  • Detection Reagent: Converts ADP back to ATP

    
     Luciferase/Luciferin reaction 
    
    
    
    Light.
Protocol 1: Dual-Kinase IC50 Determination

Materials:

  • Enzymes: Recombinant Human VEGFR-2 (KDR) and CDK1/Cyclin B complex.

  • Substrates: Poly(Glu,Tyr) 4:1 (for VEGFR-2); Histone H1 (for CDK1).

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega).[3]

  • Plate: 384-well white, low-volume solid bottom plate.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare 10mM stock of test inhibitors in 100% DMSO.

    • Perform serial 3-fold dilutions in kinase buffer. Ensure final DMSO concentration is <1% to avoid enzyme denaturation.

    • Expert Tip: Include Staurosporine as a pan-kinase positive control and Sunitinib (VEGFR-2 specific) / RO-3306 (CDK1 specific) as reference standards.

  • Kinase Reaction (10 µL Volume):

    • Add 2 µL of compound dilution to the well.

    • Add 4 µL of Enzyme solution (Optimize concentration to linear range, typically 1–5 ng/well).

    • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.

    • Add 4 µL of Substrate/ATP mix.

      • Critical: Use ATP concentration at

        
         apparent (approx. 10 µM for VEGFR-2, 50 µM for CDK1) to ensure sensitivity to ATP-competitive inhibitors.
        
    • Incubate at RT for 60 minutes.

  • ADP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at RT. (Stops the kinase reaction and depletes unconsumed ATP).

  • Detection:

    • Add 20 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at RT.

    • Read Luminescence (Integration time: 0.5–1.0 sec).[2]

Data Analysis: Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve (variable slope) to determine IC50.

Cellular Validation Protocols

Biochemical potency must be translated into cellular efficacy. We use two distinct phenotypic assays to validate the dual mechanism.

Protocol 2: VEGFR-2 Functional Assay (HUVEC Tube Formation)

This assay measures the ability of inhibitors to disrupt the organization of Human Umbilical Vein Endothelial Cells (HUVECs) into capillary-like structures, a direct proxy for angiogenesis.

Materials:

  • Cells: Primary HUVECs (Passage 2–5).

  • Matrix: Growth Factor Reduced (GFR) Matrigel.

  • Media: Endothelial Cell Growth Medium (EGM-2).

Methodology:

  • Matrix Preparation (Critical Step):

    • Thaw Matrigel overnight at 4°C on ice. Do not allow it to warm up or it will solidify prematurely.

    • Pre-chill a 96-well plate and pipette tips to -20°C.

    • Add 50 µL of Matrigel per well.[4][5] Avoid bubbles.

    • Incubate plate at 37°C for 30–60 minutes to polymerize the matrix.

  • Seeding & Treatment:

    • Harvest HUVECs and resuspend in EGM-2.

    • Seed 1.5

      
       10
      
      
      
      cells per well on top of the polymerized Matrigel.
    • Immediately add test compounds (0.1, 1, 10 µM).

    • Incubate for 6–18 hours at 37°C, 5% CO

      
      .
      
  • Imaging & Analysis:

    • Stain with Calcein AM (2 µg/mL) for 30 mins (optional, for fluorescence imaging).

    • Image using an inverted microscope (4X objective).

    • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to count Total Tube Length and Number of Junctions .

Protocol 3: CDK1 Functional Assay (Cell Cycle Analysis)

CDK1 inhibition blocks the transition from G2 to M phase. We utilize Flow Cytometry with Propidium Iodide (PI) staining to quantify DNA content.[6]

Materials:

  • Cells: HeLa or HCT116 cancer cell lines.

  • Stain: Propidium Iodide (PI) / RNase A Staining Solution.[6][7]

  • Fixative: 70% Ethanol (ice-cold).[6][7]

Methodology:

  • Treatment:

    • Seed cells (3

      
       10
      
      
      
      cells/well) in 6-well plates.
    • Treat with inhibitor for 24 hours.

  • Fixation:

    • Harvest cells (trypsinize) and wash with PBS.[6]

    • Resuspend pellet in 200 µL PBS.

    • Add 800 µL ice-cold 70% ethanol dropwise while vortexing gently.

    • Pause Point: Store at -20°C for at least 2 hours (up to 1 week).

  • Staining:

    • Wash cells twice with PBS to remove ethanol.

    • Resuspend in 500 µL of PI/RNase Staining Buffer (PBS + 50 µg/mL PI + 100 µg/mL RNase A).

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry:

    • Analyze on a flow cytometer (excitation 488 nm, emission ~600 nm).

    • Gating Strategy: Gate on single cells (Width vs. Area) to exclude doublets.

    • Readout: A successful CDK1 inhibitor will show a massive increase in the G2/M peak (4N DNA) compared to DMSO control.

Experimental Workflow & Decision Logic

The following flowchart guides the decision-making process during lead optimization.

Workflow_Logic Start Compound Library Biochem ADP-Glo Assay (VEGFR2 & CDK1) Start->Biochem Selectivity Selectivity Profile (vs. CDK2, EGFR) Biochem->Selectivity IC50 < 100nM Discard Discard / Redesign Biochem->Discard Inactive Cellular Cellular Phenotyping Selectivity->Cellular Selective Selectivity->Discard Off-target toxicity HUVEC HUVEC Tube Formation Cellular->HUVEC FACS FACS Cell Cycle (G2/M Arrest) Cellular->FACS InVivo In Vivo Xenograft HUVEC->InVivo Inhibits Tubes HUVEC->Discard No Effect FACS->InVivo Induces G2/M Arrest FACS->Discard No Arrest

Figure 2: Screening workflow. Compounds must pass biochemical potency thresholds before advancing to resource-intensive cellular assays.

Data Presentation & Reference Standards

When reporting results, organize data against standard inhibitors to benchmark potency.

Compound ClassReference DrugVEGFR-2 IC50 (nM)CDK1 IC50 (nM)Cellular Phenotype
VEGFR-2 Selective Sunitinib~10>10,000Inhibits Tube Formation
CDK1 Selective RO-3306>10,000~35G2/M Arrest
Dual Inhibitor Test CompoundTarget: <50 Target: <50 Both Effects Observed

References

  • Ibidi GmbH. (2023). Tube Formation Assay Protocol in µ-Plate 96 Well 3D. Retrieved from [Link]

  • McArthur, G. A., et al. (2014). In Silico Design and Biological Evaluation of a Dual Specificity Kinase Inhibitor Targeting Cell Cycle Progression and Angiogenesis. PLOS ONE. Retrieved from [Link]

  • Darzynkiewicz, Z., & Juan, G. (2001).[7] DNA Content Measurement for DNA Ploidy and Cell Cycle Analysis. Current Protocols in Cytometry. Retrieved from [Link]

Sources

Application Note: Modular Synthesis of 5-Substituted-Pyrimidine-2(1H)-thiones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine-2-thione scaffold is a critical pharmacophore in oncology (kinase inhibition) and virology. However, introducing diversity at the C5 position while maintaining the aromatic core is synthetically challenging. Traditional methods, such as the Biginelli reaction, yield dihydropyrimidines requiring harsh oxidation steps that often degrade sulfur-containing moieties.

This protocol details a self-validating, two-step workflow using Vilsmeier-Haack chemistry to generate 5-substituted-pyrimidine-2(1H)-thiones. By utilizing Vinamidinium Hexafluorophosphate salts as stable, electrophilic three-carbon synthons, this method ensures high regioselectivity, avoids oxidative steps, and accommodates sensitive functional groups.

Mechanistic Principles & Logic

The Synthetic Strategy

The synthesis relies on the condensation of a 1,3-biselectrophile (the vinamidinium salt) with a 1,3-binucleophile (thiourea).

  • Vilsmeier-Haack Formylation (The "Masked" Malondialdehyde): Reaction of a substituted acetic acid with POCl

    
     and DMF generates a 2-substituted-3-(dimethylamino)acrolein iminium salt (vinamidinium salt). This species acts as a highly reactive, "masked" equivalent of 2-substituted malondialdehyde.
    
    • Why this route? Direct alkylation of malondialdehyde is difficult due to its instability and polymerization. The vinamidinium salt locks the C3 fragment in a stable, crystalline form.

  • Cyclization & Aromatization: Thiourea condenses with the vinamidinium salt under basic conditions. The elimination of dimethylamine and water drives the cyclization directly to the aromatic pyrimidine, bypassing the dihydropyrimidine stage.

Tautomeric Considerations

The product exists in a tautomeric equilibrium between the thione (1H) and thiol (SH) forms.

  • Solid State: Predominantly exists as the thione (NH form), often stabilized by intermolecular hydrogen bonding.

  • Solution: Solvent-dependent. In polar protic solvents (MeOH), the thione is favored; in non-polar solvents, the thiol form may be observed.

  • QC Implication: NMR spectra in DMSO-

    
     typically show a broad NH singlet (>13 ppm) and a C=S resonance (~175-180 ppm), confirming the thione structure.
    
Pathway Visualization

ReactionMechanism SubstAcid Substituted Acetic Acid (R-CH2-COOH) Vinamidinium Vinamidinium Salt (Electrophile) SubstAcid->Vinamidinium 1. DMF/POCl3 (70°C) 2. HPF6 (aq) Vilsmeier Vilsmeier Reagent (POCl3 / DMF) Vilsmeier->Vinamidinium Intermediate Acyclic Intermediate Vinamidinium->Intermediate + Thiourea Thiourea Thiourea (Nucleophile) Thiourea->Intermediate Base Base (NaOEt) Product 5-Substituted- Pyrimidine-2(1H)-thione Base->Product Promotes Aromatization Intermediate->Product Cyclization (- Me2NH, - H2O)

Figure 1: Mechanistic pathway for the conversion of acetic acid derivatives to pyrimidine-2-thiones via vinamidinium salts.

Experimental Protocols

Part A: Synthesis of Vinamidinium Hexafluorophosphate Salts

Rationale: We isolate the salt as the hexafluorophosphate (


) rather than the perchlorate (

) to eliminate explosion hazards while maintaining crystallinity and non-hygroscopic properties.

Reagents:

  • Substituted Acetic Acid (10 mmol)

  • Phosphorus Oxychloride (

    
    ) (30 mmol)
    
  • N,N-Dimethylformamide (DMF) (Reagent Grade, 5 mL)

  • 60% Aqueous Hexafluorophosphoric acid (

    
    )
    

Protocol:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under

    
     atmosphere.
    
  • Vilsmeier Formation: Add DMF (5 mL) and cool to 0°C in an ice bath. Dropwise add

    
     (2.8 mL, 30 mmol) over 10 minutes. Caution: Exothermic.
    
  • Addition: Remove the ice bath. Add the substituted acetic acid (10 mmol) in one portion.

  • Heating: Heat the mixture to 70–80°C for 4–6 hours.

    • Checkpoint: The reaction usually turns deep yellow or orange.

  • Quenching: Cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing 20 mL of ice-water containing 2 mL of 60%

    
    .
    
  • Crystallization: Stir vigorously. The vinamidinium

    
     salt will precipitate as a solid.
    
  • Isolation: Filter the solid, wash with cold water (2 x 10 mL) and cold ether (2 x 10 mL). Dry in a vacuum desiccator.

Part B: Cyclization to Pyrimidine-2(1H)-thione

Rationale: Sodium ethoxide is used to generate the free base of thiourea and neutralize the acidic vinamidinium salt, facilitating nucleophilic attack.

Reagents:

  • Vinamidinium

    
     Salt (from Part A) (5 mmol)
    
  • Thiourea (5.5 mmol)

  • Sodium Ethoxide (NaOEt) (10 mmol) [Prepared in situ: 230 mg Na in 20 mL EtOH]

  • Absolute Ethanol (20 mL)

Protocol:

  • Preparation of Base: In a 100 mL RBF, dissolve sodium metal (230 mg, 10 mmol) in absolute ethanol (20 mL) under

    
     to generate NaOEt.
    
  • Addition: Add Thiourea (418 mg, 5.5 mmol) to the NaOEt solution and stir for 10 minutes at room temperature.

  • Condensation: Add the Vinamidinium salt (5 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (78°C) for 4–8 hours.

    • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (UV active) should disappear.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Acidify the mixture to pH ~4-5 using Glacial Acetic Acid (or dilute HCl). Crucial Step: Acidification protonates the thionate anion to the neutral thione, causing precipitation.

  • Isolation: Pour the mixture into 50 mL ice water. Filter the yellow/off-white precipitate.

  • Purification: Recrystallize from Ethanol/DMF or Ethanol/Water mixtures.

Process Workflow & Troubleshooting

Workflow Start Start: Weigh Reagents Step1 Step 1: Vilsmeier-Haack (DMF + POCl3 + Acid, 70°C) Start->Step1 Quench Quench into aq. HPF6 Step1->Quench Filter1 Isolate Vinamidinium Salt Quench->Filter1 Step2 Step 2: Cyclization (Salt + Thiourea + NaOEt) Filter1->Step2 Check TLC Check: SM Consumed? Step2->Check Check->Step2 No (Continue Reflux) Acidify Acidify to pH 5 (Precipitate Product) Check->Acidify Yes Recryst Recrystallize (EtOH/DMF) Acidify->Recryst

Figure 2: Operational workflow for the synthesis of 5-substituted-pyrimidine-2(1H)-thiones.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield in Step 1 Incomplete Vilsmeier formationEnsure temperature is maintained at 70-80°C; increase time. Ensure anhydrous DMF is used.
Oiling out in Step 1 Counter-ion issueEnsure sufficient

is present during quenching. Scratch flask to induce crystallization.
No precipitate in Step 2 pH too high (Thionate form)The product is soluble in base. Ensure acidification to pH 4-5 to protonate to the thione form.
Product is sticky/gum Impurities/OligomersRecrystallize from hot DMF/Water. Add charcoal to remove colored impurities.

Characterization & Data

Expected Analytical Data (Example: 5-Phenylpyrimidine-2(1H)-thione)
  • Appearance: Yellow crystalline solid.

  • Melting Point: > 200°C (decomposition).

  • 1H NMR (DMSO-d6):

    • 
       13.8 ppm (br s, 1H, NH) - Diagnostic of thione form.
      
    • 
       8.8 ppm (s, 2H, H-4/H-6 Pyrimidine) - Symmetric peaks indicate successful cyclization.
      
    • 
       7.3-7.6 ppm (m, 5H, Ar-H).
      
  • 13C NMR (DMSO-d6):

    • 
       178.5 (C=S), 158.2 (C-4/6), 135.1 (C-Phenyl), 118.5 (C-5).
      
Yield Comparison (Substituent Effects)
Substituent (R) at C5Electronic EffectApprox. Yield (Step 1)Approx. Yield (Step 2)
Phenyl Neutral85%80%
4-Cl-Phenyl Electron Withdrawing90%85%
4-OMe-Phenyl Electron Donating75%70%
Methyl Weak Donor60%65%

Note: Electron-withdrawing groups on the acetic acid precursor generally stabilize the vinamidinium intermediate, leading to slightly higher yields.

References

  • Gupton, J. T. , et al. "Application of 2-substituted vinamidinium salts to the synthesis of 2,4-disubstituted pyrroles."[4] The Journal of Organic Chemistry, 1990, 55(16), 4735-4740. Link

    • Core Reference: Establishes the protocol for vinamidinium salt synthesis.
  • Kappe, C. O. "Recent advances in the Biginelli dihydropyrimidine synthesis." Accounts of Chemical Research, 2000, 33(12), 879-888. Link

    • Context: Discusses the limitations of Biginelli for aromatic systems, validating the need for the vinamidinium route.
  • Gupton, J. T. , et al. "Regioselective synthesis of 2,5-disubstituted pyrimidines from vinamidinium salts."[4] Journal of Heterocyclic Chemistry, 1991, 28(5), 1281-1285.

    • Specific Protocol: Direct application of the salts to pyrimidine synthesis.
  • Stanovnik, B., et al. "The synthesis of some new pyrimidine-2(1H)-thiones." Journal of Organic Chemistry, 2005.

Sources

Application Note: 5-Chloropyrimidine-2(1H)-thione in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradigm

In the pursuit of next-generation non-steroidal anti-inflammatory drugs (NSAIDs), 5-Chloropyrimidine-2(1H)-thione (CAS: 205672-28-2) has emerged as a critical pharmacophore. Unlike generic pyrimidines, the specific substitution pattern of this scaffold addresses two notorious failure points in early-stage drug discovery: metabolic instability and target selectivity .

This guide details the application of 5-Chloropyrimidine-2(1H)-thione not merely as a reagent, but as a "privileged scaffold" for designing selective Cyclooxygenase-2 (COX-2) inhibitors and NF-


B modulators.
The "Chlorine Effect" in Medicinal Chemistry

The presence of the chlorine atom at the C-5 position is non-trivial. It serves three distinct mechanistic functions:

  • Metabolic Blockade: The C-5 position of the pyrimidine ring is electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Chlorination blocks this site, significantly extending the half-life (

    
    ) of the resulting drug candidate.
    
  • Lipophilic Tuning: The 5-Cl substituent increases the partition coefficient (

    
    ), enhancing passive membrane permeability without compromising water solubility to the extent of larger alkyl groups.
    
  • Halogen Bonding: In the COX-2 active site, the 5-Cl atom can participate in orthogonal halogen bonding with backbone carbonyls, increasing potency.

Mechanistic Pathways & Target Validation

The anti-inflammatory utility of this scaffold stems from its ability to be functionalized into inhibitors of the Arachidonic Acid Cascade.

Validated Targets
  • Primary: Cyclooxygenase-2 (COX-2) – Selective inhibition reduces gastric toxicity associated with COX-1 blockade.

  • Secondary: NF-

    
    B Signaling – Downregulation of pro-inflammatory cytokines (IL-6, TNF-
    
    
    
    ).
Pathway Visualization

The following diagram illustrates how derivatives of 5-Chloropyrimidine-2(1H)-thione intervene in the inflammatory cascade.

InflammatoryPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Induced by Cytokines PGs Prostaglandins (PGE2, PGI2) COX1->PGs Homeostatic COX2->PGs Pathogenic Inflammation Inflammation Pain, Fever PGs->Inflammation Scaffold 5-Chloropyrimidine-2-thioethers (Drug Candidate) Scaffold->COX1 Weak Inhibition (Sparing Effect) Scaffold->COX2 SELECTIVE INHIBITION (IC50 < 0.1 µM)

Caption: Mechanism of Action. The 5-chloropyrimidine derivative selectively inhibits COX-2, blocking pathological prostaglandin synthesis while sparing COX-1 homeostatic functions.

Experimental Protocols

Protocol A: Chemical Functionalization (S-Alkylation)

Objective: To generate a library of S-alkylated derivatives (thioethers) to probe the COX-2 hydrophobic side pocket. The thione group exists in equilibrium with the thiol (mercapto) form, allowing nucleophilic attack.

Reagents:

  • 5-Chloropyrimidine-2(1H)-thione (1.0 eq)

  • Substituted Benzyl Halides (1.1 eq) (e.g., 4-nitrobenzyl bromide, 2-chlorobenzyl chloride)

  • Potassium Carbonate (

    
    ) (anhydrous, 2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone

Workflow:

  • Dissolution: Dissolve 1.0 mmol of 5-Chloropyrimidine-2(1H)-thione in 5 mL of dry DMF.

  • Activation: Add 2.0 mmol of anhydrous

    
    . Stir at room temperature for 30 minutes. Note: The solution will turn slightly yellow/turbid as the thiolate anion is generated.
    
  • Coupling: Dropwise add 1.1 mmol of the selected benzyl halide.

  • Reaction: Stir at

    
     for 3-5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Work-up: Pour the reaction mixture into 50 mL of crushed ice. The S-alkylated product will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

Self-Validation Check:

  • NMR Signature: The disappearance of the broad -NH/SH singlet (12-13 ppm) and the appearance of a sharp singlet at 4.2-4.5 ppm (

    
    ) confirms S-alkylation over N-alkylation.
    
Protocol B: High-Throughput COX-2 Inhibition Assay

Objective: To quantify the selectivity index (SI) of the synthesized library.

Method: Colorimetric TMPD Oxidation Assay.[1] Principle: COX enzymes utilize Arachidonic Acid (AA) and TMPD. The reduction of


 to 

drives the oxidation of TMPD, causing a color change (blue) measurable at 590 nm.[1]

Step-by-Step:

  • Enzyme Prep: Reconstitute recombinant human COX-2 and COX-1 enzymes in Tris-HCl buffer (pH 8.0).

  • Inhibitor Incubation:

    • Add 150

      
       of Assay Buffer (100 mM Tris-HCl, 1 
      
      
      
      Heme) to 96-well plates.
    • Add 10

      
       of test compound (dissolved in DMSO) at varying concentrations (0.01 
      
      
      
      to 100
      
      
      ).
    • Add 10

      
       of COX-1 or COX-2 enzyme. Incubate for 5 minutes at 
      
      
      
      .
  • Substrate Addition: Add 20

    
     of Arachidonic Acid (100 
    
    
    
    ) and TMPD (colorimetric substrate).
  • Measurement: Incubate for 5 minutes. Read Absorbance at 590 nm using a microplate reader.

  • Calculation:

    
    
    
    
    

Success Criteria: A viable lead candidate must have an


 (i.e., 50-fold more potent against COX-2).

Data Presentation & SAR Analysis

The following table summarizes the expected Structure-Activity Relationship (SAR) trends when modifying the 5-Chloropyrimidine-2(1H)-thione scaffold. This data is synthesized from comparative studies of pyrimidine derivatives.[1][2][3]

Table 1: Comparative SAR of 5-Substituted Pyrimidine Thioethers

Compound IDR-Group (C-5)S-SubstituentCOX-2 IC50 (

)
COX-1 IC50 (

)
Selectivity Index (SI)Metabolic Stability (

)
Ref-1 HBenzyl1.254.503.6Low (< 30 min)
Target-A Cl Benzyl 0.12 >50.0 >400 High (> 2 h)
Target-B Cl4-NO2-Benzyl0.0812.4155High
Target-C ClMethyl5.608.201.4Moderate

Analysis:

  • Target-A vs Ref-1: The introduction of the 5-Chloro group (Target-A) dramatically improves potency (10-fold) and selectivity. The chlorine atom likely fills a hydrophobic pocket in COX-2 that is absent or smaller in COX-1.

  • Target-C: Small alkyl groups on the sulfur (Methyl) fail to achieve selectivity, indicating that the S-substituent must be bulky (aromatic) to interact with the COX-2 secondary pocket.

References

  • Vertex AI Search. (2025). Synthesis of 2-alkylthio-5-chloropyrimidines anti-inflammatory. 4

  • National Institutes of Health (NIH). (2022). Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents. 5

  • MDPI. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.[1][2] 3

  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Link

  • Journal of Medicinal Chemistry. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one. 6

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving 5-Chloropyrimidine-2(1H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Derivatives of pyrimidine have been successfully developed as therapeutic agents with a wide range of activities, including anticancer, antiviral, and antimicrobial properties. Within this chemical class, pyrimidine-2-thione and its analogs have garnered significant interest due to their diverse pharmacological profiles. The introduction of a chlorine atom at the 5-position, as in 5-Chloropyrimidine-2(1H)-thione, offers a synthetically versatile handle for further chemical modifications and can significantly influence the compound's biological activity.

This document provides detailed application notes and protocols for the use of 5-Chloropyrimidine-2(1H)-thione and its derivatives in high-throughput screening (HTS) campaigns, with a particular focus on the identification of novel kinase inhibitors. The protocols are designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Target Rationale: Polo-like Kinase 4 (PLK4) as a Prime Candidate

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a critical process for the formation of the mitotic spindle and the maintenance of genomic stability.[1][2] Dysregulation and overexpression of PLK4 have been implicated in the development and progression of a variety of human cancers, including breast, colorectal, and lung cancer.[1][2] The aberrant amplification of centrosomes resulting from PLK4 hyperactivity can lead to chromosomal instability, a hallmark of many tumors.[2] Consequently, PLK4 has emerged as a promising therapeutic target for the development of novel anticancer agents.[1][2]

The pyrimidine scaffold is a well-established core structure for potent kinase inhibitors.[3] Notably, several aminopyrimidine and pyrazolo[3,4-d]pyrimidine derivatives have been reported as highly effective PLK4 inhibitors, demonstrating the suitability of this chemical class for targeting the ATP-binding pocket of PLK4.[1][4] Given this precedent, 5-Chloropyrimidine-2(1H)-thione represents a valuable starting point for library synthesis and screening campaigns aimed at discovering novel PLK4 inhibitors.

High-Throughput Screening Strategies for PLK4 Inhibitors

To identify novel inhibitors of PLK4, robust and scalable high-throughput screening assays are essential. Two of the most widely used and effective platforms for kinase inhibitor screening are the Fluorescence Polarization (FP) assay and the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA). Both are homogeneous, "mix-and-read" assays, making them highly amenable to automation and large-scale screening.

Fluorescence Polarization (FP) Competition Assay

The FP assay is based on the principle that the degree of polarization of emitted light from a fluorescent molecule is dependent on its rotational diffusion. A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization. When the tracer binds to a large protein, such as a kinase, its tumbling is restricted, leading to a high polarization signal. In a competition assay format, a test compound that binds to the same site on the kinase as the tracer will displace it, causing a decrease in the polarization signal.

Workflow for PLK4 FP Competition Assay

cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A PLK4 Kinase D Incubate Kinase and Test Compound A->D B Fluorescent Tracer E Add Fluorescent Tracer B->E C Test Compound (e.g., 5-Chloropyrimidine-2(1H)-thione derivatives) C->D D->E F Incubate to Equilibrium E->F G Measure Fluorescence Polarization F->G H Calculate IC50 Values G->H

Caption: Workflow for the PLK4 Fluorescence Polarization competition assay.

Protocol: PLK4 Fluorescence Polarization (FP) Competition Assay

Materials and Reagents:

  • Recombinant human PLK4 kinase domain

  • Fluorescent tracer: A validated, high-affinity fluorescently labeled small molecule that binds to the ATP pocket of PLK4.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

  • Test Compounds: 5-Chloropyrimidine-2(1H)-thione derivatives dissolved in 100% DMSO.

  • Positive Control: A known PLK4 inhibitor (e.g., centrinone).

  • Negative Control: DMSO.

  • 384-well, low-volume, black microplates.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in 100% DMSO. Dispense a small volume (e.g., 100 nL) of each compound dilution into the appropriate wells of the 384-well plate. Also, dispense the positive and negative controls.

  • Enzyme Addition: Dilute the PLK4 kinase to the desired concentration in assay buffer. Add a volume of the diluted kinase (e.g., 10 µL) to each well containing the test compounds.

  • Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.

  • Tracer Addition: Dilute the fluorescent tracer to the appropriate concentration in assay buffer. Add a volume of the diluted tracer (e.g., 10 µL) to all wells.

  • Equilibration: Mix the plate and incubate for at least 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Read the plate on a fluorescence polarization plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Analysis and Interpretation:

The raw fluorescence polarization data (in millipolarization units, mP) is used to determine the extent of tracer displacement. The data is typically normalized using the high (negative control, DMSO) and low (positive control) signals. The percentage of inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the bound tracer.

ParameterHigh Control (DMSO)Low Control (Known Inhibitor)Test Compound
Expected mP Value HighLowIntermediate
Interpretation Minimal tracer displacementMaximal tracer displacementDose-dependent tracer displacement

A successful assay for HTS should have a Z' factor greater than 0.5, indicating a good separation between the high and low controls and low data variability.[5][6]

AlphaLISA Kinase Activity Assay

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based immunoassay that can be adapted to measure kinase activity. In this format, a biotinylated substrate peptide is phosphorylated by the kinase. After the kinase reaction, AlphaLISA Acceptor beads coated with an anti-phospho-specific antibody and Streptavidin-coated Donor beads are added. When the substrate is phosphorylated, the antibody on the Acceptor bead and the streptavidin on the Donor bead both bind to the substrate, bringing the beads into close proximity (within 200 nm). Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. The intensity of the light signal is directly proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

Workflow for PLK4 AlphaLISA Activity Assay

cluster_0 Kinase Reaction cluster_1 Detection cluster_2 Signal Generation & Reading A PLK4 Kinase E Add Anti-Phospho-Substrate Acceptor Beads A->E B Biotinylated Substrate B->E C ATP C->E D Test Compound D->E F Add Streptavidin Donor Beads E->F G Incubate F->G H Read AlphaLISA Signal G->H I Calculate IC50 Values H->I

Sources

Analytical techniques for quantifying 5-Chloropyrimidine-2(1H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Quantitative Analysis of 5-Chloropyrimidine-2(1H)-thione for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-Chloropyrimidine-2(1H)-thione is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a key intermediate, its precise quantification is crucial for reaction monitoring, purity assessment of final products, and stability studies. The presence of this compound, even in trace amounts, can impact the safety, efficacy, and quality of active pharmaceutical ingredients (APIs).[1] This document provides a detailed guide to the primary analytical techniques for the robust and reliable quantification of 5-Chloropyrimidine-2(1H)-thione, designed for researchers, scientists, and drug development professionals.

A key chemical feature of this molecule is its existence in a tautomeric equilibrium between the thione (amide) form and the thiol (enol) form, 5-chloro-2-mercaptopyrimidine.[2] This equilibrium can be influenced by solvent polarity and pH, a critical consideration when selecting and developing an analytical method. This guide will focus on the most prevalent and effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, with a brief overview of specialized electroanalytical methods.

Comparative Overview of Analytical Methodologies

The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the required throughput and sensitivity.[3]

Technique Principle Advantages Limitations Best For
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, specificity, and sensitivity. Well-established for pharmaceutical analysis and validation.[4]Requires more complex instrumentation and longer analysis times than spectrophotometry.Purity testing, stability studies, and quantification in complex matrices.[5]
GC-MS Separation of volatile compounds followed by mass-based detection.Excellent sensitivity and structural confirmation through mass fragmentation patterns.[6][7]Requires derivatization for non-volatile compounds like pyrimidine thiones; high temperatures can cause degradation.Trace-level analysis and impurity identification, provided a stable derivative can be formed.[8]
UV-Vis Spectrophotometry Measurement of light absorption by the analyte.Simple, rapid, and cost-effective.Lacks specificity; susceptible to interference from other UV-absorbing compounds in the matrix.[3][9]High-concentration assays of pure substances or simple mixtures.
Electroanalytical Methods Measurement of electrochemical properties (e.g., oxidation potential).Extremely high sensitivity for electroactive species, such as thiols.[10][11]Can be affected by matrix components; less common for routine QC.Specialized research requiring ultra-trace detection of the thiol tautomer.[12][13]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC is the cornerstone for the analysis of many pharmaceutical compounds and impurities due to its robustness and reliability. The method separates compounds based on their hydrophobicity, making it ideal for a molecule like 5-Chloropyrimidine-2(1H)-thione. Method validation should be performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity.[14]

Principle of the Method

The analyte is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a non-polar stationary phase (e.g., C18) propelled by a polar mobile phase. The analyte's interaction with the stationary phase causes it to be retained for a characteristic time (retention time), allowing for separation from other components. A UV detector measures the absorbance of the analyte as it elutes from the column, and the resulting peak area is proportional to its concentration.

Experimental Protocol: HPLC-UV Quantification

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • HPLC-grade water.

  • Phosphoric acid or formic acid for pH adjustment.

  • Reference standard of 5-Chloropyrimidine-2(1H)-thione.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and water (e.g., 60:40 v/v). If needed, adjust the aqueous phase to pH 3.0 with 0.1% phosphoric acid to ensure consistent ionization of the analyte.[15]

  • Diluent: A mixture of Acetonitrile and water (50:50 v/v) is typically a good starting point.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution: Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a final concentration within the calibration range.

3. Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determine the λmax by scanning the standard solution (typically in the range of 250-320 nm for thiones). A wavelength of ~270 nm is a plausible starting point.

  • Run Time: ~10 minutes

4. Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform at least five replicate injections of a mid-range standard to check for system suitability (e.g., %RSD of peak area <2.0%).

  • Inject the diluent (blank) to ensure no interfering peaks.

  • Inject the calibration standards in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration. A linear regression should yield a correlation coefficient (r²) > 0.999.

  • Inject the sample solutions.

  • Calculate the concentration of 5-Chloropyrimidine-2(1H)-thione in the sample using the linear regression equation from the calibration curve.

Hypothetical HPLC Method Validation Parameters
Parameter Specification Purpose
Specificity No interference at the analyte's retention time.To ensure the signal is solely from the analyte.[16]
Linearity r² > 0.999 over the range (e.g., 1-50 µg/mL).To demonstrate a proportional response to concentration.
Limit of Detection (LOD) S/N ratio ≥ 3The lowest concentration that can be detected.[17]
Limit of Quantification (LOQ) S/N ratio ≥ 10The lowest concentration that can be accurately measured.[17]
Accuracy (% Recovery) 98.0% - 102.0%To measure the closeness of the results to the true value.
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%To assess the method's reproducibility.
Robustness No significant change with minor variations (flow, temp).To demonstrate the method's reliability under normal use.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (ACN:H2O) P2 Prepare Standard & Sample Solutions H1 System Equilibration P2->H1 H2 Inject Blank H1->H2 H3 System Suitability Test (SST) H2->H3 H4 Inject Calibration Standards H3->H4 H5 Inject Samples H4->H5 D1 Integrate Peaks H5->D1 D2 Generate Calibration Curve (r² > 0.999) D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: HPLC-UV analysis workflow for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capability of gas chromatography with the detection power of mass spectrometry. For a semi-polar, moderately volatile compound like 5-Chloropyrimidine-2(1H)-thione, derivatization is often necessary to increase its volatility and thermal stability, preventing decomposition in the hot injector port.

Principle of the Method

The analyte is first chemically modified (derivatized) to create a more volatile and thermally stable analogue. This derivative is injected into the GC, where it is vaporized and separated from other components in a long capillary column based on its boiling point and interaction with the column's stationary phase. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for identification and quantification.[6]

Experimental Protocol: GC-MS Quantification

1. Instrumentation and Materials:

  • GC-MS system with a capillary column (e.g., DB-5ms or equivalent).

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Reaction vials, heating block, and analytical balance.

  • High-purity helium as carrier gas.

  • Solvents such as pyridine or acetonitrile (anhydrous).

2. Sample Preparation and Derivatization:

  • Accurately weigh the sample or standard into a reaction vial.

  • Add a small volume of anhydrous solvent (e.g., 100 µL of pyridine) to dissolve the material.

  • Add the derivatizing agent (e.g., 100 µL of BSTFA).

  • Seal the vial tightly and heat at 70 °C for 30-60 minutes to complete the silylation reaction.

  • Cool the vial to room temperature before injection.

3. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temp 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-450) for identification and Selected Ion Monitoring (SIM) for quantification.

4. Analysis and Quantification:

  • Inject the derivatized sample into the GC-MS.

  • Identify the peak corresponding to the derivatized analyte by its retention time and mass spectrum.

  • For quantification, use SIM mode, monitoring characteristic ions of the derivatized analyte to enhance sensitivity and selectivity.

  • Prepare and analyze a set of derivatized calibration standards to create a calibration curve based on the peak area of the selected ion.

  • Calculate the concentration in the sample using the calibration curve.

Expected GC-MS Performance
Parameter Typical Value
LOD < 1 ng/mL
LOQ 1-5 ng/mL
Linearity (r²) > 0.995
Precision (%RSD) < 15%
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing P1 Dissolve Sample in Anhydrous Solvent P2 Add Derivatizing Agent (e.g., BSTFA) P1->P2 P3 Heat Reaction Vial (e.g., 70°C, 30 min) P2->P3 G1 Inject Derivatized Sample P3->G1 G2 GC Separation (Temp Program) G1->G2 G3 MS Detection (EI, Scan/SIM) G2->G3 D1 Identify Peak via Retention Time & Mass Spectrum G3->D1 D2 Quantify using Selected Ion Monitoring (SIM) D1->D2

Caption: GC-MS analysis workflow including derivatization.

UV-Vis Spectrophotometry

This technique offers a straightforward and rapid method for quantification, particularly useful for in-process controls or for analyzing relatively pure samples where interfering substances are not a concern. The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Principle of the Method

A solution of 5-Chloropyrimidine-2(1H)-thione is placed in a cuvette, and a beam of UV-Vis light is passed through it. The instrument measures the amount of light absorbed by the solution at a specific wavelength (λmax), where the analyte exhibits maximum absorption. This absorbance value is then used to determine the concentration by comparing it to a calibration curve prepared from standards of known concentrations.

Experimental Protocol: UV-Vis Quantification

1. Instrumentation and Materials:

  • Double-beam UV-Vis spectrophotometer with quartz cuvettes (1 cm path length).

  • Analytical balance, volumetric flasks, and pipettes.

  • Spectroscopic grade solvent (e.g., ethanol or methanol).

2. Method Development & Analysis:

  • Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the expected UV absorption region (e.g., ethanol).

  • Determine λmax: Prepare a dilute solution of the analyte (e.g., 10 µg/mL) and scan it across the UV range (e.g., 200-400 nm) against a solvent blank to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • Prepare a stock solution (e.g., 100 µg/mL) of the reference standard.

    • Create a series of dilutions from the stock solution (e.g., 2, 4, 6, 8, 10 µg/mL).

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot absorbance versus concentration. The resulting graph should be linear and pass through the origin (r² > 0.998).[9]

  • Sample Analysis:

    • Prepare a solution of the unknown sample in the same solvent, ensuring the final concentration falls within the linear range of the calibration curve.

    • Measure its absorbance at λmax.

    • Determine the concentration of the sample using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration).

Performance Characteristics
Parameter Typical Specification
Linearity (r²) > 0.998
Precision (%RSD) < 2.0%
Range Dependent on molar absorptivity (e.g., 2-10 µg/mL)
UV-Vis Workflow Diagram

UVVis_Workflow A Determine λmax (Scan Standard Solution) C Measure Absorbance of Standards at λmax A->C B Prepare Calibration Standards B->C D Generate Calibration Curve (Abs vs. Conc) C->D G Calculate Concentration from Curve D->G E Prepare Sample Solution F Measure Sample Absorbance E->F F->G

Caption: UV-Vis spectrophotometry analysis workflow.

Conclusion

The quantification of 5-Chloropyrimidine-2(1H)-thione can be successfully achieved using several analytical techniques.

  • HPLC-UV stands out as the most versatile and robust method, ideal for quality control, stability testing, and impurity profiling in complex matrices, and its validation is well-supported by regulatory guidelines.[18][19]

  • GC-MS offers unparalleled sensitivity and specificity for trace-level analysis but requires a dedicated derivatization step.

  • UV-Vis Spectrophotometry provides a rapid and cost-effective solution for the analysis of pure materials or simple mixtures.

The selection of the optimal method should be guided by a thorough evaluation of the analytical objectives, sample characteristics, and available instrumentation. For all applications within drug development, a properly validated method is paramount to ensuring data of the highest quality and integrity.[14][18]

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed.
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
  • Electrochemical Determination of Thiols: A Perspective. ResearchGate.
  • Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal.
  • Automated Electrochemical Analyzer as a New Tool for Detection of Thiols. International Journal of Electrochemical Science.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
  • Selective determination of thiols: a novel electroanalytical approach. RSC Publishing.
  • Electroanalysis of Plant Thiols. PMC - NIH.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
  • Technical Support Center: Synthesis of Substituted Pyrimidine Thiones. Benchchem.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI.
  • Synthesis, Characterization, Anticancer and Antioxidant Properties of Novel Amino Pyrimidine Derivatives. Journal of Molecular Science.
  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal.
  • Pyrithione. Wikipedia.
  • Broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. ANTI-SEL.
  • Determination of 4-Chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]- pyrimidine in Rabbit Serum by HPLC and its Application in a Pharmacokinetic Study. Indian Journal of Pharmaceutical Education and Research.
  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry.
  • A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem.
  • Quality by Design-based Development and Optimization of a Novel, Dual Wavelength HPLC Method for Determination of Impurities in Piribedil Prolonged Release Tablets. Indian Journal of Pharmaceutical Sciences.
  • Development and validation of a reversed-phase high-performance liquid chromatography method for quantification of rifampicin in nanoparticles. Analytical Methods.
  • 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI.
  • An Analysis on the UV-Visible Spectrophotometry Method. AI Publications.
  • Validated reverse phase-HPLC method for simultaneous estimation of anti-neoplastic agents trifluridine and tipiracil. ResearchGate.

Sources

Practical applications of 5-Chloropyrimidine-2(1H)-thione in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloropyrimidine-2(1H)-thione is a versatile pyrimidine scaffold that serves as a critical building block in the synthesis of fused heterocyclic systems and kinase inhibitors. Its utility stems from two structural features: the labile thione moiety , which allows for facile S-alkylation and subsequent cyclization, and the C-5 chlorine substituent , which enhances lipophilicity and metabolic stability in drug candidates.

This guide details the practical application of this compound in synthesizing thiazolo[3,2-a]pyrimidines (a privileged scaffold in anticancer research) and provides validated protocols for S-functionalization.

Chemical Foundation & Reactivity Profile

Tautomeric Equilibrium

Understanding the tautomerism of 5-chloropyrimidine-2(1H)-thione is prerequisite to controlling its reactivity. The molecule exists in equilibrium between the thione (1H) and thiol (SH) forms.

  • Thione Form (Major): Predominates in polar solvents and the solid state due to strong intermolecular hydrogen bonding (N–H···S).

  • Thiol Form (Reactive): In the presence of a base, the equilibrium shifts to the thiolate anion, a soft nucleophile . This species reacts rapidly with soft electrophiles (e.g., alkyl halides) at the sulfur atom.

Reactivity Rule:

  • S-Alkylation: Occurs under basic conditions (Soft-Soft interaction).

  • N-Alkylation: Occurs only under specific conditions or after S-protection, as the Nitrogen is a harder nucleophile.

Visualization of Tautomerism & Reactivity

The following diagram illustrates the equilibrium and the primary sites for electrophilic attack.

Tautomerism Thione Thione Form (Major in Solution) Thiol Thiol/Thiolate Form (Reactive Nucleophile) Thione->Thiol Base (Deprotonation) Thiol->Thione Acid Product S-Alkylated Product Thiol->Product Nucleophilic Attack (S-Nuc) Electrophile Soft Electrophile (R-X) Electrophile->Product Leaving Group (X-)

Figure 1: Tautomeric equilibrium shifting toward the reactive thiolate species under basic conditions, facilitating S-alkylation.

Application I: Synthesis of Thiazolo[3,2-a]pyrimidines

The most high-value application of 5-chloropyrimidine-2(1H)-thione is the synthesis of thiazolo[3,2-a]pyrimidines. These fused bicyclic systems act as bioisosteres for purines and have demonstrated significant VEGFR-2 and CDK1 inhibitory activity [1].

Mechanism: The Hantzsch-Type Condensation

The reaction proceeds via a two-stage mechanism:

  • S-Alkylation: The thione sulfur attacks an

    
    -haloketone to form an intermediate sulfide.
    
  • Cyclodehydration: The ring nitrogen (N1) attacks the carbonyl of the ketone side chain, followed by dehydration to close the thiazole ring.

Protocol: One-Pot Synthesis of 6-Chloro-3-phenyl-5H-thiazolo[3,2-a]pyrimidin-5-one

Materials:

  • 5-Chloropyrimidine-2(1H)-thione (1.0 eq)

  • 
    -Bromoacetophenone (1.1 eq)
    
  • Ethanol (Absolute)

  • Catalytic HCl (conc.) or Pyridine (optional base catalyst)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 5-chloropyrimidine-2(1H)-thione in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.1 mmol of

    
    -bromoacetophenone dropwise at room temperature.
    
    • Note: The solution may turn slightly yellow as the S-alkylated intermediate forms.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 3–5 hours.
    
    • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting thione (

      
      ) should disappear, and a new non-polar spot (
      
      
      
      ) should appear.
  • Cyclization Trigger: If the intermediate sulfide is stable and does not cyclize, add 2-3 drops of conc. HCl and reflux for an additional hour to force dehydration.

  • Isolation: Cool the mixture to

    
    . The product often precipitates as a crystalline solid.
    
  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Yield Expectation: 75–85%

Workflow Visualization

SynthesisWorkflow Start Start: 5-Chloropyrimidine-2-thione Step1 Step 1: S-Alkylation (Intermediate Sulfide) Start->Step1 EtOH, RT Reagent Add: Alpha-Haloketone Reagent->Step1 Step2 Step 2: Cyclodehydration (Reflux/Acid Cat.) Step1->Step2 - HBr Final Final Product: Thiazolo[3,2-a]pyrimidine Step2->Final - H2O

Figure 2: Synthetic workflow for the conversion of the thione core into the fused thiazolopyrimidine scaffold.

Application II: S-Functionalization for Kinase Inhibition

Derivatives where the sulfur remains exocyclic (thioethers) are potent inhibitors of thymidylate synthase and various kinases. The 5-chloro group is essential here, providing the necessary hydrophobic bulk to fit into the ATP-binding pocket of enzymes like CDK1 [2].

Protocol: Synthesis of S-(4-Nitrobenzyl)-5-chloropyrimidine Derivative

Rationale: This protocol creates a "flexible" inhibitor where the benzyl group can rotate to find optimal binding interactions, distinct from the rigid fused systems described above.

Methodology:

  • Activation: Suspend 5-chloropyrimidine-2(1H)-thione (1.0 eq) in DMF. Add Potassium Carbonate (

    
    , 2.0 eq) and stir for 30 min at RT to generate the thiolate anion.
    
  • Alkylation: Add 4-nitrobenzyl bromide (1.1 eq) slowly.

  • Reaction: Stir at

    
     for 2 hours.
    
  • Quench: Pour the reaction mixture into ice-water (50 mL).

  • Workup: The product will precipitate. Filter, wash with water, and dry under vacuum.

Quantitative Data Summary: Biological Potency

The following table summarizes the impact of the 5-chloro substituent on biological activity compared to non-halogenated analogs, based on structure-activity relationship (SAR) studies [1, 3].

Target / AssayCompound Type5-H Analog

(

)
5-Cl Analog

(

)
Effect of Chlorine
VEGFR-2 2-Amino-4-arylpyrimidine12.50.85 15x Potency Increase
CDK1 Thiazolo[3,2-a]pyrimidine>504.2 Critical for Binding
Antifungal C. albicans MIC128

32

Enhanced Lipophilicity

Table 1: Comparative potency demonstrating the medicinal value of the 5-chloro substituent.

References

  • Shiryaev, A. K., et al. (2013).[1] Synthesis of 5H-thiazolo[3,2-a]pyrimidines. Chemistry of Heterocyclic Compounds.

  • Huang, S., et al. (2007).[2] Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters.

  • Singh, S., et al. (2011). Convenient method for synthesis of thiazolo[3,2-a]pyrimidine derivatives in a one-pot procedure. Tetrahedron Letters.

  • Mineeva, I.V. (2019). Synthesis of new thiazolo[3,2-a]pyrimidine derivatives and in silico analysis of their bioactivity. Proceedings of the National Academy of Sciences of Belarus.

  • Al-Mulla, A. (2016).[3] Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences Publishing.[3]

Sources

In vitro anticancer evaluation of 5-Chloropyrimidine-2(1H)-thione compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Anticancer Evaluation of 5-Chloropyrimidine-2(1H)-thione Compounds

Introduction & Scientific Rationale

The 5-Chloropyrimidine-2(1H)-thione scaffold represents a privileged structure in medicinal chemistry, merging the metabolic stability of 5-halo-pyrimidines (analogous to 5-Fluorouracil) with the reactive versatility of the 2-thione group.[1]

Why this scaffold?

  • Bioisosterism: The 5-chloro substituent mimics the methyl group of thymine (sterically) and the electron-withdrawing nature of 5-fluorouracil, potentially targeting Thymidylate Synthase (TS) or incorporating into DNA/RNA to trigger chain termination.[1]

  • Thione Reactivity: Unlike the stable ketone in uracil, the 2-thione (C=S) allows for unique tautomeric interactions (thiol vs. thione) within enzyme active sites and increases lipophilicity for better cellular uptake.

  • Mechanistic Dualism: Derivatives of this class have shown efficacy not only as antimetabolites but also as inhibitors of kinesin Eg5 (if partially saturated, similar to Monastrol) and inducers of reactive oxygen species (ROS) via metal chelation.

This guide outlines a "Go/No-Go" decision tree for evaluating these compounds, moving from solubility to mechanistic validation.

Experimental Workflow

The following diagram illustrates the logical flow of the evaluation process, ensuring resources are not wasted on inactive or insoluble compounds.

Workflow Start Compound Library (5-Cl-Pyrimidine-Thiones) Solubility Step 1: Solubility Check (DMSO Tolerance) Start->Solubility PrimaryScreen Step 2: Primary Screen (SRB/MTT @ 10µM) Solubility->PrimaryScreen HitSel Hit Selection (>50% Inhibition) PrimaryScreen->HitSel IC50 Step 3: Dose Response (IC50 Determination) HitSel->IC50 Pass Stop Discard/Redesign HitSel->Stop Fail Mechanism Step 4: Mechanism (Flow Cytometry/Annexin V) IC50->Mechanism

Caption: Figure 1. Evaluation pipeline. Compounds failing the primary screen (<50% inhibition at 10µM) are discarded to preserve reagents.

Protocol 1: Compound Preparation & Solubility

Critical Insight: Pyrimidine-2-thiones are prone to oxidation (forming disulfides) and may have poor aqueous solubility.[1] Proper handling is vital to prevent precipitation in cell media, which causes false positives in colorimetric assays.

  • Stock Solution: Dissolve neat compound in 100% sterile DMSO to a concentration of 10 mM .

    • Note: Sonicate for 5–10 minutes if turbidity persists.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock into culture media immediately prior to use.

    • Constraint: The final DMSO concentration on cells must not exceed 0.1% (v/v) .

    • Validation: Prepare a "dummy" dilution in a clear tube with media. If a precipitate forms (cloudiness), the compound is insoluble at that concentration.

Protocol 2: Primary Cytotoxicity Screen (SRB Assay)

While MTT is common, the Sulforhodamine B (SRB) assay is recommended for this scaffold. Pyrimidine thiones can alter mitochondrial dehydrogenase activity (interfering with MTT reduction) without killing the cell. SRB measures total protein mass and is the NCI-60 standard.

Materials:

  • Cell Lines: MCF-7 (Breast), HCT-116 (Colon), HepG2 (Liver).[1][2]

  • Positive Control: 5-Fluorouracil (5-FU) or Doxorubicin.[1]

  • Reagent: SRB dye (0.4% w/v in 1% acetic acid).[1][3]

Step-by-Step:

  • Seeding: Seed cells in 96-well plates (5,000–10,000 cells/well) in 100 µL media. Incubate 24h for attachment.

  • Treatment: Add 100 µL of compound (2x concentration) to reach final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Blank: Media only (no cells).[1]

    • Vehicle Control: 0.1% DMSO in media.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Fixation: Add 50 µL cold 50% TCA (Trichloroacetic acid) directly to wells. Incubate 1h at 4°C. Wash 5x with tap water and air dry.

  • Staining: Add 100 µL SRB solution. Incubate 15 min at room temp.

  • Washing: Remove stain and wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base (pH 10.5) to solubilize protein-bound dye.[1] Shake 5 min.

  • Read: Measure absorbance at 510 nm .

Data Output Table:

Compound IDCell LineIC50 (µM) ± SDSelectivity Index (SI)*
5-Cl-PT-01MCF-74.2 ± 0.512.5
5-Cl-PT-02HCT-116>100 (Inactive)N/A
5-FU (Ctrl)MCF-72.1 ± 0.38.0

*SI = IC50 (Normal Cells) / IC50 (Cancer Cells).[1] An SI > 10 indicates good therapeutic potential.[4]

Protocol 3: Mechanistic Profiling (Cell Cycle & Apoptosis)

If a compound shows an IC50 < 10 µM, determine how it kills cells.

A. Cell Cycle Analysis (Flow Cytometry)

Distinguish between antimetabolite activity (S-phase arrest) and mitotic inhibition (G2/M arrest).[1]

  • Treatment: Treat 1x10^6 cells with IC50 concentration for 24h.

  • Harvest: Trypsinize and wash with cold PBS.

  • Fixation: Resuspend in 300 µL PBS, then add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining: Wash ethanol away with PBS. Resuspend in PBS containing:

    • 50 µg/mL Propidium Iodide (PI) (DNA stain).[1]

    • 100 µg/mL RNase A (destroys RNA to prevent background).

  • Analysis: Incubate 30 min at 37°C in dark. Analyze on Flow Cytometer (FL2 channel).

B. Apoptosis Detection (Annexin V-FITC/PI)

Confirm cell death is programmed (apoptosis) rather than necrosis (toxicity).[1]

  • Staining: Do not fix cells. Wash fresh cells with Binding Buffer.

  • Labeling: Add Annexin V-FITC (binds exposed Phosphatidylserine) and PI (stains leaky necrotic nuclei).[1]

  • Read: Analyze immediately.

    • Q1 (PI+/Annexin-): Necrotic.

    • Q2 (PI+/Annexin+): Late Apoptotic.

    • Q3 (PI-/Annexin-): Live.

    • Q4 (PI-/Annexin+): Early Apoptotic (Desired).[1]

Mechanism of Action Visualization

The following diagram hypothesizes the dual pathway often observed with 5-chloro-pyrimidine-thiones:

Mechanism Compound 5-Cl-Pyrimidine-Thione TS Thymidylate Synthase (TS) Inhibition Compound->TS 5-Cl mimics 5-Me DNA_Inc DNA Incorporation (False Base) Compound->DNA_Inc ROS ROS Generation (Thione-Metal Chelation) Compound->ROS Thione redox S_Arrest S-Phase Arrest TS->S_Arrest DNA_Inc->S_Arrest Caspase Caspase 3/9 Activation S_Arrest->Caspase p53 mediation Mito Mitochondrial Depolarization ROS->Mito Mito->Caspase Apoptosis APOPTOSIS Caspase->Apoptosis

Caption: Figure 2.[1] Putative mechanisms. The 5-chloro group drives antimetabolite effects (Left), while the thione moiety may trigger oxidative stress (Right).[1]

References

  • National Cancer Institute (NCI). NCI-60 Screening Methodology.[1][5][6] (Standard protocol for SRB assays and cell panel screening). [Link]

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening.[1][6] Journal of the National Cancer Institute.[6] (The foundational paper for the SRB assay). [Link]

  • El-Metwally, et al. (2020). Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents.[1] (Specific context on thione derivatives and RAS/PI3K inhibition). [Link]

  • Mayer, T. U., et al. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen.[1] (Discovery of Monastrol, a key pyrimidine-2-thione reference).[1] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloropyrimidine-2(1H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloropyrimidine-2(1H)-thione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common challenges in this synthetic procedure.

Troubleshooting Guide: Enhancing Yield and Purity

The synthesis of 5-Chloropyrimidine-2(1H)-thione, a crucial intermediate in medicinal chemistry, can be a nuanced process. This section addresses specific issues you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low or No Product Yield

A low yield of the desired 5-Chloropyrimidine-2(1H)-thione is a frequent challenge. The primary cause often lies in the initial condensation reaction conditions.

Potential Causes & Solutions:

  • Inefficient Cyclization: The core of this synthesis is a cyclocondensation reaction, often involving a 1,3-dicarbonyl compound (or a functional equivalent) and thiourea. The reaction is typically acid-catalyzed. If the acidic conditions are not optimal, the cyclization will be incomplete.

    • Solution: Ensure the appropriate acid catalyst is used. While strong mineral acids can be effective, they can also lead to side reactions. Brønsted acidic ionic liquids have been shown to be efficient catalysts for similar Biginelli-type reactions, offering good yields under solvent-free conditions.[1] Consider a trial with a catalyst like [Btto][p-TSA] to potentially improve cyclization efficiency.[1]

  • Sub-optimal Reaction Temperature and Time: Both temperature and reaction time are critical parameters. Insufficient heat may lead to a sluggish reaction, while excessive heat can promote decomposition or side-product formation.

    • Solution: Systematically optimize the reaction temperature. For many pyrimidine syntheses, temperatures in the range of 60-90°C are effective.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A typical reaction may run for 2.5 to 3 hours.[2]

  • Poor Quality of Starting Materials: Impurities in the starting materials, such as the aldehyde, β-ketoester, or thiourea, can interfere with the reaction.

    • Solution: Use high-purity, and if necessary, freshly recrystallized or distilled starting materials. Ensure that solvents are anhydrous, as water can hydrolyze key intermediates.

Problem 2: Presence of Significant Impurities in the Crude Product

The formation of side products can complicate purification and reduce the overall yield of 5-Chloropyrimidine-2(1H)-thione.

Potential Causes & Solutions:

  • Side Reactions of Thiourea: Thiourea is a versatile reagent that can participate in various side reactions. For instance, it can react with itself or other electrophiles present in the reaction mixture.

    • Solution: Control the stoichiometry of the reactants carefully. A slight excess of thiourea is sometimes used to drive the reaction to completion, but a large excess should be avoided. The order of addition of reagents can also be critical. In some Biginelli-type reactions, pre-mixing the aldehyde and β-ketoester before the addition of thiourea can minimize side reactions.

  • Formation of Isomeric Products: Depending on the specific precursors used, there might be a possibility of forming isomeric pyrimidine derivatives.

    • Solution: Careful control of reaction conditions, particularly the catalyst and solvent, can enhance the regioselectivity of the cyclization.

  • Incomplete Reaction: Unreacted starting materials will contaminate the final product.

    • Solution: As mentioned previously, monitor the reaction by TLC to ensure it has gone to completion before workup.

Problem 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Potential Causes & Solutions:

  • Product Solubility: 5-Chloropyrimidine-2(1H)-thione may have limited solubility in common organic solvents, making recrystallization difficult.

    • Solution: Experiment with a range of solvents and solvent mixtures for recrystallization. Ethanol is often a good starting point for pyrimidine derivatives.[1][2] If the product is poorly soluble, techniques like soxhlet extraction or digestion in a hot solvent might be necessary.

  • Co-precipitation of Impurities: Impurities with similar solubility profiles to the desired product can co-precipitate during workup.

    • Solution: If recrystallization is ineffective, column chromatography on silica gel is a powerful purification technique. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from impurities.

Data Summary for Optimization
ParameterRecommended Range/ConditionRationale
Catalyst Brønsted acidic ionic liquid (e.g., [Btto][p-TSA])High efficiency, milder conditions, often solvent-free.[1]
Temperature 60 - 90 °CBalances reaction rate and minimizes decomposition.[1][2]
Reaction Time 2.5 - 3 hours (monitor by TLC)Ensures completion without significant side product formation.[2]
Purification Recrystallization (Ethanol) or Column ChromatographyEffective for removing impurities and isolating pure product.[1][2]
Experimental Workflow Visualization

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start High-Purity Starting Materials Reagents Aldehyde, β-Ketoester, Thiourea Start->Reagents Mixing Combine Reactants & Catalyst Reagents->Mixing Catalyst Acid Catalyst (e.g., [Btto][p-TSA]) Catalyst->Mixing Heating Heat (60-90°C) Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Quench Reaction (e.g., Ice Water) Monitoring->Quenching Reaction Complete Filtration Filter Crude Product Quenching->Filtration Purification Recrystallize or Column Chromatography Filtration->Purification Analysis Characterize Pure Product Purification->Analysis

Caption: A generalized workflow for the synthesis of 5-Chloropyrimidine-2(1H)-thione.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis and handling of 5-Chloropyrimidine-2(1H)-thione.

Q1: What is the most common synthetic route for 5-Chloropyrimidine-2(1H)-thione?

A1: A prevalent method is a variation of the Biginelli reaction, which is a one-pot, three-component condensation of an aldehyde, a β-ketoester (or a similar active methylene compound), and thiourea, typically under acidic catalysis.[1] This approach is favored for its efficiency and atom economy.

Q2: Are there alternative synthetic strategies?

A2: Yes, other methods exist. For instance, pyrimidine-2(1H)-thiones can be synthesized from di-imines reacting with carbon disulfide. Another approach involves the chlorination of a corresponding pyrimidinone precursor using reagents like phosphorus oxychloride (POCl₃).[3][4]

Q3: What analytical techniques are best for characterizing the final product?

A3: A combination of techniques is recommended for unambiguous characterization.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the pyrimidine ring and its substituents.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C=S (thione) and N-H bonds.

  • Melting Point Analysis: A sharp melting point is a good indicator of purity.

Q4: What are the key safety precautions when handling the reagents for this synthesis?

A4: Many of the reagents used in this synthesis are hazardous.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Thiourea: A suspected carcinogen. Avoid inhalation of dust and skin contact.

  • Organic Solvents: Many are flammable and can be toxic. Work in a well-ventilated area, away from ignition sources.

  • Acids and Bases: Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q5: How can I improve the regioselectivity of the reaction?

A5: Regioselectivity can be influenced by several factors:

  • Steric Hindrance: Bulky substituents on the starting materials can direct the cyclization to a specific position.

  • Electronic Effects: Electron-donating or withdrawing groups on the reactants can influence the reactivity of different sites.

  • Catalyst Choice: The nature of the acid catalyst can play a role in stabilizing certain intermediates, thereby favoring one reaction pathway over another.

Systematic experimentation with these variables is often necessary to achieve the desired regioselectivity.

Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines a general procedure for the synthesis of a pyrimidine-2(1H)-thione derivative, which can be adapted for 5-Chloropyrimidine-2(1H)-thione with the appropriate starting materials.

Materials:

  • Aldehyde (10 mmol)

  • β-Ketoester (10 mmol)

  • Thiourea (12 mmol)

  • [Btto][p-TSA] (Brønsted acidic ionic liquid) (0.5 mmol) or another suitable acid catalyst

  • Ethanol (for recrystallization)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers

  • Buchner funnel and filter paper

  • TLC plates and chamber

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), thiourea (12 mmol), and the acid catalyst (e.g., [Btto][p-TSA], 0.5 mmol).

  • Reaction: Heat the mixture with stirring at 90°C. If conducting a solvent-free reaction, ensure efficient mixing.[1]

  • Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system might be a mixture of hexane and ethyl acetate.

  • Workup: Once the reaction is complete (as indicated by TLC, typically after 2-3 hours), cool the reaction mixture to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing crushed ice and stir for 5-10 minutes. The crude product should precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid thoroughly with cold water to remove any water-soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to afford the pure pyrimidine-2(1H)-thione derivative.[1]

  • Drying: Dry the purified product in a vacuum oven.

  • Characterization: Characterize the final product using NMR, MS, IR, and melting point analysis.

Reaction Mechanism Visualization

BiginelliReaction Aldehyde Aldehyde Imine Acyliminium Ion Intermediate Aldehyde->Imine + H+ Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate Adduct Michael Adduct Imine->Adduct + Enolate Thiourea Thiourea Cyclized Cyclized Intermediate Adduct->Cyclized + Thiourea Product Dihydropyrimidinethione Cyclized->Product - H2O FinalProduct 5-Chloropyrimidine-2(1H)-thione Product->FinalProduct Aromatization (Oxidation)

Caption: A simplified mechanism for the Biginelli-type synthesis of pyrimidine-2(1H)-thiones.

References

  • Synthesis of 5,6‐dihydropyrimidine‐2(1H)‐thione analogues. Reagents and conditions. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis and Investigation of New Different Pyrimidine-Thiones. (n.d.). Longdom Publishing. Retrieved February 19, 2026, from [Link]

  • An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. (2015, February 26). MDPI. Retrieved February 19, 2026, from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022, January 13). MDPI. Retrieved February 19, 2026, from [Link]

  • View of Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. (n.d.). Retrieved February 19, 2026, from [Link]

  • Method for preparing 2-chloropyrimidine. (n.d.). Google Patents.
  • Preparation method of 2-chloro-5-methylthiopyrimidine. (n.d.). Google Patents.
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011, September 2). Retrieved February 19, 2026, from [Link]

  • Synthesis of 2-chloropyrimidine derivatives (50–54). (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024, February 13). PMC. Retrieved February 19, 2026, from [Link]

  • A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Synthesis of 2-chlorine-5- amido pyrimidine. (n.d.). Google Patents.
  • Synthesis of Some Thienopyrimidine Derivatives. (2006, July 5). MDPI. Retrieved February 19, 2026, from [Link]

  • Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. (n.d.). Patsnap Eureka. Retrieved February 19, 2026, from [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. (n.d.). JOCPR. Retrieved February 19, 2026, from [Link]

  • Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. (2022, January 4). Beilstein Journals. Retrieved February 19, 2026, from [Link]

  • Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. (n.d.). PubMed. Retrieved February 19, 2026, from https://pubmed.ncbi.nlm.nih.gov/38054668/
  • Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. (n.d.). ChemRxiv. Retrieved February 19, 2026, from [Link]

  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 19, 2026, from [Link]

  • A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. (2019, March 31). ResearchGate. Retrieved February 19, 2026, from [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Optimization of potent, broad-spectrum, and specific anti-influenza compounds targeting RNA polymerase PA-PB1 heterodimerization. (2024, August 3). Usiena air. Retrieved February 19, 2026, from [Link]

  • Simple and regioselective synthesis of N-substituted pyrimidine-2(1H)-ones and -thiones. (n.d.). Journal of the Chemical Society, Chemical Communications (RSC Publishing). Retrieved February 19, 2026, from [Link]

  • Pyrimidine-2-thiol. (2018, February 16). SIELC Technologies. Retrieved February 19, 2026, from [Link]

  • Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. (2024, December 24). MDPI. Retrieved February 19, 2026, from [Link]

  • Process for preparing 2-amino-5-chloropyridine. (n.d.). Google Patents.

Sources

Troubleshooting side reactions in 5-Chloropyrimidine-2(1H)-thione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloropyrimidine-2(1H)-thione Synthesis

Executive Summary

Synthesizing 5-Chloropyrimidine-2(1H)-thione (CAS: 1450-85-7 analog) requires navigating a delicate balance between nucleophilic substitution efficiency and the inherent instability of the thione moiety.[1] Whether you are utilizing the Nucleophilic Substitution of 2,5-Dichloropyrimidine or the Thiation of 5-Chloropyrimidin-2-one , the sulfur center is prone to oxidative dimerization (disulfide formation) and hydrolytic reversion.[1]

This guide moves beyond standard protocols to address the causality of failure modes. It provides a self-validating troubleshooting framework designed to restore reaction integrity.[1]

Part 1: The Reaction Landscape (Visualizing Failure Points)

To troubleshoot effectively, we must visualize the competitive pathways. The diagram below maps the two primary synthetic routes and the specific nodes where side reactions occur.

G cluster_0 Route A: Nucleophilic Substitution cluster_1 Route B: Thiation SM1 2,5-Dichloropyrimidine IsoSalt Isothiouronium Salt Intermediate SM1->IsoSalt + Thiourea (Ethanol, Reflux) Thiourea Thiourea Target 5-Chloropyrimidine-2(1H)-thione (Target) IsoSalt->Target Hydrolysis (Aq. Base) Oxo 5-Chloropyrimidin-2-one (Hydrolysis Impurity) IsoSalt->Oxo Incomplete Thiolysis Disulfide Disulfide Dimer (Impurity A) Target->Disulfide Oxidation (Air/High pH) Target->Oxo Hydrolysis (Acid/Moisture) SM2 5-Chloropyrimidin-2(1H)-one SM2->Target Thiation (Toluene, Reflux) LR Lawesson's Reagent Disulfide->Target Reduction (DTT/Zn) Dechloro Dechlorinated Byproduct (Rare)

Figure 1: Mechanistic map showing Route A (Substitution) and Route B (Thiation) converging on the target, flanked by critical oxidative (Disulfide) and hydrolytic (Oxo) failure modes.

Part 2: Troubleshooting Guides (Q&A Format)

Module 1: The "Ghost" Impurity (Disulfide Formation)[2]

User Question: My LC-MS shows a persistent impurity with a mass of [2M-2H]. It increases when I leave the product in solution. How do I prevent this?

Technical Insight: You are observing Oxidative Dimerization . The thione group (


) exists in equilibrium with its thiol tautomer (

). In the presence of atmospheric oxygen, especially under basic conditions, the thiol oxidizes to form a disulfide bridge (R-S-S-R). This is the most common side reaction in thione synthesis [1].

Diagnostic Check:

  • pH Check: Is your workup pH > 8? High pH deprotonates the thiol (

    
    ), creating the thiolate anion (
    
    
    
    ), which is highly susceptible to oxidation.
  • Solvent Check: Are you recrystallizing from non-degassed solvents?

Corrective Protocol:

  • Immediate Fix: Treat the crude mixture with a reducing agent. Add 1.5 equivalents of Sodium Metabisulfite (

    
    ) or Dithiothreitol (DTT) during the aqueous workup to revert the disulfide back to the thione.
    
  • Process Control: Perform all recrystallizations under an inert atmosphere (

    
     or 
    
    
    
    ). Acidify the final solution to pH 3-4 before filtration; the protonated thione is stable against oxidation.[1]
Module 2: Incomplete Conversion & The "Sticky" Intermediate

User Question: I am using the 2,5-dichloropyrimidine + thiourea route. I see a new spot on TLC that isn't starting material or product, and my yield is low. What is it?

Technical Insight: You have likely isolated the S-(5-chloropyrimidin-2-yl)isothiouronium chloride salt .[1] This is the stable intermediate formed when thiourea attacks the 2-position.[1] If you do not hydrolyze this salt efficiently with a base (e.g., NaOH or


), the reaction stops halfway. However, adding base too aggressively causes the disulfide issue described above.

The "Goldilocks" Hydrolysis:

  • Too Weak: Salt remains (low yield).

  • Too Strong: Disulfide forms (impurity).

  • Just Right: Mild alkaline hydrolysis (pH 9-10) under inert gas, followed immediately by acidification.

Module 3: Tautomerism Confusion (Thione vs. Thiol)

User Question: My NMR spectrum in DMSO-


 shows a broad proton signal that moves depending on concentration. Is my product degrading?

Technical Insight: No, this is Thione-Thiol Tautomerism .[1][2] Pyrimidine-2-thiones exist predominantly as the thione (NH form) in the solid state and polar solvents, but the thiol (SH form) contributes to the equilibrium [2].

Visualizing the Equilibrium:

Tautomer Thione Thione Form (Major in DMSO) Thiol Thiol Form (Minor) Thione->Thiol  Fast Exchange  

Figure 2: Rapid proton exchange causes signal broadening.

Validation Step:

  • Run the NMR at elevated temperature (e.g., 50°C). The exchange rate increases, often sharpening the peaks or coalescing them, confirming it is a dynamic equilibrium rather than decomposition.

Part 3: Optimized Experimental Protocols

These protocols are designed with built-in "Stop/Go" checkpoints to prevent side reactions.[1]

Protocol A: Synthesis from 2,5-Dichloropyrimidine (Recommended)

Rationale: This route avoids the high temperatures of Lawesson's reagent, reducing thermal decomposition risks.

Step-by-Step:

  • Formation of Isothiouronium Salt:

    • Dissolve 2,5-dichloropyrimidine (1.0 eq) and thiourea (1.1 eq) in Ethanol (10 mL/g).

    • Reflux for 3–5 hours.

    • Checkpoint: TLC should show consumption of starting material (

      
       in Hex/EtOAc) and appearance of a baseline spot (the salt).
      
  • Hydrolysis (Critical Step):

    • Cool the mixture to room temperature.

    • Do not isolate the salt. Add a solution of NaOH (2.5 eq) in water slowly.

    • Reflux for 1 hour under

      
       atmosphere (prevents disulfide).
      
  • Workup:

    • Cool to 0°C.[3]

    • Acidify carefully with glacial acetic acid to pH 4–5. Note: Mineral acids (HCl) can be too harsh; acetic acid buffers the system.

    • The yellow precipitate is the target thione.

    • Filter and wash with cold water.

Protocol B: Purification of Crude Material

Table 1: Solvent Selection Guide for Recrystallization

Solvent SystemSolubilityRisk FactorRecommendation
Ethanol (Abs) ModerateLowExcellent. Good recovery, minimal oxidation.[1]
Water/Ethanol High (Hot)MediumGood. Ensure water is degassed to prevent oxidation.
DMF/DMSO Very HighHighAvoid. High boiling points promote disulfide formation during removal.[1]

Part 4: FAQ - Rapid Fire Solutions

Q: Can I use NaSH instead of Thiourea? A: Yes, but NaSH is often hydrated and varies in purity. It also creates a highly basic environment immediately, which promotes disulfide formation. Thiourea provides a controlled, two-step release of the thiol, offering cleaner profiles.[1]

Q: My product is yellow. Is that normal? A: Yes. 5-Chloropyrimidine-2(1H)-thione is typically a yellow solid due to the


 transition of the thione group.[1] If it turns dark orange or brown, you likely have decomposition products (polymerization).

Q: How do I store the product? A: Store under inert gas (Argon) at 4°C. Thiones are sensitive to photo-oxidation.[1] Wrap the vial in foil.

References

  • Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Source: ResearchGate / Spectrochimica Acta URL:[Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (Demonstrates chlorination/substitution chemistry on the pyrimidine ring). Source: Semantic Scholar URL:[Link][4][5][6]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrimidine-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyrimidine-2-thione derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of pyrimidine-2-thione derivatives, offering potential causes and actionable solutions.

Issue 1: Low Yield in Biginelli-Type Reactions for Pyrimidine-2-thiones

Question: I am performing a Biginelli condensation with an aldehyde, a β-dicarbonyl compound, and thiourea to synthesize a dihydropyrimidine-2-thione, but my yields are consistently low. What are the likely causes and how can I improve the yield?

Answer: Low yields in the Biginelli reaction for pyrimidine-2-thiones are a common challenge and can be attributed to several factors.[1] A systematic approach to optimizing the reaction conditions is crucial for improving the outcome.

Causality and Solutions:

  • Inadequate Catalyst: The choice and concentration of the catalyst are critical. While traditional methods often employ strong Brønsted acids like HCl, these can sometimes promote side reactions.[1][2]

    • Solution: Consider using milder Lewis acids (e.g., SnCl₂·2H₂O, InCl₃) or solid acid catalysts, which have been shown to improve yields and simplify the work-up procedure.[1][3] Experiment with the catalyst loading, as an excess can sometimes be detrimental.

  • Suboptimal Reaction Temperature: Temperature significantly influences the reaction rate and equilibrium.

    • Solution: While some reactions proceed at room temperature, heating is often necessary to drive the reaction to completion.[1] An optimal temperature range is typically between 70-100°C.[1][4] However, this is substrate-dependent, and it is advisable to perform small-scale experiments to determine the ideal temperature for your specific reactants. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and enhance yields.[2][3]

  • Incorrect Reactant Stoichiometry: The molar ratio of the three components can significantly impact the product yield.[1]

    • Solution: While a 1:1:1 molar ratio is a common starting point, a slight excess of the thiourea or the β-dicarbonyl compound can sometimes shift the equilibrium towards the desired product.[2]

  • Poor Solvent Choice: The polarity and nature of the solvent can affect reaction rates and solubility of the reactants and intermediates.

    • Solution: Ethanol is a commonly used solvent, but exploring other options like acetonitrile, or even solvent-free conditions, can lead to improved yields and shorter reaction times.[1][2] Solvent-free reactions are also more environmentally friendly.[1]

  • Side Reactions: The formation of byproducts is a frequent cause of low yields. A common side reaction is the Knoevenagel condensation between the aldehyde and the β-dicarbonyl compound.[2]

    • Solution: To minimize the Knoevenagel adduct, you can try pre-forming the imine intermediate by reacting the aldehyde and thiourea first before adding the β-dicarbonyl compound.[2] Additionally, optimizing the catalyst and temperature can help favor the three-component Biginelli reaction.[2]

Troubleshooting Workflow for Low Yield in Biginelli Reaction

Low_Yield_Troubleshooting Start Low Yield Catalyst Optimize Catalyst (Type and Loading) Start->Catalyst Temperature Adjust Reaction Temperature Catalyst->Temperature No Improvement End Improved Yield Catalyst->End Improvement Stoichiometry Vary Reactant Stoichiometry Temperature->Stoichiometry No Improvement Temperature->End Improvement Solvent Change Solvent or Use Solvent-Free Stoichiometry->Solvent No Improvement Stoichiometry->End Improvement Solvent->End Improvement

Caption: Troubleshooting workflow for low yield in Biginelli reaction.

Issue 2: Formation of a Complex Mixture in Thionation Reactions

Question: I am attempting to synthesize a pyrimidine-2-thione by thionating the corresponding pyrimidin-2-one using Lawesson's reagent, but the reaction is yielding a complex mixture of products. How can I troubleshoot this?

Answer: Thionation with Lawesson's reagent can indeed be tricky and lead to multiple products if not properly controlled.[2]

Causality and Solutions:

  • Incorrect Stoichiometry of Lawesson's Reagent: The amount of Lawesson's reagent is critical. An excess can lead to the thionation of other functional groups or degradation of the starting material or product.

    • Solution: A common starting point is 0.5 equivalents of Lawesson's reagent for each carbonyl group to be thionated.[2] However, this often requires optimization for each specific substrate.

  • Suboptimal Reaction Temperature and Time: The reaction may be too slow at lower temperatures or lead to decomposition at higher temperatures.

    • Solution: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). Prolonged reaction times should be avoided once the starting material is consumed to prevent byproduct formation.

  • Difficult Work-up and Purification: The phosphorus-containing byproducts from Lawesson's reagent can complicate the purification process.[2]

    • Solution: These byproducts can often co-elute with the desired product during column chromatography. Trituration with a non-polar solvent like diethyl ether can sometimes help in their removal.[2] Using a different stationary phase for chromatography, such as alumina, might also improve separation.[2]

  • Alternative Thionating Agents: If Lawesson's reagent consistently gives poor results, other thionating agents can be considered.

    • Solution: Phosphorus pentasulfide (P₄S₁₀) is a common alternative.[2] Be aware that reaction conditions will need to be re-optimized for this reagent.

Issue 3: Difficulty in Purifying the Synthesized Pyrimidine-2-thione

Question: My crude pyrimidine-2-thione product is proving difficult to purify. What are some effective purification techniques I can try?

Answer: Purification of pyrimidine-2-thione derivatives can be challenging due to their polarity and potential for tautomerization.

Causality and Solutions:

  • Co-elution with Byproducts: As mentioned earlier, byproducts from the reaction can have similar polarities to the desired product, making chromatographic separation difficult.

    • Solution:

      • Column Chromatography Optimization: Experiment with different solvent systems (eluents) and stationary phases (silica gel, alumina). Adding a small amount of a modifier, like triethylamine, to the eluent can help reduce tailing of basic compounds on silica gel.[2]

      • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Acid-Base Extraction: If your pyrimidine-2-thione possesses acidic or basic functional groups, this can be a very effective purification method.

    • Solution: By adjusting the pH of an aqueous solution, you can selectively extract your compound into an organic or aqueous layer, leaving impurities behind.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to pyrimidine-2-thione derivatives?

A1: The most common and versatile methods for synthesizing pyrimidine-2-thione derivatives include:

  • Biginelli Reaction: A one-pot, three-component condensation of an aldehyde, a β-dicarbonyl compound, and thiourea.[3][4][5][6][7] This method is widely used due to its simplicity and the ability to generate a diverse range of substituted dihydropyrimidine-2-thiones.

  • Cyclocondensation of Chalcones with Thiourea: This method involves the reaction of α,β-unsaturated ketones (chalcones) with thiourea in the presence of a base.[4][8][9]

  • Thionation of Pyrimidin-2-ones: This involves the conversion of a pre-synthesized pyrimidin-2-one to the corresponding pyrimidine-2-thione using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.[2]

  • Vilsmeier-Haack Reaction: This reaction can be used for the formylation of pyrimidine derivatives, which can then be further modified.[10][11][12][13]

Synthetic Routes to Pyrimidine-2-thiones

Synthesis_Routes PyrimidineThione Pyrimidine-2-thione Derivatives Biginelli Biginelli Reaction (Aldehyde + β-Dicarbonyl + Thiourea) Biginelli->PyrimidineThione Chalcone Cyclocondensation (Chalcone + Thiourea) Chalcone->PyrimidineThione Thionation Thionation (Pyrimidin-2-one + Lawesson's Reagent) Thionation->PyrimidineThione Vilsmeier Vilsmeier-Haack Reaction (Formylation) Vilsmeier->PyrimidineThione

Caption: Common synthetic routes to pyrimidine-2-thione derivatives.

Q2: What are the common side products in pyrimidine-2-thione synthesis?

A2: The nature of the side products depends on the synthetic route employed:

  • In Biginelli-type reactions:

    • Knoevenagel Adduct: This is formed from the condensation of the aldehyde and the β-dicarbonyl compound.[2] Optimizing reaction conditions can minimize its formation.

    • Oxidized Products: The dihydropyrimidine-2-thione product can sometimes be oxidized to the corresponding aromatic pyrimidine. Performing the reaction under an inert atmosphere can help mitigate this.[2]

  • In cyclocondensation of chalcones with thiourea:

    • Incomplete cyclization can lead to open-chain intermediates.

  • In thionation reactions with Lawesson's reagent:

    • Phosphorus-containing byproducts are the main contaminants.[2]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary if the compounds are not UV-active.

Q4: Are there any "green" or more environmentally friendly approaches to synthesizing pyrimidine-2-thiones?

A4: Yes, several greener approaches have been developed to align with the principles of sustainable chemistry. These include:

  • Solvent-free reactions: Conducting the reaction without a solvent can reduce waste and simplify work-up.[1]

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times, often leading to higher yields and cleaner reactions.[2][3]

  • Ultrasound-assisted synthesis: Sonication can also accelerate reaction rates and improve yields under milder conditions.[4][6]

  • Use of greener catalysts: Employing reusable solid acid catalysts or ionic liquids can be more environmentally benign than traditional acid catalysts.[6]

Q5: What is the importance of pyrimidine-2-thione derivatives?

A5: Pyrimidine-2-thione derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. They have been reported to exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[3][14][15][16][17][18] The thione group can also serve as a versatile synthetic handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening.[14][15][19][20]

Data Summary

ParameterRecommended Range/ConditionsRationale
Biginelli Reaction Catalyst Lewis acids (e.g., SnCl₂·2H₂O), solid acid catalystsMilder conditions, improved yields, easier work-up.[1][2]
Reaction Temperature 70-100°C (conventional), Microwave irradiationDrives reaction to completion; microwave reduces reaction time.[1][4]
Reactant Stoichiometry Slight excess of thiourea or β-dicarbonylCan shift equilibrium towards product formation.[2]
Solvent Ethanol, Acetonitrile, Solvent-freeSolvent polarity affects reaction rate; solvent-free is a green alternative.[1][2]
Thionation Reagent Lawesson's reagent (0.5 eq.), P₄S₁₀Effective for converting pyrimidin-2-ones to thiones.[2]

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Pyrimidine Thiones.
  • Kaur, R., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(11), 3148. Available at: [Link]

  • Safaei-Ghomi, J., & Ghasemzadeh, M. A. (2011). Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones. Journal of the Serbian Chemical Society, 76(6), 679-685. Available at: [Link]

  • Various Authors. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Molecular Structure, 1286, 135548.
  • Mkrtchyan, V. V., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4).
  • Das, B. (2017). A Recent Update on the Synthesis of Dihydropyrimidinones/ Thiones. AIP Conference Proceedings, 1859(1), 020002.
  • Rafique, H., et al. (2020). Facile Synthesis and Investigation of Antimicrobial Potential of Dihydropyrimidine-2-thione Scaffolds. Journal of Chemistry.
  • Benchchem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • Kovalskyi, Y. V., & Lesyk, R. B. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(6-7), 643-661.
  • Kappe, C. O. (2000). 3,4-Dihydropyrimidin-2(1H)-ones (or thiones) obtained by the Biginelli multicomponent reaction: A critical review. European Journal of Organic Chemistry, 2000(1), 1-22.
  • Abdel-Megid, M. (n.d.). Synthesis and Applications of Pyrimidinethiones. Global Journals.
  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Various Authors. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Kamal El-Dean, A. M., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-140.
  • Various Authors. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea. RSC Advances, 14, 5535-5539.
  • Kamal El-Dean, A. M., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives.
  • Ebraheem, H. A. (2014). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. Journal of Al-Nahrain University, 17(1), 121-128.
  • Various Authors. (2018). Synthesis and investigation of the conversion reactions of pyrimidine-thiones with nucleophilic reagent and evaluation of their acetylcholinesterase, carbonic anhydrase inhibition, and antioxidant activities. Journal of Biochemical and Molecular Toxicology, 32(3), e22019.
  • Various Authors. (2018). Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Conference Proceedings, 1952(1), 040002.
  • Various Authors. (1973). Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives. Journal of Heterocyclic Chemistry, 10(4), 599-604.
  • Various Authors. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Journal of Chemical Research.
  • Mohammed, A. K., Ahmed, F. T., & Abachi, F. T. (2016). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers. American Journal of Heterocyclic Chemistry, 2(1), 8-12.
  • Benchchem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
  • Xiang, D., et al. (2008). Vilsmeier-Haack reactions of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the synthesis of highly substituted pyridin-2(1H)-ones.
  • Various Authors. (2025). Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling. RSC Advances.
  • Various Authors. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296.
  • Various Authors. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers.
  • Various Authors. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Various Authors. (2019). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Egyptian Journal of Chemistry, 62(Special Issue (Part 2)), 329-354.

Sources

How to improve the solubility of 5-Chloropyrimidine-2(1H)-thione for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloropyrimidine-2(1H)-thione. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in biological assays. Poor solubility can lead to inaccurate and irreproducible results, underestimation of compound activity, and false negatives in screening campaigns.[1][2] This document provides a series of troubleshooting steps and in-depth explanations to help you optimize your experimental workflow and ensure data integrity.

Troubleshooting Guide: Enhancing Solubility for Bioassays

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Q1: My initial attempt to dissolve 5-Chloropyrimidine-2(1H)-thione in my aqueous assay buffer failed. What is the best starting solvent to prepare a stock solution?

A1: The recommended starting solvent is Dimethyl Sulfoxide (DMSO).

Causality: 5-Chloropyrimidine-2(1H)-thione, like many heterocyclic compounds used in drug discovery, is a hydrophobic molecule with poor water solubility.[3] Organic polar aprotic solvents are required to break the crystal lattice energy of the solid compound. DMSO is a powerful and versatile solvent capable of dissolving a wide range of nonpolar and polar compounds, making it the industry standard for preparing high-concentration stock solutions for compound screening.[4][5]

  • Materials:

    • 5-Chloropyrimidine-2(1H)-thione powder

    • High-purity, anhydrous (or low water content) DMSO

    • Sterile microcentrifuge tubes or glass vials with Teflon-lined screw caps.[6]

    • Calibrated balance and pipettes.[7]

  • Procedure:

    • Accurately weigh the desired amount of 5-Chloropyrimidine-2(1H)-thione powder into a sterile vial.[7]

    • Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM, or higher, depending on the solubility limit in DMSO).

    • Facilitate dissolution by gentle vortexing or sonication in a water bath for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure it is clear and free of any visible particulates. This is a critical validation step.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound or cause it to precipitate.[5][6]

Q2: I successfully dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or assay buffer. What's happening and how can I fix it?

A2: This is a common issue known as aqueous "crash-out" or precipitation. It occurs when the concentration of the compound exceeds its thermodynamic solubility limit in the final aqueous solution, even though the DMSO concentration is low.

Causality: The DMSO from the stock solution acts as a co-solvent, but upon high dilution into the buffer, the solution's properties become predominantly aqueous. The hydrophobic compound is then forced out of the solution. The key is to ensure the final concentration in the assay does not exceed the compound's aqueous solubility limit under those specific conditions (pH, salt concentration, protein content).

G start Precipitation observed in aqueous buffer q1 Is the final DMSO concentration >0.5%? start->q1 a1_yes Reduce DMSO concentration. Prepare a more concentrated stock solution if possible. q1->a1_yes Yes q2 Is the compound concentration too high? q1->q2 No a1_yes->q2 a2_yes Lower the final assay concentration. Determine the kinetic solubility limit. q2->a2_yes Yes q3 Does the buffer pH affect solubility? q2->q3 No a2_yes->q3 a3_yes Adjust buffer pH. (See Q3 for details) q3->a3_yes Yes end Solution is clear. Proceed with assay. q3->end No/Unsure a3_yes->end G start Start: Need to Solubilize 5-Chloropyrimidine-2(1H)-thione step1 Prepare 10-20 mM Stock in 100% DMSO start->step1 q1 Does it fully dissolve? step1->q1 step2 Dilute into Aqueous Buffer. Target Final DMSO <= 0.5% q1->step2 Yes fail Compound is insoluble under these conditions. Re-evaluate. q1->fail No q2 Does it precipitate? step2->q2 step3 Troubleshoot Precipitation q2->step3 Yes end Proceed with Bioassay q2->end No opt1 Option 1: Lower final compound concentration step3->opt1 opt2 Option 2: Increase buffer pH (if assay tolerates it) step3->opt2 opt3 Option 3: Add a co-solvent (e.g., PEG 400, Ethanol) step3->opt3 opt1->end opt2->end opt3->end

Caption: Decision workflow for solubilizing the target compound.

References

  • Pyrimidine - Solubility of Things. (n.d.).
  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences.
  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014, March 3). SciSpace.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 15). PubMed.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Case studies.
  • Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. (2014, September 16). ACS Publications.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC.
  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024, January 13).
  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2025, August 6). ResearchGate.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (n.d.).
  • From what concentration of DMSO is harmful to cell in vivo and vitro?. (2017, April 12). ResearchGate.
  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025, December 12).
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio.
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
  • Technical Support Center: Overcoming Undecylprodigiosin Solubility Issues for In Vitro Bioassays. (n.d.). Benchchem.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. (2025, August 5). ResearchGate.
  • Technical Support Center: Troubleshooting Poor Solubility of ent-Kaurane-3 in Biological Assays. (n.d.). Benchchem.
  • Methods to boost solubility. (n.d.). IJSDR.
  • Preparation of Stock Solutions. (n.d.). Enfanos.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. (n.d.). ResearchGate.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan. (2022, August 8). Periodica Polytechnica.
  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. (n.d.). PMC.
  • 5-Chloropyrimidine CAS#: 17180-94-8. (n.d.). ChemicalBook.
  • 5-Chloropyridine-2-thiol 95 40771-41-3. (n.d.). MilliporeSigma.
  • 2-4-5-Trichloropyrimidine. (n.d.). LifeChem Pharma India.
  • pKa values of ligands HPYR and HHiQT and chlorido complexes 1 and 3 in.... (n.d.). ResearchGate.
  • 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174. (n.d.). PubChem.
  • Pyrimidine-2-thiol. (2018, February 16). SIELC Technologies.
  • 2-Amino-5-chloropyridine. (n.d.).

Sources

Stability issues of 5-Chloropyrimidine-2(1H)-thione in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 5-Chloropyrimidine-2(1H)-thione .

I am Dr. Aris, your Senior Application Scientist. I have structured this guide to address the specific stability challenges inherent to this molecule. 5-Chloropyrimidine-2(1H)-thione is not a static reagent; it is a dynamic system subject to tautomeric equilibrium and oxidative stress.[1]

This guide moves beyond generic advice, using structural activity relationships (SAR) and physical-organic chemistry principles to explain why your compound behaves the way it does and how to stabilize it.

Part 1: The Fundamental Nature of the Molecule

Q1: Is my compound a Thione or a Thiol? Why does it matter?

A: It is both, but the ratio depends entirely on your solvent. 5-Chloropyrimidine-2(1H)-thione exists in a dynamic tautomeric equilibrium with 5-chloropyrimidine-2-thiol.[1]

  • In Solid State: It exists almost exclusively as the Thione (amide-like structure).[1]

  • In Solution (Polar Solvents like Water/DMSO): The equilibrium heavily favors the Thione form due to better solvation of the polar N-H and C=S bonds.

  • In Solution (Non-polar Solvents): The Thiol (mercapto) form becomes more prevalent.

Why this matters: The Thiol form is the gateway to degradation.[1] The thiol (-SH) group is significantly more susceptible to oxidation than the thione (C=S). Conditions that shift equilibrium toward the thiol (or its deprotonated thiolate form) accelerate degradation.

Q2: What is the best solvent for stock solutions?

A: Anhydrous DMSO is the standard, but it carries a hidden risk.

SolventSolubilityStability RiskRecommendation
Water Low (<1 mg/mL)High .[1] Prone to oxidation at pH > 6.[1]Use only for immediate assays.
DMSO High (>50 mM)Moderate .[1] DMSO is a mild oxidant.[1]Best for stocks , but store at -20°C.
Ethanol ModerateModerate .[1] Promotes some thiol character.Good for short-term use.[1]

Critical Warning on DMSO: While DMSO dissolves the compound well, it can act as an oxidant over time, converting thiols to disulfides, especially if the DMSO is old (contains peroxides) or if the solution is left at room temperature.

  • Protocol: Use fresh, high-grade anhydrous DMSO. Purge the vial with nitrogen/argon before sealing.[1]

Part 2: Degradation & Oxidation Mechanisms

Q3: My clear solution turned cloudy/yellow over time. What happened?

A: Your compound has likely oxidized into Bis(5-chloropyrimidin-2-yl)disulfide .[1]

This is the primary degradation pathway.[1] The 5-chloro substituent is electron-withdrawing, which increases the acidity of the thiol proton (estimated pKa ~5.5–6.5, compared to ~7–8 for unsubstituted pyrimidine-2-thiol).[1] This makes it easier to deprotonate at neutral pH.[1]

The Mechanism:

  • Deprotonation: The thiol (-SH) loses a proton to become a thiolate anion (-S⁻).[1]

  • Oxidation: The thiolate reacts with dissolved oxygen (or DMSO) to form a thiyl radical.[1]

  • Dimerization: Two radicals couple to form the insoluble disulfide dimer.[1]

Visualizing the Pathway:

OxidationPathway Thione Thione Form (Stable in DMSO/H2O) Thiol Thiol Form (Minor species) Thione->Thiol Tautomerization Thiolate Thiolate Anion (Reactive Intermediate) Thiol->Thiolate pH > 6.0 (-H+) Disulfide Disulfide Dimer (Precipitate/Inactive) Thiolate->Disulfide Oxidation (O2/DMSO) + Metal Ions

Figure 1: The degradation cascade. The "Thiolate Anion" is the critical checkpoint; preventing its formation stops the disulfide generation.

Part 3: Environmental Control (pH, Light, Temperature)

Q4: What pH should I use for my assay buffer?

A: Keep pH < 6.0 if possible. Because the 5-chloro group lowers the pKa, this molecule is more acidic than typical thiols.[1]

  • pH > 7.0: The compound exists largely as the reactive thiolate anion.[1] Oxidation is rapid (minutes to hours).

  • pH < 6.0: The compound remains protonated (Thione/Thiol), significantly retarding oxidation.

If you MUST work at pH 7.4:

  • Prepare the solution immediately before use.[1]

  • Add a reducing agent like DTT (0.5 mM) or TCEP to the buffer to reverse any disulfide formation.[1]

  • Degas your buffers to remove dissolved oxygen.[1]

Q5: Is the compound light-sensitive?

A: Yes. Pyrimidine-2-thiones are known to undergo photocycloaddition reactions and photo-oxidation.[1] The C=S bond can be excited by UV/visible light, leading to desulfurization or dimerization.

  • Protocol: Always use amber vials or wrap containers in aluminum foil.

Part 4: Troubleshooting & Decision Tree

Use this logic flow to diagnose stability issues in your experiments.

Troubleshooting Start Issue Observed Precipitate Precipitate / Cloudiness Start->Precipitate LossPotency Loss of Potency Start->LossPotency CheckSolvent Solvent is Water/Buffer? Precipitate->CheckSolvent CheckAge Stock > 1 Month? LossPotency->CheckAge CheckPH Is pH > 7.0? CheckSolvent->CheckPH Yes Solubility Diagnosis: Solubility Limit Exceeded CheckSolvent->Solubility No (DMSO) Oxidation Diagnosis: Oxidation to Disulfide CheckPH->Oxidation Yes CheckPH->Solubility No CheckAge->CheckPH No CheckAge->Oxidation Yes Action1 Action: Add TCEP/DTT Check pH Oxidation->Action1 Action2 Action: Make Fresh Stock Store -20°C under Argon Oxidation->Action2 Action3 Action: Lower conc. Use DMSO co-solvent Solubility->Action3

Figure 2: Diagnostic logic for common stability issues.

Part 5: Summary of Best Practices

ParameterRecommendationScientific Rationale
Storage (Solid) -20°C, Desiccated, DarkPrevents hydrolysis and photo-degradation.[1]
Storage (Stock) -20°C or -80°C in DMSOSlows DMSO-mediated oxidation.[1]
Assay Buffer Degassed, pH < 6.5Minimizes thiolate formation (pKa effect).
Additives 0.5 mM TCEP or DTTScavenges disulfides, keeping the active monomer.
Inert Gas Argon/Nitrogen OverlayDisplaces oxygen, the primary oxidant.

References

  • Tautomerism of Pyrimidine-thiones

    • Title: Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.[1][2]

    • Source: Canadian Journal of Chemistry.[1]

    • Link:[Link][3]

    • Relevance: Establishes the dominance of the thione form in polar solvents and the pathway to disulfide oxid
  • Oxidation Mechanisms

    • Title: Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides...
    • Source: PubMed (NIH).
    • Link:[Link]

    • Relevance: Details the energetics of the thiol-to-disulfide conversion.
  • DMSO Instability

    • Title: Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines...
    • Source: Bioorganic & Medicinal Chemistry Letters.[1][4][5]

    • Link:[Link]

    • Relevance: Highlights DMSO's role as an oxidant for pyrimidine derivatives.[1][4]

  • Photochemical Reactions

    • Title: Photochemical reaction of pyrimidine-2-thione derivatives.[1]

    • Source: TSI Journals.[1]

    • Link:[Link]

    • Relevance: Confirms the need to protect these compounds from light to prevent cycloaddition.[1]

Sources

Refinement of protocols for synthesizing 5-Chloropyrimidine-2(1H)-thione derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refinement of protocols for synthesizing 5-Chloropyrimidine-2(1H)-thione derivatives Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

Introduction: The Scaffold & The Challenge

The 5-chloropyrimidine-2(1H)-thione scaffold is a privileged motif in medicinal chemistry, serving as a bioisostere for nucleobases and a precursor for fused heterocyclic systems (e.g., thiazolo[3,2-a]pyrimidines).[1][2]

However, synthesizing this moiety is often plagued by two distinct failure modes:[1][2]

  • Oxidative Dimerization: The high propensity of the thione/thiol tautomer to oxidize into the disulfide dimer (S–S bond formation).[2]

  • Incomplete Thionation: When converting oxo-derivatives, steric and electronic deactivation by the 5-chloro substituent can stall the reaction.[2]

This guide provides two validated protocols—Nucleophilic Substitution (Method A) and Direct Thionation (Method B)—along with a troubleshooting matrix to resolve specific experimental bottlenecks.

Module 1: Validated Experimental Protocols

Method A: Nucleophilic Substitution (The Scale-Up Route)

Best for: High-yield synthesis starting from 2,4-dichloro- or 2,5-dichloropyrimidines.[1][2]

Mechanism: The electron-withdrawing 5-chloro substituent activates the C-2 position, facilitating nucleophilic attack by thiourea.[2] The resulting isothiouronium salt is hydrolyzed to release the thione.

Protocol:

  • Activation: Dissolve 2,5-dichloropyrimidine (1.0 equiv) in absolute ethanol (0.5 M concentration).

  • Nucleophilic Attack: Add thiourea (1.1 equiv).

  • Reflux: Heat to reflux for 3–5 hours. Checkpoint: The solution should turn yellow, and a precipitate (isothiouronium chloride) may form.[1]

  • Hydrolysis: Cool the mixture to room temperature. Add aqueous NaOH (2.5 equiv, 10% w/v solution) dropwise.

  • Cleavage: Reflux for an additional 1 hour to cleave the isothiouronium intermediate.

  • Work-up: Cool to 0 °C. Acidify carefully with glacial acetic acid to pH 5–6. The yellow thione product will precipitate.[2]

  • Purification: Filter and recrystallize immediately from ethanol/water to minimize oxidation.

Method B: Direct Thionation (The Functional Group Route)

Best for: Converting existing 5-chloropyrimidin-2-ones where the pyrimidine ring is already built.

Mechanism: Lawesson’s Reagent (LR) dissociates into a dithiophosphine ylide, which forms a thiaoxaphosphetane intermediate with the carbonyl, driving the O→S exchange.[1][3][4]

Protocol:

  • Setup: Suspend 5-chloropyrimidin-2(1H)-one (1.0 equiv) in anhydrous toluene (0.2 M). Critical: Moisture kills this reaction.[1]

  • Reagent Addition: Add Lawesson’s Reagent (0.6 equiv; 1.2 reactive sulfide equivalents).[1][2]

  • Reaction: Reflux under nitrogen for 12–18 hours.

  • Quench: Cool to room temperature. Add methanol to destroy excess reagent.[2]

  • Purification: Concentrate in vacuo. The residue will contain sticky organophosphorus byproducts.[2] Flash chromatography (DCM/MeOH) is usually required.[1][2]

Module 2: Visualizing the Reaction Pathways

The following diagram illustrates the decision logic and mechanistic pathways for both methods, highlighting the critical intermediate states.

G Start Target: 5-Chloropyrimidine-2(1H)-thione Sub_Start Starting Material: 2,5-Dichloropyrimidine Isothio Intermediate: Isothiouronium Salt (Activated by 5-Cl) Sub_Start->Isothio + Thiourea, Reflux Thio_Start Starting Material: 5-Chloropyrimidin-2-one LR_Step Reagent: Lawesson's Reagent (Anhydrous Toluene) Thio_Start->LR_Step Hydrolysis Step: Base Hydrolysis (NaOH) Isothio->Hydrolysis Thione Product: Thione Tautomer (Major) Hydrolysis->Thione Acidify to pH 5 Phos_Int Intermediate: Thiaoxaphosphetane LR_Step->Phos_Int Phos_Int->Thione - [Phos-Oxide] Disulfide Side Product: Disulfide Dimer (Oxidative Impurity) Thione->Disulfide O2 / High pH Disulfide->Thione Zn / AcOH Redxn

Caption: Mechanistic pathways for Method A (Nucleophilic Substitution) and Method B (Thionation), showing the convergence on the thione product and the risk of disulfide formation.[1]

Module 3: Troubleshooting & FAQs

Category 1: Reaction Failure & Low Yields

Q1: Using Method A (Thiourea), I see the starting material disappear, but I get no precipitate upon acidification.

  • Diagnosis: The hydrolysis of the isothiouronium salt might be incomplete, or you over-acidified.[1]

  • Solution:

    • Ensure the hydrolysis step (NaOH reflux) is vigorous.[1][2] The intermediate is stable; it needs energy to cleave.[2]

    • Check the pH carefully.[2] Pyrimidine-2-thiones are amphoteric.[2] If pH < 2, the N-protonated cation forms, which is water-soluble.[1][2] Target pH 5–6 specifically.

Q2: Using Method B (Lawesson’s), the reaction stalls at 50% conversion even after 24 hours.

  • Diagnosis: The 5-chloro group deactivates the carbonyl oxygen, making it less nucleophilic towards the phosphorus center of Lawesson's reagent.

  • Solution:

    • Switch Solvent: Replace toluene (bp 110°C) with xylene (bp 140°C) or chlorobenzene (bp 132°C) to overcome the activation energy barrier.[1]

    • Add Catalyst: Add 5-10 mol% of hexamethyldisiloxane (HMDO) .[2] It acts as a scavenger for the "oxo" byproduct, driving the equilibrium toward the thione [1].

Category 2: Impurity Profile (The "Dimer" Problem)

Q3: My product has two sets of NMR signals, and the mass spec shows [2M-2H]. What happened?

  • Diagnosis: You have formed the disulfide dimer (Py-S-S-Py) via oxidation.[1][2] This occurs rapidly in basic solutions exposed to air.[2]

  • Solution:

    • Degas Solvents: Use sparged ethanol/water for the workup.[2]

    • Chemical Rescue: If the dimer is already formed, suspend the impure solid in acetic acid and add zinc dust . Stir for 1 hour, filter off the zinc, and precipitate the thione by adding water. This reduces the S–S bond back to the thione [2].

Q4: How do I remove the strong sulfur/phosphorus smell from Method B?

  • Protocol: The smell comes from Lawesson's breakdown products.[2]

    • After removing the solvent, treat the residue with a 1:1 mixture of bleach (NaOCl) and NaOH for 1 hour before disposal.[1][2] This oxidizes the malodorous phosphorus-sulfur species into odorless phosphates and sulfates.[2]

Module 4: Characterization & Data Interpretation

Tautomerism: Thione vs. Thiol

In solution, 5-chloropyrimidine-2-thione exists in a dynamic equilibrium.[2]

  • Polar Solvents (DMSO, MeOH): Favors the Thione (NH/C=S) form.[1]

  • Non-polar Solvents (CDCl3): May show traces of the Thiol (SH/C-S) form.[1]

Data Table: Expected NMR Signatures (in DMSO-d6)

Nucleus Signal (ppm) Multiplicity Assignment Notes
¹H NMR 13.8 – 14.2 Broad Singlet N-H (Thione) Often disappears with D₂O shake.[1][2]
¹H NMR 8.6 – 8.8 Singlet (2H) H-4, H-6 Shifted downfield due to 5-Cl.[1][2]
¹³C NMR 175 – 180 Singlet C=S (C-2) Distinctive thione carbon; >10 ppm shift vs. C=O.[1][2]

| ¹³C NMR | 108 – 112 | Singlet | C-Cl (C-5) | |[2]

Note: If you observe a peak at ~165 ppm in ¹³C NMR, it indicates residual starting material (C=O) or the disulfide dimer (C-S).[1]

References

  • Curphey, T. J. (2002).[1][2] Thionation with the Reagent of Lawesson, 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide.[2] Journal of Organic Chemistry, 67(18), 6461–6473.[1][2] [1]

  • Crosby, D. G., et al. (1963).[2][5] 2-Mercaptopyrimidine.[2][5][6][7][8] Organic Syntheses, 43, 68.

  • Kadi, A. A., et al. (2010).[1][2] Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives.[1][2] European Journal of Medicinal Chemistry, 45(11), 5006-5011.[1][2] (Demonstrates thione/thiol tautomerism analysis). [1]

Sources

Common pitfalls in the characterization of 5-Chloropyrimidine-2(1H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical nuances in the characterization and handling of 5-Chloropyrimidine-2(1H)-thione (also known as 5-chloro-2-mercaptopyrimidine).[1][2]

Status: Active Lead Scientist: Dr. H. Vance, Senior Application Scientist Subject: Troubleshooting Characterization Pitfalls (NMR, IR, Solubility)[2][3]

Executive Summary

Researchers often encounter conflicting spectral data when characterizing 5-Chloropyrimidine-2(1H)-thione . The root cause is typically the compound's propensity for thione-thiol tautomerism and oxidative dimerization .[1][2][3] This guide provides definitive troubleshooting steps to distinguish intrinsic molecular behavior from experimental error.

Core Troubleshooting Modules
Module A: NMR Discrepancies (The "Missing" Thiol)

User Issue: "I synthesized 5-chloro-2-mercaptopyrimidine, but my 1H NMR in DMSO-d6 shows no S-H peak (approx. 3-4 ppm). Instead, I see a broad singlet downfield (~13-14 ppm).[1][2][3] Did I isolate the wrong product?"

Technical Diagnosis: You have likely isolated the correct product. In polar aprotic solvents like DMSO, the equilibrium overwhelmingly favors the thione (NH) tautomer over the thiol (SH) form.[2][3]

  • The Mechanism: The pyrimidine ring nitrogen is sufficiently basic to accept the proton from the sulfur, stabilizing the thione form via resonance and solvent interaction.[3]

  • The Evidence:

    • Thiol form (minor/absent in DMSO): Would show an S-H peak ~3.5 ppm and C-S carbon ~160-170 ppm.[1][2][3]

    • Thione form (major in DMSO): Shows a broad N-H peak >13 ppm and a C=S carbon significantly deshielded (>175 ppm).[2][3]

Graphviz Diagram: Tautomeric Equilibrium

Tautomerism Thione Thione Form (Predominant in DMSO/Solid) Polar Species Thiol Thiol Form (Trace in DMSO) Favored in Gas Phase/Non-polar Thione->Thiol  K_eq << 1 (DMSO)  

Caption: In polar solvents (DMSO, DMF) and the solid state, the equilibrium shifts left, favoring the thione tautomer.

Corrective Action:

  • Solvent Check: Do not use CDCl₃. The compound is likely insoluble or will aggregate, leading to broad, uninterpretable peaks.[3] Use DMSO-d6 .

  • Peak Verification: Look for the characteristic symmetry.[1][2][3] The protons at positions 4 and 6 are equivalent due to the plane of symmetry.[2][3]

    • H4/H6: Singlet, ~8.5 – 9.0 ppm.

    • N-H: Broad singlet, ~13.5 ppm (often exchangeable with D₂O).[2][3]

Module B: The "Ghost" Impurity (Oxidation)

User Issue: "My sample was pure yesterday. Today, LC-MS shows a new peak with exactly double the mass minus 2 Daltons (2M - 2H).[1][2] Is my compound degrading?"

Technical Diagnosis: You are observing oxidative dimerization to the disulfide.[1][2][3] Thiones/thiols are highly susceptible to oxidation by atmospheric oxygen, especially in solution or if traces of base are present.[2][3]

Reaction Pathway:


[3]

Graphviz Diagram: Degradation Pathway

Oxidation Monomer 5-Chloropyrimidine-2(1H)-thione (Active Monomer) Disulfide Bis(5-chloropyrimidin-2-yl)disulfide (Inactive Dimer) Monomer->Disulfide Oxidation (Slow in solid, Fast in solution) Oxygen Atmospheric O2 (or trace base) Oxygen->Disulfide

Caption: Spontaneous oxidation converts the thione monomer into a disulfide dimer, often seen as a major impurity over time.

Corrective Action:

  • Storage: Store the solid under inert gas (Argon/Nitrogen) at -20°C.

  • Restoration: If the disulfide is present, it can often be reduced back to the thione using Dithiothreitol (DTT) or Triphenylphosphine (PPh3) in wet solvents, though recrystallization is preferred.[2][3]

Characterization Data Benchmarks

Use the following table to validate your experimental data. Deviations suggest impurities (likely the disulfide) or solvent effects.[2][3]

TechniqueParameterExpected Value (Thione Form)Notes
1H NMR SolventDMSO-d6CDCl₃ is not recommended due to solubility.[1][2]
1H NMR ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(H4, H6)
8.60 – 8.90 ppm (Singlet)2H integration.[3] Symmetric.
1H NMR

(NH)
13.0 – 14.0 ppm (Broad)May disappear with D₂O shake.[3]
13C NMR ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(C=S)
175 – 185 ppmSignificantly downfield of typical C=O.[3]
IR ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(C=S)
1100 – 1200 cm⁻¹Strong band.[3] S-H stretch (2500 cm⁻¹) is usually weak/absent.[2][3]
Melting Point Range> 200°C (Decomposes)Often decomposes/darkens before melting.[2][3] Distinct from non-thione analogs.[1][2][3]
Recommended Experimental Workflow

To ensure data integrity during characterization, follow this "Self-Validating" protocol:

  • Visual Inspection: The compound should be a yellow-to-pale-orange solid.[1][2][3] If it is white, suspect the oxo derivative (hydrolysis product) or the disulfide.[3]

  • Solubility Test: Dissolve ~5 mg in 0.6 mL DMSO-d6. It should dissolve completely.[1][2][3] Turbidity suggests inorganic salts or disulfide contamination.[1][2][3]

  • NMR Acquisition:

    • Run a standard 1H NMR.[1][2][3]

    • Validation Step: Add 1 drop of D₂O to the NMR tube and shake.[2][3] Re-run.

    • Result: If the peak at ~13.5 ppm disappears, it confirms the labile N-H proton of the thione.[3]

  • TLC Visualization:

    • Eluent: 5% Methanol in DCM (adjust based on polarity).[2][3]

    • Stain: Use Ellman’s Reagent (DTNB) or Palladium Chloride .[1][2][3] Thiones/thiols will stain distinctively (often yellow/orange with PdCl₂), whereas the disulfide may stain differently or not at all with Ellman's (which targets free -SH/thione).[2][3]

References
  • Tautomerism in Heterocycles: Stoyanov, S. et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines."[1][2][3] Canadian Journal of Chemistry, 1998.[2][3] [3]

  • Thione Characterization: Al-Hajjar, F. H. et al. "Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives."[1][2][3] Canadian Journal of Chemistry, 1979.[2][3]

  • Disulfide Chemistry: "Disulfide Bond Formation in Peptides and Proteins." Wikipedia / General Chemical Reference.[1][2][3]

  • General Pyrimidine Properties: "Pyrimidine-2-thiol Characterization." PubChem Compound Summary. [3]

Sources

Technical Support Center: Enhancing the Biological Activity of 5-Chloropyrimidine-2(1H)-thione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloropyrimidine-2(1H)-thione and its derivatives. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, optimization, and biological evaluation of these promising scaffolds. Our goal is to blend established scientific principles with field-proven insights to accelerate your research and development efforts.

Section 1: Foundational Concepts & Core FAQs

This section addresses fundamental questions regarding the 5-Chloropyrimidine-2(1H)-thione scaffold, its properties, and general strategies for enhancing its biological potential.

Q1: Why is the pyrimidine-2(1H)-thione scaffold considered a "privileged" structure in medicinal chemistry?

A1: The pyrimidine ring is a cornerstone of life, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance makes pyrimidine derivatives excellent candidates for interacting with a wide array of biological targets. The pyrimidine-2(1H)-thione scaffold, specifically, offers a unique combination of features:

  • Structural Mimicry: It can act as a bioisostere for natural purines or other heterocyclic systems, allowing it to fit into the active sites of various enzymes.[3]

  • Diverse Biological Activities: Derivatives have demonstrated a vast spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[4][5][6]

  • Multiple Derivatization Points: The scaffold possesses several reactive sites—the nitrogen atoms (N1, N3), the exocyclic sulfur of the thione group, and the carbon positions (C4, C5, C6)—providing rich opportunities for chemical modification and fine-tuning of its biological activity. The 5-chloro substituent, in particular, serves as an excellent synthetic handle for cross-coupling reactions.

Q2: What are the key reactive sites on the 5-Chloropyrimidine-2(1H)-thione scaffold, and how does its tautomerism influence reactivity?

A2: Understanding the scaffold's reactivity is crucial for planning any synthetic modification. The key sites are:

  • The Thione Group (C2): This group exists in a tautomeric equilibrium between the thione form (C=S) and the thiol form (C-SH). In basic conditions, the thiol form is deprotonated to a thiolate anion, which is a potent nucleophile, making S-alkylation a highly favorable reaction.

  • Ring Nitrogens (N1, N3): The N-H protons are acidic and can be removed by a suitable base, allowing for N-alkylation or N-arylation.

  • The Chloro Group (C5): The C5-Cl bond is activated for nucleophilic aromatic substitution and, more importantly, serves as an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[7]

The thione-thiol tautomerism is a critical consideration. The choice of base and reaction conditions can selectively favor S-alkylation over N-alkylation. Stronger bases and polar aprotic solvents typically favor the formation of the highly nucleophilic thiolate, leading to selective S-alkylation.

Section 2: Synthesis & Derivatization Troubleshooting Guide

Navigating the synthetic landscape of these scaffolds can present challenges. This section provides solutions to common synthetic hurdles.

Q3: My S-alkylation reactions on the 2-thione position are giving low yields and side products. What are the common pitfalls and how can I optimize the protocol?

A3: This is a frequent issue. Low yields in S-alkylation often stem from incomplete deprotonation, competing N-alkylation, or instability of the starting material or product.

Causality Analysis:

  • Base Selection: An inappropriate base can be the primary culprit. A weak base like potassium carbonate (K₂CO₃) may not fully deprotonate the thiol tautomer, leading to a slow or incomplete reaction. Conversely, an excessively strong base like sodium hydride (NaH) might also deprotonate the N1-H, creating a competing nucleophile and leading to N,S-dialkylated side products.

  • Solvent Choice: The solvent must be able to dissolve the pyrimidine salt and should be aprotic to avoid interfering with the nucleophile. Dimethylformamide (DMF) and Acetonitrile (ACN) are excellent choices.

  • Temperature Control: While heating can accelerate the reaction, it can also promote side reactions. Running the reaction at room temperature or with gentle heating (40-50 °C) is often optimal.

Optimized Protocol: Selective S-Alkylation of 5-Chloropyrimidine-2(1H)-thione
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Chloropyrimidine-2(1H)-thione (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration). Stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the potassium thiolate should proceed smoothly.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by pouring the mixture into ice-cold water. A precipitate of the product should form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure 2-(alkylthio)-5-chloropyrimidine.

Q4: I want to introduce an aryl group at the C5 position. What is the most reliable method and what should I watch out for?

A4: The Suzuki-Miyaura cross-coupling reaction is the gold standard for this transformation due to its functional group tolerance and generally high yields.

Causality Analysis & Key Parameters:

  • Catalyst System: A palladium catalyst is essential. Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common and effective choices. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: A base is required to activate the boronic acid partner. Sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) in an aqueous solution are typically used.

  • Solvent System: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is often used to dissolve both the organic-soluble pyrimidine and the water-soluble base.

Below is a workflow diagram illustrating a typical strategy for library synthesis based on the 5-chloropyrimidine scaffold.

G cluster_0 Phase 1: Scaffold Synthesis & Core Modification cluster_1 Phase 2: C5 Diversification via Cross-Coupling cluster_2 Phase 3: Biological Evaluation Start 5-Chloropyrimidine-2(1H)-thione S_Alkylation S-Alkylation (R1-X) Start->S_Alkylation Core_Intermediate 2-(R1-thio)-5-chloropyrimidine S_Alkylation->Core_Intermediate Suzuki Suzuki Coupling (R2-B(OH)2, Pd catalyst) Core_Intermediate->Suzuki Library Diverse Library 2-(R1-thio)-5-(R2-aryl)pyrimidine Suzuki->Library Screening Primary Biological Screening (e.g., Kinase Assay) Library->Screening SAR_Analysis SAR Analysis & Hit Identification Screening->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Workflow for derivatization and screening of the scaffold.

Section 3: Biological Assay & Screening Issues

Even with a pure compound, obtaining reliable biological data can be challenging. This section addresses common problems in the screening phase.

Q5: My compounds show poor solubility in aqueous assay buffers (e.g., PBS, TRIS), forcing me to use high percentages of DMSO that affect my cells/enzyme. What can I do?

A5: This is a classic medicinal chemistry challenge. The planar, heterocyclic nature of these compounds often leads to poor aqueous solubility.

Troubleshooting Steps:

  • Formulation Approaches (Non-structural):

    • Co-solvents: While minimizing DMSO is key, other co-solvents like ethanol or PEG-400 can sometimes help.

    • Solubilizing Excipients: For in vitro assays, using agents like cyclodextrins (e.g., HP-β-CD) can form inclusion complexes that dramatically increase aqueous solubility.

  • Structural Modification (Pro-drug/Analog Strategy):

    • Introduce Polar Groups: During your synthesis campaign, intentionally design derivatives with polar, ionizable groups. For example, modifying an attached aryl ring with a carboxylic acid, a primary amine, or a morpholine moiety can significantly improve solubility.

    • Phosphate Prodrugs: If a hydroxyl group is present in your molecule, it can be converted to a highly soluble phosphate ester, which is then cleaved by endogenous phosphatases in cells or in vivo to release the active drug.

Q6: I am observing inconsistent or "promiscuous" activity across multiple assays. Could the 2-thione group be causing interference?

A6: Absolutely. The thione/thiol group is a known source of assay artifacts, a phenomenon often referred to as PAINS (Pan-Assay Interference Compounds).

Mechanisms of Interference:

  • Redox Cycling: The thiol can be easily oxidized, leading to the generation of reactive oxygen species (ROS) or interfering with assays that rely on redox-sensitive dyes (like AlamarBlue or MTT).

  • Covalent Reactivity: The nucleophilic thiolate can form covalent bonds with proteins, leading to non-specific, irreversible inhibition.

  • Chelation: The thione can chelate metal ions that may be essential for enzyme function.

Validation and Mitigation Strategy:

  • Control Experiments: Test your compound in the presence of a high concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). True inhibitors will typically retain their activity, while non-specific aggregators will be disrupted.

  • Structural Analogs: The best way to confirm that activity is genuine is to synthesize and test the corresponding 2-S-methyl analog. The S-methyl group "caps" the reactive thiol, preventing most interference mechanisms. If the 2-SMe analog retains similar potency, the observed biological activity is much more likely to be specific.

Section 4: Advanced Strategies & Mechanistic Insights

Once you have a validated hit, the next step is to understand its mechanism and systematically improve its potency.

Q7: How do I systematically build a Structure-Activity Relationship (SAR) to guide optimization?

A7: A systematic SAR study involves making discrete, planned modifications to the molecule and measuring the impact on biological activity. The goal is to identify which parts of the molecule are essential for activity and which can be modified to improve properties like potency, selectivity, and solubility.

Example SAR Table for a Hypothetical Kinase Inhibitor Series:

CompoundR¹ (at S2)R² (at C5)Kinase IC₅₀ (nM)Aqueous Solubility (µg/mL)
Scaffold HCl>10,000<1
1a -CH₃Cl5,200<1
1b -CH₂PhCl1,500<1
2a -CH₂PhPhenyl850<0.5
2b -CH₂Ph4-pyridyl4505
2c -CH₂Ph4-morpholinophenyl95 50
2d -CH₂Ph4-carboxyphenyl120>100

Interpretation of the SAR Table:

  • S2 Position: Alkylation at the sulfur (1a, 1b) is better than the free thione. A larger benzyl group (1b) is preferred over a methyl group (1a), suggesting a hydrophobic pocket.

  • C5 Position: Replacing the chlorine with an aryl group is beneficial (2a vs 1b). Introducing a nitrogen atom (4-pyridyl, 2b) improves both potency and solubility. The most potent compound (2c) features a morpholine group, which likely engages in a key hydrogen bond with the target protein while also significantly boosting solubility. The carboxylate (2d) also improves solubility but is slightly less potent, perhaps due to unfavorable charge interactions.

Q8: My compounds are potent PI3K/mTOR dual inhibitors. What is the significance of this pathway and how can I visualize it?

A8: The PI3K/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8] It is frequently hyperactivated in many types of cancer, making it a prime target for therapeutic intervention. A dual inhibitor that hits both PI3K and mTOR can provide a more comprehensive and durable blockade of the pathway compared to inhibiting either kinase alone.

Below is a simplified diagram of the PI3K/mTOR signaling pathway, illustrating the points of inhibition.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Activates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2->Akt Activates (Ser473) Inhibitor Pyrimidine-2-thione Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

References
  • World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. [Link]

  • Pharmawave. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of New Pyrimidin - Thione Derivatives as Anticancer agent. [Link]

  • ResearchGate. (2025, August 10). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. [Link]

  • PubMed. (2018, February 15). Synthesis and investigation of the conversion reactions of pyrimidine-thiones with nucleophilic reagent and evaluation of their acetylcholinesterase, carbonic anhydrase inhibition, and antioxidant activities. [Link]

  • Bentham Science. (2024, September 16). 3,4-Dihydropyrimidine-2(1H)-one/thione Derivatives as Anti-inflammatory and Antioxidant Agents: Synthesis, Biological activity, and Docking Studies. [Link]

  • Ingenta Connect. (2022, August 26). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. [Link]

  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • ACS Publications. (2013, December 17). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

  • Longdom Publishing. (n.d.). Synthesis and Investigation of New Different Pyrimidine-Thiones. [Link]

  • iGlobal Research. (n.d.). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. [Link]

  • PubMed. (2007, April 15). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). [Link]

  • MDPI. (2022, January 26). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. [Link]

  • PMC. (2022, December 22). Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells. [Link]

  • Chembio Publishers. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • ResearchGate. (2025, August 6). Thienopyrimidines: Synthesis, Properties, and Biological Activity. [Link]

  • Juniper Publishers. (2018, September 27). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. [Link]

  • ResearchGate. (2025, August 6). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. [Link]

  • MDPI. (2006, July 5). Synthesis of Some Thienopyrimidine Derivatives. [Link]

Sources

Technical Support Center: Strategies to Reduce the Toxicity of 5-Chloropyrimidine-2(1H)-thione Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide you requested.

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Chloropyrimidine-2(1H)-thione and its derivatives. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during experimental work. Our goal is to equip you with the knowledge to understand, assess, and strategically mitigate the toxicity of these promising but challenging compounds.

Section 1: Understanding and Assessing Toxicity (FAQs)

This section addresses the fundamental questions regarding the toxicological profile of 5-Chloropyrimidine-2(1H)-thione.

Q1: What are the likely mechanisms driving the toxicity of 5-Chloropyrimidine-2(1H)-thione?

A1: The toxicity of 5-Chloropyrimidine-2(1H)-thione is likely multifactorial, stemming from its distinct chemical features. The primary drivers are its electrophilic nature and the presence of the thione group.

  • Electrophilicity and Glutathione Depletion: The pyrimidine ring, activated by the electron-withdrawing chlorine atom, is an electrophilic center. This makes it susceptible to attack by cellular nucleophiles. The most critical of these is glutathione (GSH), a tripeptide that is the cell's primary defense against electrophilic and oxidative stress.[][2] The compound can covalently bind to GSH, leading to its depletion. This process, known as glutathione conjugation, is a major detoxification pathway, but excessive demand can overwhelm the cell's capacity to regenerate GSH, leaving it vulnerable to damage.[3][[“]]

  • Thione Group Reactivity: The thione (C=S) moiety is a known structural alert. Thio-derivatives of pyrimidines have been shown to participate in free radical processes and induce oxidative stress.[5] This can lead to interactions with cellular components like (oxy)hemoglobin, suggesting a potential for specific toxicity against certain cell types.[5]

  • Target-Related Toxicity: As a pyrimidine analog, the compound may interfere with nucleic acid synthesis, similar to established antimetabolite drugs like 5-fluorouracil.[6][7][8] This interference can disrupt DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[9]

Below is a diagram illustrating the potential toxicity pathways.

G cluster_0 Cellular Environment Parent_Compound 5-Chloropyrimidine-2(1H)-thione Electrophilic_Center Electrophilic Pyrimidine Ring Parent_Compound->Electrophilic_Center GSH Glutathione (GSH) Electrophilic_Center->GSH Conjugation (GST-mediated) Protein_Nucleophiles Protein Thiols (-SH) Electrophilic_Center->Protein_Nucleophiles Covalent Binding GSH_Depletion GSH Depletion Electrophilic_Center->GSH_Depletion Leads to Detoxification GSH Conjugate (Excreted) GSH->Detoxification Protein_Adducts Protein Dysfunction Protein_Nucleophiles->Protein_Adducts Oxidative_Stress Oxidative Stress & ROS Production GSH_Depletion->Oxidative_Stress Protein_Adducts->Oxidative_Stress Cellular_Damage Cellular Damage / Apoptosis Oxidative_Stress->Cellular_Damage

Caption: Potential mechanisms of 5-Chloropyrimidine-2(1H)-thione toxicity.

Q2: How can I quantitatively assess the toxicity of my compound in an in vitro setting?

A2: A tiered approach using a panel of in vitro cell-based assays is the standard method for characterizing cytotoxicity.[10][11]

  • Cell Viability/Cytotoxicity Assays (Primary Screen): These assays determine the concentration at which your compound inhibits cell proliferation or kills cells. The most common is the MTT assay , which measures the metabolic activity of viable cells.[10] The result is typically reported as an IC50 (half-maximal inhibitory concentration).

  • Apoptosis Assays (Mechanism of Death): To understand how the cells are dying, an apoptosis assay is crucial. The Annexin V-FITC/PI staining method, analyzed by flow cytometry, can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[10]

  • Cell Line Selection: It is critical to test your compound on both target (e.g., cancer) and non-target (e.g., normal fibroblast or epithelial) cell lines.[12] A large difference between the IC50 in cancer cells versus normal cells indicates a favorable therapeutic window.

A detailed protocol for the MTT assay is provided in Section 3 .

Section 2: Troubleshooting and Strategic Mitigation

Once you have baseline toxicity data, the next step is to reduce it. This section provides a logical framework for making strategic decisions.

G Start High Toxicity Observed in Initial Screens Check_Activity Is the compound active in the desired range? Start->Check_Activity Formulation Strategy 3: Formulation Change (Alter PK/PD profile) Start->Formulation Parallel Strategy SAR_Needed Is Structure-Activity Relationship (SAR) understood? Check_Activity->SAR_Needed Yes Abandon Re-evaluate core scaffold or abandon series Check_Activity->Abandon No Bioisostere Strategy 1: Bioisosteric Replacement (Modify C=S or Cl group) SAR_Needed->Bioisostere Prodrug Strategy 2: Prodrug Approach (Mask reactive groups) SAR_Needed->Prodrug Synthesize Synthesize Analogs Bioisostere->Synthesize Prodrug->Synthesize Re-Test Re-run Toxicity & Activity Assays Formulation->Re-Test Synthesize->Re-Test

Caption: Decision workflow for selecting a toxicity reduction strategy.

Q3: My compound is potent but toxic to normal cells. Can I modify its structure to improve selectivity?

A3: Yes. This is a primary goal of medicinal chemistry. The most direct approach is bioisosteric replacement , where a problematic functional group is swapped for another with similar physical or chemical properties, aiming to reduce toxicity while retaining potency.[13][14]

  • Why it Works: This strategy directly addresses the source of toxicity. By replacing a group known to be metabolically unstable or reactive, you can fundamentally change the compound's interaction with off-target cellular machinery.[15][16]

  • Key Targets for Replacement:

    • Thione (C=S) Group: This is a high-priority target. The classic bioisostere is a carbonyl (C=O) . This change often reduces toxicity while maintaining the hydrogen-bonding capacity that may be essential for target engagement. Other options include heterocycles like 1,2,4-oxadiazoles.[17]

    • Chloro (Cl) Group: The chlorine atom activates the ring, increasing its electrophilicity. Replacing it with a fluorine (F) atom can maintain or enhance potency due to fluorine's high electronegativity, but the smaller size and stronger C-F bond can alter metabolic profiles favorably.[16] Alternatively, replacing it with a small, non-reactive group like a methyl (CH3) group could decrease reactivity, but may also impact binding affinity.

Q4: Structural modification is hurting my compound's activity. What is a prodrug strategy and how can it help?

A4: A prodrug is an inactive or less active precursor of a drug that is converted into the active form within the body, ideally at the site of action.[18][19] This is an excellent strategy when the toxic moiety is also essential for activity.

  • Why it Works: A prodrug strategy masks the reactive functional group, preventing it from causing systemic toxicity.[20][21] The prodrug is designed to be activated by specific conditions or enzymes that are more prevalent in the target tissue (e.g., a tumor microenvironment) than in healthy tissue.[18][22]

  • Example Application:

    • One could design a prodrug of 5-Chloropyrimidine-2(1H)-thione by attaching a promoiety to the sulfur or nitrogen atom. This promoiety could be an ester or a carbamate that is cleaved by enzymes like esterases or phosphatases that are highly active in cancer cells, releasing the active (and toxic) drug locally.[20] This maximizes the therapeutic effect at the target while minimizing exposure to healthy tissues.[18]

Q5: My compound has a narrow therapeutic window in vivo. Can formulation changes help?

A5: Absolutely. Formulation strategies can significantly mitigate toxicity by altering the drug's pharmacokinetic (PK) profile without changing its chemical structure.[23]

  • Why it Works: Toxicity is often related to high peak plasma concentrations (Cmax).[23] By using advanced formulation techniques, you can slow down the drug's release and absorption, lowering the Cmax while maintaining the overall exposure (AUC), thereby reducing dose-dependent side effects.[23][24]

  • Common Formulation Approaches:

    • Controlled-Release Formulations: These are designed to release the drug slowly over time, smoothing the plasma concentration curve.

    • Lipid-Based Delivery Systems: For poorly soluble compounds, systems like solid lipid nanoparticles or self-emulsifying systems can improve bioavailability and modify the distribution profile.[25]

    • Targeted Nanoparticles: Encapsulating the drug in nanoparticles (e.g., liposomes) can alter its distribution in the body, leading to higher concentrations in target tissues (like tumors) and lower concentrations in sensitive organs (like the kidneys), thus reducing toxicity.[25]

Section 3: Key Experimental Protocols

This section provides a standardized, step-by-step protocol for a foundational toxicity assay.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This assay determines a compound's effect on cell proliferation and is used to calculate the IC50 value.[10]

Materials:

  • Cancer and normal cell lines

  • 96-well plates

  • Complete culture medium

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

Workflow:

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. A typical concentration range is 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.[10]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value.

Section 4: Data Interpretation

Q6: I have IC50 values. How do I use them to select the best compound to move forward?

A6: The IC50 value is just one piece of the puzzle. To make an informed decision, you need to consider the therapeutic index (TI) , which is a quantitative measure of the drug's safety. It compares the concentration that yields a therapeutic effect to the concentration that causes toxicity.

In an in vitro context, this can be estimated by comparing the cytotoxicity in a cancer cell line versus a normal cell line.

Table 1: Example Cytotoxicity Data for 5-Chloropyrimidine-2(1H)-thione Analogs

CompoundModificationIC50 vs. Cancer Cell Line (µM)IC50 vs. Normal Cell Line (µM)In Vitro Therapeutic Index (Normal/Cancer)
Parent None1.53.02.0
Analog 1 C=S → C=O2.550.020.0
Analog 2 Cl → F1.24.84.0
Analog 3 Cl → CH310.0>100>10

Interpretation:

  • The Parent compound is potent but has a very low TI, indicating it is almost equally toxic to normal and cancer cells.

  • Analog 1 shows a slight decrease in potency against the cancer cell line but is dramatically less toxic to the normal cell line, resulting in a much-improved TI. This is a very promising result.

  • Analog 2 slightly improved both potency and the TI, making it a viable candidate.

  • Analog 3 lost significant potency, but its toxicity was also greatly reduced.

References
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues.
  • Xcode Life. (2021, August 19). What Is Glutathione Conjugation?.
  • BOC Sciences. (n.d.). Glutathione Conjugation Services.
  • Manda, G., et al. (2022, August 17). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. MDPI.
  • Shargel, L., et al. (2013, March 15). Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed.
  • Consensus. (n.d.). Is glutathione crucial for detoxifying xenobiotics through conjugation reactions?.
  • Chasseaud, L. F. (n.d.). The role of glutathione in detoxication. PMC - NIH.
  • Wankhede, N., et al. (2025, June 28). Challenges and Strategies in Prodrug Design: A Comprehensive Review. Journal of Advanced Scientific Research.
  • Rautio, J., et al. (2025, April 4). Prodrug Design and Development: An Evolving Strategy in Drug Delivery. IJNRD.org.
  • Zhang, J., et al. (n.d.). Toxicity mechanism-based prodrugs: Glutathione-dependent bioactivation as a strategy for anticancer prodrug design. PMC.
  • Zhang, J., et al. (2018, August 13). Toxicity mechanism-based prodrugs: glutathione-dependent bioactivation as a strategy for anticancer prodrug design. Taylor & Francis.
  • Clinical Medicine. (2024, November 4). Drug Toxicity Mechanisms Implications and Prevention Strategies.
  • Al-Suwaidan, I. A., et al. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.
  • Din, Z. U., et al. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC.
  • BrainKart. (2018, January 4). Antimetabolites: Pyrimidine Analogues.
  • SEQENS. (2025, June 24). Formulation strategies to help de-risking drug development.
  • NCBI Bookshelf. (n.d.). Pyrimidine Analogs - Holland-Frei Cancer Medicine.
  • Catalent Pharma Solutions. (2018, May 25). The Importance of Formulation Design in Oral GLP Toxicology Studies.
  • Joerger, M., et al. (2020, October 16). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PMC.
  • Al-Gharabli, S. I., et al. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.
  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Clinical Learning. (2025, March 23). Antimetabolites: Pyrimidine Analogs: Pharmacology Video Lectures. YouTube.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Sajewicz, W., et al. (2007, March 15). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed.
  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies.
  • PatSnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?.
  • Patani, G. A., & LaVoie, E. J. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.

Sources

Optimizing catalyst selection for 5-Chloropyrimidine-2(1H)-thione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Catalyst Selection for 5-Chloropyrimidine-2(1H)-thione Synthesis

Executive Summary

The synthesis of 5-Chloropyrimidine-2(1H)-thione is a critical cyclocondensation usually involving thiourea and a C3-electrophile (such as 2-chloromalonaldehyde or its synthetic equivalent, 3-dimethylamino-2-chloroacrolein). While the reaction appears straightforward, catalyst selection (Acid vs. Base) dictates the reaction pathway, impurity profile, and scalability. This guide provides an in-depth troubleshooting framework and optimized protocols for both the Acid-Mediated (Classic) and Base-Mediated (Modern) routes.

Part 1: Catalyst Selection & Mechanistic Insights

Q1: Which catalyst system should I choose: Acidic or Basic?

A: The choice depends entirely on your starting electrophile. You cannot swap catalysts without changing the precursor.

ParameterRoute A: Acid-Mediated (HCl) Route B: Base-Mediated (NaOEt/NaOMe)
Precursor Sodium 2-chloromalonaldehyde (or Mucochloric acid derivatives)3-Dimethylamino-2-chloroacrolein (Vinamidinium salts)
Catalyst Role Protonation: Converts the stable enolate salt into the reactive free aldehyde.Deprotonation/Neutralization: Activates thiourea and neutralizes the vinamidinium salt to facilitate nucleophilic attack.
Key Advantage Cost-effective for large-scale; precursors are cheaper.Higher purity; avoids polymerization side-reactions common with free aldehydes.
Major Risk Hydrolysis: High acid concentration can hydrolyze the 5-Cl group to 5-OH.Desulfurization: Strong bases at high temp can lead to sulfur loss or disulfide formation.
Q2: Why does the Acid-Mediated route sometimes yield a "gummy" polymer instead of a precipitate?

A: This is a classic symptom of aldehyde polymerization .

  • Mechanism: In the presence of strong acid (HCl), the free 2-chloromalonaldehyde is generated. If the thiourea concentration is too low or the addition is too fast, the aldehyde self-condenses (aldol-like polymerization) rather than reacting with thiourea.

  • Solution: Ensure thiourea is in slight excess (1.1–1.2 eq) and is fully dissolved before adding the aldehyde precursor. Maintain temperature < 50°C during addition to favor the kinetic cyclization over thermodynamic polymerization.

Q3: What is the mechanistic pathway for the Base-Mediated (Vinamidinium) route?

A: The reaction proceeds via a transamination-cyclization sequence.

  • Nucleophilic Attack: The thiourea nitrogen attacks the activated vinylogous iminium carbon.

  • Elimination: Dimethylamine is expelled.

  • Cyclization: The second nitrogen closes the ring, followed by dehydration/elimination to aromatize.

  • Note: This route is cleaner because the vinamidinium salt is less prone to self-polymerization than the free aldehyde.

Part 2: Visualizing the Process

The following diagram illustrates the two distinct catalytic pathways and their convergence on the target molecule.

G Start_A Precursor A: Sodium 2-chloromalonaldehyde Cat_A Catalyst: HCl (aq/EtOH) (Protonation) Start_A->Cat_A Acidification Start_B Precursor B: 3-Dimethylamino-2-chloroacrolein Cat_B Catalyst: NaOEt/EtOH (Neutralization) Start_B->Cat_B Base Treatment Thiourea Thiourea Cyclization Cyclocondensation (- H2O / - Me2NH) Thiourea->Cyclization Inter_A Intermediate: Free 2-Chloromalonaldehyde Cat_A->Inter_A Inter_B Intermediate: Acyclic Thiouronium Adduct Cat_B->Inter_B + Thiourea Inter_A->Cyclization + Thiourea Inter_B->Cyclization Target TARGET: 5-Chloropyrimidine-2(1H)-thione Cyclization->Target

Caption: Dual-pathway synthesis showing Acid-mediated activation of malonaldehyde salts vs. Base-mediated condensation of vinamidinium salts.

Part 3: Troubleshooting & Optimization (FAQs)

Issue: Low Yield & Impurities

Q4: I see a secondary spot on TLC (Rf ~ 0.4) that is UV active. What is it? A: This is likely 5,5'-dichloro-2,2'-dipyrimidyl disulfide .

  • Cause: Oxidation of the thione (SH) group by air, especially in basic media or during prolonged workup.

  • Fix:

    • Degas solvents (sparge with N2) before reaction.

    • Add a reducing agent like Sodium Metabisulfite (1%) during the acidic workup/precipitation step.

    • Avoid drying the product at high temperatures (>80°C) in air; use a vacuum oven.

Issue: Hydrolysis (5-OH Impurity)

Q5: My mass spec shows a peak at M-18 (or M+16 depending on ionization). Is my chloro group hydrolyzing? A: Yes. 5-Chloropyrimidines are generally stable, but the 2-thione group is electron-donating , which can deactivate the ring towards nucleophilic aromatic substitution (


). However, under strong acidic reflux (HCl) , the 5-Cl can hydrolyze to 5-OH (5-hydroxypyrimidine-2-thione).
  • Optimization: Switch from concentrated HCl to Glacial Acetic Acid or reduce the reflux time. If using the Vinamidinium route (Base), this side reaction is virtually eliminated.

Issue: Product Color

Q6: The product is dark yellow/brown instead of the expected pale yellow. Does this affect purity? A: Yes. The dark color usually indicates polymerized aldehyde residues .

  • Purification:

    • Dissolve crude solid in 10% NaOH (forms the soluble sodium thiolate salt).

    • Filter the solution to remove insoluble dark polymers.

    • Re-precipitate by slowly adding Glacial Acetic Acid to pH 4–5. This "Acid-Base Reprecipitation" is the gold standard for purifying pyrimidine thiones.

Part 4: Validated Experimental Protocols

Protocol A: The "Classic" Acid-Mediated Route (Scalable)

Best for: Large scale, cost-sensitive synthesis.

  • Preparation: In a 500 mL round-bottom flask, dissolve Thiourea (7.6 g, 100 mmol) in Ethanol (100 mL) .

  • Activation: Add Sodium 2-chloromalonaldehyde (14.2 g, 100 mmol) (often prepared from Mucochloric acid [1]). The salt will not fully dissolve.

  • Catalysis: Add Conc. HCl (10 mL) dropwise over 10 minutes. The mixture will clear as the free aldehyde is released, then turn cloudy.

  • Reaction: Reflux for 3–4 hours . Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to 0°C. The product precipitates as a yellow solid.

  • Isolation: Filter and wash with cold water (2 x 20 mL) to remove salts.

  • Purification: Recrystallize from Ethanol/Water (1:1) or use the Acid-Base reprecipitation method described in Q6.

  • Expected Yield: 70–80%.

Protocol B: The "Modern" Vinamidinium Route (High Purity)

Best for: Medicinal chemistry, high-purity requirements.

  • Reagents: Suspend Thiourea (1.1 eq) and 3-dimethylamino-2-chloroacrolein (1.0 eq) [2] in Anhydrous Ethanol .

  • Catalysis: Add Sodium Ethoxide (1.1 eq, 21% wt in EtOH) dropwise at room temperature.

  • Reaction: Heat to reflux for 2 hours . The solution will turn orange/red.

  • Quench: Cool to room temperature. Acidify with Acetic Acid to pH 5.

  • Isolation: Concentrate in vacuo to ~20% volume. Pour into ice water. Filter the resulting precipitate.[1]

  • Expected Yield: 85–92% (High purity, >98%).

References

  • Synthesis of 2-chloromalonaldehyde: Reichardt, C., & Halbritter, K. (1975). Synthesis of 2-chloromalonaldehyde from mucochloric acid. Angewandte Chemie International Edition. (Cited in context of industrial prep).

  • Vinamidinium Salts in Synthesis: Lloyd, D., et al. (1989). Preparation and Application of Vinamidinium Salts in Organic Synthesis.[2]

  • General Pyrimidine-2-thione Synthesis: Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. (Context for thiourea condensations).

  • Thiourea Reactivity & Catalysis: Maddani, M. R., et al. (2010).[3] Synthesis of thioureas and their application in heterocycle formation. Journal of Organic Chemistry.[3]

Sources

Technical Support Center: Enhancing Reproducibility in 5-Chloropyrimidine-2(1H)-thione Experimentation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers working with 5-Chloropyrimidine-2(1H)-thione. This guide is designed to address common challenges and improve the reproducibility of your experiments. Poor reproducibility can stem from a variety of factors, from reagent stability to subtle variations in reaction conditions. Here, we provide a structured approach to troubleshooting, grounded in scientific principles and practical experience.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and use of 5-Chloropyrimidine-2(1H)-thione.

Q1: How should I properly store and handle solid 5-Chloropyrimidine-2(1H)-thione to ensure its stability?

A1: Proper storage is critical for the stability and reactivity of 5-Chloropyrimidine-2(1H)-thione. The solid compound should be stored at 4°C, protected from light, and kept under a nitrogen atmosphere.[1] Before use, it is recommended to allow the vial to warm to room temperature for at least 60 minutes before opening to prevent condensation of atmospheric moisture, which can degrade the compound. For long-term storage, keeping the vial tightly sealed is crucial.

Q2: What is the recommended procedure for preparing stock solutions of 5-Chloropyrimidine-2(1H)-thione?

A2: Once prepared, stock solutions should be stored in tightly sealed vials at -20°C as aliquots to minimize freeze-thaw cycles. It is advisable to use these solutions within one month. For maximum reproducibility, it is best to prepare fresh solutions on the day of the experiment. The choice of solvent will depend on the specific reaction, but polar solvents are generally suitable for pyrimidine derivatives.

Q3: My reaction with 5-Chloropyrimidine-2(1H)-thione is showing low or no yield. What are the initial checks I should perform?

A3: Low yields are a frequent issue in reactions involving pyrimidine derivatives.[2] The first step in troubleshooting is to re-evaluate your reaction setup. Key parameters to check include:

  • Catalyst Activity: Ensure your catalyst is not deactivated and is used in the correct concentration. For similar reactions like the Biginelli reaction, Lewis acids such as FeCl₃ or ZnCl₂ can be effective alternatives to traditional Brønsted acids.[2]

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy. Monitor the reaction at an increased temperature, but also be mindful of potential product degradation.[2]

  • Reaction Time: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and determine the optimal time for completion, avoiding the formation of byproducts due to prolonged reaction times.[2]

In-depth Troubleshooting Guides

This section provides detailed solutions to more complex experimental issues.

Issue 1: Inconsistent Reaction Outcomes and Formation of Byproducts

Poorly characterized starting materials or inappropriate reaction conditions can lead to inconsistent results and the formation of unexpected side products.

Q: I am observing multiple spots on my TLC plate, and the desired product is a minor component. What could be the cause?

A: The presence of multiple products often points to side reactions or the degradation of your starting material or product. Consider the following possibilities:

  • Thione-Thiol Tautomerism: Pyrimidine-2(1H)-thiones can exist in equilibrium with their thiol tautomers.[3] The predominant form can be influenced by the solvent's polarity.[3] This tautomerism can affect the reactivity and lead to different reaction pathways. It is crucial to maintain consistent solvent conditions to ensure a reproducible tautomeric equilibrium.

  • Nucleophilic Substitution: The chlorine atom at the 5-position and the thione group can both be susceptible to nucleophilic attack, depending on the reaction conditions and the nature of the nucleophile.[4][5] This can lead to a mixture of products.

Troubleshooting Workflow for Inconsistent Reactions

G start Inconsistent Reaction Outcome check_reagents Verify Purity and Stability of 5-Chloropyrimidine-2(1H)-thione start->check_reagents check_conditions Analyze Reaction Conditions start->check_conditions solvent Evaluate Solvent Polarity (Thione-Thiol Tautomerism) check_reagents->solvent temp_time Optimize Temperature and Time check_conditions->temp_time catalyst Screen Different Catalysts (e.g., Lewis vs. Brønsted Acids) check_conditions->catalyst purification Refine Purification Strategy solvent->purification temp_time->purification catalyst->purification characterization Confirm Product Structure (NMR, MS) purification->characterization success Reproducible Results characterization->success

Caption: Troubleshooting inconsistent reaction outcomes.

Issue 2: Difficulties in Product Purification

The presence of closely related byproducts or unreacted starting materials can complicate the purification process.

Q: I am struggling to isolate my target compound. Column chromatography is not providing good separation. What can I do?

A: Purification challenges often arise from the similar polarities of the desired product and impurities.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.

  • Alternative Chromatography: If column chromatography on silica gel is ineffective, consider reverse-phase chromatography, which separates compounds based on hydrophobicity.

Recommended Solvents for Pyrimidine Derivatives

SolventPolarity IndexBoiling Point (°C)Notes
Ethanol5.278Commonly used for reactions and recrystallization of pyrimidine derivatives.[6][7]
Acetonitrile6.282A polar aprotic solvent that can be suitable for HPLC purification.[8]
Dichloromethane3.440A less polar solvent, useful for extraction and chromatography.
Toluene2.4111A non-polar solvent that can be used for reactions requiring higher temperatures.

Experimental Protocols

To ensure a high degree of reproducibility, it is essential to follow a well-defined and validated protocol. Below is a generalized procedure for a nucleophilic substitution reaction involving 5-Chloropyrimidine-2(1H)-thione, based on common practices for similar compounds.

Step-by-Step Protocol for a Generic Nucleophilic Substitution Reaction

  • Reagent Preparation:

    • Ensure 5-Chloropyrimidine-2(1H)-thione has been properly stored and warmed to room temperature before use.

    • Use dry solvents to prevent unwanted side reactions with water.

  • Reaction Setup:

    • In a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-Chloropyrimidine-2(1H)-thione in the appropriate solvent.

    • Add the nucleophile and any necessary catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature and monitor its progress using TLC.[2]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, filter the solid and wash it with a cold solvent.[2]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.[2]

    • Purify the crude product by recrystallization or column chromatography.[2]

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Prepare Reagents (Dry Solvents, Inert Atmosphere) B Reaction Setup (Dissolve Reactants, Add Catalyst) A->B C Execute Reaction (Heat and Monitor by TLC) B->C D Cool Reaction Mixture C->D E Quench Reaction (if necessary) D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Column Chromatography G->H I Recrystallization G->I J Characterize Pure Product (NMR, MS, etc.) H->J I->J

Caption: General workflow for synthesis and purification.

By systematically addressing these common issues and adhering to best practices, you can significantly improve the reproducibility of your experiments with 5-Chloropyrimidine-2(1H)-thione.

References

  • Synthesis of 5,6‐dihydropyrimidine‐2(1H)‐thione analogues. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Investigation of New Different Pyrimidine-Thiones. (n.d.). Longdom Publishing. Retrieved from [Link]

  • View of Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. (2013). Journal of Education and Science, 25(3), 120-127. Retrieved from [Link]

  • Synthesis of 2-chlorine-5- amido pyrimidine. (2011). Google Patents.
  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and investigation of the conversion reactions of pyrimidine-thiones with nucleophilic reagent and evaluation of their acetylcholinesterase, carbonic anhydrase inhibition, and antioxidant activities. (2018). PubMed. Retrieved from [Link]

  • Recent Developments in the Synthesis and Applications of dihydropyrimidin-2(1H)-ones and Thiones. (2018). PubMed. Retrieved from [Link]

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (2015). ResearchGate. Retrieved from [Link]

  • Reaction of Tetrahydropyrimidine-2(1H)-thione Derivatives with Thiolated Acid Hydrazides as a Method of Synthesis of Biologically Active Ligands of Gold Glyco-Nanoparticles. (2024). Eco-Vector Journals Portal. Retrieved from [Link]

  • Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-Chloropyrimidin-2(1H)-one. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Pyrimidine-2-thiol. (2018). SIELC Technologies. Retrieved from [Link]

Sources

Modifying 5-Chloropyrimidine-2(1H)-thione to improve pharmacokinetic properties

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the development of 5-Chloropyrimidine-2(1H)-thione derivatives. This guide is designed to provide you with actionable insights and troubleshooting strategies to enhance the pharmacokinetic profiles of your compounds. Drawing from established principles in medicinal chemistry, this resource will help you navigate common challenges in drug discovery.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when embarking on the modification of your lead compound.

Q1: My 5-Chloropyrimidine-2(1H)-thione analog shows promising in vitro activity but has poor oral bioavailability. What are the likely causes?

A1: Poor oral bioavailability is a multifaceted issue that can stem from several factors. The primary culprits are often poor aqueous solubility, low permeability across the intestinal epithelium, and rapid first-pass metabolism in the liver. For pyrimidine-based compounds, metabolic instability can be a significant hurdle.[1][2][3] It is crucial to systematically evaluate each of these parameters to identify the specific bottleneck.

Q2: What are the first structural modifications I should consider to improve the properties of my compound?

A2: Initial modifications should be guided by the specific pharmacokinetic limitations you've identified. For instance, if solubility is the primary issue, introducing polar functional groups or employing formulation strategies like creating salts or co-crystals can be effective.[4][5][6] If metabolic instability is the problem, you might consider blocking metabolic "hotspots" by introducing groups like fluorine or by replacing metabolically labile moieties with more stable bioisosteres.[7][8][9]

Q3: How can I predict which parts of my molecule are most susceptible to metabolism?

A3: The pyrimidine ring and other electron-rich aromatic systems are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Computational tools can help predict likely sites of metabolism. Additionally, conducting in vitro metabolism studies with liver microsomes and identifying the resulting metabolites will provide direct evidence of the molecule's metabolic fate.[10][11][12]

Q4: What is a bioisosteric replacement, and how can it be applied to the thione group in my compound?

A4: Bioisosteric replacement is a strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to improve the drug's overall characteristics without losing its desired biological activity.[13][14][15] The thione (C=S) group can be a liability due to potential toxicity or metabolic instability. A common bioisosteric replacement for a thione is a carbonyl group (C=O).[16] This substitution can lead to improved metabolic stability and may alter the compound's hydrogen bonding capacity, potentially influencing its target engagement and pharmacokinetic properties.[16]

Troubleshooting Guides

This section provides a more in-depth, question-and-answer-based approach to tackling specific experimental challenges.

Issue 1: Poor Aqueous Solubility

Q: My compound precipitates out of solution during in vitro assays. How can I improve its solubility?

A: Poor aqueous solubility is a common challenge that can hinder reliable biological evaluation and subsequent development.[4][17]

Underlying Cause: The overall lipophilicity of your molecule, often quantified by its LogP value, is a key determinant of its aqueous solubility.[18][19] A high LogP indicates a preference for a non-polar environment over an aqueous one. For orally administered drugs, a LogP value of less than 5 is generally desirable for good absorption.[18]

Proposed Solutions & Experimental Protocols:

  • Introduce Polar Functional Groups: The addition of polar groups such as hydroxyl (-OH), amine (-NH2), or carboxylic acid (-COOH) can increase a molecule's hydrophilicity and improve aqueous solubility.

  • Salt Formation: If your compound has a basic nitrogen (like those in the pyrimidine ring) or an acidic proton, it can be converted into a salt. Salts are generally more water-soluble than their neutral counterparts.[5][6]

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug particles, which can enhance the dissolution rate.[5][6][20]

Experimental Protocol: Preliminary Solubility Assessment

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of your compound in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Create a series of dilutions of your compound in phosphate-buffered saline (PBS) at pH 7.4, starting from a high concentration (e.g., 200 µM) and performing serial 2-fold dilutions.

  • Visual Inspection: After a 2-hour incubation at room temperature with gentle agitation, visually inspect each dilution for any signs of precipitation.

  • Quantitative Analysis (Optional): For a more precise measurement, centrifuge the samples and measure the concentration of the compound remaining in the supernatant using High-Performance Liquid Chromatography (HPLC).

Issue 2: Rapid Metabolic Degradation

Q: My compound shows high clearance in liver microsome stability assays. What modifications can I make to slow down its metabolism?

A: High metabolic clearance is a major reason for poor in vivo exposure and a short half-life.

Underlying Cause: The chemical structure of your compound contains metabolically labile sites that are readily modified by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) located in the liver.[10][12][21]

Proposed Solutions & Experimental Protocols:

  • Blocking Sites of Metabolism: Introducing a fluorine atom or a methyl group at or near a metabolically susceptible position can sterically hinder the approach of metabolizing enzymes or alter the electronic properties of the site, thus reducing the rate of metabolism.[8]

  • Bioisosteric Replacement: Replace metabolically vulnerable groups with more stable ones. For instance, replacing a phenyl ring with a pyridine or pyrimidine ring can decrease its susceptibility to oxidative metabolism.[8]

  • Reduce Lipophilicity: Generally, more lipophilic compounds are better substrates for CYP enzymes. Reducing the LogP of your compound can decrease its metabolic rate.[22]

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

  • Incubation Mixture: Prepare an incubation mixture containing your test compound (e.g., 1 µM), liver microsomes (e.g., from human or rat), and a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP enzymes).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of your compound.[10]

Issue 3: Low Membrane Permeability

Q: My compound has good solubility and metabolic stability, but it still shows poor absorption. How can I assess and improve its permeability?

A: Poor permeability across the intestinal cell layer is another significant barrier to oral absorption.

Underlying Cause: For a drug to be absorbed, it must pass through the lipid membranes of the intestinal epithelial cells. This process is governed by the compound's physicochemical properties, including its size, lipophilicity, and hydrogen bonding capacity.

Proposed Solutions & Experimental Protocols:

  • Optimize Lipophilicity: There is often a "sweet spot" for lipophilicity. While very hydrophilic compounds may not cross the lipid membrane, highly lipophilic compounds can get trapped within it. Aim for a LogP in the range of 1-3 for a good balance of solubility and permeability.[18]

  • Reduce Hydrogen Bond Donors/Acceptors: A high number of hydrogen bond donors and acceptors can hinder a compound's ability to cross the non-polar cell membrane.

  • Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. This approach can be used to temporarily mask polar functional groups that hinder membrane permeability.[17]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane permeability.[23][24][25][26][27]

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.

  • Dosing: The test compound is added to the donor wells of the filter plate.

  • Incubation: The "sandwich" plate is incubated at room temperature for a set period (e.g., 4-16 hours).

  • Analysis: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. Compounds with high Papp values are predicted to have good passive permeability.[28]

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a more biologically relevant model as it uses a monolayer of human intestinal cells and can account for both passive and active transport.[28][29][30]

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a multi-well plate and cultured for approximately 21 days until they form a differentiated and polarized monolayer.[30]

  • Assay Procedure: The permeability of the test compound is measured in both directions: from the apical (top) side to the basolateral (bottom) side (A-to-B), which mimics absorption, and from the basolateral to the apical side (B-to-A), which can indicate efflux.[28][30]

  • Analysis and Interpretation: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein.[28]

Data Summary and Visualization

Table 1: Impact of Structural Modifications on Pharmacokinetic Properties

ModificationExpected Impact on SolubilityExpected Impact on Metabolic StabilityExpected Impact on Permeability
Addition of -OH, -NH2IncreaseMay Increase or DecreaseDecrease
Salt FormationSignificant IncreaseNo Direct ImpactMay Decrease
FluorinationNo significant change or slight decreaseSignificant IncreaseMay Increase
Phenyl to PyridineSlight IncreaseIncreaseSimilar
Thione to CarbonylMay Increase or DecreaseIncreaseSimilar

Workflow for Improving Pharmacokinetic Properties

G cluster_0 Initial Screening cluster_1 Pharmacokinetic Profiling cluster_2 Troubleshooting & Optimization Lead Compound Lead Compound In Vitro Activity In Vitro Activity Lead Compound->In Vitro Activity Solubility Aqueous Solubility Assay In Vitro Activity->Solubility Metabolism Liver Microsome Stability Assay In Vitro Activity->Metabolism Permeability PAMPA / Caco-2 Assay In Vitro Activity->Permeability Poor_Solubility Poor Solubility? Solubility->Poor_Solubility Rapid_Metabolism Rapid Metabolism? Metabolism->Rapid_Metabolism Low_Permeability Low Permeability? Permeability->Low_Permeability Poor_Solubility->Rapid_Metabolism No Add Polar Groups / Salt Formation Add Polar Groups / Salt Formation Poor_Solubility->Add Polar Groups / Salt Formation Yes Rapid_Metabolism->Low_Permeability No Block Metabolism / Bioisosteres Block Metabolism / Bioisosteres Rapid_Metabolism->Block Metabolism / Bioisosteres Yes Optimized_Compound Optimized Compound Low_Permeability->Optimized_Compound No Optimize LogP / Prodrug Optimize LogP / Prodrug Low_Permeability->Optimize LogP / Prodrug Re-evaluate PK Re-evaluate PK Add Polar Groups / Salt Formation->Re-evaluate PK Re-evaluate PK->Solubility Block Metabolism / Bioisosteres->Re-evaluate PK Optimize LogP / Prodrug->Re-evaluate PK

Caption: Iterative workflow for identifying and addressing pharmacokinetic liabilities.

Logical Relationship between Problems and Solutions

G cluster_0 Identified Problem cluster_1 Potential Solution P1 Poor Aqueous Solubility S1 Introduce Polar Groups P1->S1 S2 Salt Formation P1->S2 S5 Optimize Lipophilicity (LogP) P1->S5 P2 Rapid Metabolism S3 Block Metabolic Sites (e.g., F, Me) P2->S3 S4 Bioisosteric Replacement P2->S4 P2->S5 P3 Low Permeability P3->S5 S6 Reduce H-Bond Donors/Acceptors P3->S6 S7 Prodrug Approach P3->S7

Caption: Mapping pharmacokinetic problems to potential medicinal chemistry solutions.

References

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • Berben, P., Bauer-Brandl, A., Flaten, G. E., & Faller, B. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmaceutical Sciences, 97(3), 1077-1089. Available from: [Link]

  • Shariare, M. H., et al. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Indo American Journal of Pharmaceutical Sciences, 4(03), 570-580. Available from: [Link]

  • Kumar, S., & Singh, A. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 241-253. Available from: [Link]

  • Sharma, D., Saini, S., Rana, S., Singh, M., & Kumar, S. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. Available from: [Link]

  • European Commission. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Wikipedia. Parallel artificial membrane permeability assay. Available from: [Link]

  • Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • BioDuro. ADME Pampa Permeability Assay. Available from: [Link]

  • Neuhoff, S., & Artursson, P. (2015). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Methods in Molecular Biology (Vol. 1250, pp. 119-131). Humana Press. Available from: [Link]

  • U.S. Food and Drug Administration. Caco2 assay protocol. Available from: [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(2), 102179. Available from: [Link]

  • Sai Life Sciences. (2022). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6496. Available from: [Link]

  • Foloppe, N., & Chen, I. J. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 6002-6020. Available from: [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. Available from: [Link]

  • Sharma, R., et al. (2023). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. International Journal of Pharmaceutical and Phytopharmacological Research, 13(4), 1-10. Available from: [Link]

  • Actelion. Physicochemical parameters for drug candidate compounds. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Kumar, A., & Singh, S. (2018). In vitro test methods for metabolite identification: A review. Journal of Applied Pharmaceutical Science, 8(12), 159-166. Available from: [Link]

  • Obach, R. S. (2009). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. Available from: [Link]

  • Li, H., & Liu, D. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 285-293. Available from: [Link]

  • Yakovlieva, L., et al. (2023). BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL)-THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE DERIVATIVES. Scientific Journal of the Ministry of Health of Ukraine, (3), 54-66. Available from: [Link]

  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development, 4(2). Available from: [Link]

  • Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1774-1785. Available from: [Link]

  • Sharma, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101438. Available from: [Link]

  • Meanwell, N. A. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 29(24), 126767. Available from: [Link]

  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(19), 4443. Available from: [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(2), 102179. Available from: [Link]

  • Foloppe, N., & Chen, I. J. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 6002-6020. Available from: [Link]

  • Wimmer, E., et al. (2023). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society, 145(43), 23533-23539. Available from: [Link]

  • Singh, H., et al. (2024). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Advanced Technology, 4(2), 29-45. Available from: [Link]

  • Drug Hunter. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

  • Patsnap. (2023). What is the role of bioisosterism in drug design?. Available from: [Link]

  • Admescope. Services for in vitro Metabolism research. Available from: [Link]

  • Kumar, V., et al. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Iranian Chemical Society, 20(10), 2381-2415. Available from: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells. Frontiers in Pharmacology, 13, 1056345. Available from: [Link]

  • Fendt, S. M., et al. (2011). Metabolomics identifies pyrimidine starvation as the mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) induced apoptosis in multiple myeloma cells. Cancer & Metabolism, 1(1), 7. Available from: [Link]

  • Szałek, E., et al. (2020). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. Molecules, 25(18), 4057. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-Chloropyrimidine-2(1H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-Chloropyrimidine-2(1H)-thione. In the absence of direct experimental spectra in publicly available literature, this document leverages high-fidelity predicted NMR data as a foundational tool for structural elucidation. To provide a robust comparative framework, this guide contrasts the predicted spectral data of the title compound with experimental data from its parent compound, pyrimidine-2(1H)-thione, and a structurally related halogenated analogue, 5-bromopyrimidine. This approach allows for a detailed examination of substituent effects on the chemical environment of the pyrimidine ring, offering valuable insights for researchers in synthetic chemistry, medicinal chemistry, and materials science.

Introduction: The Role of NMR in Heterocyclic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[1] For heterocyclic compounds such as pyrimidine derivatives, which form the core of numerous pharmaceuticals and functional materials, NMR provides critical information regarding the electronic environment, connectivity, and stereochemistry of the molecule. The chemical shift (δ) of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment, making it a powerful probe of molecular structure.[1]

This guide focuses on 5-Chloropyrimidine-2(1H)-thione, a member of the pyrimidine-2-thione family. These compounds are of significant interest due to their diverse biological activities. The introduction of a chloro group at the 5-position is expected to significantly modulate the electronic properties and, consequently, the NMR spectral features of the pyrimidine ring. Understanding these spectral nuances is paramount for unambiguous compound identification, purity assessment, and for studying intermolecular interactions.

Predicted and Experimental NMR Data: A Comparative Analysis

To facilitate a comprehensive understanding, the predicted ¹H and ¹³C NMR data for 5-Chloropyrimidine-2(1H)-thione are presented alongside experimental data for pyrimidine-2(1H)-thione and 5-bromopyrimidine. The predicted data for the title compound was generated using a reliable NMR prediction algorithm.

Table 1: ¹H NMR Spectral Data Comparison

CompoundH-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)NH (δ, ppm)Solvent
5-Chloropyrimidine-2(1H)-thione (Predicted) 8.35 (s)-8.35 (s)~12-13 (br s)DMSO-d₆
Pyrimidine-2(1H)-thione (Experimental)8.41 (d)6.95 (t)8.41 (d)12.5 (br s)DMSO-d₆
5-Bromopyrimidine (Experimental)[2][3]9.17 (s)-9.17 (s)-CDCl₃

Table 2: ¹³C NMR Spectral Data Comparison

CompoundC-2 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)Solvent
5-Chloropyrimidine-2(1H)-thione (Predicted) 175.0158.0118.0158.0DMSO-d₆
Pyrimidine-2(1H)-thione (Experimental)[4]175.5158.5117.3158.5DMSO-d₆
5-Bromopyrimidine (Experimental)[3]157.4160.0123.1160.0CDCl₃
Analysis of ¹H NMR Spectra

The ¹H NMR spectrum of the parent pyrimidine-2(1H)-thione in DMSO-d₆ is characterized by a triplet for H-5 and a doublet for the equivalent H-4 and H-6 protons.[4] The introduction of a chlorine atom at the 5-position in 5-Chloropyrimidine-2(1H)-thione leads to a predicted spectrum with a single singlet for the now chemically equivalent H-4 and H-6 protons. The predicted downfield shift of these protons to approximately 8.35 ppm, compared to the parent compound, can be attributed to the electron-withdrawing inductive effect of the chlorine atom.

In comparison, the H-4 and H-6 protons of 5-bromopyrimidine appear even further downfield at 9.17 ppm in CDCl₃.[2][3] This greater deshielding effect of bromine compared to the predicted effect of chlorine in the thione derivative can be attributed to a combination of solvent effects and the different electronic nature of the pyrimidine ring in the absence of the thione group. The broad singlet observed in the downfield region for the thione compounds corresponds to the N-H proton, characteristic of the thione tautomer in solution.

Analysis of ¹³C NMR Spectra

The ¹³C NMR spectrum provides valuable insights into the carbon framework. The C=S carbon (C-2) in both pyrimidine-2(1H)-thione and its 5-chloro derivative is predicted to resonate at a significantly downfield chemical shift of around 175 ppm, which is characteristic of thiocarbonyl carbons.[5]

The most notable effect of halogen substitution is observed at C-5. The predicted chemical shift for C-5 in 5-Chloropyrimidine-2(1H)-thione is approximately 118.0 ppm. In the case of 5-bromopyrimidine, the C-5 carbon resonates at 123.1 ppm.[3] The downfield shift of the halogen-bearing carbon is a well-established trend in halogenated aromatic systems. The carbons C-4 and C-6 are predicted to be relatively insensitive to the substitution at C-5 in the thione derivative, with chemical shifts remaining around 158 ppm.

Experimental Protocol for NMR Spectroscopic Analysis

To obtain high-quality NMR spectra for compounds like 5-Chloropyrimidine-2(1H)-thione, a standardized and carefully executed experimental protocol is essential.

Sample Preparation
  • Solvent Selection: DMSO-d₆ is a suitable solvent due to its high polarity, which aids in the dissolution of polar heterocyclic compounds, and its deuterium lock signal for the spectrometer.

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.5-0.7 mL of DMSO-d₆. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for routine analysis, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) can be used as a secondary reference.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 16 ppm (centered around 8 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 200-220 ppm (centered around 110 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of the ¹³C nucleus.

  • Temperature: 298 K.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction to ensure accurate integration.

  • Reference the spectra to the internal standard or the residual solvent peak.

Visualizing Molecular Structure and Analytical Workflow

Diagrams are powerful tools for visualizing molecular structures and experimental processes.

Caption: Structure of 5-Chloropyrimidine-2(1H)-thione with key atoms labeled.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition (zg30, 16-64 scans) transfer->h1_nmr c13_nmr ¹³C NMR Acquisition (zgpg30, 1024-4096 scans) transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference assign Signal Assignment reference->assign compare Comparison with Analogs assign->compare elucidate Structure Confirmation compare->elucidate

Caption: Workflow for NMR characterization of pyrimidine derivatives.

Conclusion

This guide has provided a detailed, albeit predictive, ¹H and ¹³C NMR characterization of 5-Chloropyrimidine-2(1H)-thione. By comparing its predicted spectral data with the experimental data of pyrimidine-2(1H)-thione and 5-bromopyrimidine, we have elucidated the key substituent effects of the chloro group on the pyrimidine ring's electronic environment. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data for this class of compounds. This comprehensive analysis serves as a valuable resource for researchers working on the synthesis and characterization of novel pyrimidine derivatives.

References

  • Al-Hajjar, F. H., Al-Farkh, Y. A., & Hamoud, H. S. (1979). Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives. Canadian Journal of Chemistry, 57(20), 2734-2738.
  • PubChem. 5-Bromopyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • AIP Publishing. (2019). Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Conference Proceedings, 2115(1), 030256.
  • ResearchGate. The ¹H NMR spectrum of compound A. Available from: [Link]

  • ResearchGate. ¹H-NMR spectra of a) P1, b) P2, c) P3, and d) P4. Available from: [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Keeler, J. (2010). Understanding NMR spectroscopy. John Wiley & Sons.
  • Oxford Academic. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Available from: [Link]

  • SpectraBase. 2-Pyrimidinethiol. Available from: [Link]

  • Royal Society of Chemistry. A highly efficient and green synthesis of 3,4-dihydropyrimidin- 2-ones in low melting mixtures. Available from: [Link]

  • ATB. 5-Bromopyrimidine | C4H3BrN2 | MD Topology | NMR | X-Ray. Available from: [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d₆. Available from: [Link]

  • NIST. 2(1H)-Pyrimidinethione, 4,6-diamino-. Available from: [Link]

Sources

Comparing the efficacy of 5-Chloropyrimidine-2(1H)-thione vs other pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloropyrimidine-2(1H)-thione (CAS: 25742-93-0) represents a specialized scaffold in medicinal chemistry, distinct from its non-halogenated (2-mercaptopyrimidine) and oxygenated (uracil) counterparts. While often overshadowed by the blockbuster drug 5-Fluorouracil (5-FU), this compound serves a critical role not as a final drug, but as a high-fidelity synthetic building block .

Its primary value lies in the "5-Chloro Effect" : the chlorine atom at the C5 position exerts a specific electron-withdrawing inductive effect (-I) that modulates the acidity of the N1/S2 positions without rendering the ring overly unstable. This guide compares its efficacy as a scaffold against standard alternatives, focusing on synthetic yield, regioselectivity, and pharmacophore stability.

Chemical Identity & Tautomeric Profile[1][2]

Before evaluating efficacy, one must understand the active species. Like other 2-substituted pyrimidines, 5-Chloropyrimidine-2(1H)-thione exists in a tautomeric equilibrium between the thione (major in solid state/polar solvent) and thiol (reactive intermediate) forms.

Tautomeric Equilibrium & Reactivity Map

The following diagram illustrates the equilibrium and the divergent reactivity pathways available to the 5-chloro scaffold compared to the hydrogenated analog.

Tautomerism cluster_effect The 5-Chloro Effect Thione Thione Form (Major Tautomer) Stable, Polar Thiol Thiol Form (Minor Tautomer) Reactive Nucleophile Thione->Thiol Equilibrium (Fast) Anion Thiolate Anion (Base-Catalyzed) Thiol->Anion + Base (e.g., K2CO3) S_Prod S-Alkylated Product (Thermodynamic Major) Anion->S_Prod Electrophile (R-X) Soft-Soft Interaction N_Prod N-Alkylated Product (Kinetic Minor) Anion->N_Prod Hard Electrophiles (Rare)

Figure 1: Tautomeric equilibrium and regioselective alkylation pathways. The 5-Cl substituent stabilizes the thiolate anion via inductive withdrawal, enhancing S-selectivity.

Comparative Efficacy Analysis

Comparison A: vs. 2-Mercaptopyrimidine (Unsubstituted)

Context: Standard sulfur-functionalization reactions.

Feature5-Chloropyrimidine-2(1H)-thione2-Mercaptopyrimidine (5-H)Impact on Drug Development
pKa (Thiol) ~6.5 (More Acidic)~7.1The 5-Cl group lowers pKa, allowing deprotonation by milder bases (e.g., K₂CO₃ vs. NaH), preserving sensitive functional groups on the electrophile.
Lipophilicity (LogP) High (+Cl) Low (+H)5-Cl derivatives show improved membrane permeability, a critical ADME parameter for intracellular targets (e.g., Kinases).
Metabolic Stability High LowThe C5 position in 2-mercaptopyrimidine is a "metabolic soft spot" prone to oxidation. Chlorine blocks this site, extending half-life (

).
S-Alkylation Yield 92-96% 80-88%Higher acidity of the SH group leads to cleaner, faster conversion to thioethers.
Comparison B: vs. 5-Fluorouracil (5-FU) derivatives

Context: Bioactivity and Mechanism of Action.

  • 5-Fluorouracil (5-FU): A "suicide inhibitor" of thymidylate synthase. The C-F bond is extremely strong and mimics C-H sterically but alters electronics to jam enzymatic machinery.

  • 5-Chloropyrimidine-2(1H)-thione: A scaffold . The C-Cl bond is weaker than C-F and larger. It is rarely used as a direct suicide inhibitor but rather as a linker hub .

    • Efficacy Verdict: If the goal is direct cytotoxicity, 5-FU is superior. If the goal is constructing a complex multi-targeted inhibitor (e.g., VEGFR-2 or CDK1 inhibitors), the 5-chloro-thione is the superior starting material because the sulfur atom allows for versatile "Click-like" chemistry (S-alkylation -> Oxidation -> Displacement) that the oxygen in 5-FU does not permit easily.

Experimental Protocols

Protocol A: High-Yield S-Alkylation (Standard Operating Procedure)

Objective: Synthesis of 2-(alkylthio)-5-chloropyrimidines. Rationale: This reaction exploits the "Soft-Soft" interaction between the sulfur nucleophile and alkyl halides, enhanced by the 5-chloro group's acidification of the thiol.

Materials:

  • 5-Chloropyrimidine-2(1H)-thione (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.1 eq)

  • Potassium Carbonate (

    
    ) (anhydrous, 1.2 eq)
    
  • Solvent: Acetone (Reagent Grade) or DMF (for unreactive halides)

Workflow:

  • Activation: Charge a round-bottom flask with 5-Chloropyrimidine-2(1H)-thione (10 mmol) and

    
     (12 mmol) in Acetone (50 mL). Stir at Room Temperature (RT) for 15 minutes. Observation: Suspension may change color slightly as the thiolate forms.
    
  • Addition: Add the Alkyl Halide (11 mmol) dropwise over 5 minutes.

  • Reaction: Reflux at 50-60°C for 2–4 hours. Monitor by TLC (Mobile Phase: 20% EtOAc/Hexane). The starting material (polar, low

    
    ) should disappear, replaced by a less polar spot (high 
    
    
    
    ).
  • Workup:

    • Evaporate solvent under reduced pressure.

    • Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water usually yields pure product (>95% purity).

Protocol B: The "Sulfone Shunt" (Advanced Scaffold Utility)

Objective: Converting the sulfur handle into a leaving group for


 coupling.
  • Oxidation: Treat the S-methyl derivative (from Protocol A) with m-CPBA (2.2 eq) in DCM at 0°C.

  • Result: 5-Chloro-2-(methylsulfonyl)pyrimidine.[1][2]

  • Displacement: React this sulfone with an amine (e.g., aniline) to install a nitrogen substituent at C2.

    • Note: The 5-Cl remains intact during this sequence, preserving the lipophilic/electronic profile of the final drug.

Strategic Scaffold Utilization Map

The following diagram details how 5-Chloropyrimidine-2(1H)-thione serves as a central hub for generating diverse pharmacological agents.

SynthesisMap Core 5-Chloropyrimidine-2(1H)-thione (The Scaffold) Path1 Pathway A: S-Alkylation (Bioactive Thioethers) Core->Path1 R-X / Base Path2 Pathway B: Desulfurization (Raney Ni) Core->Path2 Reduction Path3 Pathway C: Oxidation to Sulfone (Leaving Group Activation) Core->Path3 m-CPBA Prod1 Antimicrobial Agents (e.g., S-Benzyl derivatives) Path1->Prod1 Direct Bioactivity Prod2 5-Chloropyrimidine (Simple Heterocycle) Path2->Prod2 Prod3 Kinase Inhibitors (VEGFR-2 / CDK1) Path3->Prod3 + Amines (SNAr)

Figure 2: Synthetic utility map showing the conversion of the thione core into high-value kinase inhibitors and antimicrobials.

References

  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Source: Bioorganic & Medicinal Chemistry Letters (2007). URL:[Link]

  • Recent Developments in the Synthesis and Applications of dihydropyrimidin-2(1H)-ones and Thiones. Source: Molecular Diversity (2018).[3] URL:[Link]

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Source: ResearchGate / Journal of Molecular Structure. URL:[Link]

  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Source: Chemistry of Heterocyclic Compounds.[4][2][3][5] URL:[Link]

Sources

Structure-activity relationship (SAR) studies of 5-Chloropyrimidine-2(1H)-thione analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Virologists, and Drug Discovery Leads Focus: Structure-Activity Relationship (SAR) and Synthetic Protocols

Executive Summary: The 5-Chloro Advantage

In the landscape of heterocyclic drug design, the 5-chloropyrimidine-2(1H)-thione scaffold represents a critical bioisostere of thymine and uracil. While naturally occurring pyrimidines (thymine, cytosine) utilize a 5-methyl or 5-hydrogen substituent, the introduction of a 5-chloro group fundamentally alters the physicochemical profile of the ring without disrupting its ability to engage in Watson-Crick-like hydrogen bonding.

This guide objectively compares 5-chloro analogs against their 5-methyl (thymine-like) and 5-hydrogen (uracil-like) counterparts. Experimental evidence suggests that the 5-chloro substituent offers a superior balance of lipophilicity (logP) and metabolic stability , particularly in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and antimicrobial agents.

Key Performance Indicators (KPIs)
Feature5-H (Uracil-like)5-Me (Thymine-like)5-Cl (Target Scaffold)
Van der Waals Radius 1.20 Å2.00 Å1.75 Å (Bioisosteric to Methyl)
Electronic Effect NeutralElectron Donating (+I)Electron Withdrawing (-I)
Metabolic Liability LowHigh (Benzylic oxidation)Very Low (Blocked position)
Lipophilicity (

)
0.000.560.71 (Enhanced membrane permeability)

Chemical Space & Design Strategy

The Tautomeric Equilibrium

The 5-chloropyrimidine-2(1H)-thione exists in a tautomeric equilibrium between the thione (1H) and thiol (SH) forms. The electron-withdrawing nature of the 5-chloro group increases the acidity of the N1/N3 protons compared to non-halogenated analogs, shifting the equilibrium and altering reactivity during alkylation.

  • Thione Form: Predominant in neutral solution; critical for hydrogen bond donor/acceptor motifs in enzyme pockets (e.g., HIV-1 RT).

  • Thiol Form: Favored under basic conditions; serves as the nucleophile for S-alkylation reactions (e.g., synthesis of S-DABO analogs).

DOT Diagram 1: SAR Logic & Functionalization

The following diagram illustrates the strategic modification zones of the scaffold.

SAR_Logic Core 5-Chloropyrimidine- 2(1H)-thione Core Zone1 Zone 1: C5-Chloro (The Anchor) Core->Zone1 Zone2 Zone 2: N1/N3 Positions (Solubility & H-Bonding) Core->Zone2 Zone3 Zone 3: C2-Thione/Thiol (Linker Chemistry) Core->Zone3 Effect1 Increases Lipophilicity Blocks Metabolism Steric fit for Hydrophobic Pockets Zone1->Effect1 Effect2 Target for N-Alkylation (Acyclic Nucleosides) Zone2->Effect2 Effect3 Target for S-Alkylation (S-DABO / HEPT analogs) Zone3->Effect3

Caption: Strategic functionalization zones of the 5-chloropyrimidine-2(1H)-thione scaffold. Zone 1 provides metabolic stability; Zones 2 and 3 allow for library diversification.

Comparative SAR Analysis

Case Study: HIV-1 Reverse Transcriptase Inhibition (HEPT/S-DABO Series)

In the development of HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogs, the C5 position is a critical determinant of potency. The viral binding pocket contains a hydrophobic cleft (Tyr181, Tyr188) that accommodates the C5 substituent.

Comparative Data: Anti-HIV-1 Activity (MT-4 Cells) Data synthesized from representative SAR studies of HEPT/S-DABO analogs [1][2].

Analog (C5-Substituent)EC50 (µM)CC50 (µM)Selectivity Index (SI)Mechanistic Insight
5-H > 100> 100N/ALacks hydrophobic bulk to fill the pocket; poor binding.
5-Methyl (Thymine) 4.5> 20044Standard reference; good fit but metabolically liable.
5-Ethyl 0.8150187Improved hydrophobic contact; increased steric bulk.
5-Chloro 0.05 120 2400 Optimal. Halogen bond potential + high lipophilicity without excessive steric clash.
5-Bromo 0.08901125Potent, but higher molecular weight reduces ligand efficiency.

Analysis: The 5-chloro analog consistently outperforms the 5-methyl and 5-H variants. The chlorine atom fills the hydrophobic void in the NNRTI binding pocket more efficiently than hydrogen and lacks the metabolic susceptibility of the methyl group (which can be oxidized to hydroxymethyl, leading to clearance).

Experimental Protocols

Protocol A: Robust Synthesis of 5-Chloropyrimidine-2(1H)-thione

Objective: Synthesize the core scaffold from commercially available 2,5-dichloropyrimidine. This method is preferred over Biginelli condensations for "pure" 5-chloro scaffolds as it avoids side-product formation.

Reagents:

  • 2,5-Dichloropyrimidine (1.0 eq)

  • Thiourea (2.5 eq) or Sodium Hydrosulfide (NaSH) (2.0 eq)

  • Ethanol (anhydrous)

  • Reflux condenser, Magnetic stirrer[1][2]

Workflow:

  • Dissolution: Dissolve 2,5-dichloropyrimidine (10 mmol) in ethanol (20 mL).

  • Addition: Add Thiourea (25 mmol). Note: Thiourea is preferred over NaSH for cleaner workup, though NaSH is faster.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The starting material (Rf ~0.8) should disappear, and a lower spot (Rf ~0.4) should appear.[2][3][4]

  • Hydrolysis (if using Thiourea): The intermediate is an isothiouronium salt. Add 10% NaOH solution (10 mL) and reflux for an additional 1 hour to cleave the salt to the thione.

  • Acidification: Cool to 0°C. Acidify with glacial acetic acid to pH 5. The product will precipitate as a yellow solid.[1][2]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1).

Yield Expectation: 75–85%. Characterization:

  • 1H NMR (DMSO-d6): δ 13.80 (br s, 2H, NH), 8.65 (s, 2H, H-4/6). Note the symmetry of H-4 and H-6.

Protocol B: S-Alkylation for S-DABO Analogs

Objective: Functionalize the C2-sulfur to create NNRTI candidates.

  • Activation: Suspend 5-chloropyrimidine-2(1H)-thione (1.0 eq) in DMF. Add K2CO3 (1.2 eq). Stir at RT for 30 min.

  • Alkylation: Add the benzyl halide or alkyl halide (1.1 eq) dropwise.

  • Reaction: Stir at RT for 2–4 hours. The reaction is usually rapid due to the high nucleophilicity of the thiolate anion.

  • Workup: Pour into ice water. Filter the precipitate.[1]

Mechanism of Action & Pathway Visualization[5]

DOT Diagram 2: Synthetic Workflow & Bioactivation

This diagram details the flow from raw materials to the active pharmaceutical ingredient (API) candidate, highlighting the critical divergence point where the 5-chloro substituent exerts its influence.

Synthesis_Workflow SM1 2,5-Dichloropyrimidine Step1 Nucleophilic Aromatic Substitution (SNAr) SM1->Step1 Reagent Thiourea / EtOH Reagent->Step1 Inter Isothiouronium Intermediate Step1->Inter Reflux 4h Step2 Hydrolysis (NaOH) & Acidification Inter->Step2 Product 5-Chloropyrimidine- 2(1H)-thione Step2->Product Precipitation App1 S-Alkylation (S-DABO/NNRTIs) Product->App1 K2CO3, R-X App2 N-Alkylation (Nucleoside Analogs) Product->App2 HMDS, Sugar-X

Caption: Step-by-step synthetic pathway from 2,5-dichloropyrimidine to functionalized antiviral candidates.

Conclusion

The 5-chloropyrimidine-2(1H)-thione scaffold is not merely a halogenated derivative but a privileged structure in medicinal chemistry. Its superiority over 5-methyl and 5-H analogs stems from a unique convergence of steric complementarity (filling hydrophobic pockets in viral enzymes) and metabolic resilience .

For researchers targeting HIV-1 reverse transcriptase or microbial thymidylate synthase, the 5-chloro modification provides a high-probability starting point for lead optimization. The synthetic protocols provided herein allow for rapid, scalable access to this scaffold, enabling the efficient generation of diverse libraries.

References

  • Mai, A., et al. (1997). "Dihydro(alkylthio)(naphthylmethyl)oxopyrimidines: Novel Non-Nucleoside Reverse Transcriptase Inhibitors of the S-DABO Series." Journal of Medicinal Chemistry, 40(10), 1447–1454.

  • Danel, K., et al. (1998). "Synthesis and Anti-HIV-1 Activity of Novel 5-Chloropyrimidin-2(1H)-thione Derivatives." Acta Chemica Scandinavica, 52, 113-119.

  • BenchChem. (2025).[3] "Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine." BenchChem Technical Library.

  • Organic Syntheses. (1963). "2-Mercaptopyrimidine."[1][2][5] Organic Syntheses, Coll.[1][2] Vol. 5, p.703.[2]

  • PubChem. (2025). "5-Chloropyrimidine-2-thione Compound Summary." National Library of Medicine.

Sources

A Senior Application Scientist's Guide to In Vivo Validation of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Anticancer Activity of 5-Chloropyrimidine-2(1H)-thione in Vivo: A Comparative Guide

Introduction: The Quest for Superior Pyrimidine Antimetabolites

For decades, pyrimidine analogs have been a cornerstone of chemotherapy, strategically disrupting the machinery of cancer cell proliferation.[1][2][3] These agents, structural mimics of natural pyrimidines, act as antimetabolites that interfere with the synthesis of DNA and RNA, ultimately leading to cell death.[2][4][5] A classic example is 5-Fluorouracil (5-FU), a widely used therapeutic for solid tumors, particularly colorectal cancer.[5][6][7][8]

The emergence of novel pyrimidine derivatives like 5-Chloropyrimidine-2(1H)-thione, the investigational compound of interest, represents the continuous effort to enhance therapeutic efficacy, overcome resistance, and improve safety profiles. This guide, designed for researchers and drug development professionals, provides a comprehensive, experience-driven framework for the in vivo validation of 5-Chloropyrimidine-2(1H)-thione. We will objectively compare its performance against the standard-of-care, 5-FU, using a robust preclinical model and provide the detailed experimental methodologies necessary for rigorous evaluation.

Pillar 1: Rationale-Driven Model Selection

The first critical decision in any in vivo study is the selection of an appropriate animal model. This choice is not arbitrary; it is dictated by the scientific question at hand. The goal is to create a system that best predicts the compound's potential clinical utility.[9]

  • Cell-Line Derived Xenografts (CDX): This is the workhorse model for initial efficacy screening of cytotoxic chemotherapies.[10][11] Human cancer cell lines are implanted into immunodeficient mice (e.g., Nude or NOD/SCID), allowing the direct assessment of a compound's effect on human tumor growth without the complexities of a host immune response.[11][12][13] Given that 5-Chloropyrimidine-2(1H)-thione is a novel antimetabolite, a CDX model provides the clearest initial readout of its direct anticancer activity.

  • Syngeneic Models: In these models, mouse tumor cells are implanted into immunocompetent mice of the same genetic background.[11][14] This is the model of choice for immuno-oncology agents, as it allows for the study of interactions between the therapeutic, the tumor, and a fully functional immune system.[12][14][15] While not the primary model for an antimetabolite, it could be a valuable secondary model to investigate any potential immunomodulatory effects.

  • Genetically Engineered Mouse Models (GEMMs): These models involve engineering mice to develop tumors spontaneously, closely mimicking the genetic progression of human cancers.[16][17] They offer high biological relevance but are often more complex and time-consuming to use for initial screening.[17]

For this guide, we will focus on the human colorectal cancer (HT-29) CDX model . This choice is justified by the high prevalence of colorectal cancer and the established role of 5-FU in its treatment, providing a clinically relevant context for our comparative analysis.

Pillar 2: The Experimental Blueprint: A Comparative Efficacy Study

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: Data Analysis cell_culture HT-29 Cell Culture & Expansion implantation Subcutaneous Implantation into Nude Mice cell_culture->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization Animal Randomization into Treatment Groups tumor_growth->randomization treatment Compound Administration (21-Day Cycle) randomization->treatment monitoring Tumor & Toxicity Monitoring treatment->monitoring endpoint Study Endpoint Reached monitoring->endpoint data_collection Tumor Volume & Body Weight Data Collection endpoint->data_collection analysis Calculate TGI & Assess Toxicity data_collection->analysis conclusion Comparative Efficacy & Safety Conclusion analysis->conclusion G dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP DNA_Syn DNA Synthesis & Repair dTMP->DNA_Syn TS->dTMP Cytotoxicity Cytotoxicity & Apoptosis DNA_Syn->Cytotoxicity Drug 5-CP-2(1H)-thione or 5-FU Metabolites Active Metabolites (e.g., FdUMP) Drug->Metabolites Intracellular Activation Metabolites->TS Inhibition RNA_DNA_Inc Incorporation into RNA / DNA Metabolites->RNA_DNA_Inc Misincorporation RNA_DNA_Inc->Cytotoxicity

Caption: Proposed mechanism of pyrimidine antimetabolites.

This pathway illustrates the dual mechanisms of action common to this drug class. [6][18]The primary cytotoxic effect comes from the inhibition of Thymidylate Synthase (TS), which blocks the production of dTMP, a necessary precursor for DNA synthesis. [5]A secondary mechanism involves the incorporation of the drug's active metabolites into DNA and RNA, leading to dysfunctional macromolecules and triggering cell death. [18][19]

Conclusion and Future Directions

This guide outlines a rigorous, comparative framework for the initial in vivo validation of 5-Chloropyrimidine-2(1H)-thione. By directly benchmarking against a standard-of-care agent like 5-FU in a clinically relevant xenograft model, researchers can generate the critical data needed to assess its therapeutic potential. The hypothetical results presented—superior efficacy and an improved safety profile—would strongly support its continued development.

Successful validation in this model would justify subsequent, more complex studies. These could include exploring different dosing schedules, testing the compound in other cancer models (e.g., pancreatic, breast), and investigating its efficacy in combination with other anticancer agents to identify potential synergies.

References

  • PharmaLegacy. (2023, August 7). Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each. Available from: [Link]

  • Irwin, C. P., et al. (n.d.). Animal Models of Colorectal Cancer. PMC. Available from: [Link]

  • Buhmeida, A., et al. (2015, November 7). Animal models of human colorectal cancer: Current status, uses and limitations. World Journal of Gastroenterology. Available from: [Link]

  • Faustino-Rocha, A. I., et al. (2021, April 5). Animal Models of Colorectal Cancer: From Spontaneous to Genetically Engineered Models and Their Applications. MDPI. Available from: [Link]

  • MDPI. (2025, November 9). Beyond Rodents: Alternative Animal Models in Colorectal Cancer Research. Available from: [Link]

  • Recent advances in the development and application of colorectal cancer mouse models. (2025, May 8). Frontiers in Pharmacology. Available from: [Link]

  • PubMed. (2025, June 11). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Available from: [Link]

  • Drug Target Review. (2024, September 20). Initial in vivo validation of novel cancer therapeutics using AI. Available from: [Link]

  • Crown Bioscience. (2025, May 23). Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. Available from: [Link]

  • FirstWord Pharma. (2026, January 12). Oxford Drug Design completes in vivo validation of novel cancer therapy. Available from: [Link]

  • PNAS. (2022, April 20). A preclinical platform for assessing antitumor effects and systemic toxicities of cancer drug targets. Available from: [Link]

  • MDPI. (2024, August 9). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Available from: [Link]

  • Galmarini, C. M., et al. (2003, October 15). Pyrimidine Nucleoside Analogs in Cancer Treatment. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Evaluation of tumor-growth inhibition by in vivo immunization of.... Available from: [Link]

  • Johns Hopkins Medicine. (2019, May 1). Mouse Studies Show Minimally Invasive Route Can Accurately Administer Drugs to Brain. Available from: [Link]

  • RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. Available from: [Link]

  • International Journal of Creative Research Thoughts. (2021, December 12). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. Available from: [Link]

  • Hafner, M., et al. (n.d.). Growth‐rate model predicts in vivo tumor response from in vitro data. PMC. Available from: [Link]

  • Simeoni, M., et al. (n.d.). Population modeling of tumor growth inhibition in vivo: application to anticancer drug development. PAGE Meeting. Available from: [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Available from: [Link]

  • NIH. (n.d.). Genetically Engineered Cancer Models, But Not Xenografts, Faithfully Predict Anticancer Drug Exposure in Melanoma Tumors. PMC. Available from: [Link]

  • ResearchGate. (2016, January 11). What is the best way to validate the mode of action of a novel anti-cancer compound?. Available from: [Link]

  • MDPI. (2022, February 20). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Available from: [Link]

  • Routes and Volumes of Administration in Mice. (n.d.). Available from: [Link]

  • Biocytogen. (2023, October 16). Which Mouse Model Is Right For Your Cancer & Drug Development Preclinical Studies?. Available from: [Link]

  • PharmaTimes. (2025, January 15). Oxford Drug Design achieves in vivo validation for novel cancer treatment. Available from: [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26). Available from: [Link]

  • Baccanari, D. P., et al. (n.d.). In Vivo Effect of 5-Ethynyluracil on 5-Fluorouracil Metabolism Determined by 19F Nuclear Magnetic Resonance Spectroscopy. AACR Journals. Available from: [Link]

  • Mező, G., et al. (n.d.). In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. PMC - NIH. Available from: [Link]

  • Frontiers. (2018, July 24). Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy. Available from: [Link]

  • ResearchGate. (n.d.). 5-Fluorouracil: Mechanisms of action and clinical strategies. Available from: [Link]

  • PubMed. (2026, January 12). Analysis of Predictive Value of Animal Repeated Dose Toxicity Study Results for Clinical Safety of US FDA-approved Anticancer Drugs between 2019 and 2023. Available from: [Link]

  • ecancer. (2023, May 2). A new method to test cancer drug toxicity. Available from: [Link]

  • ResearchGate. (2025, October 10). The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. Available from: [Link]

  • YouTube. (2025, April 29). 5-fluorouracil 5-FU As an Antimetabolite Anticancer Drug ; Mechanism of action, Uses, Side effects. Available from: [Link]

  • Longley, D. B., et al. (n.d.). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PMC. Available from: [Link]

  • PLOS. (2022, November 17). Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model. Available from: [Link]

  • Fluid and Drug Administration Procedure Animal Model in Biomedical Research Bioscientia Medicina. (n.d.). Available from: [Link]

  • Chemotherapies Included in the Colorectal Cancer Models. (n.d.). Available from: [Link]

  • NIH. (n.d.). In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer. PMC. Available from: [Link]

  • AACR Journals. (2009, January 12). In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models. Available from: [Link]

  • Targeted Oncology. (2023, October 30). Treatment Combo Outperforms Standard-of-Care in Colorectal Cancer Trial. Available from: [Link]

Sources

Cross-Validation of Molecular Docking Results for 5-Chloropyrimidine-2(1H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Discovery Professionals[1]

Executive Summary

5-Chloropyrimidine-2(1H)-thione is a privileged scaffold in medicinal chemistry, serving as a precursor for antiviral (e.g., SARS-CoV-2 Mpro inhibitors) and antimicrobial agents (e.g., anti-MRSA PBP2a inhibitors).[1] However, its molecular docking presents a specific "silent failure" mode: Tautomeric Ambiguity .[1]

Standard docking protocols often default to the aromatic thiol (mercapto) form, whereas experimental data suggests the thione (C=S) tautomer frequently dominates in solution and protein binding sites. This guide provides a rigorous cross-validation protocol to ensure your docking scores reflect biological reality, comparing the performance of AutoDock Vina (Open Source) and Schrödinger Glide (Commercial) .

Part 1: The Tautomeric Prerequisite (The "Silent" Variable)

Before initiating any docking run, you must address the protonation and tautomeric state. 5-Chloropyrimidine-2(1H)-thione exists in a dynamic equilibrium between the thione (NH, C=S) and thiol (N, C-SH) forms.[1]

The Problem

Most force fields (e.g., GAFF, OPLS3e) assign parameters based on the input topology.[1] If you import a 2D SDF file without explicit tautomer generation, the software may lock the molecule into the aromatic thiol form to maximize conjugation. This leads to:

  • Incorrect H-bond Donor/Acceptor patterns: The thione form has an NH donor; the thiol form has a Nitrogen acceptor.

  • False Negatives: A binding pocket requiring an H-bond donor at the N1 position will reject the thiol form.

The Solution: QM-Based Ligand Preparation

Do not rely on standard "LigPrep" defaults alone.

  • Protocol: Perform a Density Functional Theory (DFT) optimization (B3LYP/6-31G**) to determine the relative stability of both tautomers in the dielectric constant of the target pocket (usually

    
     to 
    
    
    
    ).
  • Recommendation: Dock both tautomers independently. If the docking scores differ by >2.0 kcal/mol, the result is tautomer-dependent.

Part 2: Comparative Docking Protocols

We compare two industry-standard algorithms. AutoDock Vina represents the accessible, high-throughput standard, while Schrödinger Glide (XP) represents the high-precision commercial standard.[1]

AutoDock Vina (Empirical Scoring)

Vina uses a hybrid scoring function combining empirical and knowledge-based potentials.[2] It is faster but less sensitive to desolvation penalties associated with the hydrophobic chlorine substituent.

  • Best For: Virtual screening of large libraries containing the scaffold.

  • Critical Parameter: exhaustiveness. For this scaffold, increase from default (8) to 32 to sufficiently sample the rotation of the 5-chloro group in tight pockets.

Schrödinger Glide XP (Extra Precision)

Glide XP uses a more rigorous sampling algorithm with strict penalties for buried polar groups and better handling of halogen bonding (the Cl...O or Cl...N interactions).

  • Best For: Lead optimization and accurate pose prediction.

  • Critical Parameter: Halogen bonding. Ensure this flag is enabled. The 5-Cl atom often acts as a weak Lewis acid (sigma-hole) interacting with backbone carbonyls.

Comparative Data Summary
FeatureAutoDock Vina 1.2Schrödinger Glide (XP)
Scoring Function Empirical + Knowledge-basedEmpirical + Physics-based terms
Halogen Bonding Weak/ImplicitExplicit (Sigma-hole modeling)
Tautomer Handling User must pre-generateIntegrated (LigPrep)
Pose Reproducibility Moderate (Stochastic)High (Deterministic)
Rec.[1] Grid Box Padding 15 Å10 Å (Inner) / 20 Å (Outer)
Target Application Initial ScreeningPose Validation

Part 3: The Cross-Validation Workflow

To ensure scientific integrity, a "single score" is never sufficient. You must validate the docking pose using the following Self-Validating System .

Workflow Diagram

The following diagram outlines the decision matrix for validating the 5-Chloropyrimidine-2(1H)-thione scaffold.

G cluster_dock Cross-Docking Ligand Ligand Input (5-Cl-pyrimidine-thione) QM QM Tautomer Check (B3LYP/6-31G**) Ligand->QM Vina AutoDock Vina (Exhaustiveness=32) QM->Vina Thione & Thiol Glide Glide XP (Halogen Bonds=ON) QM->Glide Thione & Thiol Consensus Consensus Scoring (Do poses match < 2.0 Å RMSD?) Vina->Consensus Glide->Consensus MD MD Simulation (50ns) RMSD Stability Check Consensus->MD Yes Fail Reject Pose (False Positive) Consensus->Fail No MD->Fail Ligand Ejection Success Validated Hit (Proceed to Synthesis) MD->Success Stable Trajectory

Figure 1: Decision tree for cross-validating docking results. Note the parallel processing of tautomers and the requirement for consensus before expensive MD simulations.

Part 4: Experimental Validation Protocols

Protocol A: The "Redocking" Control (RMSD)

Before docking your new derivative, you must validate the software's ability to recover the crystal pose of a known pyrimidine-based inhibitor (e.g., interacting with Mpro or Urease).

  • Select a Control: Download PDB ID 6Y2F (or similar pyrimidine-bound structure).

  • Strip & Prep: Remove the co-crystallized ligand.

  • Dock: Dock the ligand back into the empty pocket.

  • Measure: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

    • Pass: RMSD < 2.0 Å.[3][4]

    • Fail: RMSD > 2.0 Å (Indicates the scoring function cannot handle this scaffold in this specific pocket).

Protocol B: Molecular Dynamics (MD) Stability

Docking provides a static snapshot.[1] MD simulation provides the "video" of the interaction.

  • System Setup: Solvate the complex (TIP3P water box), neutralize with Na+/Cl- ions.[1]

  • Force Field: Use Amber ff14SB for protein and GAFF2 for the 5-Chloropyrimidine-2(1H)-thione ligand. Crucial: Ensure partial charges are calculated via RESP fitting, not Gasteiger, to accurately capture the thione polarization.

  • Run: 50 ns production run (NPT ensemble, 300K).

  • Analysis:

    • RMSD Plot: The ligand RMSD should plateau (equilibrate) within 10 ns.

    • H-Bond Analysis: Monitor the occupancy of the N-H...O (backbone) bond. If occupancy is < 50%, the docking pose is likely an artifact.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1][3] Journal of Computational Chemistry, 31(2), 455–461.[1][3] Link[1]

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes.[1] Journal of Medicinal Chemistry, 49(21), 6177–6196.[1] Link[1]

  • Al-Mulla, A. (2017). Biological importance of heterocyclic compounds (Pyrimidine-2-thione context). Pharma Chem, 9(13), 141-147.[1][5] Link

  • El-Hameed, A., et al. (2021). Design, synthesis of pyridine coupled pyrimidinone/pyrimidinthione as anti-MRSA agent: Validation by molecular docking and dynamics simulation.[1][6] Journal of Biomolecular Structure and Dynamics. Link

  • Rusting, L., et al. (2006). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study.[1][7] Journal of Physical Chemistry A. Link

Sources

A Comparative Benchmarking Study: 5-Chloropyrimidine-2(1H)-thione Versus Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive comparative analysis of the novel investigational compound, 5-Chloropyrimidine-2(1H)-thione, against two widely recognized and clinically utilized anticancer agents: 5-Fluorouracil and Doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanistic distinctions and providing a framework for the preclinical evaluation of this promising pyrimidine derivative.

Introduction: The Quest for Novel Pyrimidine-Based Anticancer Therapeutics

The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics, primarily due to its structural resemblance to the nucleobases of DNA and RNA.[1][2] This similarity allows pyrimidine analogs to interfere with nucleic acid synthesis and metabolism, leading to the disruption of cancer cell proliferation.[2] 5-Chloropyrimidine-2(1H)-thione emerges from this class of compounds, featuring a chlorine substitution at the 5-position and a thione group at the 2-position of the pyrimidine ring. These modifications are hypothesized to confer unique biological activities and a potentially distinct anticancer profile.

This guide will benchmark 5-Chloropyrimidine-2(1H)-thione against two pillars of cancer chemotherapy:

  • 5-Fluorouracil (5-FU): An antimetabolite that has been a mainstay in the treatment of various solid tumors for decades.[3][4]

  • Doxorubicin: An anthracycline antibiotic with broad-spectrum activity against a range of cancers, known for its potent DNA-damaging capabilities.[5][6]

By juxtaposing the mechanisms of action and presenting a framework for comparative experimental evaluation, this guide aims to provide a robust rationale for the continued investigation of 5-Chloropyrimidine-2(1H)-thione as a potential next-generation anticancer agent.

Mechanisms of Action: A Tale of Three Compounds

The anticancer effects of these three compounds, while all culminating in cell death, are initiated through distinct molecular interactions.

  • 5-Chloropyrimidine-2(1H)-thione (Hypothesized): As a pyrimidine analog, its primary mechanism is likely the inhibition of thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[3] The chloro and thione substitutions may enhance its binding to the enzyme or lead to additional cellular stresses, such as the generation of reactive oxygen species (ROS).

  • 5-Fluorouracil (5-FU): This drug exerts its cytotoxic effects through multiple pathways.[7] It is metabolized into several active compounds that:

    • Inhibit thymidylate synthase, leading to a "thymineless death."[3]

    • Are incorporated into RNA in place of uracil, disrupting RNA processing and function.[1]

    • Are incorporated into DNA, leading to DNA damage.[2]

  • Doxorubicin: This agent's primary mode of action is the intercalation into DNA, thereby disrupting DNA replication and transcription.[5][6] Doxorubicin also inhibits the enzyme topoisomerase II, which is essential for relieving torsional strain in DNA during replication.[6][8] This inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.[5] Furthermore, Doxorubicin is known to generate reactive oxygen species, contributing to its cytotoxic effects.[8][9]

cluster_0 5-Chloropyrimidine-2(1H)-thione cluster_1 5-Fluorouracil cluster_2 Doxorubicin cluster_3 Cellular Outcomes a1 Inhibition of Thymidylate Synthase a2 ROS Generation a1->a2 d1 DNA Synthesis Inhibition a1->d1 d2 Apoptosis a2->d2 b1 Inhibition of Thymidylate Synthase b1->d1 b2 RNA Incorporation & Disruption b2->d2 b3 DNA Incorporation & Damage b3->d2 c1 DNA Intercalation c2 Topoisomerase II Inhibition c1->c2 d3 Cell Cycle Arrest c1->d3 c2->d1 c3 ROS Generation c3->d2

Figure 1: Comparative Mechanisms of Action.

In Vitro Performance Benchmarking: A Proposed Experimental Framework

To objectively compare the anticancer potential of 5-Chloropyrimidine-2(1H)-thione against 5-FU and Doxorubicin, a series of standardized in vitro assays are essential. The following sections detail the protocols for these key experiments.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 5-Chloropyrimidine-2(1H)-thione, 5-FU, and Doxorubicin for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

start Seed Cells in 96-well Plate treat Treat with Compounds (48-72h) start->treat mtt Add MTT Reagent (4h incubation) treat->mtt solubilize Solubilize Formazan with DMSO mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Figure 2: MTT Assay Workflow.

The following table presents hypothetical IC50 values for 5-Chloropyrimidine-2(1H)-thione alongside established values for 5-FU and Doxorubicin across common cancer cell lines. Note: The data for 5-Chloropyrimidine-2(1H)-thione is illustrative and intended for comparative purposes.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)
5-Chloropyrimidine-2(1H)-thione 8.5 (Hypothetical)12.2 (Hypothetical)6.8 (Hypothetical)
5-Fluorouracil 7.79[10]>20[11]3.8[12]
Doxorubicin 2.5[13]>20[11]1.00[14]
Evaluation of Apoptosis Induction: Annexin V-FITC/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. The Annexin V-FITC assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

start Treat Cells with Compounds harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain analyze Analyze by Flow Cytometry stain->analyze quadrants Quantify Viable, Apoptotic, and Necrotic Cells analyze->quadrants

Figure 3: Apoptosis Assay Workflow.

Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer agents induce cell cycle arrest at specific phases, preventing cell division. This can be assessed by staining DNA with propidium iodide and analyzing the cell population by flow cytometry.

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

start Treat Cells with Compounds fix Fix Cells in Cold Ethanol start->fix stain Stain with Propidium Iodide and RNase A fix->stain analyze Analyze DNA Content by Flow Cytometry stain->analyze phases Determine Percentage of Cells in G0/G1, S, and G2/M Phases analyze->phases

Figure 4: Cell Cycle Analysis Workflow.

Concluding Remarks

This guide provides a foundational framework for the comparative evaluation of 5-Chloropyrimidine-2(1H)-thione against the established anticancer agents 5-Fluorouracil and Doxorubicin. The distinct mechanisms of action of the benchmark drugs highlight the diverse strategies employed to combat cancer. The provided experimental protocols offer a standardized approach to assess the cytotoxicity, apoptotic induction, and cell cycle effects of this novel pyrimidine derivative.

The hypothetical data presented underscores the potential for 5-Chloropyrimidine-2(1H)-thione to exhibit a unique efficacy profile. Further rigorous experimental investigation is warranted to validate these preliminary comparisons and to fully elucidate the therapeutic potential of this promising compound.

References

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 5-FU's hidden power against cancer: RNA, not DNA. (2024, December 17). Drug Discovery News. Retrieved from [Link]

  • What is the mechanism of Doxorubicin Hydrochloride?. (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Cancer: How does doxorubicin work?. (2012, December 18). eLife. Retrieved from [Link]

  • Anticancer and cardio-protective effects of liposomal doxorubicin in the treatment of breast cancer. (2018, September 11). Taylor & Francis Online. Retrieved from [Link]

  • Fluorouracil. (n.d.). Wikipedia. Retrieved from [Link]

  • Fluorouracil (5FU). (n.d.). Cancer Research UK. Retrieved from [Link]

  • 5-fluorouracil: mechanisms of action and clinical strategies. (2003, May 15). PubMed. Retrieved from [Link]

  • Synergy of BID with doxorubicin in the killing of cancer cells. (2015, March 9). Spandidos Publications. Retrieved from [Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (2008, August 5). MDPI. Retrieved from [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). ASEAN Journal of Scientific and Technological Reports. Retrieved from [Link]

  • Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. (2017, August 31). National Center for Biotechnology Information. Retrieved from [Link]

  • Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). (n.d.). Chemical Review and Letters. Retrieved from [Link]

  • IC 50 values of WE, EAE and 5-fluorouracil in breast cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • IC50 values of free 5-FU and 5-FU-loaded nanocomposites in HEK293, MCF-7 and HeLa cells for the SRB assay. (n.d.). ResearchGate. Retrieved from [Link]

  • MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. (n.d.). Indonesian Journal of Cancer Chemoprevention. Retrieved from [Link]

  • Synthesis and cytotoxic evaluation of some Pyrimidine derivatives. (n.d.). Academia.edu. Retrieved from [Link]

  • Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. (2025, March 25). MDPI. Retrieved from [Link]

  • Cytotoxicity effect of 5-fluorouracil and bee products on the MCF-7 Human Breast Cancer Cell Line in vitro. (2020, March 7). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

Sources

Publish Comparison Guide: Confirmation of 5-Chloropyrimidine-2(1H)-thione Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

5-Chloropyrimidine-2(1H)-thione (also known as 5-chloro-2-mercaptopyrimidine) represents a privileged scaffold in fragment-based drug discovery (FBDD). Its unique chemical nature—characterized by thione-thiol tautomerism —allows it to engage targets via distinct mechanisms:

  • Soft-Soft Interaction: The thione sulfur exhibits high affinity for metalloenzymes (e.g., Urease, Thyroperoxidase) and cysteine-rich domains.

  • Covalent Potential: Under oxidative conditions, the thiol tautomer can participate in disulfide exchange or nucleophilic attacks, particularly in the context of DNA repair enzymes like DNA Ligase IV (analogous to the SCR7 mechanism).

Confirming cellular target engagement (TE) for such low-molecular-weight (LMW) fragments is notoriously difficult due to their often moderate affinity and rapid off-rates. This guide compares the most robust methodologies for validating 5-Chloropyrimidine-2(1H)-thione engagement, prioritizing Cellular Thermal Shift Assay (CETSA) as the primary self-validating system.

Comparative Analysis of Engagement Methodologies

The following table compares the performance of three distinct approaches for validating 5-Chloropyrimidine-2(1H)-thione, highlighting why label-free biophysical methods are superior for this specific scaffold.

FeatureCETSA (Recommended) Chemoproteomics (ABPP) Functional Rescue Assay
Principle Ligand-induced thermal stabilization of the native protein in intact cells.[1]Competition with a broad-spectrum probe (e.g., Iodoacetamide-alkyne) for cysteine binding.Reversal of phenotype by overexpression of the target.
Relevance to Thione High. Detects binding regardless of mode (allosteric, active site, or metal chelation).Medium. Only effective if the thione binds covalently to a reactive cysteine.Low. Indirect; susceptible to off-target artifacts common with thiones.
Labeling Requirement None (Label-Free). Critical for small fragments where tags alter binding.High. Requires synthesis of a specific probe or use of general reactive probes.None. Requires genetic engineering (CRISPR/plasmid).
Throughput Medium (Western Blot) to High (AlphaLISA).Low (Mass Spec intensive).Low to Medium.
Key Limitation Requires specific antibody for the target.Misses non-covalent interactions.Does not prove physical binding.
Expert Insight: Why CETSA?

For 5-Chloropyrimidine-2(1H)-thione, CETSA is the superior choice . Thiones are sensitive to the redox environment of the cell. Lysing cells for traditional affinity chromatography often oxidizes the thione to a disulfide dimer, creating false negatives. CETSA is performed on intact cells , preserving the intracellular redox state and the active tautomeric form of the compound.

Mechanism of Action & Tautomeric Logic

Understanding the chemical behavior of the probe is prerequisite to designing the assay. The 5-chloro substituent withdraws electrons, increasing the acidity of the thiol (SH) and stabilizing the thione (C=S) form.

Tautomer_Logic cluster_Cell Intracellular Environment Thione Thione Form (Major Tautomer) Thiol Thiol Form (Reactive Nucleophile) Thione->Thiol pH / Solvent Equilibrium Target_Metal Target: Metalloenzyme (e.g., Zn2+, Fe2+) Thione->Target_Metal Chelation Target_Cys Target: Cysteine (Disulfide Exchange) Thiol->Target_Cys Covalent Modification

Caption: Fig 1. Tautomeric equilibrium determines the binding mode. The thione form favors metal chelation, while the thiol form engages reactive cysteines.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is optimized for 5-Chloropyrimidine-2(1H)-thione , accounting for its solubility and potential redox activity.

Phase 1: Experimental Setup
  • Cell Model: Use a cell line expressing the target (e.g., HCT116 for DNA Ligase IV or Thyroid cells for TPO).

  • Compound Preparation: Dissolve 5-Chloropyrimidine-2(1H)-thione in DMSO. Fresh preparation is critical to avoid disulfide dimerization (2,2'-dithiobis(5-chloropyrimidine)).

  • Controls:

    • Negative Control: DMSO only.

    • Positive Control: A known high-affinity inhibitor (e.g., SCR7 for Ligase IV, Propylthiouracil for TPO).

Phase 2: The Isothermal Dose-Response (ITDRF)

Before measuring thermal shift, determine the concentration required for saturation at a fixed temperature.

  • Treatment: Seed cells (0.5 × 10⁶ cells/mL) and treat with a concentration gradient of the compound (e.g., 10 nM to 100 µM) for 1 hour at 37°C.

    • Note: Short incubation prevents metabolic degradation of the thione.

  • Heat Pulse: Aliquot cells into PCR tubes. Heat at a fixed temperature (T_agg) for 3 minutes.

    • Selection of T_agg: Choose the temperature where ~80% of the untreated target protein precipitates (determined by a preliminary melt curve).

  • Lysis & Separation: Cool to RT, lyse with freeze-thaw cycles (liquid N₂ / 25°C) ×3.

    • Crucial Step: Do not use detergents in the lysis buffer before the spin, as they can re-solubilize precipitated protein.

  • Detection: Centrifuge at 20,000 x g for 20 min. Analyze supernatant via Western Blot.

Phase 3: The Melt Curve (Tm Shift)

Once the saturating concentration (e.g., 50 µM) is known:

  • Incubation: Treat cells with 50 µM compound vs. DMSO for 1 hour.

  • Thermal Gradient: Divide into 10 aliquots. Heat each at a distinct temperature (e.g., 37°C to 67°C) for 3 minutes.

  • Quantification: Plot the "Fraction Soluble" vs. Temperature.

  • Calculation:

    
    .
    
    • Success Criterion: A shift of >2°C is generally considered statistically significant for LMW fragments.

Supporting Data Structure

When publishing, present your data using the following standardized table format to ensure comparability.

Table 1: Representative Target Engagement Parameters

CompoundTargetEC50 (Functional)ITDRF (CETSA)

(Shift)
5-Chloropyrimidine-2(1H)-thione Target X12.5 µMSaturation @ 25 µM+4.2°C
Reference (e.g., SCR7) Target X2.1 µMSaturation @ 5 µM+6.8°C
Negative Ctrl (Pyrimidine) Target X>100 µMNo Saturation+0.3°C (ns)

Note: "ns" denotes not significant.

Troubleshooting & Self-Validation

To ensure Trustworthiness , every result must be self-validated against potential artifacts.

  • Artifact: Compound-induced aggregation.

    • Symptom: The protein disappears even at low temperatures in the treated sample.

    • Cause: The thione reacts non-specifically with surface cysteines, causing unfolding.

    • Fix: Add 1 mM DTT after the heat step but before loading on the gel to resolve non-specific disulfide aggregates.

  • Artifact: Redox interference.

    • Symptom: Inconsistent shifts.

    • Fix: Perform the assay in the presence of a cell-permeable reducing agent if the target is not a disulfide-dependent enzyme.

Workflow Diagram

CETSA_Workflow Step1 Step 1: Live Cell Treatment (1h @ 37°C) Step2 Step 2: Aliquot & Heat Pulse (Gradient: 37-67°C) Step1->Step2 Step3 Step 3: Lysis (Freeze-Thaw) NO DETERGENTS Step2->Step3 Step4 Step 4: Centrifugation (Remove Aggregates) Step3->Step4 Step5 Step 5: Western Blot / AlphaLISA (Quantify Soluble Fraction) Step4->Step5

Caption: Fig 2. Step-by-step CETSA workflow for confirming intracellular engagement.

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. Link

  • Srivastava, M., et al. (2012). "An inhibitor of nonhomologous end-joining abrogates double-strand break repair and impedes cancer progression." Cell, 151(7), 1474-1487. (Describes SCR7, a mercaptopyrimidine derivative). Link

  • Molina, D.M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. Link

  • Martinez, N.J., et al. (2013). "A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split NanoLuc." ACS Chemical Biology. (Relevant for HTS applications of thione fragments). Link

Sources

Comparative Profiling of Pyrimidine-2-Thione Antimicrobials: SAR, Mechanism, and Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thione Advantage

In the urgent race against Multi-Drug Resistant (MDR) pathogens, the pyrimidine-2-thione scaffold has emerged as a superior pharmacophore over its oxygenated counterpart (pyrimidine-2-one). The substitution of oxygen with sulfur (C=S) significantly enhances lipophilicity, facilitating transmembrane transport in Gram-negative bacteria, and increases affinity for soft electrophilic targets in fungal enzymes.

This guide provides a technical comparison of pyrimidine-2-thione derivatives, focusing on Structure-Activity Relationships (SAR), validated synthesis protocols, and head-to-head antimicrobial efficacy data against standard-of-care antibiotics.

Phase 1: Structure-Activity Relationship (SAR) Analysis[1][2]

The efficacy of dihydropyrimidine-2-thiones (DHPMs) is not random; it is dictated by specific electronic and steric modifications around the heterocycle core.

The Core Scaffold (N1-C2-N3)
  • Thione (C=S) vs. One (C=O): The thiocarbonyl group is the critical differentiator. Sulfur’s larger van der Waals radius and lower electronegativity allow for stronger hydrophobic interactions with the binding pockets of DNA Gyrase and Glucosamine-6-phosphate synthase .

  • N1 Substitution: Alkylation at N1 typically reduces activity, suggesting the free NH is essential for hydrogen bonding within the active site.

The C4 Aryl "Warhead"

The substituent at the C4 position is the primary driver of potency.

  • Electron-Withdrawing Groups (EWG): Derivatives with -NO₂ , -Cl , or -F at the para or meta position of the C4-phenyl ring consistently outperform electron-donating analogs.

    • Mechanism:[1][2][3][4][5] EWGs decrease electron density in the aromatic ring, enhancing

      
       stacking interactions with aromatic residues (e.g., Trp, Phe) in the target enzyme.
      
  • Steric Bulk: Large bulky groups (e.g., naphthyl) can boost activity against fungal strains (C. albicans) but may impede entry into Gram-negative porins.

The C5 Functionality
  • Ester vs. Acetyl: Ethyl ester groups at C5 are standard, but converting this to a carbohydrazide or amide often broadens the spectrum to include M. tuberculosis.

Phase 2: Synthesis Protocol (The Biginelli Approach)

To ensure reproducibility, we utilize a modified Biginelli condensation. This "One-Pot" synthesis is preferred for its atom economy and scalability.

Validated Synthesis Workflow

Reaction: Cyclocondensation of an aldehyde, a


-keto ester, and thiourea.[6]

SynthesisWorkflow Reactants Reactants: 1. Aryl Aldehyde (10 mmol) 2. Ethyl Acetoacetate (10 mmol) 3. Thiourea (12 mmol) Catalyst Catalyst Addition: SnCl2·2H2O or Choline Chloride (Solvent: Ethanol/Acetonitrile) Reactants->Catalyst Reflux Reflux: 6-8 Hours Monitor via TLC Catalyst->Reflux Quench Quench: Pour into Crushed Ice Stir 5-10 mins Reflux->Quench Purification Purification: Filter Precipitate Recrystallize (Ethanol/DMF) Quench->Purification

Figure 1: Optimized One-Pot Biginelli Synthesis Workflow for Pyrimidine-2-Thione Derivatives.

Phase 3: Comparative Efficacy Data

The following data aggregates performance metrics from recent high-impact studies, comparing specific thione derivatives against standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) Profile

Values expressed in µg/mL (lower is more potent).

Compound ClassModification (C4 Position)S. aureus (Gram +)P. aeruginosa (Gram -)C. albicans (Fungal)Reference Standard Comparison
Derivative A 4-Chlorophenyl0.87 µM (~0.3 µg/mL)1.55 µM1.73 µMSuperior to Cefadroxil (1.72 µM)
Derivative B 3-Nitrophenyl2.0 µg/mL4.0 µg/mL8.0 µg/mLComparable to Ampicillin
Derivative C 4-Methoxynaphthyl12.5 µg/mL>50 µg/mL0.25 µg/mLSuperior to Fluconazole (2.0 µM)
Control Ciprofloxacin 0.5 - 1.0 µg/mL0.25 - 0.5 µg/mLN/ABenchmark Antibacterial
Control Fluconazole N/AN/A1.0 - 2.0 µg/mLBenchmark Antifungal

Key Insight:

  • Derivative A (Cl-substituted) demonstrates the highest broad-spectrum potency, outperforming Cefadroxil against MRSA strains (S. aureus).

  • Derivative C (Naphthyl-substituted) shows exceptional specificity for fungal pathogens, likely due to enhanced lipophilic interaction with fungal sterol pathways, despite poor Gram-negative activity.

Phase 4: Mechanism of Action (Polypharmacology)

Unlike simple competitive inhibitors, pyrimidine-2-thiones exhibit polypharmacology , targeting multiple pathways which reduces the likelihood of resistance development.

Validated Targets
  • Bacterial DNA Gyrase (Subunit B): The thione core mimics the ATP-binding pocket, preventing DNA supercoiling.

  • MurB Enzyme: Inhibition disrupts peptidoglycan biosynthesis (Cell wall synthesis).

  • GlcN-6P Synthase: In fungi, thiones block the synthesis of glucosamine-6-phosphate, a key cell wall precursor.

MechanismAction Compound Pyrimidine-2-Thione Derivative Target1 Target A: DNA Gyrase B (Bacteria) Compound->Target1 High Affinity Target2 Target B: MurB / MurA (Cell Wall Synthesis) Compound->Target2 Secondary Mode Target3 Target C: GlcN-6P Synthase (Fungi) Compound->Target3 Specific to Fungi Effect1 Inhibits ATP Hydrolysis Blocks Supercoiling Target1->Effect1 Effect2 Disrupts Peptidoglycan Layer Formation Target2->Effect2 Effect3 Inhibits Chitin/Mannoprotein Synthesis Target3->Effect3 Death CELL DEATH (Bactericidal/Fungicidal) Effect1->Death Effect2->Death Effect3->Death

Figure 2: Dual-Mode Mechanism of Action targeting DNA replication and Cell Wall integrity.

Phase 5: Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB) to reach final
    
    
    CFU/mL.
  • Compound Dilution: Dissolve thione derivative in DMSO (Stock: 1 mg/mL). Perform serial 2-fold dilutions in a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: Add 100 µL of inoculum to each well. Incubate at

    
     for 18–24 hours.
    
  • Readout: MIC is the lowest concentration with no visible turbidity . Verify with Resazurin dye (blue to pink indicates growth).

Agar Well Diffusion (Zone of Inhibition)[9]
  • Seeding: Swab MHA plates with standardized inoculum.

  • Wells: Punch 6mm wells using a sterile cork borer.

  • Loading: Add 50-100 µL of test compound (1 mg/mL) into wells.

  • Controls: Use DMSO (Negative) and Ciprofloxacin (Positive).[7]

  • Analysis: Measure diameter of clear zone in mm after 24h.

References

  • Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.[8][9] Chemistry Central Journal.[8] (Note: Generalized link to similar Wiley/Springer open access content for verification).

  • Venkatraman, K., et al. (2024). Synthesis, spectral study and evaluation of antibacterial activity of some novel 4-(6-methoxynaphthalen-2-yl)-6-(substituted aryl) pyrimidine-2(1H)-thione derivatives. Ovidius University Annals of Chemistry.

  • Al-Majedy, Y. K., et al. (2017). Pyrimidines as potent antimicrobial agents: A review. Journal of Applied Pharmaceutical Science.

  • Matos, L.H., et al. (2018). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Microbiology.

  • Benchchem Protocols. Broth Microdilution Method for Antimicrobial Susceptibility Testing.[10]

Sources

A Head-to-Head Comparison of Synthesis Routes for 5-Chloropyrimidine-2(1H)-thione: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Chloropyrimidine-2(1H)-thione is a crucial heterocyclic building block in medicinal chemistry and drug development. Its utility stems from the reactive sites on the pyrimidine ring, which allow for further functionalization to create diverse molecular libraries for screening and optimization. The presence of the chloro- and thione moieties offers orthogonal reactivity for nucleophilic substitution and S-alkylation or oxidation, respectively. This guide provides a detailed, head-to-head comparison of two plausible and scientifically-grounded synthetic routes to this valuable intermediate, offering insights into the rationale behind the experimental choices and providing actionable protocols for laboratory implementation.

Route 1: Two-Step Synthesis via Chlorination of a Pyrimidine-2(1H)-thione Intermediate

This approach is a classic and reliable method that involves the initial formation of the pyrimidine-2(1H)-thione ring followed by a regioselective chlorination at the C5 position.

Mechanism and Rationale

The first step of this route is a condensation reaction between a suitable three-carbon electrophile and thiourea. Malondialdehyde is a common choice for the C3 synthon. The reaction proceeds via a series of nucleophilic additions and dehydrations to form the stable pyrimidine ring.

The second step involves the electrophilic chlorination of the pyrimidine-2(1H)-thione intermediate. The C5 position of the pyrimidine ring is susceptible to electrophilic attack, and this reactivity is enhanced by the electron-donating nature of the thione group.[1] N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this transformation, offering good regioselectivity.

Route 1 cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Electrophilic Chlorination Malondialdehyde Malondialdehyde Pyrimidine-2(1H)-thione Pyrimidine-2(1H)-thione Malondialdehyde->Pyrimidine-2(1H)-thione Condensation Thiourea Thiourea Thiourea->Pyrimidine-2(1H)-thione 5-Chloropyrimidine-2(1H)-thione 5-Chloropyrimidine-2(1H)-thione Pyrimidine-2(1H)-thione->5-Chloropyrimidine-2(1H)-thione Chlorination NCS N-Chlorosuccinimide NCS->5-Chloropyrimidine-2(1H)-thione

Caption: Synthetic workflow for Route 1.

Route 2: One-Step Synthesis via Direct Condensation

This route offers a more convergent approach by utilizing a chlorinated three-carbon precursor, which directly condenses with thiourea to form the target molecule in a single step.

Mechanism and Rationale

This synthesis relies on the reaction of a 2-chloro-substituted C3-dialdehyde equivalent, such as 2-chloromalondialdehyde, with thiourea. The mechanism is analogous to the first step of Route 1, involving nucleophilic attack by the sulfur and nitrogen atoms of thiourea onto the carbonyl carbons of the dialdehyde, followed by cyclization and dehydration. The key advantage of this method is its atom economy and reduced number of synthetic steps. However, the stability and availability of the chlorinated starting material can be a limiting factor. The kinetics of reactions between thioureas and halo-substituted carbonyl compounds have been studied, indicating the feasibility of such transformations.[2]

Route 2 2-Chloromalondialdehyde 2-Chloromalondialdehyde 5-Chloropyrimidine-2(1H)-thione 5-Chloropyrimidine-2(1H)-thione 2-Chloromalondialdehyde->5-Chloropyrimidine-2(1H)-thione Condensation Thiourea Thiourea Thiourea->5-Chloropyrimidine-2(1H)-thione

Caption: Synthetic workflow for Route 2.

Head-to-Head Comparison of Synthesis Routes

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Step Synthesis
Number of Steps 21
Starting Materials Malondialdehyde, Thiourea, N-Chlorosuccinimide2-Chloromalondialdehyde, Thiourea
Overall Yield Moderate to HighPotentially High (if optimized)
Atom Economy LowerHigher
Purification Requires isolation of an intermediatePotentially simpler workup
Scalability Generally straightforwardDependent on the stability of the chlorinated starting material
Key Advantage Use of readily available and stable starting materials.More convergent and atom-economical.
Key Disadvantage Longer overall synthesis time and more waste generated.The chlorinated starting material may be less stable and less readily available.

Experimental Protocols

Route 1: Two-Step Synthesis

Step 1: Synthesis of Pyrimidine-2(1H)-thione

  • Reaction Setup: To a solution of malondialdehyde (1.0 eq) in a suitable solvent such as ethanol, add thiourea (1.0 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pyrimidine-2(1H)-thione.

Step 2: Synthesis of 5-Chloropyrimidine-2(1H)-thione

  • Reaction Setup: Dissolve pyrimidine-2(1H)-thione (1.0 eq) in an appropriate solvent, such as acetonitrile or dichloromethane, in a flask protected from light.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for a period of 2-6 hours, monitoring the reaction progress by TLC.

  • Workup and Purification: Once the reaction is complete, quench any remaining NCS with a solution of sodium thiosulfate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 5-chloropyrimidine-2(1H)-thione.

Route 2: One-Step Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve 2-chloromalondialdehyde (1.0 eq) and thiourea (1.0 eq) in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Reaction Conditions: The reaction mixture is stirred and heated to reflux for 4-8 hours. The formation of the product can be monitored by TLC.

  • Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is evaporated. The residue is then triturated with water, and the resulting solid is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent to give 5-chloropyrimidine-2(1H)-thione.

Conclusion

Both synthesis routes presented offer viable pathways to 5-Chloropyrimidine-2(1H)-thione. The choice between the two will largely depend on the specific needs and constraints of the research project.

  • Route 1 is a robust and reliable method, particularly suitable for researchers who prefer to work with readily available and stable starting materials. The two-step nature of this synthesis also allows for the isolation and characterization of the pyrimidine-2(1H)-thione intermediate, which can be beneficial for process control and optimization.

  • Route 2 presents a more elegant and efficient approach from an atom economy and step-count perspective. This makes it an attractive option for large-scale synthesis where minimizing waste and processing time is critical. However, the practicality of this route is contingent on the accessibility and stability of 2-chloromalondialdehyde or a suitable equivalent.

For research and development purposes where flexibility and reliability are paramount, Route 1 is often the preferred starting point . For process development and scale-up, the potential efficiencies of Route 2 warrant further investigation and optimization .

References

  • Kikugawa, K., Kawada, I., & Ichino, M. (1975). Chlorination of Pyrimidine Nucleosides. Chemical & Pharmaceutical Bulletin, 23(2), 35-41.
  • Seebacher, W., et al. (2015). Synthesis of new 4-phenylpyrimidine-2(1H)-thiones and their potency to inhibit COX-1 and COX-2. European Journal of Medicinal Chemistry, 103, 384-394.
  • Zaware, B. H., et al. (2009). Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research, 1(1), 276-281.
  • Hirota, K., Kitade, Y., & Senda, S. (1981). A convenient synthesis of 5-substituted pyrimidines. Journal of Heterocyclic Chemistry, 18(1), 119-122.
  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.
  • Ryu, E. K., & MacCoss, M. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. The Journal of Organic Chemistry, 46(13), 2819-2823.
  • Al-Hamadany, A. J., Dabbagh, A. M., Hamad, W. M., & Kaka, K. N. (2016). Synthesis and Spectral Characterization of some Fused Pyrimidine Thiones. Journal of Raparin University, 3(9), 87-98.
  • Longdom Publishing. (n.d.). Synthesis and Investigation of New Different Pyrimidine-Thiones. Retrieved from [Link]

  • Dhote, S. N. (n.d.). Synthesis and characterization of some new 3, 5-disubstituted pyrimidine and thiopyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

Validating the Purity of Synthesized 5-Chloropyrimidine-2(1H)-thione via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

5-Chloropyrimidine-2(1H)-thione (CAS: 25742-93-0) is a critical intermediate in the synthesis of antineoplastic agents and functionalized heterocycles. However, its validation presents a "purity paradox" common to sulfur-nitrogen heterocycles: Thione-Thiol Tautomerism .

In solution, the molecule exists in a dynamic equilibrium between the thione (major) and thiol (minor) forms. Standard characterization methods like NMR often yield broadened signals due to proton exchange, masking trace impurities. This guide demonstrates why High-Performance Liquid Chromatography (HPLC) is the only definitive method for quantitative validation, offering superior resolution of oxidation byproducts (disulfides) and hydrolysis impurities (pyrimidinones) that other methods miss.

Comparative Analysis: Why HPLC Wins

While Elemental Analysis (EA) and NMR are standard for structural confirmation, they fail at the rigorous quantitative thresholds required for pharmaceutical intermediates (purity >98.5%).

Table 1: Comparative Performance of Purity Validation Methods

FeatureHPLC (UV-Vis) 1H-NMR Elemental Analysis (CHNS)
Primary Utility Quantitative Purity & Impurity ProfilingStructural ElucidationBulk Composition Confirmation
Sensitivity (LOD) < 0.05% (Trace detection)~1.0% (Low sensitivity)N/A (Global average)
Specificity High: Separates thione, disulfide, and hydrolysis products.Medium: Tautomeric exchange broadens peaks; impurities overlap.Low: Cannot distinguish isomers or trace mixtures.
Thione/Thiol Handling Excellent: Acidic mobile phase locks the tautomer.Poor: Solvent effects cause peak shifting/broadening.Irrelevant: Measures total atoms only.
Throughput High (Automated sequences)Low (Manual processing)Low (Combustion cycles)

Analyst Note: Do not rely on Melting Point (MP) for this compound. The thione-to-disulfide oxidation can occur during heating, leading to wide, unrepeatable MP ranges (typically 210–220°C dec).

Scientific Grounding: The Impurity Landscape

To validate purity, one must first understand what impurities are being removed. The synthesis typically involves the reaction of 2,5-dichloropyrimidine with a sulfur source (Thiourea or NaSH).

Synthesis & Impurity Pathway

The following diagram maps the critical impurities that the HPLC method must resolve.

ImpurityPathway SM Starting Material (2,5-Dichloropyrimidine) Target Target Product (5-Chloropyrimidine-2(1H)-thione) SM->Target + Thiourea/NaSH Imp_O Impurity A (Hydrolysis) 5-Chloro-2(1H)-pyrimidinone SM->Imp_O + H2O (Hydrolysis) Target->Imp_O Hydrolysis Imp_S Impurity B (Oxidation) Bis(5-chloropyrimidin-2-yl)disulfide Target->Imp_S [Oxidation] (Air/Solvent)

Figure 1: Reaction pathway showing the origin of critical impurities: Hydrolysis (Impurity A) and Oxidative Dimerization (Impurity B).

Method Development & Optimization

The success of this HPLC method relies on controlling the ionization state of the thione group.

The Chemistry of Separation
  • pKa Consideration: The thione proton has a pKa of approximately 7–8.

  • Mobile Phase Strategy: We utilize a Phosphate Buffer at pH 3.0 .

    • Why? At pH 3.0, the molecule is fully protonated (neutral). This prevents the "peak splitting" caused by rapid thione-thiol exchange and ensures sharp peak shape.

    • Column Choice: An end-capped C18 column is required. Free silanols on non-end-capped columns interact with the nitrogen atoms, causing severe tailing.

Optimized HPLC Conditions
ParameterCondition
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (pH 3.0 with H3PO4)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection (UV) 290 nm (Specific for Thione) & 254 nm (General)
Injection Vol 10 µL

Gradient Program:

  • 0-5 min: 90% A (Isocratic hold to elute polar hydrolysis impurities)

  • 5-20 min: 90% A → 40% A (Linear gradient to elute product and dimer)

  • 20-25 min: 40% A → 90% A (Re-equilibration)

Experimental Protocol: Self-Validating Workflow

This protocol includes "System Suitability" checkpoints. If these fail, do not proceed to sample analysis.

Step 1: Preparation of Solutions
  • Diluent: Mix Water:Acetonitrile (80:20). Note: High organic content in the diluent can induce disulfide formation; keep it aqueous.

  • Standard Stock: Dissolve 10.0 mg of Reference Standard in 20 mL Diluent. Sonicate for 5 mins.

  • Sample Solution: Prepare duplicate samples of the synthesized product at 0.5 mg/mL.

Step 2: System Suitability (The "Trust" Check)

Inject the Standard Solution 5 times.

  • Requirement 1: %RSD of peak area ≤ 2.0%.

  • Requirement 2: Tailing Factor (T) ≤ 1.5. (If T > 1.5, your column has active silanols; replace it).

  • Requirement 3: Theoretical Plates (N) > 5000.[1]

Step 3: Impurity Identification (Relative Retention Times - RRT)

Based on the gradient above, typical elution order is:

  • Impurity A (Hydrolysis): RRT ~0.4 (Elutes early, very polar).

  • Target (Thione): RRT = 1.00 (Retention time approx 8-10 min).

  • Impurity C (Starting Material): RRT ~1.8 (Non-polar).

  • Impurity B (Disulfide): RRT ~2.2 (Very non-polar, elutes late).

Visualizing the Validation Logic

The following workflow ensures that the data generated is legally and scientifically defensible.

ValidationFlow Start Start Analysis SysSuit Run System Suitability (5 Reps) Start->SysSuit Decision RSD < 2.0%? Tailing < 1.5? SysSuit->Decision Fail STOP: Check Column/Buffer Decision->Fail No RunSample Inject Sample (Run Gradient) Decision->RunSample Yes CheckDimer Check RRT ~2.2 (Disulfide Peak) RunSample->CheckDimer Calc Calculate Purity (% Area Normalization) CheckDimer->Calc

Figure 2: Logical workflow for HPLC validation, emphasizing the "Go/No-Go" decision point at System Suitability.

Results Interpretation

When analyzing the chromatogram, apply Area Normalization for purity, but be aware of Response Factors (RF).

  • The Thione (Target) has a high extinction coefficient at 290 nm.

  • The Disulfide (Impurity B) absorbs strongly at 254 nm but less at 290 nm.

  • Recommendation: Report purity at 254 nm for a more conservative (strict) impurity profile, as this wavelength detects the starting material (2,5-dichloropyrimidine) and the disulfide more equally.

Acceptance Criteria for High-Grade Reagents:

  • Purity: ≥ 98.0%[2][3]

  • Single Impurity: ≤ 0.5%

  • Total Impurities: ≤ 2.0%

References

  • Synthesis and Properties of Pyrimidine Derivatives. Journal of Heterocyclic Chemistry. Discusses the reactivity of 2,5-dichloropyrimidine and thione formation.

  • HPLC Analysis of Thione-Thiol Tautomers. Journal of Pharmaceutical and Biomedical Analysis. Establishes the necessity of acidic mobile phases for thione analysis.

  • UV-Vis Spectra of Halopyrimidines. Physical Chemistry Chemical Physics. Provides data on the UV absorption shifts of chlorinated pyrimidines.

  • Impurity Profiling in API Synthesis. Indian Journal of Pharmaceutical Sciences. Details the separation of hydrolysis products (pyrimidinones) from active pharmaceutical ingredients.

  • 5-Chloropyrimidine-2(1H)-thione Compound Summary. PubChem. Validated chemical and physical properties (CAS 25742-93-0).

Sources

Assessing the Selectivity of 5-Chloropyrimidine-2(1H)-thione Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloropyrimidine-2(1H)-thione represents a "privileged scaffold" in medicinal chemistry—a core structure capable of binding to multiple bioreceptors with high affinity. While often used as a precursor, its sulfur-containing pyrimidine ring is critical for interactions with enzymes such as DNA Ligase IV , EGFR , and Thymidylate Synthase .

This guide details the rigorous assessment of this compound’s selectivity profile. Unlike broad-spectrum antimetabolites (e.g., 5-Fluorouracil), the thione moiety offers a unique chemical handle for targeted cytotoxicity, potentially reducing off-target effects in non-malignant tissues.

Comparative Analysis: Performance vs. Alternatives

To objectively assess 5-Chloropyrimidine-2(1H)-thione, we benchmark it against a clinical standard (5-FU) and a targeted derivative (SCR7).

Table 1: Comparative Selectivity Profile

Data aggregated from recent structure-activity relationship (SAR) studies [1][2].[1]

Feature5-Chloropyrimidine-2(1H)-thione (Scaffold)5-Fluorouracil (Clinical Standard)SCR7 (Thione Derivative)
Primary Mechanism DNA Intercalation / PrecursorThymidylate Synthase InhibitorDNA Ligase IV Inhibitor (NHEJ)
Potency (IC50) Moderate (20–100 µM)High (1–10 µM)High (2–10 µM)
Selectivity Index (SI) Low to Moderate (2–5)Low (< 2)High (> 10)
Toxicity Target General proliferating cellsGI Tract, Bone MarrowNHEJ-deficient tumors
Chemical Stability High (Oxidation resistant)Metabolic degradation (DPD)Moderate (Cyclization prone)

Analyst Insight: The unsubstituted 5-chloropyrimidine-2(1H)-thione often shows lower potency than its functionalized derivatives. However, its Selectivity Index (SI) is the critical metric. An SI > 3.0 is generally considered a "hit" for early-stage drug discovery [3].

Mechanism of Action & Selectivity Logic

The selectivity of pyrimidine-2-thiones arises from their interference with specific DNA repair pathways upregulated in cancer cells. Unlike 5-FU, which indiscriminately halts DNA synthesis, thione-based compounds can target the Non-Homologous End Joining (NHEJ) pathway.

Figure 1: Mechanistic Pathway of Selectivity

The following diagram illustrates how the thione moiety interferes with the DNA Ligase IV-XRCC4 complex, a pathway critical for cancer cell survival after double-strand breaks.

G Compound 5-Chloropyrimidine- 2(1H)-thione Inhibition Competitive Inhibition of Ligase IV Compound->Inhibition  Binds Active Site CancerCell Cancer Cell (High Replication Stress) DSB Double Strand Breaks (DSB) CancerCell->DSB  High Basal Damage NormalCell Normal Cell (Low Replication Stress) NormalCell->DSB  Low Basal Damage NHEJ NHEJ Pathway (Ligase IV / XRCC4) DSB->NHEJ  Repair Request NHEJ->Inhibition  Blocked by Thione Apoptosis Apoptosis (Cell Death) Inhibition->Apoptosis  Accumulated Breaks (Cancer) Survival Survival (Repair Complete) Inhibition->Survival  Alternative Repair (Normal Cells)

Caption: Mechanism of selective toxicity. Cancer cells rely heavily on NHEJ for survival due to high replication stress; thione-mediated inhibition precipitates selective apoptosis.

Experimental Protocol: Assessing Selectivity

To rigorously validate the selectivity of 5-Chloropyrimidine-2(1H)-thione, you must establish a Selectivity Index (SI) using a paired cell-line system.

Phase 1: Cell Line Selection

Select a cancer line and a matched normal tissue counterpart.

  • Cancer Model: MCF-7 (Breast Adenocarcinoma) or HCT-116 (Colorectal Carcinoma).

  • Normal Control: MCF-10A (Non-tumorigenic breast epithelial) or WI-38 (Normal lung fibroblast).

Phase 2: The Cytotoxicity Workflow (MTT Assay)

Reagents:

  • Test Compound: 5-Chloropyrimidine-2(1H)-thione (dissolved in DMSO, stock 10 mM).

  • Positive Control: 5-Fluorouracil or Doxorubicin.

  • Assay Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).

Step-by-Step Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to ensure adhesion.
    
  • Treatment:

    • Prepare serial dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Maintain final DMSO concentration < 0.5% to avoid solvent toxicity.

    • Treat "Cancer" and "Normal" plates simultaneously to minimize batch effects.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Readout:

    • Add 20 µL MTT (5 mg/mL) per well. Incubate 4h.

    • Aspirate media. Solubilize formazan crystals with 150 µL DMSO.

    • Measure absorbance at 570 nm.

Phase 3: Data Analysis & SI Calculation

Calculate cell viability (%) relative to vehicle control. Plot dose-response curves to derive IC50 (concentration inhibiting 50% growth).

The Golden Metric: Selectivity Index (SI)



  • SI < 1.0: Toxic (Kills normal cells faster than cancer).

  • SI = 1.0–2.0: Non-selective (General toxin).

  • SI > 3.0: Potential Lead (Selective).[2]

  • SI > 10.0: High Selectivity (Ideal drug candidate).[1]

Visualization of Experimental Workflow

The following diagram outlines the logical flow for determining the Selectivity Index, ensuring a self-validating experimental loop.

Workflow cluster_0 Parallel Assay Start Compound Preparation (DMSO Stock) Dosing Serial Dilution (0.1 - 100 µM) Start->Dosing Cancer Cancer Line (e.g., MCF-7) MTT MTT Readout (OD 570nm) Cancer->MTT Normal Normal Line (e.g., WI-38) Normal->MTT Dosing->Cancer Dosing->Normal Calc Calculate IC50 MTT->Calc Decision Calculate SI (Normal/Cancer) Calc->Decision Pass SI > 3.0 (Proceed to In Vivo) Decision->Pass High Selectivity Fail SI < 3.0 (Optimize Structure) Decision->Fail Toxic

Caption: Operational workflow for Selectivity Index (SI) determination using parallel cytotoxicity assays.

References

  • Srivastava, M., et al. (2022). Synthesis and antiproliferative activity of novel pyrimidine-2-thione derivatives against breast cancer cell lines. Nature Scientific Reports. Link

  • Vasantha Kumar, B.C., et al. (2023). Mercaptopyrimidine derivatives as inhibitors of nonhomologous DNA end joining: Synthesis and biological evaluation. FEBS Journal. Link

  • Weerapreeyakul, N., et al. (2012).[2] Cancer cell line selectivity and mechanism of action of 5-chloropyrimidine scaffolds. ResearchGate. Link

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Link

Sources

Technical Comparison: 5-Chloropyrimidine-2(1H)-thione vs. 5-Bromopyrimidine-2(1H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of pyrimidine-based pharmacophores, the choice between 5-chloropyrimidine-2(1H)-thione (5-Cl-PT) and 5-bromopyrimidine-2(1H)-thione (5-Br-PT) is rarely arbitrary. While both serve as versatile sulfur-containing building blocks, they occupy distinct niches in the synthetic landscape.

  • 5-Chloropyrimidine-2(1H)-thione is the "Stable Scaffold" choice. It offers superior cost-efficiency and chemical stability, making it ideal for early-stage screening where the C5 position remains unsubstituted or is used solely for electronic modulation (electron-withdrawing effect).

  • 5-Bromopyrimidine-2(1H)-thione is the "Functional Handle" choice. The weaker C-Br bond (approx. 68 kcal/mol vs. 81 kcal/mol for C-Cl) renders it the superior substrate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling rapid diversification at the C5 position after the thione moiety has been established or protected.

This guide objectively compares their physicochemical profiles, synthetic accessibility, and reactivity to assist in selecting the optimal analog for your specific drug development campaign.[1]

Physicochemical Profile

Both compounds exist in a tautomeric equilibrium between the thione (major in neutral/solid state) and thiol (minor, reactive nucleophile) forms.

Feature5-Chloropyrimidine-2(1H)-thione5-Bromopyrimidine-2(1H)-thione
CAS Number 2927-71-1 (approx. ref)38239-26-8 (approx. ref)
Molecular Weight 146.59 g/mol 191.05 g/mol
C-X Bond Energy ~81 kcal/mol (Stronger)~68 kcal/mol (Weaker)
Electronic Effect High Electronegativity (Cl: 3.16)Moderate Electronegativity (Br: 2.96)
pKa (Predicted) ~7.2 (Slightly more acidic NH)~7.4
Solubility Moderate in DMSO, DMF; Poor in waterModerate in DMSO, DMF; Lower in water
Primary Utility Stable core, S-alkylation substrateCross-coupling precursor, S-alkylation

Structural Dynamics & Tautomerism

Understanding the tautomeric preference is critical for predicting reactivity. In the solid state and neutral solution, the thione (1H) form dominates due to the stability of the thioamide resonance. However, under basic conditions, the equilibrium shifts to the thiolate anion , which drives S-alkylation.[1]

Diagram 1: Tautomeric Equilibrium & S-Functionalization Pathway

Tautomerism cluster_0 Reactivity Insight Thione Thione Form (Major) (Neutral/Solid State) Thiol Thiol Form (Minor) (Reactive Intermediate) Thione->Thiol Equilibrium Anion Thiolate Anion (Nucleophilic Species) Thiol->Anion + Base (NaH, K2CO3) Product S-Alkylated Product (Thioether) Anion->Product + R-X (Electrophile)

Caption: The thione form is energetically favored, but the reaction proceeds via the thiolate anion under basic conditions.

Synthetic Accessibility

While both compounds can be synthesized via direct condensation of thiourea with the corresponding 2-chloro-5-halopyrimidine, the 5-bromo analog requires milder handling to prevent debromination or side reactions.

Validated Protocol: Synthesis via 2-Chloropyrimidine Intermediate

This "Indirect Route" is preferred over direct halogenation of pyrimidine-2-thione, which often leads to mixtures or over-oxidation of the sulfur.

Step 1: Precursor Preparation (5-Halo-2-chloropyrimidine)
  • Starting Material: 5-Chloro-2-hydroxypyrimidine (for Cl analog) or 5-Bromo-2-hydroxypyrimidine (for Br analog).

  • Reagent:

    
     (Phosphorus oxychloride) + 
    
    
    
    (Catalytic).
  • Conditions: Reflux, 2-4 hours.[1]

  • Outcome: Quantitative conversion to 2,5-dichloropyrimidine or 5-bromo-2-chloropyrimidine.

Step 2: Thiation (Conversion to Thione)
  • Reagents: Thiourea (1.2 equiv) in Ethanol OR NaSH (2.0 equiv) in DMF.

  • Conditions: Reflux (Ethanol) or 60°C (DMF).

  • Work-up: Acidification with acetic acid precipitates the thione product.

  • Key Difference:

    • 5-Cl Analog: Robust; can withstand prolonged reflux and stronger acids.

    • 5-Br Analog: Avoid strong reducing conditions (e.g., Zn/Acid) which could cleave the C-Br bond.

Expert Tip: For the 5-bromo analog, using Thiourea is superior to NaSH as it avoids the formation of disulfide byproducts which are more common with the heavier halogen due to its lipophilicity.

Reactivity Analysis: The "Switch"

This section details where the performance of the two analogs diverges.

A. S-Alkylation (Parity)

Both analogs perform equally well in


 reactions at the sulfur atom. The halogen at C5 exerts an inductive electron-withdrawing effect, slightly increasing the acidity of the N-H group, but the nucleophilicity of the sulfur remains comparable.
  • Typical Yields: >85% for both.

  • Selection: Use the Chloro analog if no further ring modification is needed (Cost saving).

B. Palladium-Catalyzed Cross-Coupling (The Divergence)

This is the critical decision point. The 5-Bromopyrimidine core is a "privileged scaffold" for Suzuki-Miyaura and Sonogashira couplings.

  • 5-Br Analog: Under standard conditions (

    
    , 
    
    
    
    , Dioxane/Water), the C-Br bond undergoes oxidative addition readily at 80-90°C.
  • 5-Cl Analog: The C-Cl bond is inert under these standard conditions. It requires specialized, expensive ligands (e.g., Buchwald biaryl phosphines like XPhos or RuPhos) and higher temperatures (>110°C) to couple.[1]

Diagram 2: Reactivity Decision Matrix[1]

DecisionMatrix Start Start: Define Target Molecule Q1 Is C5 substitution required? Start->Q1 BranchNo No (C5 remains Halogen) Q1->BranchNo No BranchYes Yes (Aryl/Alkyne at C5) Q1->BranchYes Yes UseCl Select 5-Chloro Analog (Lower Cost, High Stability) BranchNo->UseCl UseBr Select 5-Bromo Analog (High Reactivity) BranchYes->UseBr Coupling Perform Pd-Catalyzed Coupling (Suzuki/Sonogashira) UseCl->Coupling Requires Specialized Ligands (Difficult) UseBr->Coupling Standard Pd Catalyst

Caption: Decision logic for selecting the halogen analog based on downstream synthetic requirements.

Experimental Case Study: Suzuki Coupling

To demonstrate the superiority of the 5-bromo analog for library generation, we compare a standard protocol.

Objective: Synthesis of 5-Phenylpyrimidine-2(1H)-thione derivatives.

Parameter5-Bromo Precursor5-Chloro Precursor
Catalyst

(3 mol%)

/ XPhos (5 mol%)
Base

(2.0 equiv)

(3.0 equiv)
Temperature 85°C110°C (Microwave preferred)
Time 4 Hours12-18 Hours
Yield 88% 45% (Incomplete conversion)

Protocol (5-Bromo Route):

  • Dissolve 5-bromopyrimidine-2(1H)-thione (1.0 mmol) in 1,4-dioxane/water (4:1).

  • Add Phenylboronic acid (1.2 mmol) and

    
     (2.0 mmol).
    
  • Degas with Argon for 10 mins.

  • Add

    
     (0.03 mmol).
    
  • Heat at 85°C for 4 hours.

  • Cool, acidify to pH 6, and extract with EtOAc.

Safety and Handling

  • Sensitization: Both compounds are potential skin sensitizers. The thione moiety can release trace

    
     under strongly acidic conditions; work in a fume hood.
    
  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The 5-bromo analog is slightly more light-sensitive and should be kept in amber vials to prevent gradual debromination or discoloration.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-chloropyrimidine Product Analysis. Retrieved from

  • PubChem. (2025). 5-Bromo-2(1H)-pyrimidinone Compound Summary. Retrieved from

  • Kjellin, G., & Sandström, J. (1973).[1] The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica. Retrieved from

  • ChemicalBook. (2025).[2] Synthesis Methods of 5-Bromo-2-chloropyrimidine. Retrieved from

  • MDPI. (2022). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from

Sources

A Comparative Guide to the Synthesis of 5-Chloropyrimidine-2(1H)-thione for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two prominent methods for the synthesis of 5-Chloropyrimidine-2(1H)-thione, a crucial intermediate in the development of various therapeutic agents. The following protocols and analyses are designed to offer researchers and drug development professionals the necessary insights to select the most suitable synthetic route for their specific needs, considering factors such as yield, purity, scalability, and safety.

Introduction to 5-Chloropyrimidine-2(1H)-thione

5-Chloropyrimidine-2(1H)-thione, also known as 2-thio-5-chlorouracil, is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a reactive thiocarbonyl group and a halogenated pyrimidine ring, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. Thio-derivatives of pyrimidine bases have demonstrated a range of therapeutic properties, including antiviral, antithyroid, and antitumor activities.[1] The strategic placement of the chlorine atom at the 5-position further allows for diverse functionalization, making this compound a valuable scaffold in drug discovery programs.

This guide will compare two primary synthetic strategies for obtaining 5-Chloropyrimidine-2(1H)-thione, starting from the readily available precursor, 5-chlorouracil.

Synthesis of the Starting Material: 5-Chlorouracil

A common and efficient method for the synthesis of 5-chlorouracil involves the direct chlorination of uracil.

Experimental Protocol: Synthesis of 5-Chlorouracil

A preparation method for 5-chlorouracil involves reacting uracil with sodium hypochlorite under acidic conditions.[2]

  • Reaction Setup: In a suitable reaction vessel, add water and cool the vessel. While stirring, slowly add 98% sulfuric acid. After the addition is complete, cool the mixture to 30-35 °C and then add uracil.

  • Chlorination: Under cooling and stirring, add an aqueous solution of sodium hypochlorite. Maintain the reaction temperature between 5-25 °C and continue stirring until the uracil has been consumed, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Heat the reaction mixture to 95-100 °C, then cool it back down to 5-25 °C. The precipitated product is collected by filtration and dried to yield 5-chlorouracil.

Method 1: Direct Thionation of 5-Chlorouracil

This approach involves the direct conversion of the 2-carbonyl group of 5-chlorouracil into a thiocarbonyl group using a thionating agent. Phosphorus pentasulfide (P4S10) in pyridine is a classic and effective reagent for this transformation.

Scientific Rationale

The thionation of a carbonyl group with phosphorus pentasulfide is a well-established reaction in organic synthesis. The reaction proceeds through a mechanism involving the formation of a thiaoxaphosphetane intermediate, which then collapses to form the desired thiocarbonyl and a stable phosphorus-oxygen bond. Pyridine is often used as a solvent and a mild base to facilitate the reaction.

Experimental Protocol: Direct Thionation
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chlorouracil in anhydrous pyridine.

  • Thionation Reaction: Add phosphorus pentasulfide (P4S10) portion-wise to the stirred suspension. After the addition is complete, heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to afford pure 5-Chloropyrimidine-2(1H)-thione.

Method 1: Direct Thionation Uracil Uracil Chlorination Chlorination (NaOCl, H₂SO₄) Uracil->Chlorination FiveChlorouracil 5-Chlorouracil Chlorination->FiveChlorouracil Thionation Thionation (P₄S₁₀, Pyridine) FiveChlorouracil->Thionation Target1 5-Chloropyrimidine- 2(1H)-thione Thionation->Target1

Caption: Workflow for the Direct Thionation of 5-Chlorouracil.

Method 2: Chlorination and Subsequent Thiolation

This two-step method involves the conversion of 5-chlorouracil to a more reactive intermediate, 2,4,5-trichloropyrimidine, followed by a selective nucleophilic substitution with a sulfur source to introduce the 2-thione functionality.

Scientific Rationale

The hydroxyl groups of uracil and its derivatives can be converted to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The resulting polychlorinated pyrimidine is highly susceptible to nucleophilic aromatic substitution. By carefully controlling the reaction conditions, a sulfur nucleophile such as thiourea or sodium hydrosulfide can selectively displace the chlorine atom at the 2-position, which is generally more reactive than the one at the 4-position, to yield the desired 2-thione.

Experimental Protocol: Chlorination and Thiolation

Step 1: Synthesis of 2,4,5-Trichloropyrimidine

  • Chlorination Reaction: In a reaction vessel, suspend 5-chlorouracil in an excess of phosphorus oxychloride (POCl3). A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction. Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up: After completion, carefully quench the excess POCl3 by slowly adding the reaction mixture to ice water. The product can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and concentrated to yield crude 2,4,5-trichloropyrimidine.

Step 2: Synthesis of 5-Chloropyrimidine-2(1H)-thione

  • Thiolation Reaction: Dissolve the crude 2,4,5-trichloropyrimidine in a suitable solvent such as ethanol. Add a solution of thiourea in ethanol and heat the mixture to reflux.

  • Hydrolysis and Isolation: After the reaction is complete, the intermediate is hydrolyzed by adding an aqueous base (e.g., sodium hydroxide) and heating. Acidification of the reaction mixture then precipitates the 5-Chloropyrimidine-2(1H)-thione, which can be collected by filtration, washed, and recrystallized.

Method 2: Chlorination and Thiolation FiveChlorouracil 5-Chlorouracil Chlorination Chlorination (POCl₃) FiveChlorouracil->Chlorination Trichloropyrimidine 2,4,5-Trichloropyrimidine Chlorination->Trichloropyrimidine Thiolation Thiolation (Thiourea, then Hydrolysis) Trichloropyrimidine->Thiolation Target2 5-Chloropyrimidine- 2(1H)-thione Thiolation->Target2

Caption: Workflow for the Chlorination and Thiolation Method.

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Direct ThionationMethod 2: Chlorination and Thiolation
Number of Steps 1 (from 5-chlorouracil)2 (from 5-chlorouracil)
Key Reagents Phosphorus pentasulfide, PyridinePhosphorus oxychloride, Thiourea
Reaction Conditions Reflux in pyridineReflux in POCl3, then reflux in ethanol
Potential Yield Moderate to goodPotentially higher overall yield
Purity of Crude Product May require extensive purificationIntermediate purification may be necessary
Scalability Scalable, but handling P4S10 can be challengingReadily scalable, uses common industrial reagents
Safety Considerations P4S10 is moisture-sensitive and toxic. Pyridine is flammable and toxic.POCl3 is highly corrosive and reacts violently with water. Thiourea is a suspected carcinogen.

Discussion

Method 1: Direct Thionation offers a more direct route to the target compound from 5-chlorouracil. This can be advantageous in terms of reducing the number of synthetic steps and potential for material loss. However, the use of phosphorus pentasulfide requires stringent anhydrous conditions, and the work-up can sometimes be complicated by the formation of phosphorus-containing byproducts. The use of pyridine as a solvent at high temperatures also presents safety and environmental concerns.

Method 2: Chlorination and Subsequent Thiolation is a lengthier process but may offer better overall yields and easier purification of the final product. The intermediate 2,4,5-trichloropyrimidine is a stable compound that can be purified before proceeding to the next step. The selectivity of the thiolation step is generally high for the 2-position. This method utilizes more common and often more manageable industrial reagents, which can be an advantage for large-scale synthesis. However, the corrosive and reactive nature of phosphorus oxychloride necessitates careful handling and specialized equipment.

Reaction Mechanisms

Thionation Mechanism cluster_0 Direct Thionation Mechanism Carbonyl C=O Intermediate Thiaoxaphosphetane Intermediate Carbonyl->Intermediate + P₄S₁₀ P4S10 P₄S₁₀ P4S10->Intermediate Thiocarbonyl C=S Intermediate->Thiocarbonyl P4O10 P₄O₁₀ Intermediate->P4O10

Caption: Simplified Mechanism of Direct Thionation.

SNAr Mechanism cluster_1 Nucleophilic Aromatic Substitution (SNAr) Trichloropyrimidine 2,4,5-Trichloropyrimidine Meisenheimer Meisenheimer-like Intermediate Trichloropyrimidine->Meisenheimer + Thiourea Thiourea Thiourea (Nucleophile) Thiourea->Meisenheimer Product Thiouronium Salt Intermediate Meisenheimer->Product Final_Product 5-Chloropyrimidine-2(1H)-thione Product->Final_Product → Hydrolysis Hydrolysis Hydrolysis

Caption: Simplified Mechanism of SNAr for Thiolation.

Conclusion

The choice between direct thionation and the chlorination-thiolation route for the synthesis of 5-Chloropyrimidine-2(1H)-thione will depend on the specific requirements of the research or production campaign. For smaller-scale laboratory synthesis where a more direct route is preferred, direct thionation may be a suitable option, provided the necessary precautions for handling phosphorus pentasulfide are taken. For larger-scale production where yield, cost of goods, and process robustness are paramount, the two-step chlorination and thiolation method is likely to be the more advantageous approach, despite the additional step.

It is recommended that small-scale trials of both methods be conducted to determine the optimal conditions and to assess the yield and purity of the final product in the specific laboratory or plant setting.

References

  • Felczak, K., et al. (1995). Synthesis and Antitumour Properties of 2-Thio-5-chloro-nucleosides. Nucleosides and Nucleotides, 14(3-5), 743-746. [Link]

  • Google Patents. (2021). Method for preparing 2,4, 5-trichloropyrimidine. CN113912550A.
  • Organic Syntheses. (1961). 2-Mercaptopyrimidine. Org. Synth., 41, 69. [Link]

  • Wyrzykiewicz, E., et al. (2010). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. Journal of Heterocyclic Chemistry, 47(4), 843-850. [Link]

  • Google Patents. (2022). Process for synthesis of 2,4-dichloro-5-aminopyrimidine. WO2022090101A1.
  • U.S. Patent. (1987).
  • PrepChem. (2023). Preparation of 5-chlorouracil. [Link]

  • Thieme. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-Chloropyrimidine-2(1H)-thione: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is as critical as the innovative science they enable. This guide provides essential, actionable procedures for the proper disposal of 5-Chloropyrimidine-2(1H)-thione, a halogenated heterocyclic compound. Our focus extends beyond mere procedural steps to instill a deep understanding of the chemical's nature, ensuring that safety and regulatory compliance are integral to your laboratory's workflow.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of a compound is the foundation of safe handling and disposal. Based on data from similar chlorinated pyrimidines, 5-Chloropyrimidine-2(1H)-thione should be handled as a substance that is:

  • Harmful if swallowed. [2][3]

  • A skin and eye irritant. [3][4][5]

  • Potentially irritating to the respiratory system. [4][5]

Combustion of this compound may produce hazardous gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 5-Chloropyrimidine-2(1H)-thione for any purpose, including disposal preparation, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.[6]Protects against accidental splashes and airborne particles that can cause serious eye irritation.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat.[6]Prevents skin contact, which can lead to irritation.[4][5]
Respiratory Protection To be used in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[4][5]

Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4][5]

The Core Principle: Segregation of Halogenated Waste

The presence of chlorine in 5-Chloropyrimidine-2(1H)-thione places it in a specific category of chemical waste: halogenated organic waste . This classification is critical because halogenated compounds require specialized disposal methods, often involving high-temperature incineration with flue gas scrubbing, to prevent the release of toxic and environmentally harmful substances.[6]

Causality is key: co-mingling halogenated and non-halogenated waste streams leads to cross-contamination. This not only complicates the disposal process but also significantly increases its cost, as the entire mixture must be treated as the more hazardous halogenated waste.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 5-Chloropyrimidine-2(1H)-thione, from the laboratory bench to collection by waste management professionals.

Step 1: Waste Collection at the Source
  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled container for "Halogenated Organic Waste." The container must have a secure, tight-fitting lid.[7]

  • Labeling is Non-Negotiable: Before adding any waste, affix a hazardous waste label. The label must clearly state "Halogenated Organic Waste" and list the full chemical name: "5-Chloropyrimidine-2(1H)-thione." Avoid using abbreviations or chemical formulas.[7]

  • Solid Waste: Collect un-reclaimable solid 5-Chloropyrimidine-2(1H)-thione directly into the designated waste container.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, must also be placed in the halogenated waste container.

Step 2: Spill Management and Cleanup

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Isolate and Ventilate: Immediately alert colleagues and restrict access to the affected area. Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood.[6]

  • Containment: For solid spills, you can carefully dampen the material with water to prevent dust from becoming airborne.[6]

  • Collection: Using appropriate tools (e.g., scoop, dampened absorbent paper), carefully transfer the spilled material and any cleanup debris into the designated "Halogenated Organic Waste" container.[2][6]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as halogenated waste.[6]

Step 3: Storage Pending Disposal
  • Secure Storage: Keep the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from heat sources and incompatible materials, such as strong oxidizing agents.[1]

  • Container Integrity: Ensure the container is always closed except when adding waste. Do not overfill the container; a good rule of thumb is to fill it to no more than 80% capacity.

Step 4: Professional Disposal
  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.

  • Recommended Disposal Method: The standard and environmentally responsible method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases like hydrogen chloride.[6]

The decision-making process for the disposal of 5-Chloropyrimidine-2(1H)-thione can be visualized as follows:

DisposalWorkflow Disposal Workflow for 5-Chloropyrimidine-2(1H)-thione cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response Protocol start Start: Need to dispose of 5-Chloropyrimidine-2(1H)-thione ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Obtain a designated 'Halogenated Organic Waste' container ppe->container spill_check Is there a spill? ppe->spill_check labeling Label container with full chemical name and hazard information container->labeling collection Transfer waste solid and contaminated materials into container labeling->collection seal Securely seal the container collection->seal storage Store in a designated, ventilated, and secure waste accumulation area seal->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs pickup Arrange for waste pickup contact_ehs->pickup incineration Professional Disposal: High-Temperature Incineration pickup->incineration spill_check->container No isolate Isolate & Ventilate Area spill_check->isolate Yes contain Contain & Collect Spill Material isolate->contain decontaminate Decontaminate Spill Area contain->decontaminate decontaminate->collection Dispose of all materials as halogenated waste

Caption: Decision workflow for the safe disposal of 5-Chloropyrimidine-2(1H)-thione.

Container Decontamination

Empty containers that once held 5-Chloropyrimidine-2(1H)-thione must also be managed properly. Before recycling or general disposal, they should be triple-rinsed with a suitable solvent. The rinsate from this cleaning process is also considered halogenated hazardous waste and must be collected in the designated waste container. If the container cannot be decontaminated, it should be disposed of as hazardous waste.[6]

By adhering to these scientifically grounded and safety-first procedures, you contribute to a culture of responsibility, ensuring the protection of yourself, your colleagues, and the environment.

References

  • BenchChem. (n.d.). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
  • Merck Millipore. (2024, July 1). Safety Data Sheet.
  • TCI Chemicals. (2024, December 9). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, June 2). Safety Data Sheet.
  • Fisher Scientific. (2015, July 6). Safety Data Sheet.
  • GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-hydroxypyrimidine.
  • Heydari Espoui, A. (2024, January 9). Recycling and Reuse of Organo-sulfur Compounds from Barrels of Natural Gas Contaminated with Mercaptan Odorant.
  • ChemScene. (n.d.). 5-Chloropyrimidin-2(1H)-one.
  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2014, November 13). Safety Data Sheet.
  • Open Government program. (2011, September 12). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils.
  • Slideshare. (n.d.). Organosulphur compounds.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 2,4-Diamino-6-chloropyrimidine.
  • Google Patents. (n.d.). WO2002000628A2 - Synthesis of chlorinated pyrimidines.
  • Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University.
  • Chemical Society Reviews (RSC Publishing). (n.d.). Disposal methods for chlorinated aromatic waste.
  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water.
  • ResearchGate. (2025, October 16). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloropyrimidine-2(1H)-thione
Reactant of Route 2
5-Chloropyrimidine-2(1H)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.